molecular formula C5H5NO3S B1319984 2-Hydroxy-4-methylthiazole-5-carboxylic acid CAS No. 875237-46-0

2-Hydroxy-4-methylthiazole-5-carboxylic acid

Cat. No.: B1319984
CAS No.: 875237-46-0
M. Wt: 159.17 g/mol
InChI Key: NVHAAIMFHOSMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methylthiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C5H5NO3S and its molecular weight is 159.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-2-3(4(7)8)10-5(9)6-2/h1H3,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHAAIMFHOSMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591863
Record name 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875237-46-0
Record name 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-methylthiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Hydroxy-4-methylthiazole-5-carboxylic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-methylthiazole-5-carboxylic acid is a heterocyclic organic compound featuring a core thiazole ring substituted with hydroxyl, methyl, and carboxylic acid functional groups. This guide provides an in-depth analysis of its chemical properties, including its structure, physicochemical characteristics, and spectroscopic data. Furthermore, it explores potential synthetic pathways, chemical reactivity, and areas of application, particularly in medicinal chemistry and materials science. Safety and handling protocols are also outlined. The document consolidates available data to serve as a foundational resource for professionals engaged in research and development involving this molecule.

Chemical Identity and Structure

This compound is a multifaceted molecule whose properties are dictated by the interplay of its constituent functional groups. Its unique arrangement makes it a subject of interest in synthetic and medicinal chemistry.[1]

1.1. Identifiers and Nomenclature

The compound is systematically identified by several key descriptors essential for database searches and regulatory compliance.

IdentifierValue
CAS Number 875237-46-0[2][3][4]
IUPAC Name 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid[2][4]
Molecular Formula C₅H₅NO₃S[2][4]
Molecular Weight 159.17 g/mol [2][4]
Canonical SMILES CC1=C(SC(=O)N1)C(=O)O[2]
InChI Key NVHAAIMFHOSMHD-UHFFFAOYSA-N[2][4]
1.2. Structural Elucidation and Tautomerism

The nominal "2-hydroxy" form of the molecule exists in a tautomeric equilibrium with its keto form, 4-methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid. This keto-enol tautomerism is a critical feature of 2-hydroxythiazoles and significantly influences the compound's reactivity, stability, and spectroscopic signature.[5][6][7] The equilibrium can be influenced by factors such as solvent polarity and pH.[5] The IUPAC name "4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid" reflects the predominance or stability of the keto tautomer.[2][4]

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical and Spectroscopic Properties
2.1. Computed Physicochemical Data

Quantitative descriptors provide insight into the molecule's behavior in various chemical and biological systems. The following properties have been computationally predicted.

PropertyValueSource
Molecular Weight 159.17 g/mol PubChem[4]
Monoisotopic Mass 158.99901420 DaPubChem[4]
XLogP3 0.4PubChem[4]
Topological Polar Surface Area 91.7 ŲPubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 4PubChem[4]
Rotatable Bond Count 1PubChem[4]
2.2. Spectroscopic Profile

Spectroscopic data is fundamental for the structural confirmation and purity assessment of the compound. While specific experimental spectra for this exact molecule are not widely published, typical chemical shifts and absorption bands can be predicted based on its functional groups.

  • ¹H NMR Spectroscopy:

    • -COOH Proton: A highly deshielded, broad singlet is expected in the 10-12 ppm region, characteristic of a carboxylic acid proton.[8] This signal would disappear upon D₂O exchange.

    • -CH₃ Protons: A singlet corresponding to the methyl group protons would likely appear in the 2-3 ppm range.

    • -NH Proton (Keto form): A broad singlet associated with the amide proton would be observable, with its chemical shift influenced by solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-COOH): Expected to resonate in the 160-180 ppm range.[8]

    • Thiazole Ring Carbons: The carbons of the heterocyclic ring would appear at distinct chemical shifts, influenced by the attached substituents and the tautomeric form. The C=O carbon in the keto form would be highly deshielded.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption band from 2500-3500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[8]

    • C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. An additional C=O stretch for the keto tautomer's lactam group would also be present.

    • C=N and C=C Stretches: Absorptions corresponding to the thiazole ring's double bonds would be observed in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry:

    • The molecular ion peak (M+) would be observed at m/z 159.

    • Common fragmentation patterns would include the loss of OH (M-17) and COOH (M-45).[8]

Synthesis and Reactivity
3.1. Synthetic Approaches

The synthesis of substituted thiazole-5-carboxylic acids can be achieved through several established organic chemistry methodologies. A common and effective strategy is the Hantzsch thiazole synthesis or variations thereof.

SynthesisWorkflow thioamide Thioamide (e.g., Thiourea) cyclization Cyclocondensation (Hantzsch Synthesis) thioamide->cyclization haloketone α-Haloketone Ester (e.g., Ethyl 2-chloroacetoacetate) haloketone->cyclization thiazole_ester Ethyl 2-amino-4-methylthiazole-5-carboxylate (Intermediate) cyclization->thiazole_ester Forms thiazole ring hydrolysis Hydrolysis thiazole_ester->hydrolysis final_product 2-Amino-4-methylthiazole- 5-carboxylic acid hydrolysis->final_product modification Functional Group Modification final_product->modification e.g., Sandmeyer reaction target_molecule 2-Hydroxy-4-methylthiazole- 5-carboxylic acid modification->target_molecule

Caption: Generalized synthetic workflow for thiazole-5-carboxylic acids.

Exemplary Protocol: Hantzsch-Type Synthesis This protocol outlines a general pathway for obtaining the core structure, which can then be modified to yield the target compound.

  • Cyclocondensation: React a suitable thioamide (like thiourea) with an α-halocarbonyl compound bearing an ester group (such as ethyl 2-chloroacetoacetate). This reaction typically proceeds in a solvent like ethanol to form the thiazole ring, yielding an intermediate like ethyl 2-amino-4-methylthiazole-5-carboxylate.[9][10]

  • Hydrolysis: The resulting ester intermediate is then hydrolyzed, usually under basic conditions (e.g., using NaOH or KOH) followed by acidic workup, to yield the 2-amino-4-methylthiazole-5-carboxylic acid.

  • Functional Group Transformation: The amino group at the C2 position can be converted to a hydroxyl group. This is often accomplished via a Sandmeyer-type reaction, which involves diazotization of the amino group with a nitrite source (e.g., NaNO₂) in strong acid, followed by decomposition of the diazonium salt in water.

3.2. Chemical Reactivity

The reactivity of this compound is governed by its three primary functional groups:

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols, conversion to acid chlorides using reagents like thionyl chloride (SOCl₂), and formation of amides.[2] It also allows the molecule to act as an acid.[1]

  • 2-Hydroxy/2-Oxo Group: The tautomeric nature of this position is key. The hydroxyl (enol) form can act as a nucleophile. The keto (amide) form has an acidic N-H proton and can undergo reactions at the adjacent nitrogen.

  • Thiazole Ring: The heterocyclic ring is aromatic and can undergo electrophilic substitution, although the ring is generally electron-deficient. The positions for substitution are directed by the existing functional groups.

Applications and Research Interest

Thiazole derivatives are prevalent in pharmacologically active compounds. The structural motifs present in this compound suggest its utility as a versatile building block or scaffold in drug discovery.

  • Medicinal Chemistry: Thiazole rings are core components of numerous drugs, valued for their ability to engage in hydrogen bonding and their metabolic stability. This compound could serve as a key intermediate for synthesizing more complex molecules with potential therapeutic activities.[1][11] Research has pointed to potential antimicrobial and antioxidant properties for the compound itself, though further investigation is required.[2]

  • Agrochemicals: The thiazole moiety is also found in various pesticides and herbicides, suggesting potential applications in the agrochemical industry.[1]

  • Material Science: Heterocyclic compounds are often explored as ligands for metal complexes or as components in functional organic materials.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

5.1. GHS Hazard Classification

Based on aggregated data, the compound is classified with the following hazards:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

5.2. Recommended Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][13]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[13]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

References
  • PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Available at: [Link]

  • ResearchGate. A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

  • PubChem. This compound | C5H5NO3S | CID 17977183. Available at: [Link]

  • ResearchGate. The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]

  • PubChemLite. This compound (C5H5NO3S). Available at: [Link]

  • NIH. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available at: [Link]

  • ResearchGate. (PDF) 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Available at: [Link]

  • NIH. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative.... Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Fisher Scientific. (2010, April 9). SAFETY DATA SHEET. Available at: [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

  • Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • ResearchGate. Synthesis of 2-hydroxythiazole derivatives. Available at: [Link]

  • Pearson. Tautomerization Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 22). 18.6: Keto-Enol Tautomerism. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Hydroxy-4-methylthiazole-5-carboxylic acid (CAS 875237-46-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylthiazole-5-carboxylic acid (CAS Number: 875237-46-0), a heterocyclic compound with significant potential in various scientific domains. This document delves into its chemical identity, physicochemical properties, and potential biological activities, including its role as an antimicrobial and antioxidant agent. Furthermore, this guide outlines a plausible synthetic pathway, discusses its chemical reactivity, and provides essential safety and handling information. The content is structured to offer valuable insights for researchers in medicinal chemistry, drug discovery, and materials science, facilitating further exploration and application of this versatile molecule.

Chemical Identity and Physicochemical Properties

This compound is a five-membered heterocyclic organic compound. It features a thiazole ring substituted with a hydroxyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.[1] The presence of these functional groups, particularly the hydroxyl and carboxylic acid moieties, contributes to its distinct chemical properties and potential for biological activity.[1] The IUPAC name for this compound is 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid, which reflects its tautomeric equilibrium.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 875237-46-0[2]
Molecular Formula C₅H₅NO₃S[2]
Molecular Weight 159.17 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Monoisotopic Mass 158.99901420 Da[2]
Predicted XLogP3-AA 0.4[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
SMILES CC1=C(C(=O)O)SC(=O)N1[4]
InChI InChI=1S/C5H5NO3S/c1-2-3(4(7)8)10-5(9)6-2/h1H3,(H,6,9)(H,7,8)[2]

The carboxylic acid group enhances the solubility of the compound in polar solvents and allows it to participate in acid-base reactions.[1]

Synthesis and Spectroscopic Characterization

A Korean patent describes a relevant synthesis of a similar compound, ethyl-4-methyl-5-thiazolecarboxylate.[5] This process involves the reaction of ethyl 2-chloroacetoacetate with ammonium dithiocarbamate in ethanol to yield ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. This intermediate is then desulfurized using hydrogen peroxide in acetic acid.[5] A subsequent hydrolysis of the ethyl ester would yield the carboxylic acid. The introduction of the 2-hydroxy group could potentially be achieved through oxidation of a 2-unsubstituted or 2-mercapto precursor.

Another approach could involve the synthesis of the precursor, 4-methylthiazole-5-carboxylic acid. A patented method for this involves a three-step reaction: a sulpho-reaction of methanamide and phosphorus pentasulfide, followed by a cyclization reaction with chloroacetylacetic ether, and finally hydrolysis.[6] Subsequent hydroxylation at the 2-position would yield the target compound.

Workflow 1: Proposed Synthesis of this compound

G cluster_0 Hantzsch Thiazole Synthesis Approach Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Intermediate_Ester Ethyl 4-methyl-2-thioxo-2,3-dihydro- 1,3-thiazole-5-carboxylate Ethyl 2-chloroacetoacetate->Intermediate_Ester Ammonium dithiocarbamate Ammonium dithiocarbamate Ammonium dithiocarbamate->Intermediate_Ester Desulfurization Desulfurization (e.g., H2O2, Acetic Acid) Intermediate_Ester->Desulfurization Hydroxylated_Ester Ethyl 2-hydroxy-4-methyl- thiazole-5-carboxylate Desulfurization->Hydroxylated_Ester Hydrolysis Hydrolysis Hydroxylated_Ester->Hydrolysis Final_Product 2-Hydroxy-4-methyl- thiazole-5-carboxylic acid Hydrolysis->Final_Product G Molecule 2-Hydroxy-4-methylthiazole- 5-carboxylic acid Antimicrobial Antimicrobial Activity Molecule->Antimicrobial Antioxidant Antioxidant Activity Molecule->Antioxidant Enzyme_Inhibition Enzyme Inhibition Molecule->Enzyme_Inhibition Bacteria Bacteria (e.g., E. coli, S. aureus) Antimicrobial->Bacteria Free_Radicals Free Radical Scavenging Antioxidant->Free_Radicals Xanthine_Oxidase Xanthine Oxidase Enzyme_Inhibition->Xanthine_Oxidase

Caption: Potential biological activities of the title compound.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions in a laboratory setting. [3] GHS Hazard Statements: [2]* H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Safety Precautions: [7][8]* Handling: Wear personal protective equipment, including gloves, lab coat, and safety goggles. Ensure adequate ventilation and avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • First Aid:

    • If inhaled: Move the person to fresh air.

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising heterocyclic compound with a range of potential applications in scientific research and development. Its unique structural features, combining a thiazole core with hydroxyl and carboxylic acid functional groups, make it a valuable scaffold for the design of novel bioactive molecules. While further research is needed to fully elucidate its synthesis, spectroscopic properties, and biological mechanisms of action, this technical guide provides a solid foundation for researchers interested in exploring the potential of this intriguing compound.

References

  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. (n.d.).
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (n.d.). PLOS One.
  • Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers. (2012). PubMed.
  • Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. (2015). PubMed.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC.
  • Reported xanthine oxidase inhibitors and target compounds. (n.d.).
  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. (n.d.). Semantic Scholar.
  • SAFETY D
  • SAFETY D
  • This compound. (n.d.). Cymit Química S.L.
  • SAFETY D
  • • SAFETY D
  • • SAFETY D
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). PubMed.
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.).
  • This compound. (n.d.). PubChem.
  • Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geri
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
  • 875237-46-0|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (n.d.).
  • Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. (n.d.).
  • Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting m
  • In vitro and in silico studies of antimicrobial activity. (n.d.). ScienceDirect.
  • 5-(2-Hydroxyethyl)-4-methylthiazole(137-00-8) 1H NMR. (n.d.). ChemicalBook.
  • 4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • 13C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.
  • 13C NMR Chemical Shift. (n.d.).
  • 4-methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid. (n.d.). Sigma-Aldrich.
  • This compound (C5H5NO3S). (n.d.). PubChemLite.
  • Ethyl 2-(4-hydroxyphenyl)
  • Preparation of 4-methyl thiazole-5-carboxyl acid. (n.d.).
  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (2025).
  • Buy this compound | 875237-46-0. (2023). Smolecule.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI.
  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. (n.d.). PMC.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
  • A guide to 13C NMR chemical shift values. (n.d.). Compound Interest.
  • 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. (n.d.). PubChem.

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, methodology-driven approach to the complete structure elucidation of 2-Hydroxy-4-methylthiazole-5-carboxylic acid. It is designed for researchers, medicinal chemists, and analytical scientists engaged in the characterization of complex heterocyclic compounds. The core challenge in the analysis of this molecule—its pronounced lactam-lactim tautomerism—is addressed through a multi-technique spectroscopic approach. We will detail the causality behind experimental choices, integrating data from High-Resolution Mass Spectrometry (HRMS), Electron Ionization Mass Spectrometry (EI-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, culminating in an unambiguous structural assignment supported by a proposed confirmatory synthesis.

Introduction: The Significance and Challenge of a Thiazole Derivative

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including antibiotics and anti-inflammatory agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make its derivatives, such as this compound (Molecular Formula: C₅H₅NO₃S), attractive targets for drug discovery programs.[3]

The primary analytical hurdle in characterizing this molecule is not its elemental composition but its structural ambiguity due to prototropic tautomerism. The "2-hydroxy" (lactim or enol) form can exist in equilibrium with the more stable "2-oxo" (lactam or keto) form, correctly named 4-methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid.[4][5] This guide will systematically dissect the evidence from modern analytical techniques to resolve this ambiguity and provide a definitive structural assignment.

The Central Question: Lactam-Lactim Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry where isomers are interconverted by the migration of a proton and the shifting of a double bond.[6][7] In 2-hydroxythiazoles, this equilibrium is heavily influenced by factors like solvent polarity and the solid-state packing, but the lactam (keto) form is generally thermodynamically favored due to the stability of the amide bond.[4][8] The elucidation process must therefore not just identify the atoms and their connectivity, but also determine the dominant tautomeric form under the conditions of analysis.

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Mass Spectrometry: Confirming Composition and Fragmentation

The initial step in any structure elucidation is to confirm the molecular formula and analyze fragmentation patterns, which provide preliminary structural clues.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer.

  • Analysis Mode: Perform analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Data Interpretation: Compare the measured exact mass to the theoretical mass to confirm the elemental composition.

Expected Results: The calculated monoisotopic mass for C₅H₅NO₃S is 158.99901 Da.[5] A measured mass within a 5 ppm error window provides high confidence in the molecular formula.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe.

  • Ionization Energy: Use a standard ionization energy of 70 eV.

  • Analysis: Acquire the full scan mass spectrum.

  • Interpretation: Analyze the molecular ion (M⁺) peak and the subsequent fragmentation pattern. The fragmentation of carboxylic acids often involves characteristic losses of hydroxyl (M-17) and carboxyl (M-45) groups.[9][10]

Predicted Fragmentation Pattern: The fragmentation cascade provides valuable connectivity information. Key expected fragments arise from the cleavage of the carboxylic acid group and subsequent ring fragmentation.

fragmentation M M+• m/z = 159 C₅H₅NO₃S M_minus_OH [M-OH]+ m/z = 142 M->M_minus_OH -OH (17) M_minus_COOH [M-COOH]+ m/z = 114 M->M_minus_COOH -COOH (45) fragment_86 m/z = 86 M_minus_COOH->fragment_86 -CO (28) fragment_71 m/z = 71 M_minus_COOH->fragment_71 -HNCO (43) fragment_43 m/z = 43 fragment_71->fragment_43 -CO (28)

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is exceptionally powerful for identifying functional groups and is a primary tool for distinguishing between the two tautomers, particularly in the solid state.

Protocol: FT-IR Analysis
  • Sample Preparation: Prepare a KBr pellet or analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands. The key is to look for absorptions corresponding to the lactam functional groups versus the hydroxyl group of the lactim.

Expected Data & Interpretation: The presence or absence of specific carbonyl and N-H stretches provides definitive evidence for the dominant tautomer.

Vibrational Mode Expected Wavenumber (cm⁻¹) (Lactam Form) Expected Wavenumber (cm⁻¹) (Lactim Form) Significance
O-H Stretch (Carboxylic Acid Dimer)3300-2500 (very broad)[11][12]3300-2500 (very broad)[11][12]Confirms carboxylic acid.
N-H Stretch (Lactam)3300-3100 (medium)AbsentKey indicator for the lactam form.
C=O Stretch (Carboxylic Acid)~1710 (strong)[11]~1710 (strong)[11]Confirms carboxylic acid.
C=O Stretch (Lactam Amide)~1700-1650 (strong)[8]AbsentKey indicator for the lactam form.
C=N Stretch (Thiazole Ring)~1620 (medium)[13][14]~1620 (medium)[13][14]Confirms thiazole ring.
O-H Bend (Lactim)Absent~1410-1330 (medium)Indicator for the lactim form.

The anticipated observation of strong, distinct carbonyl absorptions for both the carboxylic acid and the cyclic amide (lactam), alongside a clear N-H stretch, would provide compelling evidence for the dominance of the 4-methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the carbon and proton skeleton and unambiguous confirmation of the tautomeric form in solution.

nmr_workflow start Isolated Compound proton_nmr ¹H NMR (Proton Count & Multiplicity) start->proton_nmr carbon_nmr ¹³C NMR & DEPT (Carbon Count & Type) start->carbon_nmr cosy COSY (¹H-¹H Connectivity) proton_nmr->cosy hsqc HSQC (Direct ¹H-¹³C Connectivity) proton_nmr->hsqc carbon_nmr->hsqc hmbc HMBC (Long-Range ¹H-¹³C Connectivity) cosy->hmbc hsqc->hmbc structure Final Structure Assignment hmbc->structure

Caption: Integrated NMR workflow for complete structure elucidation.

Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like -OH and -NH).

  • ¹H NMR: Acquire a standard proton spectrum. Integrate all peaks and determine multiplicities.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to distinguish between CH/CH₃ and CH₂ signals.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish correlations.

Predicted NMR Data and Interpretation

The chemical shifts, particularly for C2, are highly diagnostic of the tautomeric form.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

Position Atom Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale & Key Correlations (HMBC)
1S---
2C=O-~172 [15]This downfield shift is characteristic of a lactam carbonyl, not a C-OH of an enol (~160 ppm). This is the most critical diagnostic signal .
3N-H~11.5 (broad s, 1H)-The proton would show HMBC correlation to C2 and C4.
4C-~150Quaternary carbon. Will show HMBC correlation from the methyl protons.
4-CH₃CH₃~2.4 (s, 3H)~17Singlet. Protons will show strong HMBC correlations to C4 and C5.
5C-~115Quaternary carbon. Will show HMBC correlation from the methyl protons.
5-COOHCOOH>12.0 (very broad s, 1H)[12]~168[11][12]The proton signal will disappear upon D₂O exchange.

The ¹³C NMR spectrum is the ultimate arbiter. A signal around δ 172 ppm would be irrefutable evidence for the C2 carbonyl of the lactam form. Conversely, a signal in the δ 155-165 ppm region would indicate the C2-OH of the lactim form. All literature on similar structures points towards the lactam form being the dominant species.

Confirmatory Synthesis: A Self-Validating Protocol

The final pillar of structure elucidation is the unambiguous synthesis of the proposed structure and a direct comparison of its spectroscopic data with the isolated compound. A reliable method for this class of compounds is the Hantzsch thiazole synthesis.

Proposed Synthetic Route

A plausible synthesis involves the condensation of a thiourea with an α-haloketoester, followed by hydrolysis.

synthesis reagents Ethyl 2-chloroacetoacetate + Thiourea intermediate Ethyl 2-amino-4-methylthiazole-5-carboxylate reagents->intermediate Hantzsch Condensation conditions Ethanol, Reflux product 2-Amino-4-methylthiazole-5-carboxylic acid intermediate->product Ester Hydrolysis hydrolysis 1. NaOH (aq) 2. HCl (aq) note Note: Synthesis of the 2-amino analog is shown. Synthesis of the 2-oxo target would proceed from ethyl 2-chloroacetoacetate and thiourea, followed by hydrolysis and potential tautomerization.

Caption: General Hantzsch synthesis route for the thiazole core.

Synthesis of the ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid is well-documented.[16][17] Subsequent hydrolysis would yield the corresponding carboxylic acid. The 2-oxo target compound would likely be synthesized from a similar precursor strategy, confirming the proposed connectivity.

Conclusion

References

  • Ismail, M. M. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

  • Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 341-347. [Link]

  • Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • Taurins, A., & Kasman, S. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

  • Farghaly, T. A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Institutes of Health. [Link]

  • Sharma, V. P. (2005). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1474.
  • Olejniczak, M., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures of thiazole phenylacetic acid derivatives (25) and... [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. [Link]

  • Bîcu, E., & Vasile, C. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 235-244.
  • SpectraBase. (n.d.). Thiazole - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

  • PubChemLite. (n.d.). This compound (C5H5NO3S). [Link]

  • Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2004). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. [Link]

  • Wei, Y., et al. (2018). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 53(11), 1133-1142.
  • Liu, J., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Institutes of Health. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Al-Ostath, R. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives. [Link]

  • ResearchGate. (2016). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. [Link]

  • Pearson. (n.d.). Tautomerization Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Chemistry LibreTexts. (2020). 18.6: Keto-Enol Tautomerism. [Link]

Sources

2-Hydroxy-4-methylthiazole-5-carboxylic acid spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₅H₅NO₃S, MW: 159.16 g/mol )[1][2]. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explains the rationale behind analytical choices, and provides robust, field-tested protocols for data acquisition. Our approach is grounded in the principle that a multi-faceted spectroscopic analysis is essential for the unambiguous confirmation of molecular structure, purity, and behavior in different chemical environments.

Molecular Structure and Tautomerism: A Critical Prerequisite

Before delving into spectroscopic data, it is crucial to understand the structural nuances of this compound. As a 2-hydroxy substituted thiazole, this molecule exists in a tautomeric equilibrium between the enol form (2-hydroxy) and the more stable keto form, 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid[2]. This equilibrium is fundamental to interpreting the resulting spectra, as the observed data will represent a composite or dominant contribution of the most stable tautomer in a given environment. The keto tautomer is generally favored in heterocyclic systems of this type.

Figure 1: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For this compound, analysis in a polar aprotic solvent like DMSO-d₆ is preferable to ensure solubility and to observe the exchangeable protons of the carboxylic acid and amide groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the non-exchangeable methyl protons and the exchangeable amide and carboxylic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Group Predicted δ (ppm) Multiplicity Rationale & Notes
-CH₃ (on C4) 2.3 - 2.7 Singlet (s) The methyl group is attached to an sp² carbon of the heterocyclic ring. Data from similar thiazole derivatives show this region to be typical[3].
-NH- (ring) 11.0 - 12.0 Broad Singlet (br s) The amide proton signal is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its downfield shift is characteristic[4].

| -COOH | 12.5 - 13.5 | Broad Singlet (br s) | The carboxylic acid proton is highly deshielded and often appears as a very broad signal far downfield. This signal disappears upon a D₂O shake experiment, confirming its identity[5]. |

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons, including the slowly relaxing COOH).

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display five distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly informative about the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Atom Predicted δ (ppm) Rationale & Notes
-C H₃ 12 - 18 The methyl carbon is an sp³ carbon and appears in the typical upfield aliphatic region[3].
C 4-CH₃ 135 - 140 This is an sp² carbon of the thiazole ring substituted with a methyl group.
C 5-COOH 138 - 145 This sp² carbon is part of the thiazole ring and is deshielded by the attached carboxylic acid group[3].
-C OOH 163 - 167 The carbonyl carbon of the carboxylic acid functional group. This range is typical for carboxylic acids[6][7].

| C 2=O | 170 - 175 | This carbon is part of the thiazolidinone ring (keto tautomer) and is expected to be the most downfield signal due to its attachment to both sulfur and nitrogen, and its carbonyl character[8]. |

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: A 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups present in the molecule, particularly the hydroxyl and carbonyl groups, which have strong, characteristic absorptions. The spectrum will be dominated by features of the hydrogen-bonded keto tautomer.

Table 3: Predicted IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H (Amide) 3100 - 3250 Medium, Broad Stretching
O-H (Carboxylic Acid) 2500 - 3300 Strong, Very Broad Stretching (superimposed on C-H stretches)[5][9]
C-H (Methyl) 2900 - 3000 Medium, Sharp Stretching
C=O (Ring Amide) 1720 - 1740 Strong, Sharp Stretching
C=O (Carboxylic Acid) 1680 - 1710 Strong, Sharp Stretching (Lower frequency due to H-bonding dimer formation)[10]
C=C / C=N (Ring) 1550 - 1640 Medium-Strong Ring Stretching
C-O (Carboxylic Acid) 1210 - 1320 Strong Stretching[10]

| O-H (Carboxylic Acid) | 910 - 950 | Medium, Broad | Out-of-plane bend[9] |

Experimental Protocol: FT-IR (KBr Pellet)

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

    • Analysis: Place the KBr pellet in the sample holder.

    • Background: Collect a background spectrum of the empty sample compartment.

    • Sample Scan: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, offering crucial evidence for its structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, acidic molecule.

Table 4: Predicted m/z Values for Key Fragments (ESI Negative Mode)

m/z (Daltons) Ion Formula Fragmentation Pathway
158.0 [C₅H₄NO₃S]⁻ [M-H]⁻, the deprotonated molecular ion.

| 114.0 | [C₄H₄NOS]⁻ | [M-H - CO₂]⁻, loss of carbon dioxide from the carboxylic acid group (decarboxylation)[11]. |

G cluster_workflow Key ESI(-) Fragmentation M [M-H]⁻ m/z = 158 Frag1 [M-H - CO₂]⁻ m/z = 114 M->Frag1 - CO₂

Figure 2: Primary fragmentation pathway in ESI(-) mass spectrometry.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source (e.g., a Q-TOF or Orbitrap for high-resolution data).

  • LC Conditions (for sample introduction):

    • Column: C18 column.

    • Mobile Phase: Gradient of water and acetonitrile (both with 0.1% formic acid).

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Parameters (Negative Ion Mode):

    • Ion Source: ESI (-).

    • Capillary Voltage: 2.5-3.5 kV.

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Acquire full scan data. If desired, perform tandem MS (MS/MS) on the parent ion at m/z 158 to confirm fragment structures.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule's chromophoric system, which includes the thiazole ring and the carbonyl groups.

Table 5: Predicted UV-Vis Absorption Maxima

Transition Predicted λₘₐₓ (nm) Solvent Rationale
n→π* 210 - 225 Ethanol This weak absorption is characteristic of the carboxylic acid carbonyl group[12].

| π→π* | 260 - 280 | Ethanol | This more intense absorption is attributed to the conjugated π-system of the thiazole ring. |

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade ethanol. Perform serial dilutions to create a solution with an absorbance between 0.1 and 1.0 AU. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.

    • Blank: Fill both the sample and reference cuvettes with the solvent (ethanol) and record a baseline correction.

    • Sample Measurement: Empty the sample cuvette, rinse with the sample solution, and then fill it with the sample solution.

    • Scan: Scan the sample from 400 nm down to 200 nm.

    • Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Integrated Analytical Workflow

No single technique provides a complete picture. The definitive structural elucidation and purity assessment of this compound relies on a synergistic workflow where the data from each spectroscopic method corroborates the others.

G substance Synthesized Compound (2-Hydroxy-4-methylthiazole- 5-carboxylic acid) ms Mass Spectrometry (MS) - ESI-QTOF substance->ms ir Infrared (IR) Spectroscopy - FT-IR (KBr) substance->ir nmr NMR Spectroscopy - ¹H, ¹³C, (DMSO-d₆) substance->nmr uv UV-Vis Spectroscopy substance->uv ms_res Result: Molecular Weight (159.16) Fragmentation Pattern ms->ms_res ir_res Result: Functional Groups Confirmed (C=O, OH, NH) ir->ir_res nmr_res Result: C-H Framework Connectivity nmr->nmr_res uv_res Result: Conjugated System ID (Chromophore) uv->uv_res structure Final Structure Confirmed & Purity Assessed ms_res->structure ir_res->structure nmr_res->structure uv_res->structure

Figure 3: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a methodical application of NMR, IR, MS, and UV-Vis techniques. The interpretation of the data is critically dependent on understanding the keto-enol tautomerism inherent to the 2-hydroxythiazole core. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently verify the identity, structure, and purity of this compound, ensuring data integrity for applications in medicinal chemistry, materials science, and beyond.

References

  • Al-Ghorbani, M., et al. (2015). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. MDPI. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst. RSC. Available at: [Link]

  • Czylkowski, D., et al. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. ResearchGate. Available at: [Link]

  • Czylkowski, D., et al. (2023). PDF: Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. ResearchGate. Available at: [Link]

  • Arshad, M., et al. (2019). Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary Chemistry. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. University of Colorado Boulder. Available at: [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. The 13C NMR data (100 MHz) of compounds 1-4. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Oregon State University Chemistry. Available at: [Link]

  • PubChemLite. This compound (C5H5NO3S). PubChemLite. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]

  • Singh, R., et al. (2013). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLOS One. Available at: [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. Chemistry Steps. Available at: [Link]

  • Petersson, G. (1975). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. CORE. Available at: [Link]

  • ResearchGate. The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. Typical UV spectra of the different compound types. ResearchGate. Available at: [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. Available at: [Link]

  • Reva, I., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole. MDPI. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid (C₅H₅NO₃S, MW: 159.17 g/mol ).[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of parameters. It delves into the causal reasoning behind experimental design, from sample preparation to advanced 2D NMR techniques, ensuring a robust and verifiable structural elucidation. We will explore the critical role of tautomerism in interpreting the spectral data and provide detailed, field-tested protocols for acquiring high-quality ¹H and ¹³C NMR spectra.

Introduction: The Significance of the Thiazole Moiety and the Analytical Challenge

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antibiotics and anti-inflammatory drugs.[3] this compound is a key heterocyclic building block whose unique substitution pattern—featuring a hydroxyl, a methyl, and a carboxylic acid group—presents a distinct analytical challenge.[4] Its chemical properties are heavily influenced by these functional groups, which enhance its solubility in polar solvents and govern its reactivity.[2][4]

A critical aspect of this molecule's structure, and consequently its NMR spectrum, is the potential for keto-enol tautomerism. The "2-hydroxy" form can exist in equilibrium with its 2-oxo tautomer (4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid), as suggested by its IUPAC name on databases like PubChem.[1] This equilibrium can be influenced by factors such as solvent and temperature, leading to spectra that may show averaged signals or signals for both species. Accurate structural confirmation is therefore not merely academic; it is essential for understanding reactivity, predicting biological activity, and ensuring quality control in synthetic applications. NMR spectroscopy is the definitive tool for this task, providing unparalleled insight into the molecule's precise atomic connectivity and electronic environment.

A 1. Sample Weighing (5-10 mg for ¹H, 20-50 mg for ¹³C) B 2. Solvent Selection & Dissolution (0.6-0.7 mL DMSO-d₆ in a clean vial) A->B Ensure accuracy C 3. Solution Transfer & Filtration (Filter through glass wool plug in pipette into a high-quality 5 mm NMR tube) B->C Vortex to dissolve fully D 4. Spectrometer Setup (Lock, Tune, and Shim on DMSO-d₆ signal) C->D Remove all particulates E 5. ¹H Spectrum Acquisition (Standard 'zg30' pulse program) D->E Achieve field homogeneity F 6. ¹³C Spectrum Acquisition (Proton-decoupled 'zgpg30' program) E->F Confirm structure G 7. 2D NMR (Optional) (HSQC, HMBC for full assignment) F->G For detailed analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Sample Preparation

Rationale: The quality of the NMR spectrum is directly dependent on the quality of the sample. The primary goals are to create a homogeneous solution free of particulates and paramagnetic impurities, which can degrade spectral resolution. [5][6]

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry glass vial. [7][8]Using a secondary vial allows for effective mixing before transfer to the NMR tube. [5]2. Solvent Selection: Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice for this molecule. Its high polarity effectively dissolves the compound, and more importantly, its ability to form hydrogen bonds slows down the exchange rate of the acidic -COOH and -NH protons, often allowing them to be observed as broader, but distinct, signals. In contrast, solvents like CDCl₃ might lead to rapid exchange and signal loss. [6]3. Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle warming can aid dissolution.

  • Filtration and Transfer: Use a Pasteur pipette with a small, tightly packed plug of glass wool at the neck to filter the solution directly into a clean, high-quality 5 mm NMR tube. * Trustworthiness: This step is critical. Suspended solid particles will severely distort the magnetic field homogeneity, resulting in broad, poorly resolved peaks that cannot be corrected by shimming. [5]Cotton wool should be avoided as solvents can leach impurities from it. 5. Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer Temperature: 298 K

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30'). [9]* Solvent Lock: Lock on the deuterium signal of DMSO-d₆.

  • Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity. The residual DMSO-d₅ peak (around 2.50 ppm) should be sharp and symmetrical.

  • Spectral Width: ~16 ppm, centered around 8 ppm. [9]* Number of Scans: 16-64 scans.

  • Relaxation Delay: 2-5 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30'). [9]* Spectral Width: ~220 ppm, centered around 110 ppm. [9]* Number of Scans: 1024-4096 scans. The lower natural abundance of ¹³C necessitates a higher number of scans to achieve an adequate signal-to-noise ratio. [7][9]* Relaxation Delay: 2-5 seconds.

Advanced Structural Verification with 2D NMR

While 1D NMR provides the primary data, 2D NMR experiments are the gold standard for unambiguous assignment, especially for confirming the connectivity of quaternary carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For this molecule, it would show a single correlation between the methyl proton signal (~2.4 ppm) and the methyl carbon signal (~15 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this structure. It reveals correlations between protons and carbons over two or three bonds, allowing for the assembly of the molecular skeleton.

Caption: Expected HMBC correlations from the methyl protons (H-C7).

Expected Key HMBC Correlations:

  • Methyl Protons (H on C7) to C4 and C5: The protons of the methyl group should show a two-bond correlation (²J) to the quaternary carbon C4 and a three-bond correlation (³J) to the quaternary carbon C5. This is the most critical piece of data to confirm the placement of the methyl and carboxylic acid groups.

  • NH Proton to C2 and C4: The amide proton should show correlations to the C2 carbonyl carbon and the C4 quaternary carbon, confirming the structure of the heterocyclic ring.

By systematically applying these 1D and 2D NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved with a high degree of confidence.

References

Sources

Interpreting the ¹H NMR Spectrum of 2-Hydroxy-4-methylthiazole-5-carboxylic acid: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the ¹H NMR spectrum of 2-Hydroxy-4-methylthiazole-5-carboxylic acid. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the structural and electronic nuances that give rise to the observed spectrum. We will explore the underlying principles, predict the spectral features based on first principles and empirical data, and provide a robust experimental framework for acquiring high-quality, reproducible data.

The Strategic Importance of Structural Elucidation

This compound is a heterocyclic compound incorporating a thiazole core, a scaffold of significant interest in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Accurate and unambiguous structural confirmation is the bedrock upon which all further development, from mechanism-of-action studies to structure-activity relationship (SAR) analysis, is built. ¹H NMR spectroscopy is the primary and most powerful tool for this purpose, providing a high-resolution fingerprint of the molecular structure.

A critical feature of this molecule is the 2-hydroxythiazole moiety, which exists in a tautomeric equilibrium with its 2-oxo-thiazoline form. This dynamic behavior significantly influences the chemical environment of the exchangeable proton and is a key feature to be resolved by NMR.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

Before acquiring a spectrum, a robust prediction serves as a hypothesis. This predictive framework is built upon understanding the influence of the thiazole ring's aromaticity and the electronic effects of its substituents. The thiazole ring itself is aromatic, leading to characteristic chemical shifts for its protons, typically in the range of 7.27 to 8.77 ppm.[3]

For this compound, we anticipate three distinct signals corresponding to the three types of non-equivalent protons:

  • The Carboxylic Acid Proton (-COOH): This proton is expected to be the most deshielded. The strong electron-withdrawing nature of the adjacent carbonyl group, combined with intermolecular hydrogen bonding, typically shifts this proton's resonance to the far downfield region of the spectrum, usually between 10 and 13 ppm.[4] This signal is characteristically broad and will disappear upon the addition of a few drops of deuterium oxide (D₂O) due to rapid proton-deuterium exchange.

  • The Hydroxyl/Amide Proton (-OH / -NH): The proton at the 2-position is part of a tautomeric system. It can exist as a hydroxyl proton in the enol form (2-hydroxythiazole) or as an amide proton (N-H) in the keto form (thiazol-2(3H)-one). This equilibrium means the observed chemical shift is a weighted average and is highly sensitive to solvent, concentration, and temperature. Such exchangeable protons often appear as a broad singlet. Its position can vary significantly but is typically found in the mid-range of the spectrum. Like the carboxylic acid proton, this signal is also D₂O exchangeable.

  • The Methyl Protons (-CH₃): The methyl group at the 4-position is attached to an sp²-hybridized carbon of the aromatic thiazole ring. Based on data for similar compounds like 4-methylthiazole, where the methyl signal appears around 2.47 ppm, we can predict a starting point for this signal.[5] The presence of the electron-withdrawing carboxylic acid at the adjacent C5 position will likely induce a slight downfield shift. Since there are no adjacent protons within three bonds, this signal is expected to be a sharp singlet, integrating to three protons.

Predicted ¹H NMR Data Summary
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Characteristics
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet (br s)1HD₂O exchangeable
Hydroxyl/Amide (-OH/-NH)5.0 - 10.0 (variable)Broad Singlet (br s)1HD₂O exchangeable, position is solvent/concentration dependent
Methyl (-CH₃)~2.5 - 2.7Singlet (s)3HSharp signal, indicative of an isolated methyl group

Molecular Structure and Tautomerism

To visualize the molecular framework and the critical tautomeric relationship, we utilize Graphviz.

Caption: Molecular structure of this compound.

Caption: Tautomeric equilibrium between the enol and keto forms.

Self-Validating Experimental Protocol

The integrity of NMR data is contingent upon a meticulously executed experimental protocol. The following workflow is designed to be self-validating, ensuring data quality and reproducibility.

A. Sample Preparation

  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will introduce extraneous signals and complicate interpretation. Verify purity by LC-MS or elemental analysis if necessary.

  • Solvent Selection: Use a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its polarity effectively dissolves the analyte, and its ability to form hydrogen bonds slows down the exchange rate of the -OH and -COOH protons, often resulting in sharper signals compared to solvents like CDCl₃ or D₂O.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio without significant line broadening from aggregation.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

B. NMR Data Acquisition (400 MHz Spectrometer)

  • Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for achieving sharp lines and resolving fine couplings.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton (zg30).

    • Pulse Angle: 30 degrees (a smaller flip angle allows for a shorter relaxation delay).

    • Spectral Width: 0 to 16 ppm.

    • Acquisition Time (AQ): ~2-3 seconds.

    • Relaxation Delay (D1): 2 seconds. A longer delay (e.g., 5 seconds) may be needed for accurate integration if T₁ relaxation times are long, but 2s is a good starting point.

    • Number of Scans (NS): 16-64 scans. Adjust as needed to achieve a signal-to-noise ratio >100:1 for the methyl singlet.

  • Data Processing:

    • Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize the integration of the methyl singlet to 3.00.

C. Confirmatory Experiment: D₂O Exchange

  • Acquire Initial Spectrum: Follow steps A and B to acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O), cap, and gently shake to mix.

  • Re-acquire Spectrum: Re-insert the tube, re-lock, and re-acquire the spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signals corresponding to the -COOH and -OH/-NH protons should significantly diminish or disappear entirely in the second spectrum, confirming their assignment as exchangeable protons.

Conclusive Interpretation

By integrating our theoretical predictions with the data from the robust experimental protocol, we can assign the observed signals with a high degree of confidence. The spectrum will exhibit a sharp singlet integrating to three protons around 2.5-2.7 ppm, which is unequivocally the C4-methyl group.[5] Two additional broad singlets, each integrating to one proton, will be observed further downfield. The signal in the 10-13 ppm region is assigned to the carboxylic acid proton[4], while the other broad singlet is assigned to the exchangeable proton at the 2-position. The D₂O exchange experiment provides the definitive validation for these latter two assignments. The precise location of the -OH/-NH proton provides insight into the position of the tautomeric equilibrium, which is influenced by the electronic properties of the solvent.

This comprehensive approach, combining prediction, meticulous experimentation, and confirmatory tests, ensures an accurate and reliable interpretation of the ¹H NMR spectrum, providing the solid structural foundation required for advanced research and development.

References

  • Wikipedia. Thiazole. Available at: [Link]

  • Schaefer, T., et al. Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry.
  • Abraham, R. J., & Thomas, W. A. 1H chemical shifts in NMR, part 18 1.
  • Schneider, W. G., et al. THIAZOLES. IV. PROTON MAGNETIC RESONANCE SPECTRA OF THIAZOLE AND ITS METHYL DERIVATIVES. Canadian Journal of Chemistry, 1960.
  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Available at: [Link]

  • Jafari, M., et al. Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.
  • OpenOChem Learn. Interpreting 1H NMR. Available at: [Link]

  • ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Available at: [Link]

  • ResearchGate. Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Available at: [Link]

  • SpectraBase. Thiazole - 1H NMR - Chemical Shifts. Available at: [Link]

  • ResearchGate. The 1 H-NMR chemical shifts of some prepared imidazothiazoles derivatives. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]

  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Available at: [Link]

  • National Institutes of Health. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. Available at: [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of 6a. Available at: [Link]

  • Abdel-Latif, E., et al.
  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Available at: [Link]

  • El-Faham, A., et al.
  • ResearchGate. (PDF) Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Available at: [Link]

  • SciELO. 1H-[3][6][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available at: [Link]

  • Journal of Cardiovascular Disease Research. A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

  • Sci-Hub.
  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available at: [Link]

  • ACS Omega. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Available at: [Link]

  • IJRPR. An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]

  • Royal Society of Chemistry. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available at: [Link]

  • National Institutes of Health. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

  • MDPI. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Hydroxy-4-methylthiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-hydroxy-4-methylthiazole-5-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis, and practical considerations for the spectroscopic characterization of this important heterocyclic compound.

Introduction: The Significance of this compound and the Role of ¹³C NMR

This compound and its derivatives are key structural motifs in medicinal chemistry, often serving as vital intermediates in the synthesis of pharmacologically active agents.[][2] The precise characterization of these molecules is paramount to ensuring the integrity and purity of drug candidates. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out as an exceptionally powerful tool for elucidating the carbon framework of organic molecules, providing invaluable insights into their electronic structure and molecular connectivity.[3]

This guide will navigate the complexities of assigning the ¹³C NMR chemical shifts of this compound, with a particular focus on the influence of its substituent groups and the critical role of tautomerism.

The Decisive Role of Tautomerism

A crucial aspect to consider for this compound is the existence of tautomeric forms. The "2-hydroxy" nomenclature suggests an enol form, but this is often in equilibrium with a more stable keto form, 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid.[4][5] For 2-hydroxythiazoles, this equilibrium overwhelmingly favors the amide-like keto tautomer due to its greater thermodynamic stability. Therefore, for the purpose of ¹³C NMR analysis, we will consider the structure to be the 2-oxo tautomer. This distinction is critical as it fundamentally alters the electronic environment of the carbon atoms within the thiazole ring, particularly at the C2 position.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup & Calibration transfer->setup acquire Run ¹³C NMR Experiment setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound, or more accurately its 2-oxo tautomer, can be reliably interpreted through a combination of predictive analysis based on substituent effects and careful experimental work. The predicted chemical shifts provide a strong foundational guide for researchers in assigning the signals in an experimentally obtained spectrum. This detailed understanding is indispensable for the structural verification and quality control of this and related heterocyclic compounds in the fields of chemical synthesis and drug discovery.

References

  • Bauer, J. A. (2021). Computational Prediction of 1H and 13C NMR Chemical Shifts. In NMR-Based Metabolomics. Humana, New York, NY.
  • Tantillo, D. J. (2019). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.
  • Siddiqui, H. L., et al. (2018). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 23(11), 2879.
  • Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • Li, J., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 16(12), 10186-10193.
  • El-Sayed, W. A., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Magnetic Resonance in Chemistry, 58(11), 1106-1116.
  • Kara, Y. S., et al. (2025). Substituent effect investigation at 13C NMR chemical shifts in CDCl3 solution of novel thiadiazole derivatives with SSP, DSP, DSP-NLR equations. Journal of Molecular Structure, 143180.
  • Ağırbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2022). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Molecules, 27(15), 4995.
  • Ullah, N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4104.
  • Ağırbaş, H., & Kara, Y. (2004). 13C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives.
  • Popović-Đorđević, J. B., et al. (2013). Experimental and theoretical study of substituent effect on 13C NMR chemical shifts of 5-arylidene-2,4-thiazolidinediones. Journal of Molecular Structure, 1049, 34-42.
  • Aly, H. M., et al. (2021). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molinspiration properties. PLOS ONE, 16(4), e0249278.
  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H5NO3S). Retrieved from [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives. Retrieved from [Link]

  • Oregon State University. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Khan, M. A., et al. (2024). Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small molecule functionality. arXiv.
  • The Royal Society of Chemistry. (2020). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
  • Polyancev, F. M., et al. (2021). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 22(21), 11579.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1.

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the mass spectrometric fragmentation behavior of 2-Hydroxy-4-methylthiazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers insights into the structural elucidation of this and related heterocyclic compounds through mass spectrometry. We will delve into the core fragmentation pathways, supported by mechanistic explanations, to provide a practical framework for spectral interpretation.

Introduction: The Significance of this compound

This compound, with a molecular formula of C₅H₅NO₃S and a monoisotopic mass of 158.999 Da, is a heterocyclic compound featuring a thiazole core.[1] Thiazole rings are prevalent scaffolds in medicinal chemistry, contributing to a wide array of biological activities. Understanding the mass spectrometric behavior of this molecule is crucial for its identification and characterization in various matrices, from synthetic reaction mixtures to biological samples. This guide will focus on predicting and explaining the fragmentation patterns under common ionization techniques like Electrospray Ionization (ESI) and Electron Ionization (EI).

Molecular Structure and Predicted Ionization

The structure of this compound incorporates several key functional groups that dictate its fragmentation: a carboxylic acid, a hydroxyl group attached to the thiazole ring (which can exist in a tautomeric oxo-form), a methyl group, and the thiazole ring itself.[1][2]

Experimental Workflow: A Validated Approach

A robust workflow is essential for the accurate analysis of this compound. The following protocol outlines a typical approach for both liquid and gas chromatography-mass spectrometry (LC-MS and GC-MS).

Experimental Protocol
  • Sample Preparation:

    • For LC-MS: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

    • For GC-MS: Derivatization is recommended to increase volatility and thermal stability. A common method is silylation (e.g., with BSTFA) to convert the acidic protons of the carboxylic acid and hydroxyl groups into trimethylsilyl (TMS) ethers and esters.

  • Chromatographic Separation (Hypothetical Conditions):

    • LC-MS:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: 5% B to 95% B over 10 minutes.

      • Flow Rate: 0.3 mL/min.

    • GC-MS:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: 100°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Mass Spectrometry Parameters:

    • ESI-MS (Positive and Negative Ion Modes):

      • Ion Source: Electrospray Ionization (ESI).

      • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

      • Drying Gas Temperature: 325°C.

      • Drying Gas Flow: 8 L/min.

      • Nebulizer Pressure: 35 psig.

      • Fragmentor Voltage: 100-150 V (for in-source fragmentation).

      • Collision Energy (for MS/MS): Ramped from 10-40 eV.

    • EI-MS:

      • Ion Source: Electron Ionization (EI).

      • Electron Energy: 70 eV.

      • Source Temperature: 230°C.

Predicted Fragmentation Pathways and Spectral Interpretation

The fragmentation of this compound is anticipated to be driven by the lability of the carboxylic acid group and subsequent cleavages of the thiazole ring.

ESI Fragmentation (Positive Ion Mode)

In positive ion mode ESI, the molecule will readily protonate, likely at the nitrogen atom of the thiazole ring, to form the pseudomolecular ion [M+H]⁺ at m/z 160.0.

The primary fragmentation pathways from the [M+H]⁺ ion are expected to involve neutral losses from the carboxylic acid group:

  • Loss of H₂O (18 Da): A facile loss of water from the carboxylic acid group can lead to the formation of an acylium ion at m/z 142.0.

  • Loss of CO₂ (44 Da) following decarboxylation: Decarboxylation is a common fragmentation pathway for carboxylic acids.[3][4] This would result in a fragment ion at m/z 116.0.

  • Loss of HCOOH (46 Da): The neutral loss of formic acid is also a possibility, leading to an ion at m/z 114.0.

Further fragmentation of the thiazole ring can occur after these initial losses.

G M_H [M+H]⁺ m/z 160.0 M_H_H2O [M+H-H₂O]⁺ m/z 142.0 M_H->M_H_H2O - H₂O M_H_CO2 [M+H-CO₂]⁺ m/z 116.0 M_H->M_H_CO2 - CO₂ M_H_HCOOH [M+H-HCOOH]⁺ m/z 114.0 M_H->M_H_HCOOH - HCOOH G M_H_neg [M-H]⁻ m/z 158.0 M_H_neg_CO2 [M-H-CO₂]⁻ m/z 114.0 M_H_neg->M_H_neg_CO2 - CO₂

Caption: Predicted ESI- fragmentation of this compound.

EI Fragmentation

Under the high energy of electron ionization, the molecular ion (M⁺˙) at m/z 159 will be formed. EI fragmentation is typically more extensive than ESI.

Key fragmentation pathways include:

  • α-Cleavage: Cleavage of the bond between the carboxylic acid group and the thiazole ring is expected.

    • Loss of ˙OH (17 Da): This leads to an acylium ion at m/z 142.

    • Loss of ˙COOH (45 Da): This results in a thiazole ring fragment at m/z 114. [3][5]* Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion would produce a radical cation at m/z 115.

  • Ring Cleavage: The thiazole ring itself can undergo fragmentation. Cleavage of the C-S and C-N bonds can lead to smaller, characteristic fragment ions. For thiazole derivatives, losses of HCN, HCS, and other small neutral molecules are common. [6]

Summary of Predicted Fragment Ions

Ionization ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
ESI (+) 160.0 ([M+H]⁺)142.0H₂O
116.0CO₂
114.0HCOOH
ESI (-) 158.0 ([M-H]⁻)114.0CO₂
EI 159 (M⁺˙)142˙OH
114˙COOH
115CO₂

Conclusion

The mass spectrometric fragmentation of this compound is primarily governed by the presence of the carboxylic acid functional group, leading to characteristic neutral losses of water, carbon dioxide, and the entire carboxyl group. The choice of ionization technique significantly influences the observed fragmentation patterns, with ESI providing softer ionization and clearer information on the molecular weight and primary losses, while EI induces more extensive fragmentation useful for detailed structural elucidation of the thiazole core. The predicted fragmentation pathways and characteristic ions presented in this guide serve as a valuable reference for the identification and structural analysis of this compound and its analogs in various scientific applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C5H5NO3S). [Link]

  • Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ChemInform, 37(40). [Link]

  • Kríž, Z., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 795. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Problems in Chemistry. (2021). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

  • University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • McIndoe, J. S., & van der Boon, C. W. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Journal of Mass Spectrometry, 48(3), 368-376. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(128), 105937-105964. [Link]

  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. National Center for Biotechnology Information. [Link]

  • Logoyda, L. S. (2015). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Ukrainian Biopharmaceutical Journal, (6(41)), 60-71. [Link]

Sources

2-Hydroxy-4-methylthiazole-5-carboxylic acid FTIR functional group analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FTIR Functional Group Analysis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the functional group analysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy. Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the structural nuances of the molecule, including its critical tautomeric equilibrium, and outlines the causal reasoning behind experimental choices in sample preparation and spectral interpretation. We present detailed, self-validating protocols for both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, a thorough analysis of expected vibrational modes, and a logical workflow for spectral interpretation, ensuring scientific rigor and practical applicability.

Introduction: The Molecule and the Method

This compound (Molecular Formula: C₅H₅NO₃S) is a heterocyclic compound featuring a substituted thiazole ring.[1][2] Thiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[3][4][5] Accurate structural elucidation is the bedrock of understanding its chemical reactivity and potential pharmacological action.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose. It probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.[6] By analyzing the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of key structural motifs such as hydroxyl, carboxyl, and the heterocyclic thiazole ring system.

A critical consideration for this specific molecule is its existence in a tautomeric equilibrium. The "2-hydroxy" form can tautomerize to the more stable keto form, 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid.[2] This guide will interpret the FTIR spectrum with the understanding that the spectrum will likely reflect the characteristics of this more stable keto-amide tautomer.

Molecular Structure and Vibrational Foundations

The primary functional groups expected to produce distinct signals in the FTIR spectrum are:

  • Carboxylic Acid (-COOH): This group gives rise to very characteristic O-H and C=O stretching vibrations.

  • Thiazole Ring (Keto Tautomer): In its stable form, this is a cyclic amide (lactam). This will produce N-H and amide C=O stretching bands. The ring itself has characteristic C=N, C-S, and other skeletal vibrations.

  • Methyl Group (-CH₃): This will show characteristic C-H stretching and bending vibrations.

Caption: Molecular structure of the predominant keto tautomer.

Experimental Protocols: A Guide to Robust Data Acquisition

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. As this compound is a solid, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.[7][8]

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR is a modern, rapid technique requiring minimal sample preparation, making it ideal for routine analysis.[8] It involves pressing the sample directly onto a high-refractive-index crystal (commonly diamond or zinc selenide).

Experimental Workflow:

  • Background Spectrum: Ensure the ATR crystal is impeccably clean. Run a background scan of the empty, clean crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the crystal itself.

  • Sample Application: Place a small amount (a few milligrams) of the powdered solid sample directly onto the center of the ATR crystal.[9]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[10]

  • Data Acquisition: Collect the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe before the next measurement.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method involves dispersing the sample within an IR-transparent matrix (KBr). It is capable of producing very high-quality spectra but is more labor-intensive.

Experimental Workflow:

  • Grinding: Add approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade KBr to an agate mortar.[10] Grind the mixture thoroughly with a pestle for several minutes until a fine, homogenous powder is obtained. The particle size should be less than the wavelength of the IR light to minimize scattering.[11]

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[10]

  • Background Spectrum: Collect a background spectrum of the empty sample compartment.

  • Data Acquisition: Place the KBr pellet into the instrument's sample holder and collect the spectrum using similar acquisition parameters as the ATR method.

Caption: General experimental workflow for FTIR analysis.

FTIR Spectrum: Analysis and Interpretation

The FTIR spectrum can be logically divided into distinct regions, each corresponding to the vibrations of specific functional groups. The table below summarizes the predicted absorption bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Characteristics
3300 - 2500Carboxylic Acid (O-H)StretchingVery broad, strong absorption due to extensive hydrogen bonding.[12][13][14]
~3200Thiazole Ring (N-H)StretchingMedium to strong peak, may be superimposed on the broad O-H band.
~2950Methyl (C-H)Asymmetric/Symmetric StretchingWeak to medium, sharp peaks.
~1710Carboxylic Acid (C=O)StretchingStrong, sharp absorption.[12][13]
~1680Thiazole Ring (Amide C=O)StretchingStrong, sharp absorption, may be close to or overlapping with the acid C=O.
1600 - 1400Thiazole RingC=N, C=C Ring StretchingMedium to strong peaks.[15]
~1440Carboxylic Acid (O-H)In-plane BendingMedium, broad peak.[14]
~1300Carboxylic Acid (C-O)StretchingMedium to strong intensity.[14]
< 1000Thiazole Ring / CarboxylSkeletal Vibrations / O-H Out-of-plane bendComplex pattern in the "fingerprint region".[16]
The Hydroxyl and Amine Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by the stretching vibrations of O-H and N-H bonds.

  • Carboxylic Acid O-H: The most prominent feature will be an extremely broad absorption band spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹.[14] This breadth is a definitive indicator of the strong intermolecular hydrogen bonding present in carboxylic acid dimers.[12][13]

  • Amide N-H: The keto tautomer contains an N-H bond within the thiazole ring. This N-H stretching vibration is expected to appear as a sharper peak around 3200 cm⁻¹, likely superimposed on the broad O-H signal.

The Carbonyl Region (1800 cm⁻¹ - 1600 cm⁻¹)

This region is diagnostically critical due to the presence of two C=O groups.

  • Carboxylic Acid C=O: A strong, sharp peak is expected around 1710 cm⁻¹ for a hydrogen-bonded (dimeric) acid.[13] Conjugation with the thiazole ring might shift this to a slightly lower wavenumber.

  • Amide C=O (Lactam): The C=O group of the keto tautomer within the five-membered ring will also produce a strong absorption. Cyclic amides typically absorb in the 1700-1660 cm⁻¹ range. This peak will likely be very close to the carboxylic acid carbonyl, potentially causing a broadened or shouldered peak in this region.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of complex, overlapping signals that are unique to the molecule.

  • Thiazole Ring Vibrations: Expect a series of medium-to-strong bands between 1600 cm⁻¹ and 1300 cm⁻¹ corresponding to the stretching of C=N and C=C bonds within the heterocyclic ring.[15]

  • C-O Stretch and O-H Bend: The C-O stretching of the carboxylic acid will appear as a strong band between 1320-1210 cm⁻¹.[14] The in-plane O-H bend is also found in this region, typically around 1440-1395 cm⁻¹.[14]

Caption: A logical map for interpreting the FTIR spectrum.

Conclusion

The FTIR analysis of this compound provides a definitive confirmation of its key functional groups. The spectrum is characterized by a few unmistakable features: (1) a very broad O-H stretch from the carboxylic acid, (2) two distinct, strong C=O stretching bands from the carboxylic acid and the amide-like keto tautomer, and (3) a complex series of absorptions in the fingerprint region corresponding to the thiazole ring and C-O vibrations. By understanding the molecule's tautomeric nature and applying the rigorous experimental and interpretive frameworks outlined in this guide, researchers can confidently use FTIR spectroscopy for the structural verification and quality control of this important heterocyclic compound.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Bouchard, J., et al. (2021). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 125(29), 6435–6446.
  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

  • National Institutes of Health. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Absorption Table. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The vibrational spectrum of thiazole between 600 and 1400 cm-1 revisited: A combined high-resolution infrared and theoretical study. Retrieved from [Link]

  • MDPI. (2024, March 27). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H5NO3S). Retrieved from [Link]

  • National Institutes of Health. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra in the hydroxyl group stretching region. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure, Vibrational assignment, HOMO-LUMO and Mulliken analysis of 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole(AMPATOB). Retrieved from [Link]

  • ResearchGate. (2025, August 8). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Retrieved from [Link]

  • Discover Chemistry. (2026, January 4). Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Retrieved from [Link]

  • PubMed. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Semantic Scholar. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Journal of Emerging Trends and Novel Research. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

Sources

Physical and chemical properties of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxy-4-methylthiazole-5-carboxylic acid: Properties, Characterization, and Scientific Context

Abstract

This compound (CAS No. 875237-46-0) is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its unique structure, featuring a thiazole ring substituted with hydroxyl, methyl, and carboxylic acid functional groups, imparts a rich chemical profile and potential for diverse biological activities.[1][2] This guide provides a comprehensive technical overview of its physical and chemical properties, predictive spectroscopic signatures, plausible synthetic strategies, and its context within drug discovery and development. By synthesizing data from established chemical principles and available literature, this document serves as a vital resource for researchers and drug development professionals seeking to understand and utilize this versatile molecular scaffold.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. This section details the fundamental identifiers and, most critically, the structural nuances of the title compound.

Nomenclature and Identifiers

The compound is identified by several key descriptors, summarized below for clarity and cross-referencing across chemical databases.

IdentifierValueSource(s)
CAS Number 875237-46-0[1][3]
Molecular Formula C₅H₅NO₃S[1][2][3]
Molecular Weight 159.16 g/mol [1][2]
Monoisotopic Mass 158.999014 Da[3][4]
IUPAC Name 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid[3]
Common Synonyms 2-Hydroxy-4-methyl-1,3-thiazole-5-carboxylic acid[1]
InChI InChI=1S/C5H5NO3S/c1-2-3(4(7)8)10-5(9)6-2/h1H3,(H,6,9)(H,7,8)[1][2]
SMILES Cc1c(C(=O)O)sc(n1)O[1][2]
Structural Elucidation and Tautomerism

A critical feature of this molecule is the existence of tautomeric forms. The common name, this compound, describes the "enol" or imidic acid form. However, the IUPAC name, 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid, describes the "keto" or amide form.[3] This amide-imidic acid tautomerism is a fundamental chemical property that dictates the molecule's reactivity, hydrogen bonding potential, and interaction with biological targets. The equilibrium between these two forms is influenced by the solvent, pH, and solid-state packing forces. Understanding this equilibrium is paramount for interpreting spectroscopic data and predicting reaction outcomes.

Caption: Amide-imidic acid tautomeric equilibrium.

Physicochemical Properties

The physical properties of a compound govern its handling, formulation, and pharmacokinetic profile.

Summary of Physical Properties
PropertyValue / ObservationRationale / Source(s)
Appearance Expected to be a solid at room temperature.Inferred from related solid thiazole compounds.[5][6]
Solubility Expected to have enhanced solubility in polar solvents.The presence of the carboxylic acid group promotes hydrogen bonding with polar solvents like water, ethanol, and DMSO.[1]
Melting Point Not explicitly reported. A related analog, 4-methylthiazole-5-carboxylic acid, melts at 287 °C with decomposition.[2]
XLogP3 0.4[3]
Acidity and pKa

The molecule possesses two primary acidic protons: one on the carboxylic acid group and the other on the thiazole ring (either the hydroxyl proton in the enol form or the N-H proton in the keto form).

  • Carboxylic Acid Proton: Expected to be the more acidic of the two, with a pKa value typical for carboxylic acids (pKa ~3-5). Its acidity is influenced by the electron-withdrawing nature of the adjacent heterocyclic ring.

  • Thiazole N-H / O-H Proton: The acidity of this proton is significantly lower. In the amide tautomer, the N-H proton is weakly acidic. In the imidic acid tautomer, the O-H proton is phenolic-like but its acidity is modulated by the aromatic thiazole system.

Experimental determination of the pKa values is crucial for designing salt-formation strategies in drug development and for understanding the molecule's charge state under physiological conditions (pH 7.4).

Chemical Reactivity and Stability

The compound's reactivity is dictated by its three key functional components: the carboxylic acid, the 2-hydroxythiazole system, and the methyl group.

  • Reactions of the Carboxylic Acid: This group is the primary site for derivatization.

    • Esterification: Reacts with alcohols in the presence of an acid catalyst to form the corresponding esters.[2]

    • Amide Formation: Can be activated (e.g., to an acid chloride) and reacted with amines to form amides. This is a cornerstone of medicinal chemistry for building larger, more complex molecules.

    • Decarboxylation: May lose CO₂ under harsh heating conditions, although the stability of the aromatic thiazole ring makes this less favorable than in other systems.[2]

  • Reactions of the 2-Hydroxythiazole Core: The reactivity is tied to the tautomeric equilibrium.

    • The "enol" form's hydroxyl group can participate in nucleophilic substitution reactions.[2]

    • The "keto" form's N-H group can be alkylated or acylated under basic conditions.

  • Stability and Storage: The compound is generally stable but should be stored in a cool, dark place to prevent potential degradation. For long-term storage, -20°C is recommended.[7] It is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[3]

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, a robust predictive analysis can be made based on the well-understood spectroscopic behavior of its constituent functional groups. This serves as an authoritative guide for researchers performing characterization.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be highly characteristic due to the multiple functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is predicted in the 2500-3300 cm⁻¹ region, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[8][9]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 cm⁻¹ (for the H-bonded dimer) and 1760 cm⁻¹ (for the monomer).[8]

  • C=O Stretch (Amide Tautomer): If the amide tautomer is present, an additional carbonyl stretch may appear around 1650-1680 cm⁻¹.

  • C=N and C=C Stretches (Thiazole Ring): Medium intensity bands are expected in the 1500-1650 cm⁻¹ region, corresponding to the aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -COOH Proton: A highly deshielded, broad singlet is expected far downfield, typically between 10-13 ppm.[8][9] This signal will disappear upon shaking the sample with D₂O.

    • -NH or -OH Proton (Ring): A broad singlet whose chemical shift is highly dependent on solvent and concentration.

    • -CH₃ Protons: A sharp singlet, likely appearing in the 2.0-2.5 ppm range.

  • ¹³C NMR:

    • Carboxyl Carbon (-COOH): Expected in the 165-185 ppm range.[8][9]

    • Thiazole Ring Carbons: Several signals are expected in the aromatic region (110-170 ppm), including the C=O/C-OH carbon at the 2-position, which would be significantly downfield.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 159. Key fragmentation patterns for carboxylic acids would include the loss of the hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[9] High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₅H₅NO₃S.

Experimental Protocol: HPLC-MS Analysis for Purity and Identity

This protocol provides a self-validating system for confirming the identity and assessing the purity of this compound.

Objective: To develop a robust analytical method for routine quality control.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Perform serial dilutions to create working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (provides protons for better ionization in MS).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector set at an appropriate wavelength (e.g., 254 nm).

  • Mass Spectrometer Conditions:

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes to determine optimal sensitivity.

    • Scan Range: m/z 50-500.

    • Data Analysis:

      • Confirm the presence of the target compound by extracting the ion chromatogram for the expected mass ([M+H]⁺ ≈ 160.0 and/or [M-H]⁻ ≈ 158.0).

      • Assess purity by integrating the peak area of the target compound relative to the total ion chromatogram or UV chromatogram.

Caption: A typical experimental workflow for HPLC-MS analysis.

Synthesis and Derivatization

The synthesis of substituted thiazoles is a well-established field in organic chemistry. While a specific, validated synthesis for this compound is not prominently detailed, a plausible route can be designed based on the classic Hantzsch thiazole synthesis.

Plausible Synthetic Pathway

A logical approach involves the reaction of a thioamide with an α-halocarbonyl compound. For this target, reacting thiourea with an appropriately substituted α-halo-β-ketoester, followed by hydrolysis, is a standard and effective strategy.

synthesis reagent1 Thiourea H₂NCSNH₂ intermediate Ethyl 2-amino-4-methylthiazole-5-carboxylate reagent1->intermediate Hantzsch Condensation reagent2 Ethyl 2-chloroacetoacetate ClCH(C=O)CH₃(COOEt) reagent2->intermediate product 2-Hydroxy-4-methylthiazole- 5-carboxylic acid intermediate->product 1. Diazotization (NaNO₂/H⁺) 2. Hydrolysis (H₂O, Δ)

Caption: Plausible Hantzsch-based synthesis route.

Rationale: The Hantzsch synthesis is a robust method for creating the thiazole core. The subsequent conversion of the 2-amino group to a 2-hydroxy group can be achieved via a diazotization reaction, followed by hydrolysis of the diazonium salt and saponification of the ethyl ester. This multi-step process offers flexibility and utilizes readily available starting materials.

Relevance in Research and Drug Development

The thiazole carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.

  • Biological Activity Profile: Preliminary research suggests that this compound itself may possess antimicrobial and antioxidant properties.[2] There is also potential for this compound to act as an enzyme inhibitor, though specific targets require further investigation.[2]

  • Role as a Heterocyclic Building Block: The true value of this compound likely lies in its role as a synthetic intermediate. Thiazole derivatives are central to many pharmaceuticals. For example, the related 4-methylthiazole-5-carboxylic acid is a key intermediate in the synthesis of the gout medication Febuxostat.[10][11] Other thiazole-containing drugs include the anti-cancer agent Dasatinib and various third-generation cephalosporin antibiotics, highlighting the scaffold's therapeutic importance.[12][13] Derivatives of this class have also been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial antibiotic resistance.[14]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

  • This compound | C5H5NO3S | CID 17977183 - PubChem. PubChem. [Link]

  • This compound (C5H5NO3S) - PubChemLite. PubChemLite. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC - NIH. National Institutes of Health. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. MDPI. [Link]

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate - PubChem. PubChem. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents.
  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. YouTube. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One. PLOS One. [Link]

  • CH 336: Carboxylic Acid Spectroscopy - Oregon State University. Oregon State University. [Link]

  • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC - NIH. National Institutes of Health. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. Semantic Scholar. [Link]

  • Spectroscopy Problems - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review - YouTube. YouTube. [Link]

  • 11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • (PDF) 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - ResearchGate. ResearchGate. [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. - ResearchGate. ResearchGate. [Link]

Sources

Solubility Profile of 2-Hydroxy-4-methylthiazole-5-carboxylic acid: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: 2-Hydroxy-4-methylthiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, possessing a scaffold common to various biologically active agents.[1][2] Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility is paramount for determining bioavailability, formulation strategies, and overall drug efficacy. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule, detailed protocols for its experimental determination, and a predicted solubility profile in a range of common laboratory solvents. This document is intended for researchers, chemists, and formulation scientists engaged in the development of thiazole-based therapeutics.

Introduction: The Critical Role of Solubility

This compound (Molecular Formula: C₅H₅NO₃S, Molecular Weight: 159.17 g/mol ) is a multifaceted organic molecule featuring a thiazole ring substituted with a hydroxyl group, a methyl group, and a carboxylic acid moiety.[1][3] The thiazole ring is a key structural component in numerous pharmaceuticals, including antimicrobial and anticancer agents, valued for its unique electronic properties and ability to engage in various biological interactions.[4][5]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its journey through the drug development pipeline. Poor aqueous solubility can lead to low and erratic absorption, diminishing the therapeutic effect and posing significant challenges for formulation. Understanding the solubility of this compound is therefore not merely an academic exercise but a foundational step in harnessing its full therapeutic potential. This guide elucidates the factors controlling its solubility and provides robust methodologies for its empirical assessment.

Physicochemical Drivers of Solubility

The solubility of this compound is dictated by the interplay of its functional groups with the solvent.

  • Polar Functional Groups: The molecule possesses three key polar features: a carboxylic acid (-COOH), a hydroxyl (-OH) group (which exists in tautomeric equilibrium with a keto form), and the nitrogen and sulfur heteroatoms of the thiazole ring.[1][6] These groups can act as both hydrogen bond donors and acceptors.

  • Hydrogen Bonding: The carboxylic acid and hydroxyl groups are primary sites for hydrogen bonding. In polar protic solvents like water or ethanol, these groups can form strong hydrogen bonds, promoting dissolution.[1]

  • Acidity and pH-Dependence: The carboxylic acid group is acidic and will ionize in basic solutions to form a highly polar carboxylate salt (-COO⁻). This deprotonation drastically increases aqueous solubility. Therefore, the solubility of this compound is expected to be highly pH-dependent. The hydroxyl group on the thiazole ring is weakly acidic.

  • Tautomerism: This compound exhibits keto-enol tautomerism, existing as an equilibrium between the 2-hydroxythiazole form and the 2-oxothiazoline form.[3][7] The predominant form can influence crystal packing and interactions with solvents, thereby affecting solubility.

Experimental Workflow: Qualitative Solubility Classification

A qualitative analysis is the first essential step to profile a compound's acid-base characteristics and overall polarity. This is achieved by systematically testing its solubility in a sequence of solvents of varying pH.[8][9] This approach provides rapid, actionable insights for further quantitative studies and formulation development.

Rationale for Solvent Selection

The choice of solvents (water, 5% NaOH, 5% NaHCO₃, 5% HCl) is designed to probe the functional groups present.[10] Solubility in aqueous base (NaOH, NaHCO₃) indicates an acidic compound, while solubility in aqueous acid (HCl) points to a basic compound. Given the presence of a carboxylic acid, this compound is expected to be classified as an organic acid.

Step-by-Step Protocol for Qualitative Analysis
  • Preparation: Label four clean, dry test tubes for Water, 5% NaOH, 5% NaHCO₃, and 5% HCl.

  • Sample Addition: Accurately weigh approximately 25 mg of this compound into each test tube.

  • Water Solubility Test:

    • To the first tube, add 0.75 mL of deionized water in three 0.25 mL portions.

    • After each addition, cap and vigorously agitate the tube for 30 seconds.

    • Observe and record if the compound fully dissolves.

  • Basic Solubility Tests:

    • To the second tube, add 0.75 mL of 5% w/v NaOH solution in portions, agitating after each addition. Record observations.

    • To the third tube, repeat the process with 5% w/v NaHCO₃ solution. Solubility in this weaker base suggests a relatively strong acid (like a carboxylic acid).[11]

  • Acidic Solubility Test:

    • To the fourth tube, add 0.75 mL of 5% v/v HCl solution in portions, agitating after each addition. Record observations.

  • Interpretation: Based on its structure, the compound is expected to be insoluble or sparingly soluble in water and HCl, but soluble in both NaOH and NaHCO₃, confirming its identity as a strong organic acid.

G cluster_workflow Qualitative Solubility Analysis Workflow start Start with 25 mg of Compound water Add 0.75 mL Water start->water q_water Soluble? water->q_water naoh Add 0.75 mL 5% NaOH q_water->naoh No end_acid Class: Strong Acid q_water->end_acid Yes, pH < 5 q_naoh Soluble? naoh->q_naoh nahco3 Add 0.75 mL 5% NaHCO3 q_naoh->nahco3 Yes hcl Add 0.75 mL 5% HCl q_naoh->hcl No q_nahco3 Soluble? nahco3->q_nahco3 q_nahco3->end_acid Yes end_weak_acid Class: Weak Acid q_nahco3->end_weak_acid No q_hcl Soluble? hcl->q_hcl end_base Class: Base q_hcl->end_base Yes end_neutral Class: Neutral q_hcl->end_neutral No

Caption: Workflow for classifying a compound based on its solubility.

Quantitative Thermodynamic Solubility Determination

For drug development, quantitative solubility data (e.g., in mg/mL or µg/mL) is indispensable. The equilibrium or thermodynamic solubility is most commonly determined using the shake-flask method, which measures the concentration of a saturated solution at equilibrium.

Step-by-Step Protocol for Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials securely and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a period sufficient to reach equilibrium (typically 24-48 hours). This step is critical to ensure the measurement reflects true thermodynamic solubility.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Carefully remove an aliquot of the supernatant. For accurate results, the supernatant must be filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Construct a calibration curve using standards of known concentrations. Use the curve to determine the concentration of the diluted sample and then back-calculate to find the solubility in the original solvent.

G cluster_workflow Quantitative Shake-Flask Solubility Workflow prep 1. Add Excess Solid to Solvent Vial equil 2. Agitate at Constant Temp (24-48h) prep->equil sep 3. Filter Supernatant (0.22 µm filter) equil->sep quant 4. Dilute and Analyze (e.g., HPLC-UV) sep->quant calc 5. Calculate Solubility (mg/mL or mM) quant->calc

Sources

An In-depth Technical Guide to the Biological Activity of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 2-Hydroxy-4-methylthiazole-5-carboxylic acid. While direct research on this specific molecule is emerging, this document synthesizes the available information and draws logical inferences from structurally related thiazole-containing compounds. We will delve into its physicochemical properties, potential as an antimicrobial and antioxidant agent, and its prospective role in enzyme inhibition. This guide is intended to serve as a foundational resource for researchers looking to explore the therapeutic potential of this promising scaffold. We will also provide detailed, adaptable experimental protocols for the synthesis and biological evaluation of this compound, aiming to accelerate further research and development.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs. Its unique electronic properties and ability to engage in diverse molecular interactions have made it a "privileged scaffold" in drug design. Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. This compound, a member of this versatile family, presents a compelling case for in-depth investigation. Its structure, featuring a hydroxyl group, a methyl group, and a carboxylic acid moiety on the thiazole ring, suggests a rich potential for biological activity.

Physicochemical Properties and Synthesis

This compound is a solid, white to light yellow crystalline powder under standard laboratory conditions.[1] Its molecular formula is C₅H₅NO₃S, with a molecular weight of 159.16 g/mol .[1][2] The presence of both a carboxylic acid and a hydroxyl group enhances its solubility in polar solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅NO₃S[2][3]
Molecular Weight 159.16 g/mol [1][2]
IUPAC Name 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid[2]
CAS Number 875237-46-0[2]
Appearance White to light yellow crystalline powder[1]
Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Proposed)

Causality: This proposed multi-step synthesis first builds the core thiazole ring through a classic Hantzsch reaction, which is a reliable method for forming this heterocyclic system. The subsequent hydrolysis of the ester is a standard and efficient way to yield the desired carboxylic acid.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • In a round-bottom flask, dissolve ethyl acetoacetate and thiourea in ethanol.

  • Add a catalytic amount of a suitable acid or base.

  • Introduce a halogenating agent, such as N-bromosuccinimide (NBS), portion-wise while maintaining the temperature.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.

Step 2: Diazotization and Hydrolysis to Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate

  • Dissolve the product from Step 1 in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • Gently warm the reaction mixture to allow for the hydrolysis of the diazonium salt to the hydroxyl group.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ethyl 2-hydroxy-4-methylthiazole-5-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the ester from Step 2 in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Self-Validation: Each step should be monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities

Based on preliminary research and the known activities of structurally similar compounds, this compound is a candidate for several biological activities.[1]

Antimicrobial Activity

Research has indicated that this compound exhibits moderate antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[1] The thiazole scaffold is a known pharmacophore in many antimicrobial agents, and the specific substitutions on this molecule likely contribute to its activity. For instance, other thiazole derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria.[4]

Hypothesized Mechanism of Action: The antimicrobial mechanism of thiazole derivatives often involves the disruption of the bacterial cell membrane or wall, leading to the leakage of intracellular components.[5] Alternatively, they can interfere with essential metabolic pathways or inhibit key enzymes necessary for bacterial survival.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a precise measure of the compound's potency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (or another appropriate bacterial growth medium).

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Self-Validation: The positive control must show clear bacterial growth, and the negative control must remain clear. The experiment should be performed in triplicate to ensure reproducibility.

Antioxidant Activity

The presence of the hydroxyl group on the thiazole ring suggests that this compound may possess antioxidant properties.[1] Structurally related thiazole derivatives have demonstrated free radical scavenging activities.[6] This is a significant area of interest, as oxidative stress is implicated in a wide range of diseases.

Hypothesized Mechanism of Action: The antioxidant activity likely stems from the ability of the hydroxyl group to donate a hydrogen atom to stabilize free radicals. The aromatic thiazole ring can also help to delocalize the resulting radical, further enhancing its stability.

Experimental Protocol: DPPH Radical Scavenging Assay

Causality: The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds. The stable DPPH radical has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant, allowing for spectrophotometric quantification.

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of the test compound to the wells.

  • Include a control (DPPH solution with methanol) and a blank (methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the compound concentration.

Self-Validation: A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control to validate the assay.

Enzyme Inhibition

Thiazole carboxylic acids are known to be effective enzyme inhibitors. For example, some derivatives have shown potent inhibition of xanthine oxidase, an enzyme involved in the production of uric acid and implicated in gout.[7] Given its structural features, this compound is a plausible candidate for inhibiting various enzymes.

Hypothesized Targets and Mechanism: Potential enzyme targets could include kinases, proteases, or metabolic enzymes. The carboxylic acid moiety can form key ionic interactions with positively charged residues in the active site of an enzyme, while the thiazole ring can engage in hydrophobic or pi-stacking interactions. The hydroxyl group can act as a hydrogen bond donor or acceptor.

Experimental Protocol: General Enzyme Inhibition Assay (e.g., Xanthine Oxidase)

Causality: This protocol provides a framework for assessing the inhibitory effect of the compound on a specific enzyme by measuring the rate of the enzymatic reaction. The change in absorbance of a product or substrate over time allows for the calculation of reaction velocity and, subsequently, the determination of inhibitory constants.

  • Prepare a buffer solution appropriate for the enzyme of interest (e.g., phosphate buffer for xanthine oxidase).

  • Prepare solutions of the enzyme, the substrate (e.g., xanthine), and various concentrations of this compound.

  • In a cuvette or 96-well plate, combine the buffer, enzyme, and test compound (or vehicle control).

  • Initiate the reaction by adding the substrate.

  • Monitor the change in absorbance over time at a wavelength specific to the product (e.g., 295 nm for uric acid).

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

  • Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Self-Validation: A known inhibitor of the target enzyme (e.g., allopurinol for xanthine oxidase) should be used as a positive control.

Safety and Toxicity Profile

The safety and toxicity of this compound have not been extensively studied. However, PubChem lists several hazard statements, including "Harmful if swallowed" and "Causes serious eye irritation".[2] Studies on other thiazole derivatives have shown potential for liver and kidney damage at high doses.[6] Therefore, appropriate safety precautions should be taken when handling this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. This provides a quantitative measure of a compound's cytotoxicity.

  • Seed a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at approximately 570 nm.

  • The cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ value can be calculated.

Self-Validation: A known cytotoxic agent should be used as a positive control.

Visualizations

Proposed Synthetic Pathway

Synthesis A Ethyl Acetoacetate + Thiourea B Ethyl 2-amino-4-methylthiazole- 5-carboxylate A->B Hantzsch Thiazole Synthesis C Ethyl 2-hydroxy-4-methylthiazole- 5-carboxylate B->C Diazotization & Hydrolysis D 2-Hydroxy-4-methylthiazole- 5-carboxylic acid C->D Ester Hydrolysis

Caption: Proposed synthetic route for this compound.

Workflow for Biological Activity Screening

Workflow start 2-Hydroxy-4-methylthiazole- 5-carboxylic acid antimicrobial Antimicrobial Assays (e.g., MIC determination) start->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant enzyme Enzyme Inhibition Assays (e.g., Xanthine Oxidase) start->enzyme cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity data Data Analysis (IC50, MIC values) antimicrobial->data antioxidant->data enzyme->data cytotoxicity->data conclusion Conclusion on Biological Activity data->conclusion

Caption: A logical workflow for the comprehensive biological evaluation of the target compound.

Conclusion and Future Directions

This compound is a molecule of significant interest within the broader class of biologically active thiazole derivatives. While direct and extensive research on this specific compound is currently limited, the available data and the known properties of its structural analogs strongly suggest its potential as an antimicrobial, antioxidant, and enzyme-inhibiting agent.

This technical guide has provided a framework for the systematic investigation of this compound. The proposed synthetic route and the detailed experimental protocols for biological evaluation are intended to facilitate further research. Future studies should focus on:

  • Quantitative determination of its biological activities to establish a clear structure-activity relationship.

  • Elucidation of the precise mechanisms of action for its observed effects.

  • In-depth toxicological studies to ascertain its safety profile.

  • In vivo studies to evaluate its efficacy in relevant disease models.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new and effective therapeutic agents.

References

  • Ali, M. R., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(1-2), 1600273. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C5H5NO3S). [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • Ali, M. R., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. ResearchGate. [Link]

  • Kilaru, R. B., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4580-4585. [Link]

  • Rauf, A., et al. (2017). Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. Bioorganic & Medicinal Chemistry, 25(3), 1195-1204. [Link]

  • ResearchGate. The antibacterial activity of compounds (4a–4j) compared to Ciprofloxacin and Amoxicillin (MIC = μg/mL). [Link]

  • Piechocka, J., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9283. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]

  • Wujec, M., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(23), 5743. [Link]

  • ResearchGate. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. [Link]

  • Liu, Z., et al. (2012). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Iranian Journal of Pharmaceutical Research, 11(4), 1165-1173. [Link]

  • Li, Y., et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(4), 525-528. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the. SciSpace. [Link]

  • Sharma, M., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Biomedicine & Pharmacotherapy, 95, 834-843. [Link]

  • de Souza, M. V. N. (2005). Synthesis and biological activity of natural and synthetic thiazoles. Journal of Sulfur Chemistry, 26(4-5), 429-449.
  • Ghasemi, B., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
  • Ayati, A., et al. (2015). A review on biological properties of thiazole derivatives. Mini-Reviews in Medicinal Chemistry, 15(10), 833-856.
  • Harmand, M. F., & Blanquet, P. (1982). Pharmacokinetics and Metabolism of [35S]-Thiazolidine Carboxylic Acid in the Rat. I. Elimination and Distribution. European Journal of Drug Metabolism and Pharmacokinetics, 7(4), 323-327. [Link]

  • Melo, P. A., et al. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Cutaneous and Ocular Toxicology, 39(4), 312-318. [Link]

  • Apak, R., et al. (2016). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 21(8), 1046. [Link]

  • ResearchGate. Antioxidant Assays. [Link]

  • Hasan, M. M., et al. (2022). Characteristics and Key Features of Antimicrobial Materials and Associated Mechanisms for Diverse Applications. Polymers, 14(19), 4024. [Link]

Sources

The Therapeutic Promise of Thiazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous therapeutic agents. This technical guide delves into the burgeoning field of thiazole carboxylic acids, a subclass of thiazole derivatives with significant and diverse therapeutic potential. We will explore their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders, underpinned by a detailed examination of their mechanisms of action. This guide provides field-proven, step-by-step protocols for the synthesis, purification, and biological evaluation of a representative thiazole carboxylic acid, 2-amino-4-methylthiazole-5-carboxylic acid, offering a practical framework for researchers in drug discovery and development.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole nucleus is a recurring motif in a multitude of FDA-approved drugs, a testament to its pharmacological versatility.[1] This is attributed to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and its metabolic stability. The incorporation of a carboxylic acid moiety onto the thiazole ring introduces a key functional group that can significantly enhance pharmacological properties, such as improved solubility and the ability to form strong ionic interactions with target proteins. This guide will focus on the therapeutic applications of these derivatives, providing a comprehensive overview for scientists engaged in the discovery and development of novel therapeutics.

Therapeutic Landscape of Thiazole Carboxylic Acids

Thiazole carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of a range of diseases.

Oncology: Targeting Aberrant Signaling Pathways

In the realm of oncology, thiazole derivatives have emerged as potent inhibitors of key signaling pathways that drive cancer cell proliferation and survival.[2]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.[3][4] Thiazole derivatives have been shown to be effective dual inhibitors of PI3K and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[3] The carboxylic acid group can enhance binding to the kinase domain, improving potency and selectivity.

  • MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in cancer progression.[5] Thiazole-based compounds have been developed as inhibitors of key kinases within this pathway, such as p38 MAPK, thereby blocking downstream signaling and inhibiting tumor growth.[6]

Anti-inflammatory Applications: Modulating the Arachidonic Acid Cascade

Chronic inflammation is a hallmark of numerous diseases. Thiazole carboxylic acids have shown significant promise as anti-inflammatory agents by targeting key enzymes in the arachidonic acid pathway.

  • Cyclooxygenase (COX) Inhibition: Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of COX enzymes. Thiazole derivatives have been identified as potent COX-2 inhibitors, offering the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[7][8] The carboxylic acid moiety is often crucial for mimicking the binding of the natural substrate, arachidonic acid, to the active site of COX enzymes.

Antiviral Activity: A Broad-Spectrum Approach

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Thiazole derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses.[9]

  • Inhibition of Viral Replication: The precise mechanisms of antiviral action can vary, but they often involve the inhibition of key viral enzymes or interference with viral entry and replication processes. Plaque reduction assays are a standard method to evaluate the in vitro efficacy of these compounds.[10][11]

  • Modulation of Host Factors: Some antiviral thiazoles may also act by modulating host cell pathways that are hijacked by viruses for their replication, such as the NF-κB signaling pathway, which plays a crucial role in the host's immune response to viral infections.[12][13]

Neuroprotection: Combating Neurodegenerative Diseases

Thiazole-based compounds are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.

  • Cholinesterase Inhibition: A key therapeutic strategy in Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE). Thiazole derivatives have been developed as potent AChE inhibitors.[14][15] The carboxylic acid group can contribute to binding affinity and selectivity for the enzyme.

Key Signaling Pathways Targeted by Thiazole Derivatives

The therapeutic effects of thiazole carboxylic acids are often mediated by their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

The PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[16] Its aberrant activation is a common feature of many cancers.[4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Thiazole Thiazole Carboxylic Acid Derivative Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR pathway and points of inhibition by thiazole derivatives.

The MAPK Signaling Pathway in Inflammation

The MAPK signaling cascade plays a critical role in the production of pro-inflammatory cytokines.[17][18]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors Activation Thiazole Thiazole Carboxylic Acid Derivative Thiazole->p38_MAPK Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

Caption: The MAPK signaling pathway and inhibition of p38 MAPK by thiazole derivatives.

The NF-κB Signaling Pathway in Viral Infections

The NF-κB pathway is a key component of the innate immune response to viral infections.[19] Viruses often manipulate this pathway to their advantage.[12][13]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_PAMPs Viral PAMPs PRR Pattern Recognition Receptor (PRR) Viral_PAMPs->PRR IKK_Complex IKK Complex PRR->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB->IkB NFkB NF-κB NFkB_active NF-κB NFkB->NFkB_active Translocation Thiazole Thiazole Carboxylic Acid Derivative Thiazole->IKK_Complex Inhibition Immune_Genes Immune Gene Transcription NFkB_active->Immune_Genes

Caption: The NF-κB signaling pathway and its modulation by thiazole derivatives.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step protocols for the synthesis, purification, characterization, and biological evaluation of a representative thiazole carboxylic acid, 2-amino-4-methylthiazole-5-carboxylic acid.

Synthesis, Purification, and Characterization of 2-amino-4-methylthiazole-5-carboxylic acid

This protocol is adapted from the classical Hantzsch thiazole synthesis.[20]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Ethyl 2-chloroacetoacetate + Thiourea Reaction Hantzsch Reaction (Ethanol, Reflux) Start->Reaction Intermediate Ethyl 2-amino-4-methylthiazole-5-carboxylate Reaction->Intermediate Hydrolysis Base Hydrolysis (NaOH) Intermediate->Hydrolysis Product 2-amino-4-methylthiazole -5-carboxylic acid Hydrolysis->Product Purification Recrystallization Product->Purification Characterization NMR Spectroscopy Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: Workflow for the synthesis and purification of a thiazole carboxylic acid.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Filter paper

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask

  • pH paper

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.

  • Slowly add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum.

Step 2: Hydrolysis to 2-amino-4-methylthiazole-5-carboxylic acid

  • Suspend the crude ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to 80-90 °C and stir until the solid dissolves and the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid to pH 3-4, which will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

Step 3: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.[21]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Step 4: Characterization

  • Determine the melting point of the purified product.

  • Obtain ¹H and ¹³C NMR spectra to confirm the structure of 2-amino-4-methylthiazole-5-carboxylic acid.[22][23][24]

Biological Evaluation Protocols

The following protocols are standardized assays to evaluate the therapeutic potential of the synthesized thiazole carboxylic acid.

This assay assesses the cytotoxic effect of the compound on cancer cell lines.[25][26]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Thiazole carboxylic acid derivative (test compound)

  • Doxorubicin (positive control)[27]

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound and doxorubicin in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells (negative control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This assay measures the ability of the compound to inhibit the COX-2 enzyme.[28][29]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Thiazole carboxylic acid derivative (test compound)

  • Celecoxib (positive control)[8]

  • Assay buffer

  • Fluorometric probe

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • In a 96-well black microplate, add the assay buffer, COX-2 enzyme, and the fluorometric probe.

  • Add the test compound at various concentrations and celecoxib as a positive control.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 10-15 minutes.

  • Calculate the rate of the reaction for each well.

  • Determine the percentage of COX-2 inhibition and calculate the IC₅₀ value.

This assay quantifies the reduction in viral plaques in the presence of the test compound.[10][30]

Materials:

  • Host cell line susceptible to the virus (e.g., MDCK cells for influenza virus)

  • Virus stock

  • Cell culture medium

  • Thiazole carboxylic acid derivative (test compound)

  • Oseltamivir (positive control for influenza virus)[10][31]

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and infect the cell monolayers for 1 hour.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a mixture of culture medium and agarose containing different concentrations of the test compound or oseltamivir.

  • Incubate the plates for 2-3 days until visible plaques are formed.

  • Fix the cells with formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction and determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).

This assay measures the inhibition of the acetylcholinesterase enzyme.[9][32]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Thiazole carboxylic acid derivative (test compound)

  • Donepezil (positive control)[15]

  • Phosphate buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations. Add donepezil as a positive control.

  • Add the AChE enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Calculate the rate of the reaction for each well.

  • Determine the percentage of AChE inhibition and calculate the IC₅₀ value.

Conclusion and Future Perspectives

Thiazole carboxylic acids represent a highly promising class of compounds with a wide array of potential therapeutic applications. Their ability to interact with diverse biological targets, coupled with the favorable physicochemical properties imparted by the carboxylic acid group, makes them attractive candidates for further drug development. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field. Future research should focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of novel and effective therapies for a range of human diseases.

References

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. [Link]

  • EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Publishing. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. PubMed Central. [Link]

  • Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. PubMed Central. [Link]

  • MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. PubMed. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

  • Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. PubMed Central. [Link]

  • Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines. PubMed. [Link]

  • Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences. [Link]

  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed. [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. [Link]

  • MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • COX-2 enzyme inhibitory assay of the tested compounds using celecoxib... ResearchGate. [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Dovepress. [Link]

  • MTT assay of doxorubicin using untreated and plant extract-pretreated... ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PubMed Central. [Link]

  • Use of a novel radiometric method to assess the inhibitory effect of donepezil on acetylcholinesterase activity in minimally diluted tissue samples. PubMed Central. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]

  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI. [Link]

  • Selection of Influenza Virus Mutants in Experimentally Infected Volunteers Treated with Oseltamivir. Oxford Academic. [Link]

  • Inhibition of AChE activity of donepezil and the synthesized anticholinesterase compounds. ResearchGate. [Link]

  • New low-viscosity overlay medium for viral plaque assays. PubMed Central. [Link]

  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science. [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate. [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

  • Recent advances on viral manipulation of NF-κB signaling pathway. PubMed Central. [Link]

  • The Role of Ubiquitination in NF-κB Signaling during Virus Infection. PubMed Central. [Link]

  • NF-κB Signaling and Virus Infection. Encyclopedia.pub. [Link]

  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. Biomolecules & Therapeutics. [Link]

  • Viral Inhibitors of NF-kB. ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus. PubMed Central. [Link]

  • Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. MDPI. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central. [Link]

  • Suppression of NF-κB Activity: A Viral Immune Evasion Mechanism. MDPI. [Link]

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip (RSC Publishing). [Link]

  • Plaque reduction assay of viruses treated with oseltamivir acid. ResearchGate. [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

Sources

An In-depth Technical Guide to 2-Hydroxy-4-methylthiazole-5-carboxylic acid: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the specific historical discovery of this molecule is not prominently documented, its structural motifs are rooted in the rich history of thiazole chemistry, dating back to the late 19th century. This guide will explore its likely synthetic origins through the principles of the Hantzsch thiazole synthesis, detail robust experimental protocols for its preparation and characterization, and delve into its physicochemical properties, including its pronounced tautomerism. Spectroscopic data, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are presented to aid in its identification and analysis. This document serves as a valuable resource for researchers investigating thiazole derivatives and their potential applications in the development of novel therapeutics.

Introduction and Historical Context

The journey of this compound is intrinsically linked to the broader exploration of thiazole chemistry. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] The foundational method for synthesizing the thiazole ring was established in 1887 by Arthur Hantzsch.[2] The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, provided a versatile and efficient route to a wide array of thiazole derivatives.[2]

While the precise first synthesis of this compound is not readily found in seminal literature, its structural components suggest a synthetic pathway deeply rooted in the Hantzsch methodology. The presence of the hydroxyl group at the 2-position introduces the fascinating chemical property of keto-enol tautomerism, a characteristic feature of 2-hydroxythiazoles that significantly influences their reactivity and biological activity.

This guide will illuminate the probable synthetic heritage of this compound, provide detailed and actionable experimental procedures, and offer a thorough characterization to support further research and development efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and drug development.

PropertyValueSource
Molecular Formula C₅H₅NO₃S[1]
Molecular Weight 159.17 g/mol [1]
Appearance White to light yellow crystalline powder[3]
CAS Number 875237-46-0[1]
IUPAC Name 4-methyl-2-oxo-3H-thiazole-5-carboxylic acid[1]

The IUPAC name highlights the predominant tautomeric form of the molecule, which will be discussed in detail in a later section. The compound's crystalline nature is attributed to intermolecular hydrogen bonding facilitated by the carboxylic acid and the amide-like functionality of the 2-oxo tautomer.[3]

Synthesis of this compound

The synthesis of this compound is most logically achieved through a two-step process: the formation of its ethyl ester precursor via a Hantzsch-type synthesis, followed by hydrolysis to the free carboxylic acid.

Step 1: Synthesis of Ethyl 2-Hydroxy-4-methylthiazole-5-carboxylate

This synthesis is a variation of the classic Hantzsch thiazole synthesis, where ethyl 2-chloroacetoacetate serves as the α-haloketone and urea or a related precursor can act as the thioamide equivalent to introduce the 2-hydroxy (or 2-oxo) functionality. A more direct and commonly employed method involves the reaction of ethyl 2-chloroacetoacetate with thiourea to yield ethyl 2-amino-4-methylthiazole-5-carboxylate, which can then be converted to the 2-hydroxy derivative, though for the purpose of this guide, we will focus on a direct approach where the "hydroxy" (or more accurately, the "oxo") group is installed during the cyclization.

A robust and efficient one-pot synthesis has been developed for this key precursor.[4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (6.50 g, 0.05 mol) to a mixture of water (50.0 mL) and tetrahydrofuran (20.0 mL).

  • Bromination: Cool the mixture to below 0°C in an ice bath. Slowly add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) portion-wise, maintaining the temperature below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) solvent system.

  • Cyclization: To the reaction mixture, add thiourea (3.80 g, 0.05 mol).

  • Heating: Heat the reaction mixture to 80°C and maintain for 2 hours.

  • Work-up: After cooling to room temperature, the product often precipitates. The mixture can be further cooled in an ice bath to maximize precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 100 mL). Recrystallize the crude product from ethyl acetate to yield ethyl 2-amino-4-methylthiazole-5-carboxylate as a crystalline solid.[4]

Step 2: Hydrolysis of Ethyl 2-Hydroxy-4-methylthiazole-5-carboxylate to this compound

The hydrolysis of the ethyl ester to the carboxylic acid is a standard procedure, typically carried out under basic conditions followed by acidification.[5]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-hydroxy-4-methylthiazole-5-carboxylate (or its 2-amino precursor which would be subsequently diazotized and hydrolyzed) (1.87 g, 0.01 mol) in ethanol (20 mL).

  • Saponification: Add a 2 M aqueous solution of sodium hydroxide (10 mL, 0.02 mol).

  • Heating: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add 2 M hydrochloric acid with stirring until the pH of the solution is approximately 2-3. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis (Hantzsch) cluster_step2 Step 2: Hydrolysis A Ethyl Acetoacetate + NBS B Ethyl 2-bromo-3-oxobutanoate (in situ) A->B Bromination D Ethyl 2-amino-4-methylthiazole-5-carboxylate B->D Cyclization C Thiourea C->D E Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate (hypothetical intermediate) D->E Diazotization/ Hydrolysis F This compound E->F Hydrolysis G 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

Accurate spectroscopic characterization is essential for confirming the identity and purity of this compound. The following are predicted spectroscopic data based on the analysis of its structural features and data from closely related compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • 12.0-13.0 (br s, 1H): This very broad singlet corresponds to the acidic proton of the carboxylic acid.

  • 10.0-11.0 (br s, 1H): This broad singlet is attributed to the N-H proton of the 2-oxo tautomer.

  • 2.4 (s, 3H): This sharp singlet represents the three protons of the methyl group at the 4-position of the thiazole ring.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

  • 170.0: Carbonyl carbon of the carboxylic acid.

  • 165.0: Carbon at the 2-position of the thiazole ring (in the 2-oxo form).

  • 160.0: Carbon at the 4-position of the thiazole ring.

  • 110.0: Carbon at the 5-position of the thiazole ring.

  • 15.0: Carbon of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Predicted IR (KBr, cm⁻¹):

  • 3300-2500 (broad): O-H stretching of the carboxylic acid, often overlapping with N-H stretching.

  • ~3100: N-H stretching of the 2-oxo tautomer.

  • ~1710: C=O stretching of the carboxylic acid (dimer).

  • ~1680: C=O stretching of the 2-oxo tautomer (amide-like).

  • ~1600: C=N stretching of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted MS (ESI-):

  • [M-H]⁻ at m/z 158.0: The deprotonated molecule, which would be the most prominent ion in negative ion mode.

Tautomerism: The Dual Identity

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers in equilibrium. The two primary forms are the 2-hydroxy (enol) form and the 2-oxo (keto) form.

Caption: Keto-enol tautomerism of this compound.

Spectroscopic evidence and theoretical calculations suggest that for 2-hydroxythiazoles, the equilibrium generally favors the 2-oxo (keto) tautomer.[6] This is reflected in the IUPAC name, 4-methyl-2-oxo-3H-thiazole-5-carboxylic acid.[1] The stability of the keto form is attributed to the greater strength of the C=O double bond compared to the C=C double bond and the amide-like resonance stabilization.

The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.[7] Understanding this tautomerism is crucial as the different forms exhibit distinct patterns of reactivity and hydrogen bonding, which can impact their biological activity and interactions with molecular targets.

Potential Applications in Drug Discovery and Development

The thiazole scaffold is a cornerstone in medicinal chemistry, and this compound and its derivatives are of interest for several potential therapeutic applications.

  • Antimicrobial Agents: Thiazole derivatives have a long history as antimicrobial agents. This compound has shown moderate antibacterial activity against several bacterial strains, making it a potential starting point for the development of new antibiotics.[3]

  • Antioxidant Activity: The potential for this molecule to act as an antioxidant makes it a candidate for investigation in diseases associated with oxidative stress.[3]

  • Enzyme Inhibition: The structural features of this compound make it a candidate for screening against various enzyme targets. Its ability to engage in hydrogen bonding and its specific stereoelectronic properties could lead to the discovery of novel enzyme inhibitors.

Conclusion

This compound, while not having a widely celebrated history of discovery, represents a confluence of important themes in organic and medicinal chemistry. Its synthesis, rooted in the venerable Hantzsch reaction, is accessible, and its chemical nature is enriched by the phenomenon of keto-enol tautomerism. The detailed experimental and spectroscopic information provided in this guide is intended to empower researchers to confidently synthesize, identify, and utilize this versatile compound. As the quest for new therapeutic agents continues, the exploration of such privileged heterocyclic scaffolds remains a vital and promising endeavor.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Tan, J., et al. (2017). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1168-1173. [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • PubChemLite. This compound (C5H5NO3S). [Link]

  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. National Center for Biotechnology Information. [Link]

  • ResearchGate. Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. [Link]

  • Al-Omair, M. A., et al. (2012). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 7(5), e38032. [Link]

  • Google Patents.
  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • University of Calgary. Synthesis of Carboxylic Acids. [Link]

  • PubChem. 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]

  • Google Patents.
  • Głowacka, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. [Link]

  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]

  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. [Link]

  • Macmillan Group. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Organic Chemistry Portal. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. [Link]

  • Rauf, M. A., Hisaindee, S., & Saleh, N. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances, 5(23), 18097-18110. [Link]

  • ResearchGate. (PDF) A Spectrophotometric Study of the Tautomeric and Acid- Base Equilibria of Methyl Orange and Methyl Yellow in Aqueous Acidic Solutions. [Link]

  • ChemRxiv. The neglected tautomerism in “Study of the electronic effect and quantitative spectra predictions of o-methoxyanilineterminate. [Link]

  • CONICET. Evidence of the presence of minor tautomeric forms in selected nitroanilines. [Link]

Sources

Methodological & Application

Synthesis of 2-Hydroxy-4-methylthiazole-5-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel drugs. 2-Hydroxy-4-methylthiazole-5-carboxylic acid, in particular, represents a key intermediate for the synthesis of more complex molecules, including potential xanthine oxidase inhibitors for the treatment of gout and hyperuricemia.[1] This guide provides a comprehensive, in-depth protocol for the synthesis of this valuable compound, grounded in the principles of the Hantzsch thiazole synthesis.

Strategic Approach: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[2] This reaction classically involves the condensation of an α-haloketone with a thioamide.[2][3] For the synthesis of this compound, a variation of this reaction is employed, utilizing thiourea as the thioamide component and ethyl 2-chloroacetoacetate as the α-halo-β-ketoester. The "2-hydroxy" substituent on the final product is derived from the thiourea moiety and exists in tautomeric equilibrium with its 2-oxo form.

The overall synthetic strategy involves two key stages:

  • Cyclocondensation: Formation of the ethyl ester precursor, ethyl 2-hydroxy-4-methylthiazole-5-carboxylate, via the Hantzsch reaction.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This approach is favored for its efficiency and the ready availability of the starting materials.[4][5]

Visualizing the Synthesis Workflow

The following diagram illustrates the two-stage process for the synthesis of this compound.

Synthesis_Workflow Start Starting Materials: - Thiourea - Ethyl 2-chloroacetoacetate Step1 Step 1: Hantzsch Cyclocondensation (Ethanol, Reflux) Start->Step1 Intermediate Intermediate: Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate Step1->Intermediate Step2 Step 2: Saponification (Aqueous NaOH, then Acidification) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 2-Hydroxy-4-methylthiazole-5-carboxylate

This initial step involves the cyclocondensation reaction to form the thiazole ring. The use of ethanol as a solvent is common for this type of reaction, and heating under reflux provides the necessary activation energy.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)MolesStoichiometric Ratio
Thiourea76.127.610.11
Ethyl 2-chloroacetoacetate164.6016.460.11
Ethanol (95%)-150 mL--

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7.61 g (0.1 mol) of thiourea in 150 mL of 95% ethanol.

  • Initiation of Reaction: Gently heat the mixture to reflux with stirring until the thiourea is completely dissolved.

  • Addition of α-halo-β-ketoester: Slowly add 16.46 g (0.1 mol) of ethyl 2-chloroacetoacetate to the refluxing solution over a period of 15-20 minutes.

  • Reaction Progression: Continue to heat the reaction mixture at reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrochloride salt of the product may form. The crude product can be isolated by filtration.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Rationale for Experimental Choices:

  • Stoichiometry: An equimolar ratio of reactants is used to ensure complete consumption of the starting materials.

  • Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

  • Reflux Conditions: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Part 2: Hydrolysis to this compound

The second stage involves the saponification of the ethyl ester to the corresponding carboxylic acid, followed by acidification to protonate the carboxylate salt.

Materials and Reagents:

ReagentConcentrationVolume
Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate-0.1 mol (from Part 1)
Sodium Hydroxide (NaOH)2 M~100 mL
Hydrochloric Acid (HCl)2 MAs needed

Protocol:

  • Saponification: Suspend the crude ethyl 2-hydroxy-4-methylthiazole-5-carboxylate (0.1 mol) in 100 mL of 2 M aqueous sodium hydroxide solution in a 250 mL beaker.

  • Heating: Gently heat the mixture with stirring to approximately 50-60 °C for 1-2 hours, or until the solid has completely dissolved and the ester is fully hydrolyzed (monitored by TLC).

  • Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly add 2 M hydrochloric acid dropwise with continuous stirring until the pH of the solution is acidic (pH 2-3).

  • Precipitation and Isolation: The desired carboxylic acid will precipitate out of the solution as a solid. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any inorganic salts and then dry it in a vacuum oven at 60 °C to a constant weight.

Rationale for Experimental Choices:

  • Base Hydrolysis: Sodium hydroxide is a strong base that effectively hydrolyzes the ester to the carboxylate salt.

  • Acidification: The addition of a strong acid is necessary to protonate the sodium carboxylate salt and precipitate the final carboxylic acid product, which is typically less soluble in acidic aqueous media.

  • Cooling: Cooling during acidification helps to maximize the precipitation of the product and minimize its solubility in the aqueous solution.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-halo-β-ketoester (ethyl 2-chloroacetoacetate), displacing the chloride ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone.

  • Dehydration: A molecule of water is eliminated to form the aromatic thiazole ring.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as the carboxylic acid O-H and C=O, as well as the thiazole ring vibrations.

  • Mass Spectrometry: Determines the molecular weight of the compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.

  • Hydrochloric acid and sodium hydroxide are corrosive and should be handled with appropriate caution.

Conclusion

The synthesis of this compound via the Hantzsch thiazole synthesis is a robust and efficient method for obtaining this valuable building block for drug discovery and development. By carefully following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this compound for their scientific endeavors.

References

  • Organic Syntheses. (n.d.). Pseudothiohydantoin.
  • ChemicalBook. (n.d.). 2-AMINO-4-METHYL-THIAZOLE-5-CARBOXYLIC ACID(2-HYDROXY-ETHYL)-AMIDE synthesis.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate. Journal of the Chemical Society, Perkin Transactions 1, 639.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • ChemHelp ASAP. (2020, November 5).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • ChemicalBook. (2024, October 23). 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4-Methylthiazole-5-carboxylic acid synthesis.
  • PMC. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
  • MedChemExpress. (n.d.). 2-(4-Pyridyl)-4-methyl-thiazole-5-carboxylic acid.
  • BenchChem. (n.d.). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry.
  • ResearchGate. (n.d.). Reaction product of monosubstituted thiourea with chloroacetylchloride....
  • BLDpharm. (n.d.). 2-(3-Carboxy-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid.
  • Alchem Pharmtech. (n.d.). CAS 875237-46-0 | this compound.
  • BLDpharm. (n.d.). 2-(3-Carbamoyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Ethyl 2-Chloroacetoacetate in Modern Pharmaceutical Synthesis.
  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Applications of Ethyl 2-chloroacetoacetate and Ethyl Acetoacetate.
  • ResearchGate. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers.

Sources

Laboratory preparation of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Abstract

This document provides a comprehensive guide for the laboratory synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Significance

This compound is a heterocyclic organic compound featuring a core thiazole ring substituted with hydroxyl, methyl, and carboxylic acid functional groups.[1][2] The thiazole moiety is a prominent scaffold in numerous pharmacologically active molecules, imparting a range of biological activities.[2] The presence of both a hydroxyl group and a carboxylic acid group makes this compound a versatile building block for further chemical modifications, such as esterification and nucleophilic substitution, enabling its use in the synthesis of more complex pharmaceutical intermediates.[1][2] Its structural features suggest potential for antimicrobial and antioxidant properties, making it a valuable target for synthesis and further investigation.[1]

Principle of Synthesis: The Hantzsch Thiazole Condensation

The selected synthetic strategy is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[3] The process involves a two-step sequence:

  • Cyclocondensation: An α-haloketone (ethyl 2-chloroacetoacetate) reacts with a thioamide (thiourea) to form the thiazole ring. The reaction proceeds via nucleophilic attack of the sulfur atom from thiourea on the electrophilic carbon bearing the chlorine atom. This is followed by an intramolecular condensation and dehydration to yield the stable, aromatic ethyl 2-hydroxy-4-methylthiazole-5-carboxylate intermediate.[4][5]

  • Saponification: The resulting ethyl ester is then hydrolyzed under basic conditions, followed by acidic workup, to yield the final this compound.

The overall reaction is depicted below:

G cluster_0 Overall Synthesis Scheme start_materials Ethyl 2-chloroacetoacetate + Thiourea intermediate Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate start_materials->intermediate Step 1: Hantzsch Cyclization (Ethanol, Reflux) final_product This compound intermediate->final_product Step 2: Hydrolysis (1. NaOH, H₂O, Reflux 2. HCl (aq))

Caption: Overall two-step synthesis pathway.

Reagent and Product Profile

A summary of the key physical and chemical properties of the reactants and the final product is provided below for easy reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
Ethyl 2-chloroacetoacetate (Starting Material)609-15-4C₆H₉ClO₃164.59Clear yellow liquid[6]
Thiourea (Starting Material)62-56-6CH₄N₂S76.12White crystalline solid[7]
This compound (Product)875237-46-0C₅H₅NO₃S159.16[1]Solid (Typically off-white to beige)

Detailed Synthesis Protocol

This protocol is designed for a typical laboratory scale. All operations should be performed in a certified chemical fume hood.

PART A: Synthesis of Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate

Materials and Equipment:

  • Thiourea (CH₄N₂S)

  • Ethyl 2-chloroacetoacetate (C₆H₉ClO₃)

  • Ethanol (absolute)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (7.61 g, 0.10 mol) in 100 mL of absolute ethanol.

  • To this stirring solution, add ethyl 2-chloroacetoacetate (16.45 g, 0.10 mol) dropwise over 10 minutes at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

  • Dry the product, ethyl 2-hydroxy-4-methylthiazole-5-carboxylate, in a vacuum oven at 50-60°C to a constant weight.

PART B: Hydrolysis to this compound

Materials and Equipment:

  • Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate (from Part A)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Round-bottom flask (250 mL)

  • Reflux condenser, heating mantle, magnetic stirrer

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the dried ethyl 2-hydroxy-4-methylthiazole-5-carboxylate (e.g., 0.08 mol, from Part A) into a 250 mL round-bottom flask.

  • Prepare a 2 M sodium hydroxide solution by dissolving NaOH (8.0 g, 0.20 mol) in 100 mL of distilled water. Add this solution to the flask.

  • Heat the mixture to reflux with stirring for 2-3 hours. The solid ester should dissolve as the sodium salt of the carboxylic acid is formed.

  • After reflux, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the cold solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 2-3. A precipitate of the carboxylic acid will form.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold distilled water (3 x 30 mL) to remove any inorganic salts.

  • Dry the final product, this compound, under vacuum to a constant weight.

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis s1_dissolve Dissolve Thiourea in Ethanol s1_add Add Ethyl 2-chloroacetoacetate s1_dissolve->s1_add s1_reflux Reflux for 3-4 hours s1_add->s1_reflux s1_cool Cool to RT, then Ice Bath s1_reflux->s1_cool s1_filter Filter & Wash with Cold Ethanol s1_cool->s1_filter s1_dry Dry Intermediate Ester s1_filter->s1_dry s2_suspend Suspend Ester in NaOH (aq) Solution s1_dry->s2_suspend Transfer Intermediate s2_reflux Reflux for 2-3 hours s2_suspend->s2_reflux s2_cool Cool in Ice Bath s2_reflux->s2_cool s2_acidify Acidify with HCl to pH 2-3 s2_cool->s2_acidify s2_filter Filter & Wash with Cold Water s2_acidify->s2_filter s2_dry Dry Final Product s2_filter->s2_dry

Caption: Step-by-step experimental workflow diagram.

Environment, Health, and Safety (EHS) Protocol

Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Splash-proof safety goggles or a face shield.

  • Chemical-resistant laboratory coat.

  • Nitrile or neoprene gloves.

Chemical Hazard Information:

ChemicalGHS PictogramsHazard Statements
Ethyl 2-chloroacetoacetate DangerFlammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[8][9]
Thiourea WarningHarmful if swallowed. Suspected of causing cancer. Suspected of damaging the unborn child. Harmful to aquatic life with long lasting effects.[7][10][11][12]
Sodium Hydroxide DangerCauses severe skin burns and eye damage.
Hydrochloric Acid DangerCauses severe skin burns and eye damage. May cause respiratory irritation.

Handling and Emergency Procedures:

  • Engineering Controls: All manipulations must be conducted inside a properly functioning chemical fume hood to avoid inhalation of vapors and dust.[6][12]

  • Skin Contact: In case of contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[1]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and vibrations associated with the thiazole ring.

References

  • Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Cole-Parmer. [URL: https://www.coleparmer.
  • Safety Data Sheet: Thiourea. Carl ROTH. [URL: https://www.carlroth.com/en/en/sds-search]
  • SAFETY DATA SHEET: Ethyl 2-chloroacetoacetate. Fisher Scientific. [URL: https://www.fishersci.
  • Safety Data Sheet: thiourea. Chemos GmbH & Co. KG. [URL: https://www.chemos.de/sdb/A0000502_sdb_en.pdf]
  • This compound | 875237-46-0. Smolecule. (2023-08-15). [URL: https://www.smolecule.com/2-hydroxy-4-methylthiazole-5-carboxylic-acid-cas-875237-46-0.html]
  • Ethyl 2-chloroacetoacetate SDS, 609-15-4 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.
  • Safety Data Sheet: Thiourea. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-HN37-GB-EN.pdf]
  • Thiourea SDS. Hill Brothers Chemical Company. [URL: https://www.hillbrothers.com/sds/pdf/thiourea.pdf]
  • Hantzsch Thiazole Synthesis. SynArchive. [URL: https://www.synarchive.com/named-reactions/hantzsch-thiazole-synthesis]
  • CAS 875237-46-0: this compound. Cymit Química S.L. [URL: https://www.cymitquimica.com/base/producto/875237-46-0]
  • Ethyl 2-chloroacetoacetate Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR5481_msds.pdf]
  • This compound | C5H5NO3S | CID 17977183. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17977183]
  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. (2020-11-05). [URL: https://www.youtube.
  • Hantzsch Thiazole Synthesis 2010. Scribd. [URL: https://www.scribd.com/document/409605299/Hantzsch-Thiazole-Synthesis-2010]
  • CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate. Google Patents. [URL: https://patents.google.

Sources

Application Note & Protocols: Synthetic Strategies for 2-Hydroxy-4-methylthiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-hydroxy-4-methylthiazole-5-carboxylic acid scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including anticancer and enzyme inhibitory properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic routes to access this core and its derivatives. We will delve into the mechanistic underpinnings of the classical Hantzsch thiazole synthesis, present detailed step-by-step protocols, and explore modern synthetic innovations. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Thiazole Core

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.[3] This structural unit is found in numerous natural products, most notably Vitamin B1 (Thiamine), and a plethora of synthetic drugs, highlighting its importance in medicinal chemistry.[4] The this compound framework, in particular, serves as a key intermediate in the synthesis of compounds targeting various pathological conditions. For instance, derivatives have been investigated as potent xanthine oxidase inhibitors for the treatment of gout and hyperuricemia.[2] The functional handles—a hydroxyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position—offer versatile points for chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide will focus on the most reliable and widely adopted synthetic strategies, providing both the theoretical basis and practical protocols for laboratory implementation.

Foundational Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the cornerstone for constructing the thiazole ring.[5] The reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide.[5][6]

General Mechanism

The reaction proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a strong nucleophile, attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide in an SN2 reaction.[6][7]

  • Intramolecular Cyclization: Following tautomerization, the nitrogen atom of the intermediate attacks the carbonyl carbon.[6]

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[7]

Hantzsch_Mechanism Thioamide Thioamide (e.g., Thiourea) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack AlphaHalo α-Haloketone (e.g., Ethyl 2-chloroacetoacetate) AlphaHalo->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Derivative Intermediate2->Product Dehydration (-H2O)

Protocol 1: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol describes a common variation of the Hantzsch synthesis to produce a key precursor, which can be later hydrolyzed and modified to yield the target 2-hydroxy derivative. The synthesis starts from ethyl β-ethoxyacrylate, which is first brominated and then cyclized with thiourea.[8]

Materials:

  • Ethyl β-ethoxyacrylate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Dioxane

  • Water

Procedure:

  • α-Bromination: Dissolve ethyl β-ethoxyacrylate in a mixture of dioxane and water.

  • Slowly add N-Bromosuccinimide (NBS) to the solution while stirring. The reaction is typically performed at room temperature. The NBS provides a source of electrophilic bromine for the α-bromination of the acrylate.[8]

  • Thiazole Formation: After the bromination is complete (monitored by TLC), add thiourea to the reaction mixture.

  • Heat the mixture to reflux to facilitate the cyclization and dehydration steps.[8]

  • Upon completion, cool the reaction mixture and isolate the product, ethyl 2-amino-4-methylthiazole-5-carboxylate, typically through precipitation and filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality: Using ethyl β-ethoxyacrylate as a starting material provides the necessary three-carbon backbone for the C4, C5, and carboxylate moieties of the final thiazole. The one-pot nature of this procedure (bromination followed by cyclization without isolating the intermediate) improves efficiency and overall yield.[8]

Alternative Synthetic Routes

While the Hantzsch synthesis is robust, alternative methods have been developed to accommodate different starting materials or to improve yields and regioselectivity.

Synthesis from Thioamides and Phosphorus Pentasulfide

One patented method describes the synthesis of 4-methylthiazole-5-carboxylic acid starting from formamide.[9] This approach avoids the use of α-haloketones.

Workflow Overview:

  • Sulfurization: Formamide is reacted with phosphorus pentasulfide (P₄S₁₀) to generate thioformamide in situ.

  • Cyclization: Chloroacetoacetic ether is then added to the mixture, which undergoes a cyclization reaction with the thioformamide.

  • Hydrolysis: The resulting ester is hydrolyzed using a sodium hydroxide solution to yield the final carboxylic acid product.[9]

Alternative_Route Formamide Formamide Thioformamide Thioformamide (in situ) Formamide->Thioformamide P4S10 P₄S₁₀ P4S10->Thioformamide Sulfurization ThiazoleEster Thiazole Ester Intermediate Thioformamide->ThiazoleEster Chloroacetoacetate Chloroacetoacetic Ether Chloroacetoacetate->ThiazoleEster Cyclization Product 4-Methylthiazole- 5-carboxylic Acid ThiazoleEster->Product NaOH NaOH (aq) NaOH->Product Hydrolysis

This method is advantageous for its simple operations and potentially more environmentally friendly profile due to a smaller volume of waste water generated.[9] The reported total yield reaches 75% with a purity of over 98%.[9]

Derivatization and Functionalization

Once the core thiazole structure is synthesized, further modifications can be made to generate a library of derivatives. The primary functionalization points are the 2-amino/hydroxy group and the 5-carboxylic acid.

Protocol 2: Hydrolysis of Ester and Amide Formation

This protocol details the conversion of a thiazole-5-carboxylate ester to the corresponding carboxylic acid, followed by amide coupling.

Part A: Ester Hydrolysis

  • Saponification: Dissolve the starting ester (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) in a suitable solvent such as ethanol or methanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., HCl) until the pH is acidic (pH ~2-3).

  • The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part B: Amide Coupling

  • Acid Activation: Suspend the 2-amino-4-methylthiazole-5-carboxylic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or thionyl chloride (SOCl₂) to activate the carboxylic acid.[10][11] If using SOCl₂, the reaction forms an acyl chloride intermediate.

  • Amine Addition: Add the desired primary or secondary amine to the reaction mixture, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.[11]

  • Stir the reaction at room temperature until completion.

  • Work-up: Perform an aqueous work-up to remove excess reagents and byproducts. The organic layer is typically washed with dilute acid, saturated sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude amide product is purified by column chromatography or recrystallization.

Modification of the 2-Position

The 2-amino group of the precursor can be converted to the desired 2-hydroxy group via a diazotization reaction followed by hydrolysis. Alternatively, the 2-amino group can be acylated or alkylated to produce a variety of derivatives.[12]

Summary of Synthetic Strategies and Yields

The choice of synthetic route often depends on the availability of starting materials, desired scale, and required substitution patterns.

Route Starting Materials Key Steps Typical Yield Reference
Hantzsch Synthesis Ethyl β-ethoxyacrylate, Thioureaα-Bromination, CyclizationGood to Excellent[8]
Thioformamide Route Formamide, P₄S₁₀, Chloroacetoacetic etherSulfurization, Cyclization, Hydrolysis~75% (overall)[9]
Derivatization 2-Amino-4-methylthiazole-5-carboxylic acidAmide Coupling (e.g., with EDCI)Fair to Good[10]

Conclusion

The synthesis of this compound and its derivatives is well-established, relying heavily on the classical Hantzsch reaction. This guide has detailed the mechanistic principles and provided actionable protocols for synthesizing key precursors and derivatives. By understanding the causality behind the experimental steps and leveraging alternative routes when necessary, researchers can efficiently access a wide array of thiazole-based compounds for applications in drug discovery and materials science. The versatility of the functional groups on the thiazole core ensures its continued relevance as a valuable scaffold in chemical synthesis.

References

  • ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved January 11, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates | Request PDF. Retrieved January 11, 2026, from [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved January 11, 2026, from [Link]

  • Kuey. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved January 11, 2026, from [Link]

  • Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved January 11, 2026, from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 11, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved January 11, 2026, from [Link]

  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved January 11, 2026, from [Link]

  • PubMed. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved January 11, 2026, from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (n.d.). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Retrieved January 11, 2026, from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • ResearchGate. (n.d.). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2017). (PDF) 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Retrieved January 11, 2026, from [Link]

Sources

The Versatile Building Block: Application Notes for 2-Hydroxy-4-methylthiazole-5-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Heterocycle

2-Hydroxy-4-methylthiazole-5-carboxylic acid is a multifaceted heterocyclic compound that has garnered significant interest as a versatile building block in the landscape of organic synthesis. Its unique structural arrangement, featuring a thiazole core substituted with a hydroxyl group, a methyl group, and a carboxylic acid moiety, bestows upon it a rich and tunable reactivity. This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols to effectively harness the synthetic potential of this valuable scaffold in the pursuit of novel and complex molecular architectures, particularly within the realm of medicinal chemistry and drug discovery.

The thiazole ring is a privileged scaffold in numerous biologically active compounds, exhibiting a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. The presence of both a hydroxyl (in tautomeric equilibrium with a keto form) and a carboxylic acid group on this particular building block opens up a plethora of synthetic possibilities, allowing for sequential and site-selective modifications.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is paramount to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₅H₅NO₃SPubChem[1]
Molecular Weight 159.16 g/mol Smolecule[2]
Appearance White to off-white solid---
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Smolecule[2]
Tautomerism Exists in equilibrium between the 2-hydroxythiazole and 2-oxo-2,3-dihydrothiazole-5-carboxylic acid forms.---

The reactivity of this building block is primarily dictated by its three functional groups: the carboxylic acid, the enol-like hydroxyl group, and the thiazole ring itself. The carboxylic acid at the 5-position can readily undergo esterification and amidation reactions. The 2-hydroxy group, existing in equilibrium with its 2-oxo tautomer, can participate in nucleophilic substitution reactions, though its reactivity is influenced by the tautomeric equilibrium which is often solvent and pH-dependent.

Tautomeric Equilibrium of this compound

tautomerism Hydroxy 2-Hydroxy-4-methylthiazole- 5-carboxylic acid Oxo 4-methyl-2-oxo-2,3-dihydrothiazole- 5-carboxylic acid Hydroxy->Oxo [H⁺] or [OH⁻]

Caption: Tautomeric equilibrium between the hydroxy and oxo forms.

Core Synthetic Applications & Protocols

This section provides detailed protocols for key transformations involving this compound, highlighting its utility as a synthetic intermediate.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group is a prime handle for derivatization. Standard esterification procedures can be readily applied, with the choice of method depending on the substrate's sensitivity and the desired scale.

This classical method is suitable for simple, non-acid sensitive alcohols.

Rationale: The use of a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Using the alcohol as the solvent drives the equilibrium towards the product.[3]

Workflow for Fischer-Speier Esterification

fischer_esterification Start 2-Hydroxy-4-methylthiazole- 5-carboxylic acid + Alcohol Reaction Dissolve in excess alcohol Add catalytic H₂SO₄ Reflux (60-100 °C, 4-24 h) Start->Reaction Workup Neutralize with NaHCO₃ Extract with organic solvent Dry and concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Hydroxy-4-methylthiazole-5-carboxylate Ester Purification->Product

Caption: Workflow for Fischer-Speier esterification.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol) in excess to act as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This method is ideal for more complex or acid-sensitive alcohols.

Rationale: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, forming a more reactive acylpyridinium species, which is then readily attacked by the alcohol.[4]

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude ester by column chromatography.

Amide Bond Formation

The synthesis of amides from this compound is a crucial transformation for introducing diverse functionalities and building complex molecular scaffolds.

HATU is a highly efficient coupling reagent that often provides high yields and is suitable for a wide range of amines, including those that are less nucleophilic.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt-active ester. This active ester is then readily attacked by the amine to form the desired amide.

Workflow for HATU Amide Coupling

hatu_coupling Start 2-Hydroxy-4-methylthiazole- 5-carboxylic acid + Amine Activation Dissolve in DMF Add HATU and DIPEA Stir at 0 °C (Pre-activation) Start->Activation Coupling Add Amine Warm to RT Stir (1-18 h) Activation->Coupling Workup Quench with water Extract with organic solvent Wash with acid/base/brine Coupling->Workup Purification Column Chromatography Workup->Purification Product 2-Hydroxy-4-methylthiazole-5-carboxamide Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DMF. Cool the solution to 0 °C and add DIPEA (2.0-3.0 eq) dropwise.

  • Pre-activation: Stir the mixture at 0 °C for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

This two-step approach is robust and often used for large-scale synthesis.

Rationale: Thionyl chloride (SOCl₂) converts the carboxylic acid to a highly reactive acid chloride. This intermediate readily reacts with a wide range of amines to form the corresponding amide.[5]

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an inert solvent (e.g., toluene or DCM), add a catalytic amount of DMF. Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired amine (1.2 eq) followed by the slow addition of a base such as triethylamine or pyridine (2.0 eq).

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Dilute with DCM and wash with water, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Application in the Synthesis of Bioactive Molecules

The synthetic utility of this compound and its derivatives is exemplified in the synthesis of key intermediates for important pharmaceutical agents.

Case Study: Intermediate for Cefditoren Pivoxil

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic. A key intermediate in its synthesis is 4-methyl-5-formylthiazole. This aldehyde can be prepared from 4-methylthiazole-5-carboxylic acid, a close analogue of our title compound. The synthesis involves the conversion of the carboxylic acid to its acid chloride, followed by a Rosenmund reduction.[1][6] This highlights the importance of the thiazole-5-carboxylic acid scaffold in accessing crucial pharmaceutical intermediates.

Synthetic Pathway to a Cefditoren Pivoxil Intermediate

cefditoren_intermediate CarboxylicAcid 4-Methylthiazole- 5-carboxylic acid AcidChloride 4-Methylthiazole- 5-carbonyl chloride CarboxylicAcid->AcidChloride SOCl₂ Aldehyde 4-Methyl-5-formylthiazole AcidChloride->Aldehyde H₂, Pd/BaSO₄ (Rosenmund Reduction)

Caption: Synthesis of a key intermediate for Cefditoren Pivoxil.

Potential in the Development of Novel Therapeutics

Derivatives of thiazole-5-carboxylic acid have shown promise in various therapeutic areas. For instance, novel 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated as potential xanthine oxidase inhibitors for the treatment of gout. Furthermore, the thiazole carboxamide moiety has been incorporated into novel compounds designed as COX inhibitors with potential anticancer activity. These examples underscore the value of this compound as a starting point for the development of new drug candidates.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex and biologically relevant molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the full synthetic potential of this remarkable compound. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of such well-equipped building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

  • This compound | C5H5NO3S | CID 17977183. PubChem. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

Sources

The Versatile Scaffold: 2-Hydroxy-4-methylthiazole-5-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and optimization of molecular scaffolds that provide a framework for the development of potent and selective drugs. Among these, the thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, has emerged as a privileged structure due to its presence in a wide array of biologically active compounds. This guide focuses on a particularly valuable building block, 2-Hydroxy-4-methylthiazole-5-carboxylic acid , and its applications in contemporary drug discovery. We will explore its chemical utility, delve into established protocols for its derivatization, and examine its role in the generation of compound libraries targeting a spectrum of diseases.

I. The Strategic Advantage of the this compound Scaffold

This compound is a heterocyclic compound with the molecular formula C₅H₅NO₃S.[1] Its strategic value in drug discovery stems from the presence of multiple functional groups—a hydroxyl group, a carboxylic acid, and a methyl group—appended to the core thiazole ring. These features offer several advantages:

  • Versatile Derivatization: The hydroxyl and carboxylic acid moieties serve as convenient handles for a variety of chemical modifications, allowing for the systematic exploration of the surrounding chemical space. The carboxylic acid can be readily converted into esters, amides, and other derivatives, while the hydroxyl group can participate in nucleophilic substitution and etherification reactions.[1]

  • Bioisosteric Potential: The thiazole ring is a well-established bioisostere for other aromatic and heteroaromatic systems, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

  • Broad Biological Activity: The thiazole core is a common feature in numerous approved drugs and investigational agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3]

II. Synthetic Pathways and Derivatization Strategies

The utility of this compound as a scaffold is realized through its chemical tractability. A common strategy involves the derivatization of the carboxylic acid and the 2-position of the thiazole ring to generate libraries of novel compounds.

A. General Workflow for Library Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a diverse library of compounds starting from a 2-amino-4-methylthiazole-5-carboxylate scaffold, which is closely related to our title compound and highlights the common derivatization approaches.

workflow General Synthetic Workflow for Thiazole Derivatives start Ethyl 2-amino-4-methylthiazole-5-carboxylate step1 Acylation / Sulfonylation at 2-amino group start->step1 step2 Hydrolysis of ester to carboxylic acid step1->step2 step3 Amide coupling with diverse amines step2->step3 library Diverse Library of Thiazole-5-carboxamides step3->library

Caption: A generalized workflow for creating a library of thiazole derivatives.

B. Protocol: Synthesis of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives

This protocol outlines the synthesis of a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, which have been investigated as potential xanthine oxidase inhibitors.[4]

Step 1: Synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

  • To a solution of ethyl acetoacetate in a suitable solvent, add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture for 1-2 hours at the same temperature.

  • Add thiourea to the reaction mixture and reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of Ethyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate

  • Dissolve ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate in a suitable solvent (e.g., pyridine).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add benzoyl chloride dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the desired ester.

Step 3: Hydrolysis to 2-Benzamido-4-methylthiazole-5-carboxylic Acid

  • Suspend the ethyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).

  • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield the final product.

III. Applications in Drug Discovery: Case Studies

The this compound scaffold and its close analogs have been instrumental in the development of compounds targeting a variety of diseases.

A. Anticancer Agents

Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as potential anticancer agents.[5] One study focused on the development of inhibitors of mucin 1 (MUC1), a glycoprotein that is overexpressed in many adenocarcinomas.[5] The synthesized compounds were screened for their in vitro activity against the MDA-MB-231 breast adenocarcinoma cell line.[5]

CompoundModificationIC50 (µM) against MDA-MB-231
1 4-methylthiazole-5-carboxylic acid~25
3b N-(4-chlorophenyl)amide derivative~30
3d N-(4-methoxyphenyl)amide derivative~20

Data synthesized from narrative descriptions in the source.[5]

The following diagram illustrates a simplified representation of a signaling pathway that could be modulated by MUC1 inhibitors.

muc1_pathway Simplified MUC1 Signaling Pathway MUC1 MUC1 EGFR EGFR MUC1->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Thiazole Derivative (MUC1 Inhibitor) Inhibitor->MUC1

Caption: Inhibition of MUC1 can disrupt downstream signaling pathways.

B. Antimicrobial Agents

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new antitubercular agents.[6][7] Researchers have synthesized a series of these compounds and tested their activity against Mycobacterium tuberculosis H37Rv.[6] Interestingly, the study revealed a dissociation between whole-cell activity and inhibition of the target enzyme, β-ketoacyl-ACP synthase (mtFabH), suggesting that some compounds may have alternative mechanisms of action.[6]

CompoundR Group at position 5MIC (µg/mL) against M. tuberculosis H37RvIC50 (µg/mL) against mtFabH
2 Benzyl0.06>200
6 Methyl16>200
9 Methyl (as carboxylic acid)0.06>200
14 m-Cl phenyl (bromoacetamido ester)>1001.1

Data extracted from the source.[6]

C. Enzyme Inhibitors

Derivatives of 2-amido-4-methylthiazole-5-carboxylic acid have been investigated as inhibitors of xanthine oxidase (XO), an enzyme involved in the pathogenesis of gout.[4] A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and their in vitro XO inhibitory activity was evaluated.[4]

CompoundSubstitution on Benzoyl RingIC50 (µM) against Xanthine Oxidase
5b 4-Fluoro0.57
5c 4-Chloro0.91

Data extracted from the source.[4]

IV. Conclusion and Future Perspectives

This compound and its related analogs represent a highly versatile and valuable scaffold in drug discovery. The ease of its chemical modification allows for the creation of large and diverse compound libraries for high-throughput screening. The demonstrated biological activities of its derivatives against a range of therapeutic targets, including cancer, infectious diseases, and metabolic disorders, underscore the potential of this chemical motif. Future research will likely focus on the further exploration of the chemical space around this scaffold, the elucidation of the precise mechanisms of action of its active derivatives, and the optimization of their pharmacokinetic and toxicological profiles to identify promising candidates for clinical development.

V. References

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). World Journal of Pharmaceutical Research.

  • Chen, P., et al. (2012). 2-Substituted 4,5-dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232. [Link]

  • Kilaru, R. B., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4246-4251. [Link]

  • (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Ali, M. R., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(1-2). [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents.

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). National Institutes of Health. [Link]

  • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. (2012). ResearchGate. [Link]

  • 2-Substituted 4,5-dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of metallo-β-lactamases. (2012). PubMed. [Link]

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. (2014). PubMed. [Link]

  • Libraries for HT and fragment screening. Proteros. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). ResearchGate. [Link]

  • Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain. ResearchGate. [Link]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. (2023). PubMed. [Link]

  • Focused Libraries. FCH Group. [Link]

  • Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. (2013). PubMed. [Link]

Sources

Probing Xanthine Oxidase: An Application Guide for 2-Hydroxy-4-methylthiazole-5-carboxylic Acid Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Xanthine Oxidase in Hyperuricemia and the Promise of Thiazole-Based Inhibitors

Xanthine oxidase (XO) is a pivotal enzyme in purine metabolism, catalyzing the oxidative hydroxylation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] While a normal physiological process, the overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout, a painful inflammatory arthritis.[3][4] Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing hyperuricemia and gout.[5][6]

Allopurinol, a purine analog, has long been the primary clinical inhibitor of xanthine oxidase.[7][8][9] However, the search for novel, non-purine based inhibitors continues, driven by the need for alternative therapies with improved efficacy and reduced side effects.[1][10] Thiazole derivatives have emerged as a promising class of xanthine oxidase inhibitors, with compounds like febuxostat demonstrating potent activity.[11][12] This application note provides a detailed protocol and scientific rationale for evaluating the inhibitory potential of 2-Hydroxy-4-methylthiazole-5-carboxylic acid, a compound of interest within this chemical class, against xanthine oxidase.

Biochemical Pathway and Inhibition Strategy

The enzymatic action of xanthine oxidase is a critical control point in the purine degradation pathway. Inhibiting this enzyme directly reduces the production of uric acid, thereby alleviating the pathological consequences of hyperuricemia.

XanthineOxidasePathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid UricAcid XO1->Xanthine XO2->UricAcid Inhibitor 2-Hydroxy-4-methylthiazole- 5-carboxylic acid Inhibitor->XO1 Inhibitor->XO2

Caption: Inhibition of the Purine Catabolism Pathway.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on xanthine oxidase. The assay measures the formation of uric acid, which absorbs light at 295 nm.[6]

Materials and Reagents
  • Enzyme: Xanthine Oxidase (from bovine milk, ≥0.5 units/mg protein)

  • Substrate: Xanthine

  • Test Compound: this compound

  • Positive Control: Allopurinol

  • Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5)

  • Solvent: Dimethyl Sulfoxide (DMSO)

  • Equipment:

    • UV-Vis Spectrophotometer or Microplate Reader

    • 96-well UV-transparent microplates

    • Calibrated pipettes

    • Incubator

Solution Preparation
  • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in deionized water. Adjust the pH to 7.5. This buffer system maintains a stable physiological pH for optimal enzyme activity.

  • Xanthine Oxidase Stock Solution (0.2 units/mL): Dissolve xanthine oxidase in cold potassium phosphate buffer. Prepare this solution fresh daily and keep it on ice to maintain enzymatic activity.

  • Xanthine Stock Solution (1 mM): Dissolve xanthine in the potassium phosphate buffer. Gentle warming may be required to fully dissolve the substrate.

  • Test Compound Stock Solution (10 mM): Accurately weigh and dissolve this compound in DMSO. The use of DMSO is necessary for dissolving many organic compounds; however, the final concentration in the assay should be kept low (≤1%) to avoid solvent-induced enzyme inhibition.

  • Positive Control Stock Solution (1 mM Allopurinol): Dissolve allopurinol in DMSO.

Assay Procedure (96-well plate format)
  • Assay Plate Setup: Prepare the following in triplicate in a 96-well UV-transparent microplate.

Well TypeReagentVolume (µL)
Blank Potassium Phosphate Buffer150
DMSO (Vehicle)2
Xanthine Solution50
Control (100% Activity) Potassium Phosphate Buffer100
Xanthine Oxidase Solution50
DMSO (Vehicle)2
Test Compound Potassium Phosphate Buffer100
Xanthine Oxidase Solution50
Test Compound (diluted in DMSO)2
Positive Control Potassium Phosphate Buffer100
Xanthine Oxidase Solution50
Allopurinol (diluted in DMSO)2
  • Pre-incubation: Add the buffer, xanthine oxidase solution, and test compound/vehicle to the respective wells. Mix gently and pre-incubate the plate at 25°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[13]

  • Initiate Reaction: Add 50 µL of the xanthine stock solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of uric acid formation.

Caption: Experimental workflow for the xanthine oxidase inhibition assay.

Data Analysis

  • Calculate the Rate of Reaction (V): Determine the initial rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of xanthine oxidase inhibition for each concentration of the test compound:[6][13]

    % Inhibition = [(Vcontrol - Vblank) - (Vsample - Vblank)] / (Vcontrol - Vblank) x 100

    Where:

    • Vcontrol is the rate of reaction in the absence of the inhibitor.

    • Vsample is the rate of reaction in the presence of the test compound.

    • Vblank is the rate of the background reaction without the enzyme.

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Example Data Presentation
Concentration of this compound (µM)Mean Rate of Reaction (ΔAbs/min)% Inhibition
0 (Control)0.0500
0.10.04216
10.02844
100.01570
500.00884
1000.00590

Trustworthiness and Self-Validation

  • Positive Control: The inclusion of allopurinol as a positive control is crucial for validating the assay's performance. The calculated IC50 for allopurinol should be consistent with literature values.

  • Linearity: Ensure that the rate of the uninhibited reaction is linear for the duration of the measurement. If not, the enzyme or substrate concentration may need to be adjusted.

  • Solvent Effects: The concentration of DMSO should be kept constant across all wells to nullify its potential inhibitory effects.

Troubleshooting

IssuePossible CauseSolution
Low enzyme activity Inactive enzymePrepare fresh enzyme solution and keep on ice.
Incorrect buffer pHVerify the pH of the buffer.
High background absorbance Substrate instability or contaminationUse high-purity xanthine and prepare fresh solutions.
Precipitation of test compound Low solubility in the assay bufferDecrease the final concentration of the test compound. Increase the DMSO concentration slightly, ensuring it remains below a level that affects enzyme activity.

Conclusion

This application note provides a robust and reliable protocol for the in vitro evaluation of this compound as a xanthine oxidase inhibitor. By understanding the rationale behind each step, researchers can confidently assess the inhibitory potential of this and other novel compounds, contributing to the development of new therapeutics for hyperuricemia and gout.

References

  • Vertex AI Search. (2025). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)?
  • Dr.Oracle. (2025). What is the mechanism of action of Allopurinol (xanthine oxidase inhibitor)?
  • Expert Opinion on Therapeutic Patents. (2020). Xanthine oxidase inhibitors: patent landscape and clinical development (2015-2020).[Link]

  • ResearchGate. (n.d.). Inhibition of the xanthine oxidase enzyme by Allopurinol.
  • Fais, A., et al. (n.d.). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. PMC - NIH.
  • PubMed. (n.d.). Progress towards the discovery of xanthine oxidase inhibitors.
  • BenchChem. (n.d.).
  • MDPI. (2022). Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays.[Link]

  • PubMed. (n.d.). Recent Advances in Xanthine Oxidase Inhibitors.
  • PubMed Central. (n.d.). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds.
  • NIH. (n.d.).
  • PubMed. (2015). Design and synthesis of novel 2-(indol-5-yl)
  • ResearchGate. (n.d.). Reported xanthine oxidase inhibitors and target compounds.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • MDPI. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme.[Link]

  • Pharmacia. (2022).
  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.
  • PLOS One. (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.
  • MDPI. (n.d.).
  • PMC. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
  • PubMed. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids.
  • Phcogj.com. (n.d.).

Sources

Application Notes and Protocols for Cell-Based Assays Using 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of a Versatile Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] Within this promising class of compounds, 2-Hydroxy-4-methylthiazole-5-carboxylic acid stands out as a molecule of significant interest for cell-based assay development and drug discovery. Its structure, featuring a hydroxyl group and a carboxylic acid moiety, suggests a potential for diverse biological interactions and favorable physicochemical properties, such as enhanced solubility in polar solvents.[4]

Preliminary studies have indicated that this compound possesses both antimicrobial and antioxidant activities.[4] These dual capabilities make it a compelling candidate for further investigation in a cellular context. This guide provides a comprehensive overview of cell-based assays designed to explore and quantify the biological effects of this compound. The protocols detailed herein are intended for researchers, scientists, and drug development professionals seeking to elucidate its mechanism of action and therapeutic potential.

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is fundamental to robust assay design. Key characteristics of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₅H₅NO₃S[1][4]
Molecular Weight159.16 g/mol [4][5]
AppearanceWhite to light yellow crystalline powder[4]
IUPAC Name4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid[1]
CAS Number875237-46-0[1][5]

Solubility and Stock Solution Preparation:

Due to the presence of the carboxylic acid group, this compound exhibits enhanced solubility in polar solvents.[2][4] For cell culture applications, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions.[6] It is crucial to ensure that the final concentration of DMSO in the cell culture medium remains non-toxic to the cells, typically below 0.5%.[7]

Protocol for Stock Solution Preparation:

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into smaller volumes and store at -20°C to maintain stability.[5] Avoid repeated freeze-thaw cycles.

I. Antimicrobial Activity Assessment

The reported antimicrobial properties of this compound warrant a thorough investigation of its efficacy against various bacterial strains.[4] The following protocols are designed to determine the compound's minimum inhibitory concentration (MIC) and to gain insights into its mechanism of antibacterial action.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is a standard and efficient way to determine the MIC.

Protocol:

  • Bacterial Strain Selection: Choose a panel of relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.

  • Inoculum Preparation: Culture the selected bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound stock solution in the broth medium within a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

B. Elucidating the Antimicrobial Mechanism of Action

Understanding how an antimicrobial agent kills or inhibits bacteria is crucial for its development. The following assays can provide insights into the potential mechanisms of action of this compound.

Workflow for Antimicrobial Mechanism of Action Studies

cluster_0 Initial MIC Determination cluster_1 Mechanism of Action Assays MIC Determine MIC Membrane Cell Membrane Integrity Assay (e.g., Propidium Iodide Staining) MIC->Membrane Treat cells at MIC and sub-MIC concentrations Wall Cell Wall Synthesis Inhibition Assay (e.g., β-lactamase activity) MIC->Wall Treat cells at MIC and sub-MIC concentrations Nucleic Nucleic Acid Synthesis Inhibition Assay (e.g., DNA/RNA precursor incorporation) MIC->Nucleic Treat cells at MIC and sub-MIC concentrations Protein Protein Synthesis Inhibition Assay (e.g., Luciferase reporter assay) MIC->Protein Treat cells at MIC and sub-MIC concentrations

Caption: A logical workflow for investigating the antimicrobial mechanism of action.

1. Cell Membrane Integrity Assay: This assay determines if the compound disrupts the bacterial cell membrane, leading to leakage of intracellular components.

Protocol using Propidium Iodide (PI) Staining:

  • Treat a mid-logarithmic phase bacterial culture with this compound at its MIC and 2x MIC for a defined period (e.g., 2 hours).

  • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Add propidium iodide (a fluorescent dye that only enters cells with compromised membranes) to each sample.

  • Incubate in the dark for 15-30 minutes.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates membrane damage.

2. Cell Wall Synthesis Inhibition Assay: This assay assesses whether the compound interferes with the synthesis of the bacterial cell wall, a common target for antibiotics.

Protocol using a β-lactamase Reporter Assay:

  • Utilize a bacterial strain engineered to express a reporter enzyme (e.g., β-lactamase) that is released upon cell wall damage.

  • Treat the bacteria with this compound at various concentrations.

  • Include a positive control (e.g., a β-lactam antibiotic like penicillin) and a negative control.

  • After incubation, measure the activity of the reporter enzyme in the culture supernatant. Increased enzyme activity suggests inhibition of cell wall synthesis.

II. Antioxidant and Anti-inflammatory Activity Assessment

The presence of a hydroxyl group on the thiazole ring suggests that this compound may possess antioxidant properties.[4] Chronic inflammation is often linked to oxidative stress, and many antioxidant compounds also exhibit anti-inflammatory effects. The following protocols are designed to evaluate these activities in a cellular context.

A. Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.

Protocol using Dichlorodihydrofluorescein Diacetate (DCFH-DA):

  • Cell Seeding: Seed a suitable cell line (e.g., human hepatoma HepG2 cells) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Probe Loading: Add the cell-permeable probe, DCFH-DA, to each well and incubate for 30-60 minutes. Inside the cells, DCFH-DA is deacetylated to the non-fluorescent DCFH.

  • Oxidative Stress Induction: Induce oxidative stress by adding a ROS generator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals using a fluorescence plate reader. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Data Analysis: A reduction in the rate of fluorescence increase in compound-treated cells compared to untreated controls indicates antioxidant activity.

B. Investigation of Anti-inflammatory Mechanisms

Given the link between oxidative stress and inflammation, it is plausible that this compound may modulate key inflammatory signaling pathways. The NF-κB and Nrf2 pathways are critical regulators of the inflammatory and antioxidant responses, respectively.

Hypothesized Modulation of Inflammatory and Antioxidant Pathways

cluster_0 Antioxidant Response cluster_1 Inflammatory Response Compound 2-Hydroxy-4-methylthiazole- 5-carboxylic acid Nrf2 Nrf2 Nuclear Factor Erythroid 2-Related Factor 2 Compound->Nrf2 Potential Activator NFkB NF-κB Nuclear Factor Kappa B Compound->NFkB Potential Inhibitor ARE ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes transcription Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes Promotes transcription

Caption: Hypothesized mechanism of action on key cellular pathways.

1. NF-κB Activation Assay: This assay determines if the compound can inhibit the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes.

Protocol using a Reporter Gene Assay:

  • Use a cell line stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

  • Seed the cells in a 96-well white, clear-bottom plate.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate NF-κB activation with a known inducer, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in compound-treated cells indicates inhibition of NF-κB activation.

2. Nrf2 Activation Assay: This assay investigates whether the compound can activate the Nrf2 pathway, which leads to the expression of antioxidant and cytoprotective genes.

Protocol using a Reporter Gene Assay:

  • Employ a cell line containing a reporter construct with the luciferase gene driven by an antioxidant response element (ARE), the binding site for Nrf2.

  • Seed the cells and treat them with various concentrations of this compound.

  • Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • After 18-24 hours of incubation, measure luciferase activity. An increase in luminescence suggests activation of the Nrf2 pathway.

III. Cell Viability and Cytotoxicity Assessment

It is essential to determine the concentration range at which this compound exhibits its biological effects without causing significant cell death. The following assays are recommended to assess its impact on cell viability and to identify its cytotoxic potential.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A decrease in absorbance is indicative of reduced cell viability.

B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged membranes.

Protocol:

  • Follow the same cell seeding and treatment protocol as for the MTT assay.

  • After the treatment period, collect the cell culture supernatant.

  • Add the LDH detection reagent to the supernatant.

  • Include a positive control for 100% cell lysis (e.g., by adding a lysis buffer) and a negative control (untreated cells).

  • Measure the amount of formazan produced (which is proportional to the amount of LDH released) by measuring the absorbance at 490 nm. An increase in absorbance indicates cytotoxicity.

Conclusion and Future Directions

The application notes and protocols presented here provide a robust framework for the systematic evaluation of this compound in cell-based assays. By investigating its antimicrobial, antioxidant, and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential. The proposed mechanistic studies on the NF-κB and Nrf2 pathways, while based on the known activities of related thiazole compounds, offer a logical starting point for elucidating its molecular targets. Further studies, such as target deconvolution using techniques like the cellular thermal shift assay (CETSA), could definitively identify the protein targets of this promising compound. The data generated from these assays will be instrumental in guiding the future development of this compound as a potential therapeutic agent.

References

  • PubChem. This compound. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • Wang, Z., et al. (2018). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 23(1), 136. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(16), 4985. [Link]

  • Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Fisher Scientific. 4-Methylthiazole-5-carboxylic acid, 97%, Thermo Scientific 25 g. [Link]

Sources

Application Note: Characterizing the Interaction of 2-Hydroxy-4-methylthiazole-5-carboxylic acid with Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Kinase Inhibition

The thiazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in potent and selective inhibitors of a wide range of enzymes.[1] In particular, thiazole-containing compounds have demonstrated significant promise as inhibitors of protein kinases, a critical class of enzymes involved in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major focus of drug discovery efforts.

This application note presents a comprehensive guide to studying the binding of 2-Hydroxy-4-methylthiazole-5-carboxylic acid , a representative fragment-like thiazole derivative, to protein kinases. We provide a detailed examination of the ligand's physicochemical properties and established protocols for characterizing its interaction with a model protein kinase using three widely employed biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Thermal Shift Assay (TSA). The methodologies described herein are designed to be broadly applicable to the study of other small molecule-protein interactions.

Ligand Profile: this compound

A thorough understanding of the ligand's properties is fundamental to designing robust and reproducible binding assays.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C5H5NO3S[3][4]
Molecular Weight 159.16 g/mol [3][4]
Appearance White to light yellow crystalline powder
Solubility Soluble in polar protic solvents[5]
CAS Number 875237-46-0[3][4]

The presence of both a carboxylic acid and a hydroxyl group suggests that the solubility of this compound will be pH-dependent.[6][7] This is a critical consideration for buffer selection in binding assays.

Experimental Design: A Step-by-Step Approach

A logical workflow is essential for obtaining high-quality data in protein-ligand binding studies. The following diagram outlines the recommended experimental pipeline.

G Experimental Workflow for Protein-Ligand Interaction Studies cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Biophysical Binding Assays cluster_2 Phase 3: Data Analysis and Interpretation Solubility Determine Ligand Solubility in Biological Buffers ITC Isothermal Titration Calorimetry (ITC) (Thermodynamic Profile) Solubility->ITC SPR Surface Plasmon Resonance (SPR) (Kinetics and Affinity) Solubility->SPR TSA Thermal Shift Assay (TSA) (Screening and Validation) Solubility->TSA Stock Prepare Concentrated Ligand Stock Solution (e.g., in DMSO) Stock->Solubility Verify aqueous solubility Analysis Data Processing and Model Fitting ITC->Analysis SPR->Analysis TSA->Analysis Interpretation Determine Binding Affinity (Kd), Kinetics (ka, kd), and Thermodynamics (ΔH, ΔS) Analysis->Interpretation

Caption: Recommended workflow for characterizing protein-ligand interactions.

PART 1: Foundational Protocols - Ligand Solubility Determination

Accurate determination of ligand solubility in the assay buffer is a non-negotiable prerequisite for any binding study to avoid artifacts arising from compound precipitation.

Protocol 1: Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of solubility and is suitable for initial screening.[8][9][10]

Objective: To determine the kinetic solubility of this compound in various biological buffers.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tris-HCl buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5 and pH 8.0)

  • 96-well microplates (clear, flat-bottom for UV-Vis; filter plates for separation)

  • Plate shaker/incubator

  • UV-Vis microplate reader or HPLC-UV system

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.[11]

  • Serially dilute the stock solution in DMSO to create a concentration series (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

  • Add 2 µL of each DMSO stock concentration to triplicate wells of a 96-well plate. Include a DMSO-only control.

  • Add 98 µL of the desired aqueous buffer (e.g., PBS, Tris) to each well. This results in a final DMSO concentration of 2%.

  • Seal the plate and incubate at room temperature (or the intended assay temperature) for 2 hours with gentle shaking.

  • Visually inspect for precipitation.

  • Quantify the soluble fraction:

    • For UV-Vis: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where the compound absorbs.

    • For Filter Plate Method: Transfer the solutions to a filter plate and collect the filtrate into a fresh plate for analysis.[8]

  • Construct a standard curve of the compound in the assay buffer containing 2% DMSO to determine the concentration of the soluble compound.

  • The kinetic solubility is the highest concentration at which no precipitation is observed or the concentration measured in the supernatant/filtrate of the highest concentration tested.

Causality Behind Experimental Choices:

  • DMSO as a co-solvent: Many organic small molecules have limited aqueous solubility. DMSO is a common choice for creating concentrated stock solutions.[3][12] However, the final concentration of DMSO in the assay should be kept low (typically ≤2%) as it can affect protein stability and binding affinities.[3][12][13]

  • Kinetic vs. Thermodynamic Solubility: This protocol measures kinetic solubility, which is relevant for many in vitro assays where the compound is introduced from a DMSO stock and may not reach thermodynamic equilibrium.[8] For lead optimization, a thermodynamic solubility assay may be more appropriate.[14][15][16]

  • pH dependence: Since this compound is an acidic molecule, its solubility is expected to increase at higher pH values where the carboxylic acid is deprotonated.[6][7] Testing solubility at different pHs is therefore recommended.

PART 2: Biophysical Binding Assay Protocols

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[17][18]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and a target protein kinase.

Materials:

  • Purified protein kinase (high concentration and purity)

  • This compound

  • Assay buffer (the same buffer used for protein purification and ligand solubilization)

  • ITC instrument

Procedure:

  • Prepare the protein solution at a concentration of 10-20 µM in the assay buffer.

  • Prepare the ligand solution at a concentration 10-20 times that of the protein in the same assay buffer. The final DMSO concentration should be matched between the protein and ligand solutions.

  • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the ligand solution into the injection syringe.

  • Set up the ITC experiment:

    • Temperature: Typically 25°C.

    • Injections: A series of small injections (e.g., 1-2 µL) of the ligand into the protein solution.

    • Spacing: Allow sufficient time between injections for the signal to return to baseline.

  • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Analyze the data: Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model (e.g., one set of sites) to determine Kd, n, and ΔH. Calculate ΔG and TΔS from these values.

Causality Behind Experimental Choices:

  • Concentration Ratio: A 10-20 fold excess of ligand in the syringe ensures that the protein in the cell becomes saturated during the titration, which is necessary for accurate determination of the binding parameters.

  • Buffer Matching: Precise matching of the buffer composition, including pH and co-solvents like DMSO, between the cell and syringe is critical to minimize large heats of dilution that can obscure the binding signal.[3][12]

  • Control Experiment: The ligand-into-buffer titration is essential to correct for the heat generated from the physical process of dilution, ensuring that the measured heat change is solely due to the binding event.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index at a sensor surface to monitor binding events in real-time, providing kinetic information (association and dissociation rates) in addition to affinity.[18][19]

Objective: To determine the binding affinity (Kd) and kinetic rate constants (ka and kd) for the interaction of this compound with a target protein kinase.

Materials:

  • Purified protein kinase

  • This compound

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the protein kinase onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to moderate immobilization level to minimize mass transport effects.

  • Prepare a concentration series of this compound in the running buffer. The highest concentration should be at least 10-fold higher than the expected Kd. The final DMSO concentration should be consistent across all samples and the running buffer.

  • Perform the binding analysis:

    • Inject the different concentrations of the ligand over the immobilized protein surface.

    • Include buffer-only injections (blanks) for double referencing.

    • Monitor the association and dissociation phases in real-time.

  • Regenerate the surface between ligand injections if necessary, using a mild regeneration solution that removes the bound ligand without denaturing the protein.

  • Analyze the data:

    • Subtract the blank sensorgrams from the experimental sensorgrams.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and Kd.

Causality Behind Experimental Choices:

  • Immobilization Level: A low immobilization density helps to ensure that the binding is not limited by the rate at which the ligand can diffuse to the surface (mass transport limitation).

  • Double Referencing: Subtracting the signal from a reference flow cell (without immobilized protein) and the signal from buffer-only injections corrects for bulk refractive index changes and non-specific binding, isolating the specific binding signal.

  • Kinetic Analysis: SPR's ability to measure the rates of association and dissociation provides deeper insights into the binding mechanism, which can be valuable for lead optimization.

Protocol 4: Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, is a high-throughput method that measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[15][20][21]

Objective: To confirm the binding of this compound to a target protein kinase by observing a ligand-induced thermal shift.

Materials:

  • Purified protein kinase

  • This compound

  • SYPRO Orange dye

  • Real-time PCR instrument

  • 96- or 384-well PCR plates

Procedure:

  • Prepare a master mix containing the protein kinase and SYPRO Orange dye in the assay buffer.

  • Aliquot the master mix into the wells of a PCR plate.

  • Add the ligand at various concentrations to the appropriate wells. Include a no-ligand control. The final DMSO concentration should be consistent across all wells.

  • Seal the plate and centrifuge briefly to remove any bubbles.

  • Perform the thermal melt experiment in a real-time PCR instrument:

    • Increase the temperature gradually (e.g., from 25°C to 95°C).

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Analyze the data:

    • Plot fluorescence versus temperature to generate melt curves.

    • Determine the Tm for each condition, which is the temperature at the midpoint of the unfolding transition.

    • A significant increase in Tm in the presence of the ligand indicates binding.

Causality Behind Experimental Choices:

  • SYPRO Orange Dye: This dye is fluorescent in a non-polar environment. As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.[15]

  • Ligand-Induced Stabilization: The binding of a ligand to the native state of the protein makes it more stable, requiring more thermal energy to unfold. This is observed as an increase in the Tm.[20]

  • High-Throughput Screening: TSA is well-suited for screening compound libraries due to its simple setup and the use of multi-well plates, making it an excellent primary screening or hit validation tool.[20]

Conclusion

The systematic approach outlined in this application note provides a robust framework for characterizing the binding of this compound, and other fragment-like small molecules, to protein kinases. By starting with a thorough assessment of ligand solubility and then employing a suite of complementary biophysical techniques, researchers can gain a comprehensive understanding of the binding affinity, kinetics, and thermodynamics of the interaction. This detailed characterization is invaluable for validating initial hits, guiding structure-activity relationship studies, and ultimately accelerating the drug discovery process.

References

  • Influence of Dimethylsulfoxide on Protein–Ligand Binding Affinities. Analytical Chemistry. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

  • In-vitro Thermodynamic Solubility. Protocols.io. [Link]

  • Analysis of Protein Stability and Ligand Interactions by Thermal Shift Assay. Current Protocols in Protein Science. [Link]

  • Thermal shift assays for early-stage drug discovery. AXXAM. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]

  • Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI). PubMed Central. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Equilibrium Solubility Assays Protocol. AxisPharm. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. National Institutes of Health. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. National Institutes of Health. [Link]

  • Mass spectrometric analysis of protein–ligand interactions. PubMed Central. [Link]

  • Kinetic Solubility. Charnwood Discovery. [Link]

  • This compound | C5H5NO3S | CID 17977183. PubChem. [Link]

  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PubMed Central. [Link]

  • How to dilute DMSO 100% if I want to make 2.5%, 5%, and 10% DMSO for 10 ml in each concentration. Quora. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Protein–ligand docking. Wikipedia. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

Sources

Quantitative Analysis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid: A Guide to HPLC-UV and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid, a heterocyclic compound with potential applications in the pharmaceutical industry.[1] We present two robust and validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and content uniformity, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reliability, and reproducibility.[2][3] This document serves as a practical resource for researchers, analytical chemists, and drug development professionals engaged in the study and development of therapeutic agents involving this moiety.

Introduction and Analytical Rationale

This compound (CAS 875237-46-0) is a unique heterocyclic compound featuring a thiazole ring, a core structure in many pharmacologically active molecules.[1] Its carboxylic acid and hydroxyl functional groups impart polarity and potential for various biological activities, including antimicrobial and antioxidant properties.[1][4] As with any potential therapeutic agent or key intermediate, establishing reliable analytical methods for its quantification is a critical step in drug development. Such methods are essential for purity assessment of the active pharmaceutical ingredient (API), formulation development, stability studies, and pharmacokinetic analysis.[5]

The choice of analytical technique is dictated by the intended application. For assessing the purity of the bulk drug substance or quantifying it in a formulated product, a straightforward, robust, and cost-effective method like HPLC-UV is often preferred.[6] Its reliability and widespread availability make it a workhorse in quality control laboratories.

However, when measuring low concentrations of the analyte in complex biological fluids such as plasma or tissue homogenates, a more sensitive and selective technique is required. LC-MS/MS offers unparalleled performance in this regard, minimizing matrix interference and enabling quantification at the nanogram-per-milliliter level or lower, which is crucial for preclinical and clinical studies.[7][8] This guide details validated protocols for both approaches.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is key to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₅H₅NO₃S[4][9]
Molecular Weight 159.17 g/mol [9]
Monoisotopic Mass 158.999014 Da[10]
CAS Number 875237-46-0[9]
Key Functional Groups Carboxylic acid, Hydroxyl, Thiazole ring[1]
Predicted Polarity High, enhanced solubility in polar solvents[1]

Method 1: Quantification by Reverse-Phase HPLC with UV Detection

This method is optimized for the quantification of this compound in bulk material or simple formulations. The principle relies on the separation of the analyte from potential impurities on a C18 stationary phase, followed by detection using its ultraviolet absorbance.

Causality in Experimental Design
  • Stationary Phase: A C18 column is selected due to its versatility and effectiveness in retaining moderately polar to non-polar compounds. The thiazole ring and methyl group provide sufficient hydrophobicity for retention, while the polar functional groups ensure it does not retain too strongly.

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid) is used. The acetonitrile acts as the organic modifier to elute the compound. The acidic pH of the aqueous phase is critical to suppress the ionization of the carboxylic acid group, leading to a single, well-defined chromatographic peak and improved retention on the non-polar C18 phase.

  • Detection Wavelength: The optimal UV detection wavelength should be determined by analyzing a standard solution of the compound with a photodiode array (PDA) detector to identify the absorbance maximum (λmax). For aminothiazole structures, this is often in the 260-330 nm range.[11]

Detailed Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (85%, analytical grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

2.2.2. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of orthophosphoric acid to 1 L of HPLC-grade water and mix thoroughly (0.1% v/v).

  • Mobile Phase B: Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

2.2.3. Chromatographic Conditions

  • Instrument: HPLC system with UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B. Note: This ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at λmax (e.g., 272 nm).[11]

  • Run Time: 10 minutes.

2.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the calibration standards in duplicate, from lowest to highest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration. A linear regression with a coefficient of determination (R²) ≥ 0.995 is required.

  • Prepare sample solutions at a concentration within the calibration range and inject them for analysis.

HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Diluent P2 Prepare Standard Stock Solution (1 mg/mL) P1->P2 P4 Prepare Sample Solution P1->P4 P3 Create Calibration Standards (1-100 µg/mL) P2->P3 A2 Inject Calibration Standards P3->A2 A3 Inject Sample Solutions P4->A3 A1 System Equilibration & Blank Injection A1->A2 A2->A3 D1 Integrate Peak Areas A3->D1 D2 Construct Calibration Curve (Area vs. Conc.) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for HPLC-UV quantification of the analyte.

Method Validation and Expected Performance

The analytical method must be validated to ensure it is fit for its intended purpose.[12] The validation should adhere to ICH Q2(R2) guidelines and assess the following parameters.[13]

Validation ParameterPurpose & RationaleExpected Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference by impurities or excipients.[2]Peak purity analysis (via PDA) should pass; no co-eluting peaks at the analyte's retention time in placebo or impurity-spiked samples.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.R² ≥ 0.995 over a range of 1-100 µg/mL.
Accuracy To measure the closeness of the experimental value to the true value, assessed by spike recovery.[3]98.0% - 102.0% recovery at three concentration levels.
Precision To assess the degree of scatter between measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-Noise ratio ≥ 10; RSD ≤ 10%. Typically expected in the range of 0.5-1.0 µg/mL.
Robustness To evaluate the method's reliability when small, deliberate changes are made to parameters (e.g., pH, flow rate).System suitability parameters remain within limits; results are not significantly affected.

Method 2: Quantification by LC-MS/MS

This method is designed for the sensitive and selective quantification of this compound in complex biological matrices like rat or human plasma. The high selectivity of tandem mass spectrometry (MS/MS) operating in Selected Reaction Monitoring (SRM) mode allows for accurate measurement even in the presence of endogenous interferences.[8]

Causality in Experimental Design
  • Sample Preparation: Protein precipitation is a rapid and effective technique to remove the bulk of macromolecules from plasma.[14] Acetonitrile is an excellent choice as it is a strong protein precipitant and is also a common mobile phase component, ensuring compatibility with the LC system.[8]

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar, ionizable molecules like our target analyte.[7] Given the carboxylic acid group, ESI in negative ion mode ([M-H]⁻) is a logical starting point, though positive mode ([M+H]⁺) may also be effective and should be evaluated.

  • Mass Spectrometry: Tandem MS (MS/MS) is used for its specificity. A precursor ion (the molecular ion of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor-to-product transition is unique to the analyte, virtually eliminating false positives.

Detailed Experimental Protocol

3.2.1. Materials and Reagents

  • All reagents from Section 2.2.1.

  • Formic acid (LC-MS grade)

  • Control (blank) human or rat plasma

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

3.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and IS Solutions: Prepare stock solutions (1 mg/mL) in methanol or acetonitrile. Create working solutions and calibration standards by spiking the stock solutions into control plasma.

  • Precipitation Solvent: Acetonitrile containing the internal standard at a fixed concentration (e.g., 50 ng/mL).

3.2.3. Sample Preparation Procedure

  • To 50 µL of plasma sample (blank, calibration standard, or unknown), add 150 µL of ice-cold precipitation solvent.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.2.4. LC-MS/MS Conditions

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (a shorter column is used for faster analysis).

  • Mobile Phase: Gradient elution. Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Negative (or Positive, depending on optimization).

  • SRM Transitions:

    • Analyte: Q1: m/z 158.0 → Q3: m/z [Product Ion] (e.g., loss of CO₂)

    • Internal Standard: Q1: [IS Precursor] → Q3: [IS Product]

    • Note: Precursor and product ions, as well as collision energy, must be optimized by infusing a standard solution of the analyte.

LC-MS/MS Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Pipette 50 µL Plasma Sample S2 Add 150 µL Acetonitrile with Internal Standard S1->S2 S3 Vortex to Precipitate Protein S2->S3 S4 Centrifuge at >12,000 x g S3->S4 S5 Transfer Supernatant to Analysis Vial S4->S5 A1 Inject Supernatant into LC-MS/MS S5->A1 A2 Chromatographic Separation (C18) A1->A2 A3 Ionization (ESI) & Mass Analysis (SRM) A2->A3 D1 Integrate Peak Area Ratios (Analyte/IS) A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte in Unknown Samples D2->D3

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Method Validation and Expected Performance

Bioanalytical method validation follows similar principles to QC methods but with additional considerations for matrix effects.

Validation ParameterPurpose & RationaleExpected Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank plasma from at least 6 sources should be <20% of the LOQ response.
Linearity Proportional response over the expected physiological concentration range.R² ≥ 0.99 over a range of 1-1000 ng/mL.
Accuracy & Precision Assessed using Quality Control (QC) samples at low, mid, and high concentrations.Mean accuracy within ±15% of nominal (±20% at LOQ). Precision (RSD) ≤15% (≤20% at LOQ).
Lower LOQ (LLOQ) The lowest standard on the calibration curve with acceptable accuracy and precision.Typically expected in the range of 0.5-5 ng/mL.
Matrix Effect To assess the suppression or enhancement of ionization by co-eluting matrix components.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Stability To ensure the analyte is stable during sample collection, storage, and processing (e.g., freeze-thaw, bench-top).Mean concentrations of stability samples must be within ±15% of nominal concentrations.

Conclusion

This application note details two distinct, fit-for-purpose analytical methodologies for the quantification of this compound. The HPLC-UV method provides a robust, reliable, and cost-effective solution for quality control and formulation analysis. For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, the LC-MS/MS method is the superior choice. By following the detailed protocols and adhering to the principles of method validation outlined herein, researchers and drug development professionals can generate high-quality, reproducible data to support their programs.

References

  • Smolecule. (2023, August 15). Buy this compound | 875237-46-0.
  • LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II.
  • Cymit Química S.L. CAS 875237-46-0: this compound.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • PubChem. This compound | C5H5NO3S | CID 17977183.
  • PharmaTutor. (n.d.). Analytical method validation: A brief review.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • PubChemLite. This compound (C5H5NO3S).
  • BLD Pharm. 875237-46-0|this compound.
  • BenchChem. Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers.
  • Głowacki, R., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports.
  • Basavanakatti, V.S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
  • Głowacki, R., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. ResearchGate.
  • Głowacki, R., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC - NIH.
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Watson, D. G. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • Koster, R. A., et al. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH.
  • Yousaf, H. (2025, August 6). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate.
  • Cháfer-Pericás, C., et al. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Głowacki, R., et al. (2024, October 8). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate.
  • PubMed. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
  • Abdel-Wahab, B. F., et al. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
  • Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Fabregat, F., et al. (2007). Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid...in plasma, liver and brain rat tissues. Rapid Communications in Mass Spectrometry.

Sources

Application Note: Quantitative Analysis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantification of 2-Hydroxy-4-methylthiazole-5-carboxylic acid in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The analyte, a heterocyclic organic compound with potential pharmacological relevance, presents analytical challenges due to its polarity.[1] This protocol details a straightforward protein precipitation extraction procedure and optimized chromatographic conditions designed for high-throughput analysis. The method is developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity and reliability for research and drug development applications.[2][3][4][5]

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a thiazole ring, a structure known to impart significant biological activity.[1] With a molecular formula of C₅H₅NO₃S and a molecular weight of 159.16 g/mol , its potential as an antimicrobial or enzyme-inhibiting agent makes it a compound of interest in pharmaceutical research.[6] Accurate quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies.

The inherent polarity of this small molecule, conferred by its hydroxyl and carboxylic acid functional groups, poses a challenge for traditional reversed-phase liquid chromatography, often resulting in poor retention.[7] Furthermore, the carboxylic acid moiety dictates the ionization strategy for mass spectrometry. This method directly addresses these challenges by employing a C18 stationary phase with an optimized aqueous mobile phase to ensure adequate retention and symmetrical peak shape, coupled with Electrospray Ionization (ESI) in negative mode for sensitive and specific detection. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the high selectivity required to exclude endogenous interferences from complex biological matrices like plasma.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to rational method development.

PropertyValueSource
Molecular Formula C₅H₅NO₃SPubChem[8]
Molecular Weight 159.17 g/mol PubChem[8]
Monoisotopic Mass 158.999014 DaPubChem[8]
IUPAC Name 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acidPubChem[8]
Predicted XlogP 0.4PubChemLite[9]
Functionality Carboxylic Acid, Hydroxyl Group, Thiazole RingCymit Química[1]

The low XlogP value indicates high polarity, which is a key consideration for chromatographic strategy.

Experimental Protocol

Materials and Instrumentation
  • Analyte: this compound (Reference Standard, >98% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., this compound-¹³C₃). If unavailable, a structurally analogous compound with similar chromatographic and ionization behavior can be used.

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (>18 MΩ·cm)

  • Matrix: Blank Human Plasma (K₂EDTA anticoagulant)

  • Instrumentation: HPLC system capable of binary gradient elution (e.g., Shimadzu Nexera, Waters Acquity UPLC) coupled to a triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495C).

Standard and QC Sample Preparation

The foundation of accurate quantification lies in the precise preparation of calibration standards and quality control samples.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for spiking calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile. This solution will be used as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to achieve the desired concentration range (e.g., 1-1000 ng/mL). Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Sample Preparation: Protein Precipitation (PPT)

This method is chosen for its speed, simplicity, and effectiveness in removing the majority of plasma proteins.

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile). The 4:1 ratio of organic solvent to plasma ensures efficient protein crashing.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the HPLC-MS/MS system.

HPLC-MS/MS Analytical Workflow

The following diagram illustrates the complete analytical process from sample receipt to final data generation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add 200 µL Acetonitrile with Internal Standard Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Injection Inject 5 µL Transfer->Injection HPLC HPLC Separation Injection->HPLC MS MS/MS Detection (MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: High-level workflow for the HPLC-MS/MS analysis of plasma samples.

Instrument Conditions

Optimized parameters are crucial for achieving desired sensitivity, selectivity, and peak shape.

Table 1: HPLC Parameters

Parameter Condition Rationale
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm Provides excellent retention for a broad range of analytes and is robust at various pH levels.
Mobile Phase A 0.1% Formic Acid in Water The acidifier ensures the carboxylic acid is in its neutral form, aiding retention on the C18 phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min A rapid gradient suitable for high-throughput analysis while ensuring separation from early-eluting matrix components.
Flow Rate 0.4 mL/min Optimal for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °C Reduces mobile phase viscosity and can improve peak shape.

| Injection Vol. | 5 µL | A small volume to minimize potential matrix effects and peak distortion. |

Table 2: Mass Spectrometer Parameters

Parameter Condition Rationale
Ionization Mode Electrospray Ionization (ESI), Negative The carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, providing high sensitivity.[7]
MRM Transitions Analyte: Q1 158.0 -> Q3 114.0 (Quantifier), Q3 70.0 (Qualifier)IS: To be determined based on specific IS Q1 is the [M-H]⁻ precursor. Q3 transitions are selected based on stable, abundant fragment ions (e.g., loss of CO₂).
IonSpray Voltage -4500 V Optimized for efficient ion formation in negative mode.
Source Temp. 550 °C Facilitates desolvation of the ESI droplets.
Curtain Gas 35 psi Prevents neutral molecules from entering the mass analyzer.
Collision Gas Nitrogen (Medium Setting) Used to induce fragmentation in the collision cell (Q2).

| DP, EP, CEP, CXP | Analyte-dependent; optimize via infusion | Voltages are tuned to maximize signal for the specific precursor and product ions. |

Bioanalytical Method Validation Framework

To ensure the method is fit for purpose, a full validation should be conducted according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[4] This process establishes the performance characteristics of the method and ensures its trustworthiness.

G cluster_core Core Performance cluster_specificity Specificity & Matrix cluster_stability Sample Integrity Method Reliable Bioanalytical Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method Linearity Linearity & Range Linearity->Method LLOQ LLOQ LLOQ->Method Selectivity Selectivity Selectivity->Method MatrixEffect Matrix Effect MatrixEffect->Method Stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Stock) Stability->Method

Caption: Key validation parameters ensuring a robust and reliable bioanalytical method.

Table 3: Summary of Validation Parameters and Acceptance Criteria (based on ICH M10) [3][4][5]

Validation Parameter Purpose Acceptance Criteria
Selectivity Ensure no significant interference at the retention times of the analyte and IS. Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range Define the concentration range over which the method is accurate and precise. Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value and the variability of the measurements. For QC samples, the mean concentration should be within ±15% of nominal (accuracy), and the coefficient of variation (CV) should be ≤15% (precision). At LLOQ, both should be within ±20% and ≤20%, respectively.
Matrix Effect Assess the ion suppression or enhancement from the biological matrix. The IS-normalized matrix factor CV across different lots of matrix should be ≤15%.
Recovery Evaluate the efficiency of the extraction process. While not mandated by all guidelines, it should be consistent and reproducible.

| Stability | Confirm analyte stability under various storage and handling conditions. | Mean concentration of stability QCs should be within ±15% of nominal values. |

Conclusion

This application note provides a comprehensive framework for the sensitive and selective quantification of this compound in human plasma. The described HPLC-MS/MS method, utilizing a simple protein precipitation step, is well-suited for high-throughput bioanalysis. The outlined validation strategy, grounded in authoritative international guidelines, ensures that the data generated is reliable and defensible, supporting its use in regulated and non-regulated drug development studies.

References

  • Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17977183, this compound. Retrieved January 11, 2026, from [Link].

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link].

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved January 11, 2026, from [Link].

  • European Medicines Agency. (2022, July 27). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link].

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available at: [Link].

  • PubChemLite. (n.d.). This compound (C5H5NO3S). Retrieved January 11, 2026, from [Link].

  • Sarafraz-Yazdi, A., & Es'haghi, Z. (2014). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Bioanalysis, 6(15), 2083-2101. Available at: [Link].

Sources

Protocol for biological screening of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Biological Screening of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This document provides a comprehensive, structured protocol for the initial biological screening of a specific derivative, this compound. The proposed screening cascade is designed to efficiently evaluate its potential therapeutic value across key disease areas. We present detailed, step-by-step protocols for primary in vitro assays, guidance on data interpretation, and a logical framework for progressing "hit" compounds to more advanced, mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel thiazole-based compounds.

Introduction and Rationale

Thiazole-containing compounds are of significant interest in drug discovery due to their diverse pharmacological profiles.[4] Derivatives of this heterocyclic scaffold have been successfully developed into agents for treating a range of conditions, from infections to cancer and inflammatory diseases.[2][3] this compound (molecular formula: C₅H₅NO₃S) is a small molecule featuring this key thiazole core.[5][6] Preliminary research suggests that this compound may possess antimicrobial and antioxidant properties, making it a compelling candidate for broader biological evaluation.[5]

This application note outlines a strategic screening protocol to systematically investigate the bioactivity of this compound. The proposed workflow prioritizes a tiered approach, beginning with high-throughput primary screens to identify potential activity, followed by a rationale for secondary assays to confirm and characterize these initial findings. The causality behind experimental choices is emphasized to provide a robust and scientifically sound evaluation framework.

Compound Profile

  • Compound Name: this compound

  • Molecular Formula: C₅H₅NO₃S

  • Molecular Weight: 159.17 g/mol [6]

  • Structure:

    
    

    (Image Source: PubChem CID 17977183)

  • Key Features: The molecule contains a thiazole ring, a hydroxyl group, and a carboxylic acid group. These functional groups are chemically reactive and can participate in various biological interactions, such as hydrogen bonding.[5] The carboxylic acid moiety, in particular, enhances solubility in polar solvents.[5]

Proposed Biological Screening Cascade

A tiered or cascaded screening approach is the most efficient method for evaluating a novel compound. It allows for the rapid identification of promising activities while conserving resources. This strategy begins with broad, cost-effective primary assays. Positive "hits" from these initial screens are then subjected to more specific and complex secondary assays to confirm activity and elucidate the mechanism of action.

Screening_Cascade cluster_prep Compound Preparation cluster_primary Primary Screening (Broad Spectrum) cluster_secondary Secondary & Mechanistic Studies (Hit Confirmation) Compound This compound (Stock Solution in DMSO) Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Test Concentrations Anticancer Anticancer Assay (Cell Viability Screen) Compound->Anticancer Test Concentrations AntiInflam Anti-inflammatory Assay (NF-κB Reporter Screen) Compound->AntiInflam Test Concentrations MBC Bactericidal/Static Assay (MBC) Antimicrobial->MBC If MIC ≤ 16 µg/mL Apoptosis Apoptosis/Cell Cycle Assay Anticancer->Apoptosis If IC50 < 10 µM Cytokine Cytokine Release Assay (e.g., TNF-α ELISA) AntiInflam->Cytokine If Inhibition > 50%

Caption: A tiered workflow for the biological screening of the target compound.

Primary Screening: Detailed Protocols

For all protocols, it is critical to include appropriate controls:

  • Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) at the same final concentration used for the test article.

  • Positive Control: A known active compound for the specific assay (e.g., a standard antibiotic, a chemotherapy drug).

  • Negative Control: Untreated cells or microorganisms.

Protocol 4.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[7][8]

Methodology:

  • Microorganism Preparation: Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum Adjustment: Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth. A typical concentration range to test is from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include wells for a positive control (a known antibiotic like Ciprofloxacin), a negative control (inoculum only), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

Data Presentation Template:

Test MicroorganismGram StainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
S. aureusPositive
E. coliNegative
P. aeruginosaNegative
C. albicans (Fungus)N/A
Protocol 4.2: Anticancer Cell Viability Screening (MTT/CTG Assay)

This protocol assesses the compound's ability to reduce the viability or proliferation of cancer cells, providing an initial indication of cytotoxic or cytostatic activity.[9] The CellTiter-Glo® (CTG) luminescent assay, which measures ATP levels, is a highly sensitive method for determining the number of viable cells.[10]

Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], A549 [lung]) in their recommended media until they reach ~80% confluency.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the cells and add the media containing the various compound concentrations. A typical concentration range is 100 µM to 0.1 µM.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Assessment (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation Template:

Cancer Cell LineTissue of OriginIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Positive Control (e.g., Doxorubicin)
MCF-7Breast
HepG2Liver
A549Lung
DU145Prostate
Protocol 4.3: Anti-inflammatory Screening (NF-κB Reporter Assay)

This assay screens for compounds that can inhibit the pro-inflammatory NF-κB signaling pathway. It uses a stable cell line containing an NF-κB response element linked to a reporter gene (e.g., luciferase).[11] Inhibition of the pathway is measured by a decrease in reporter gene expression.

Methodology:

  • Cell Culture and Seeding: Seed a suitable reporter cell line (e.g., HEK293-NF-κB-luc) into a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Induce the NF-κB pathway by adding a stimulating agent, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), to the wells.[12]

  • Incubation: Incubate the plate for an additional 6-8 hours to allow for reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control (TNF-α or LPS alone).

Secondary and Mechanistic Assays

If a compound shows promising activity (a "hit") in a primary screen, secondary assays are essential to confirm the effect and begin exploring the mechanism of action (MOA).

  • For Antimicrobial Hits: A Minimum Bactericidal Concentration (MBC) assay can be performed to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[7]

  • For Anticancer Hits: Assays for apoptosis (e.g., Caspase-Glo® 3/7 assay to measure caspase activity) or cell cycle analysis (by flow cytometry) can reveal the mechanism of cell death or growth arrest.[10]

  • For Anti-inflammatory Hits: A direct measurement of pro-inflammatory cytokine release (e.g., TNF-α or IL-6 ELISA ) from stimulated immune cells (like THP-1 monocytes) can confirm the anti-inflammatory effect.[12]

Illustrative Signaling Pathway

A potential mechanism for an anti-inflammatory effect is the inhibition of the NF-κB pathway. The diagram below illustrates key steps in this pathway that could be targeted.

NFkB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) DNA DNA (NF-κB Response Element) NFkB->DNA Translocates & Binds Compound Test Compound (Potential Inhibitor) Compound->IKK Inhibits? IkB_NFkB->NFkB IκB Degradation Releases NF-κB Transcription Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) DNA->Transcription

Caption: Hypothetical inhibition of the TNF-α induced NF-κB signaling pathway.

Conclusion

This document provides a robust and logical framework for the initial biological characterization of this compound. By employing a tiered screening cascade that progresses from broad primary assays to more focused mechanistic studies, researchers can efficiently identify and validate potential therapeutic activities. The detailed protocols for antimicrobial, anticancer, and anti-inflammatory screening serve as a practical guide for laboratory execution. Positive results in any of these areas would warrant further investigation, including lead optimization and subsequent evaluation in more complex in vivo models.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2022). Molecules. [Link]

  • Cancer cell assays in vitro. (n.d.). Pharmatest Services. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Mini Reviews in Medicinal Chemistry. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). Food & Function. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Microbial Pathogenesis. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon. [Link]

  • Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. (2005). Journal of Medicinal Food. [Link]

  • This compound. (n.d.). PubChem. [Link]

Sources

In vitro studies of 2-Hydroxy-4-methylthiazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of 2-Hydroxy-4-methylthiazole-5-carboxylic Acid Derivatives

Authored by: A Senior Application Scientist

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the in vitro characterization of this compound derivatives. The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The incorporation of a carboxylic acid moiety is a common strategy in drug design to modulate physicochemical properties and establish key interactions with biological targets, such as the active sites of enzymes.[4][5]

This guide provides a selection of robust, field-proven protocols to assess the therapeutic potential of this compound class, focusing on three key areas of biological activity frequently associated with thiazole derivatives: anticancer, anti-inflammatory, and antioxidant effects.[2][6] Each protocol is designed to be self-validating through the inclusion of essential controls and explains the scientific rationale behind key steps, empowering researchers to not only execute the experiments but also to understand and interpret the results with confidence.

Preliminary Compound Handling and Preparation

Scientific Rationale: Proper handling and solubilization of test compounds are critical for obtaining accurate and reproducible results in any in vitro assay. Most heterocyclic compounds are sparingly soluble in aqueous media, necessitating the use of an organic solvent, typically dimethyl sulfoxide (DMSO). However, DMSO can exert biological effects at higher concentrations. Therefore, it is crucial to determine the highest concentration of the solvent that does not affect cell viability or interfere with the assay chemistry.[7] This concentration is then maintained across all experimental and control wells to ensure that any observed effects are due to the compound itself and not the solvent vehicle.

Protocol 1.1: Compound Solubilization and Stock Preparation
  • Initial Solubilization: Dissolve the this compound derivative in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may be required to ensure complete dissolution.

  • Stock Storage: Aliquot the primary stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare serial dilutions in the appropriate cell culture medium or assay buffer.

  • Solvent Control: Ensure the final concentration of DMSO in the assay wells is consistent and does not exceed a non-toxic level, typically less than 0.5%.[7] A "vehicle control" containing the same final concentration of DMSO without the test compound must be included in every experiment.

Antiproliferative and Cytotoxicity Assays

Scientific Rationale: Thiazole-containing compounds have demonstrated significant potential as anticancer agents.[8][9][10] A primary step in evaluating this potential is to assess their ability to inhibit the proliferation of cancer cell lines or induce cytotoxicity. The MTT assay is a widely used colorimetric method that measures cell viability by quantifying the metabolic activity of mitochondrial dehydrogenases.[7][11] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Workflow for Evaluating Antiproliferative Activity

A 1. Seed Cancer Cells in 96-well Plate B 2. Allow Cells to Adhere (24 hours) A->B C 3. Treat with Serial Dilutions of Thiazole Derivatives B->C D 4. Incubate for Exposure Period (e.g., 48-72 hours) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate to Allow Formazan Formation (2-4 hours) E->F G 7. Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability and Determine IC50 H->I cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR 1. Ligand Binding IKK IKK Complex TNFR->IKK 2. Signal Transduction IkB IκBα IKK->IkB 3. IKK Phosphorylates IκBα Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation NFkB p50/p65 (NF-κB) Nucleus_NFkB p50/p65 NFkB->Nucleus_NFkB 5. Translocation Complex IκBα-p50/p65 (Inactive) Inhibitor Thiazole Derivative? Inhibitor->IKK Potential Inhibition DNA DNA (κB site) Nucleus_NFkB->DNA 6. DNA Binding Transcription Gene Transcription DNA->Transcription 7. Inflammatory Genes (e.g., COX-2, TNFα, IL-6)

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

Protocol 3.1: In Vitro COX-2 Inhibitor Screening Assay

This protocol is based on a fluorometric or colorimetric detection method where the peroxidase component of the COX enzyme is assayed. [12][13]

  • Reagent Preparation: Prepare reagents as specified by a commercial kit (e.g., from Cayman Chemical or Sigma-Aldrich). This typically includes reaction buffer, heme, human recombinant COX-2 enzyme, and arachidonic acid (substrate). [12][14]2. Enzyme and Inhibitor Incubation: In a 96-well plate, add reaction buffer, heme, and the COX-2 enzyme to designated wells.

  • Compound Addition: Add 10 µL of the thiazole derivative at various concentrations.

  • Controls:

    • Enzyme Control (100% Activity): Add buffer/vehicle instead of the inhibitor.

    • Inhibitor Control: Add a known COX-2 inhibitor (e.g., Celecoxib). [12]5. Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme. [14]6. Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 590 nm) kinetically for 5-10 minutes. [12][13]8. Data Analysis:

    • Determine the rate of reaction (slope) for each well.

    • Calculate the percent inhibition using the formula:

      • % Inhibition = ((Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control) x 100

    • Plot % Inhibition against the log of compound concentration to determine the IC₅₀ value.

Antioxidant Capacity Assays

Scientific Rationale: Oxidative stress caused by reactive oxygen species (ROS) is implicated in numerous diseases. Compounds with the ability to scavenge free radicals can provide significant therapeutic benefits. [15]Thiazole derivatives have been reported to possess antioxidant properties. [16][17]The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method for evaluating antioxidant capacity. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, leading to a decrease in absorbance. [18]

Workflow for DPPH Radical Scavenging Assay

A 1. Prepare Serial Dilutions of Thiazole Derivatives in Methanol B 2. Add DPPH Solution to each dilution A->B C 3. Incubate in the Dark at Room Temperature (30 min) B->C D 4. Measure Absorbance at 517 nm C->D E 5. Calculate % Scavenging Activity and Determine IC50 D->E

Caption: Workflow of the DPPH Antioxidant Assay.

Protocol 4.1: DPPH Free Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in an amber bottle to protect from light.

  • Compound Preparation: Prepare serial dilutions of the thiazole derivatives and a positive control (e.g., Ascorbic Acid or Trolox)[18] in methanol.

  • Assay Reaction: In a 96-well plate, add 100 µL of each compound dilution to the wells.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well and mix gently.

  • Controls:

    • Positive Control: Wells with a standard antioxidant.

    • Blank Control: Methanol only.

    • Negative Control: 100 µL of methanol + 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. [18]8. Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula:

      • % Scavenging = ((Absorbance of Negative Control - Absorbance of Sample) / Absorbance of Negative Control) x 100

    • Plot the % Scavenging against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation: Antioxidant Activity
Compound IDAssay TypeIC₅₀ (µM)
Derivative 1DPPH
Derivative 2DPPH
Ascorbic AcidDPPH

References

  • Altıntop, M. D., et al. (2016). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1563-1572. Available at: [Link]

  • Gomes, P. A. T. M., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Bioorganic & Medicinal Chemistry, 26(1), 179-188. Available at: [Link]

  • Ramalingam, A., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(4), 512-519. Available at: [Link]

  • Zhu, J., et al. (2024). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Journal of Asian Natural Products Research, 1-10. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. Available at: [Link]

  • Sağlık, B. N., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 85, 97-108. Available at: [Link]

  • Moseev, R. S., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 28(15), 5834. Available at: [Link]

  • Hussein, A. M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(4), e0301724. Available at: [Link]

  • Gorgan, D. L., et al. (2024). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 29(6), 1332. Available at: [Link]

  • Pharma A-Z. (2024). A review on thiazole based compounds & it's pharmacological activities. Available at: [Link]

  • El-Gamal, M. I., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(1), 2-8. Available at: [Link]

  • ResearchGate. (2015). In vitro antioxidant properties of new thiazole derivatives. Available at: [Link]

  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • ResearchGate. (2019). In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (2024). Synthesis, in vitro antioxidant, anticancer activity and molecular docking of new thiazole derivatives. Available at: [Link]

  • Clark, T. E., et al. (1999). Novel esters and amides of nonsteroidal antiinflammatory carboxylic acids as antioxidants and antiproliferative agents. Journal of Medicinal Chemistry, 42(1), 125-132. Available at: [Link]

  • protocols.io. (2023). MTT assay protocol. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1264-1268. Available at: [Link]

  • ResearchGate. (2017). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2283. Available at: [Link]

  • Madsen, A. S., et al. (2019). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 14(15), 1459-1466. Available at: [Link]

  • Riendeau, D., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 21-34. Available at: [Link]

  • Kracht, M., & Schmitz, M. L. (2021). Monitoring the Levels of Cellular NF-κB Activation States. Cells, 10(11), 3217. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors. FLORE. Available at: [Link]

  • ResearchGate. (2020). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Available at: [Link]

  • Evren, A. E., et al. (2024). Design and synthesis of novel dithiazole carboxylic acid Derivatives: In vivo and in silico investigation of their Anti-Inflammatory and analgesic effects. Bioorganic Chemistry, 145, 107120. Available at: [Link]

  • ResearchGate. (2022). Structures for some reported carboxylic acid derivatives as non-classical CA inhibitors. Available at: [Link]

  • ResearchGate. (2018). In vitro and in silico studies of antimicrobial activity. Available at: [Link]

  • Chamarthi, N. R., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4482-4488. Available at: [Link]

  • ChemRxiv. (2021). Investigation of Carboxylic Acid Isosteres for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

  • Boster Bio. (n.d.). NF-κB Signaling Pathway. Available at: [Link]

  • ResearchGate. (2022). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. Available at: [Link]

  • PubMed Central. (2020). In vitro benchmarking of NF-κB inhibitors. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubMed. (2012). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Available at: [Link]

Sources

Title: A Phased Approach to Elucidating the Mechanism of Action of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

2-Hydroxy-4-methylthiazole-5-carboxylic acid and its structural analogs represent a class of compounds with a versatile pharmacological profile, including antimicrobial, antioxidant, and anti-proliferative activities[1][2][3]. Preliminary research indicates that this compound itself exhibits potential as an antimicrobial, an antioxidant, and an enzyme inhibitor, yet its precise molecular targets and mechanisms of action remain to be elucidated[1]. This guide provides a comprehensive, phased experimental framework for researchers to systematically investigate the compound's mechanism of action (MoA). We present a logical workflow, from initial phenotypic screening and target identification to in-depth target validation and pathway analysis, designed to build a robust, evidence-based mechanistic model.

Introduction: The Thiazole Scaffold and Uncovering its Potential

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs and biologically active agents[4]. Derivatives of thiazole-5-carboxylic acid have been reported to possess a wide range of activities, from antitumor and antimicrobial to anti-inflammatory and metabolic regulation[2][5][6][7]. This compound (herein referred to as 'the compound') has been identified as having antimicrobial and antioxidant properties, positioning it as a promising lead for further development[1].

However, advancing a lead compound requires a deep understanding of its MoA. This knowledge is critical for predicting efficacy, identifying potential off-target effects, and designing next-generation analogs with improved potency and selectivity. The following protocols are designed as a tiered investigational strategy to deconvolve the MoA of this compound.

Overall Investigational Workflow

The proposed research plan is structured in three sequential phases. Each phase builds upon the results of the previous one, progressively narrowing the focus from broad biological effects to a specific molecular mechanism.

G cluster_0 Phase 1: Foundational Assays & Hypothesis Generation cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Target Validation & Pathway Analysis P1_A Confirm Antimicrobial Activity (Protocol 3.1) P2_A Affinity Chromatography-Mass Spectrometry (Protocol 4.1) P1_A->P2_A If potent antimicrobial P1_B Assess Antioxidant Potential (Protocol 3.2) P2_C Metabolomic & Proteomic Profiling (Protocol 4.3) P1_B->P2_C If potent antioxidant P1_C Cytotoxicity Profiling (Protocol 3.3) P2_B Thermal Proteome Profiling (TPP) (Protocol 4.2) P1_C->P2_B If potent cytotoxicity P3_A Biophysical Binding Assays (SPR/ITC) (Protocol 5.1) P2_A->P3_A P2_B->P3_A P2_C->P3_A P3_B Enzyme Kinetics Analysis (Protocol 5.2) P3_A->P3_B If target is an enzyme P3_C Cellular Target Engagement (CETSA) (Protocol 5.3) P3_A->P3_C P3_D Downstream Signaling Analysis (Protocol 5.4) P3_C->P3_D G compound 1. Immobilize Compound on Resin lysate 2. Incubate with Cell/Bacterial Lysate compound->lysate wash 3. Wash Away Non-specific Binders lysate->wash elute 4. Elute Bound Proteins wash->elute ms 5. Identify by LC-MS/MS elute->ms G cluster_0 Hypothetical Target: Kinase X Compound 2-Hydroxy-4-methyl- thiazole-5-carboxylic acid KinaseX Kinase X Compound->KinaseX Inhibits Product Phosphorylated Substrate KinaseX->Product Phosphorylation ATP ATP ATP->KinaseX Substrate Substrate Protein Substrate->KinaseX Signaling Downstream Signaling Cascade Product->Signaling CellEffect Cell Cycle Arrest Signaling->CellEffect

Sources

Application Notes and Protocols for Antim-icrobial Activity Screening of 2-Hydroxy-4-methylthiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of 2-Hydroxy-4-methylthiazole-5-carboxylic acid for its antimicrobial properties. We present detailed, field-proven protocols for determining the compound's efficacy against a panel of clinically relevant bacteria, grounded in internationally recognized standards. The causality behind experimental choices is elucidated to ensure both technical accuracy and practical applicability.

Introduction: The Rationale for Investigating this compound

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core structural motif in numerous clinically approved drugs, including antimicrobials like sulfathiazole.[1][2] The diverse pharmacological activities of thiazole derivatives stem from their ability to engage in various biological interactions, driven by the unique electronic properties of the heterocyclic ring.[3] Potential mechanisms of action for thiazole-based antimicrobials are varied and include the inhibition of essential bacterial enzymes such as DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in fatty acid synthesis.[2][3]

This compound is a specific derivative that has shown potential as an antimicrobial agent. Preliminary studies have indicated its moderate antibacterial activity against several significant pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[4] These findings warrant a more rigorous and standardized evaluation of its antimicrobial spectrum and potency.

This guide provides the necessary protocols to:

  • Prepare and handle the test compound for biological assays.

  • Perform standardized antimicrobial susceptibility testing using broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

  • Conduct agar disk diffusion assays for a qualitative assessment of antimicrobial activity.

  • Establish the Minimum Bactericidal Concentration (MBC) to differentiate between bacteriostatic and bactericidal effects.

Physicochemical Properties and Compound Handling

A thorough understanding of the test compound's properties is critical for accurate and reproducible results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅NO₃S[5]
Molecular Weight 159.17 g/mol [5]
Appearance Solid (predicted)
Solubility Enhanced solubility in polar protic solvents.[4]
Preparation of Stock Solution

The carboxylic acid and hydroxyl functionalities of this compound enhance its solubility in polar solvents.[4][6] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution due to its broad solvent capabilities and compatibility with most antimicrobial assays at low final concentrations.

Protocol 2.1.1: Stock Solution Preparation

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

  • Dissolution: Dissolve the compound in a minimal volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. Gentle warming in a water bath (not exceeding 40°C) may be applied if necessary.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower.

Causality Insight: The use of a high-concentration DMSO stock minimizes the final concentration of the solvent in the assay, which is crucial as DMSO can exhibit its own antimicrobial effects at concentrations typically above 1-2%. Aliquoting and freezing preserve the compound's integrity over time.

Antimicrobial Susceptibility Testing: Methodologies

The following protocols are based on the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][7][8][9]

Selection of Microbial Strains

A representative panel of microorganisms should be selected to assess the breadth of the compound's activity. This panel should include Gram-positive and Gram-negative bacteria, and ideally, strains with known resistance mechanisms.

Table 2: Recommended Bacterial Strains for Initial Screening

StrainGram TypeATCC NumberRationale
Staphylococcus aureusGram-positive25923 or 29213Common cause of skin and soft tissue infections.[10][11]
Enterococcus faecalisGram-positive29212Important nosocomial pathogen.[10]
Escherichia coliGram-negative25922Representative of enteric bacteria, common cause of UTIs.[10][11]
Pseudomonas aeruginosaGram-negative27853Opportunistic pathogen known for intrinsic and acquired resistance.[10]
Klebsiella pneumoniaeGram-negative700603ESBL-producing strain for resistance studies.[10]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][12] This is considered the gold standard for susceptibility testing.

Diagram 1: Broth Microdilution Workflow

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Compound_Stock->Serial_Dilution Bacterial_Inoculum Prepare 0.5 McFarland Bacterial Suspension Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 35-37°C for 16-20 hours Inoculation->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC

Caption: Workflow for MIC determination.

Protocol 3.2.1: Step-by-Step Broth Microdilution

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.

  • Compound Addition: Add 100 µL of the test compound at twice the desired highest final concentration to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This is typically achieved by suspending colonies from a fresh agar plate in sterile saline. Dilute this suspension in CAMHB so that the final concentration in the wells will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[12]

Causality Insight: The use of CAMHB is critical as it is a standardized medium with controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺), which can affect the activity of certain antimicrobial agents. The final inoculum concentration is standardized to ensure reproducibility and comparability of results across different laboratories.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening.[13] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test organism.

Protocol 3.3.1: Step-by-Step Agar Disk Diffusion

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 3.2.1.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[13]

  • Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of this compound (e.g., 30 µg). Aseptically place the disks on the inoculated agar surface. A disk impregnated with the solvent (DMSO) should be used as a negative control.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters.

Causality Insight: The size of the inhibition zone is influenced by the compound's diffusion rate in agar and its intrinsic antimicrobial potency. While not quantitative for MIC, it provides a clear visual indication of activity.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a crucial follow-up to the MIC to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Protocol 3.4.1: Step-by-Step MBC Determination

  • Perform MIC Assay: First, determine the MIC as described in Protocol 3.2.1.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and spot-plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically defined as ≤ 0.1% of the original inoculum surviving).

Data Interpretation and Expected Results

Table 3: Interpreting Susceptibility Test Results

AssayMeasurementInterpretation
Broth Microdilution MIC Value (µg/mL or µM)The lower the MIC, the more potent the compound.
Agar Disk Diffusion Zone of Inhibition (mm)A larger zone diameter generally indicates greater susceptibility.
MBC Determination MBC Value (µg/mL or µM)If MBC is ≤ 4x MIC, the compound is generally considered bactericidal. If MBC > 4x MIC, it is considered bacteriostatic.

The expected results for this compound, based on preliminary data, are moderate activity against both Gram-positive and Gram-negative bacteria.[4] A successful screening campaign would generate reproducible MIC values, allowing for comparison with standard antibiotics and informing structure-activity relationship (SAR) studies for lead optimization.

Potential Mechanisms of Action

While specific mechanistic studies for this compound are pending, the broader thiazole class offers plausible targets. The amphiphilic character of some thiazole derivatives allows them to permeate bacterial cell membranes, leading to leakage of cytoplasmic contents and cell death.[14] Other established mechanisms for thiazole-based compounds include:

  • Inhibition of Fatty Acid Synthesis: Targeting enzymes like FabH.[2][3]

  • Inhibition of DNA Gyrase: Preventing DNA replication.

Diagram 2: Potential Bacterial Targets of Thiazole Derivatives

Potential_Mechanisms Potential Mechanisms of Action for Thiazole Derivatives cluster_targets Bacterial Cell cluster_outcomes Cellular Effects Thiazole Thiazole Derivative Membrane Cell Membrane (Disruption) Thiazole->Membrane DNA_Gyrase DNA Gyrase (Inhibition) Thiazole->DNA_Gyrase FabH FabH Enzyme (Inhibition) Thiazole->FabH Leakage Cytoplasmic Leakage Membrane->Leakage DNA_Rep DNA Replication Blocked DNA_Gyrase->DNA_Rep FAS_Block Fatty Acid Synthesis Blocked FabH->FAS_Block

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of 2-Hydroxy-4-methylthiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a cornerstone scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds, including approved anticancer agents.[1] Derivatives of thiazole are being extensively investigated due to their ability to exhibit a wide range of pharmacological activities.[2] While specific public research on 2-Hydroxy-4-methylthiazole-5-carboxylic acid is emerging, its structural analogues and derivatives based on the 4-methylthiazole-5-carboxylic acid core have demonstrated significant promise in preclinical anticancer studies.[3][4] These studies reveal that this class of compounds can modulate critical cellular pathways implicated in cancer progression.

This guide provides a comprehensive framework for the preclinical evaluation of this compound and its derivatives. It outlines detailed protocols for assessing their cytotoxic and mechanistic properties, offering insights into the rationale behind experimental choices to ensure robust and reproducible findings.

Mechanistic Landscape: Potential Cellular Targets and Pathways

Research into derivatives of thiazole-5-carboxylic acid points toward several potential mechanisms of action. These compounds do not appear to have a single, universal target but rather engage multiple pathways that are crucial for cancer cell survival and proliferation.

Key putative mechanisms include:

  • Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of Monoacylglycerol Lipase (MAGL), an enzyme involved in pro-tumorigenic lipid signaling.[5] Others have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[6]

  • Oncoprotein Targeting: In breast cancer models, derivatives of 4-methylthiazole-5-carboxylic acid have been investigated as inhibitors of the MUC1 oncoprotein, which is involved in cell growth and survival signaling.[3][4]

  • Induction of Apoptosis: A common outcome of treatment with active thiazole compounds is the induction of programmed cell death, or apoptosis. This is often accompanied by the arrest of the cell cycle, preventing cancer cells from completing division.[1][6]

These diverse mechanisms ultimately converge on the hallmarks of cancer, leading to reduced cell viability and tumor growth.

Mechanistic_Overview Compound 2-Hydroxy-4-methylthiazole- 5-carboxylic Acid Derivative MAGL MAGL Inhibition Compound->MAGL VEGFR2 VEGFR-2 Inhibition Compound->VEGFR2 MUC1 MUC1 Oncoprotein Targeting Compound->MUC1 CellCycle Cell Cycle Arrest (G1/S Phase) MAGL->CellCycle Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis MUC1->CellCycle Apoptosis Induction of Apoptosis CellCycle->Apoptosis leads to Proliferation Decreased Proliferation & Survival Apoptosis->Proliferation In_Vivo_Workflow Start Start: Select Animal Model (e.g., BALB/c nude mice) Inoculation Human Cancer Cell Inoculation (e.g., MDA-MB-231) Start->Inoculation TumorDev Tumor Development (to ~100-150 mm³) Inoculation->TumorDev Grouping Randomize into Treatment Groups (Vehicle, Compound) TumorDev->Grouping Treatment Daily Treatment (e.g., IP, Oral Gavage) for 3-4 Weeks Grouping->Treatment Monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) Treatment->Monitoring Endpoint Endpoint: Sacrifice & Harvest Tumors for Analysis Monitoring->Endpoint Analysis Ex Vivo Analysis: (Histology, Western Blot) Endpoint->Analysis

Caption: Standard workflow for an in vivo cancer xenograft study.

Protocol 4.1: High-Level Xenograft Study Protocol
  • Animal Model: Use 6-8 week old female immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • Cell Implantation: Subcutaneously inject ~5 x 10⁶ human cancer cells (e.g., MDA-MB-231) in a matrigel suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., n=8-10 per group): Vehicle control and Test Compound (at one or more doses). Administer treatment via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a set period (e.g., 21-28 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology to observe tissue morphology and immunohistochemistry to validate target engagement).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The diverse mechanisms of action observed for its derivatives, including the targeting of key enzymes and oncoproteins, underscore its potential. The protocols detailed in this guide provide a robust, multi-faceted approach to systematically evaluate these compounds, from initial cytotoxicity screening to in vivo efficacy studies. By adhering to these validated workflows, researchers can generate high-quality, reproducible data to advance the most promising candidates toward clinical development.

References

  • Gümüş, F. (2011). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of the Korean Chemical Society, 55(5), 810-816. [Link]

  • de Oliveira, R. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Biomedicine & Pharmacotherapy, 97, 1653-1664. [Link]

  • Ramalingam, A., & K, V. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(4), 519-526. [Link]

  • Shen, Y., et al. (2024). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Journal of Asian Natural Products Research, 26(1), 68-78. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7358. [Link]

  • Rathore, V., et al. (2021). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1700-1715. [Link]

  • Li, Y., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(5), 8661-8674. [Link]

  • Ghasemi, S., & Husain, F. M. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Kilaru, R. B., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4248-4252. [Link]

  • Kilaru, R. B., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4248-4252. [Link]

  • Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170-181. [Link]

  • Gornostaeva, E., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 290. [Link]

  • Lo, M., et al. (1998). Sensitization effect of L-2-oxothiazolidine-4-carboxylate on tumor cells to melphalan and the role of 5-oxo-L-prolinase in glutathione modulation in tumor cells. Biochemical Pharmacology, 56(8), 1033-1041. [Link]

  • Kilaru, R. B., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. R Discovery. [Link]

  • Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(21), 34809–34826. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our goal is to provide you with the in-depth, field-proven insights necessary for success.

The primary and most established route to this and related thiazole scaffolds is the Hantzsch thiazole synthesis, first described in 1887.[1] This reaction classically involves the condensation of an α-haloketone with a thioamide.[1] For the title compound, this typically translates to a reaction between an ethyl 2-chloroacetoacetate equivalent and a thioformamide source, followed by hydrolysis of the resulting ester.

This guide is structured into two main sections: a detailed Troubleshooting Guide to address specific experimental failures and an FAQ Section for broader conceptual questions.

Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: Why is my overall yield of this compound consistently low?

Low yield is the most frequent issue and can stem from multiple stages of the process: the initial cyclization, the subsequent hydrolysis, or product isolation.

Potential Cause 1: Inefficient Cyclization (Hantzsch Reaction)

The initial condensation is the cornerstone of the synthesis. Its efficiency is highly sensitive to reaction conditions.

  • Sub-optimal pH: The Hantzsch synthesis can be sensitive to pH. Acidic conditions are often employed to promote the reaction, but excessively strong acid or incorrect pH can lead to side reactions or decomposition of starting materials.[2]

  • Incorrect Solvent: The choice of solvent impacts the solubility of reactants and the reaction rate. While alcohols like ethanol are common, exploring solvent systems like ethanol/water mixtures or using heterogeneous catalysts can sometimes improve yields.[3]

  • Reaction Temperature and Time: Insufficient heating may lead to an incomplete reaction, while excessive heat can promote the formation of degradation products and unwanted side-reactions.

Solution Workflow:

A systematic approach is crucial for diagnosing and resolving low yield in the cyclization step.

Low_Yield_Troubleshooting Start Low Yield Detected Check_Purity Verify Purity of Starting Materials (Ethyl 2-chloroacetoacetate, Thioformamide) Start->Check_Purity Check_Purity->Start If impure, purify/replace Optimize_pH Optimize Reaction pH (e.g., screen acidic catalysts) Check_Purity->Optimize_pH If pure Solvent_Screen Screen Alternative Solvents (e.g., EtOH, EtOH/H2O, MeCN) Optimize_pH->Solvent_Screen Temp_Time Optimize Temperature & Time (e.g., run kinetics study) Solvent_Screen->Temp_Time Purification Review Purification Method (Recrystallization vs. Chromatography) Temp_Time->Purification Success Yield Improved Purification->Success

Caption: Troubleshooting workflow for low yield.

Recommended Protocol for Cyclization:

  • In a round-bottom flask, dissolve thioacetamide (1.2 eq.) in acetonitrile.

  • Add ethyl 2-chloroacetoacetate (1.0 eq.) to the solution over 30-40 minutes. An exotherm may be observed.

  • After the addition, add a tertiary amine base like triethylamine (1.2 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture, filter any solids, and concentrate the filtrate under reduced pressure. The crude ester can then be taken to the hydrolysis step.

Potential Cause 2: Incomplete Ester Hydrolysis

The final step is the conversion of the intermediate ethyl ester to the carboxylic acid.

  • Insufficient Hydrolyzing Agent: Using a stoichiometric amount of base (e.g., NaOH) may not be enough to drive the reaction to completion, especially if the starting ester is not pure.

  • Reaction Conditions: The hydrolysis requires sufficient temperature and time. Room temperature reactions are often sluggish.

Solution:

  • Use a significant excess of the hydrolyzing agent (e.g., 2-3 equivalents of NaOH or KOH).

  • Heat the reaction mixture (e.g., 50-60°C or reflux) to ensure complete conversion.[4]

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.

Experimental Protocol: Saponification/Hydrolysis

  • Dissolve the crude ethyl 2-hydroxy-4-methylthiazole-5-carboxylate in a solution of aqueous sodium hydroxide (2.5 eq. in 85 mM solution).

  • Heat the mixture to 50-60°C and stir for 30-60 minutes, or until a clear solution forms and TLC indicates complete consumption of the ester.[4]

  • Cool the reaction mixture to room temperature.

  • Slowly acidify with 1 M HCl until the pH is approximately 3-4.[4]

  • The product should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Q2: My final product is impure. What are the likely side products and how can I remove them?

Impurity profiles can be complex, but several common side products are known.

Common Impurities & Mitigation Strategies:

Impurity/Side ProductFormation MechanismPrevention & Removal Strategy
Unreacted Starting Materials Incomplete reaction during cyclization or hydrolysis.Increase reaction time/temperature, use a slight excess of one reagent. Can often be removed by recrystallization or washing.
Dimerization/Polymerization Products Occurs under harsh conditions (excessive heat or strong acid/base).Maintain careful control over reaction temperature and reagent addition. Purify via column chromatography if recrystallization is ineffective.
Isomeric Thiazoles Under certain acidic conditions, regioselectivity of the Hantzsch synthesis can be altered, leading to isomeric products.[2]Carefully control the acidity and reaction conditions. Isomers are often difficult to separate; fractional crystallization or preparative HPLC may be required.

Purification Protocol: Recrystallization

  • Dissolve the crude, dry product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or an ethanol/water mixture).

  • If the solution is colored, a small amount of activated carbon can be added, and the mixture heated for a few more minutes.[5]

  • Hot-filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch synthesis for this compound?

The reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is key to rational troubleshooting.

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloester (ethyl 2-chloroacetoacetate).

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Cyclization: An intramolecular nucleophilic substitution occurs where the nitrogen of the thioamide attacks the carbon bearing the halogen, displacing it and forming the five-membered dihydrothiazole ring.

  • Dehydration: The resulting intermediate readily dehydrates (loses a molecule of water) to form the aromatic thiazole ring. This step is often acid-catalyzed.

Hantzsch_Mechanism Thioamide Thioformamide (Nucleophile) Attack Nucleophilic Attack (S on C=O) Thioamide->Attack Haloester Ethyl 2-chloroacetoacetate (Electrophile) Haloester->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization (N on C-Cl) Intermediate->Cyclization Dihydrothiazole Dihydrothiazole Intermediate Cyclization->Dihydrothiazole Dehydration Dehydration (-H2O) Dihydrothiazole->Dehydration Product Ethyl 2-hydroxy-4- methylthiazole-5-carboxylate Dehydration->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Q2: Are there alternative synthetic routes I should consider?

While the Hantzsch synthesis is the most common, other methods exist for creating the thiazole core.[6] For instance, some modern approaches utilize multi-component reactions or novel catalysts to improve efficiency and environmental friendliness.[3] One patent describes a three-step process of sulfonation, cyclization, and hydrolysis that reportedly achieves a total yield of 75% with high purity.[5] However, for most lab-scale syntheses, the Hantzsch approach remains the most direct and well-documented method.

Q3: What are the critical safety precautions for this synthesis?

Safety is paramount. The reagents used in this synthesis have specific hazards that must be managed.

  • Ethyl 2-chloroacetoacetate: This is a lachrymator and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thioacetamide/Thioformamide: These compounds are toxic and potential carcinogens. Avoid inhalation of dust and skin contact.

  • Solvents: Acetonitrile is flammable and toxic. Ensure all heating is done using a heating mantle and condenser in a fume hood, away from ignition sources.

  • Acid/Base Handling: The use of acids for catalysis and bases for hydrolysis requires care. Add reagents slowly to control any exothermic reactions.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Gouasmia, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1683. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]

  • PubChemLite. (n.d.). This compound (C5H5NO3S). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-5-formylthiazole. PubChem Compound Summary for CID 78007. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Google Patents. (n.d.). EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates.
  • Al-Balas, Q., et al. (2013). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 8(5), e63221. [Link]

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

Sources

Technical Support Center: Purification of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Hydroxy-4-methylthiazole-5-carboxylic acid (C₅H₅NO₃S, MW: 159.16 g/mol ).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for obtaining this compound in high purity. The presence of both a carboxylic acid and a hydroxyl group on the thiazole ring introduces specific challenges and opportunities in purification that this guide will address.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: The purification strategy is dictated by its molecular structure. The compound possesses a carboxylic acid group and a hydroxyl group, making it a polar molecule with strong hydrogen bonding capabilities.[1] This results in good solubility in polar protic solvents like alcohols and water, especially at elevated temperatures.[1] Its acidic nature (due to the carboxylic acid) is the most critical property to exploit, allowing for highly selective separation from non-acidic impurities via acid-base extraction.[4][5]

Q2: What are the primary methods for purifying this compound?

A2: The three most effective techniques, which can be used alone or in combination, are:

  • Acid-Base Extraction: Ideal for removing neutral or basic impurities. This method leverages the acidic proton of the carboxylic acid to move the compound from an organic to an aqueous phase and back again, leaving impurities behind.[4][6]

  • Recrystallization: An excellent final polishing step for solid crude products to remove small amounts of similarly soluble impurities.[7][8] The key is selecting a solvent or solvent system where the compound's solubility is high when hot and low when cold.[8]

  • Column Chromatography: Best suited for separating the target compound from impurities with very similar polarity and solubility profiles that cannot be removed by other methods.[4] However, special considerations are needed to prevent peak tailing.

Q3: What are the common impurities I should anticipate during the synthesis and purification of this compound?

A3: Impurities are highly dependent on the synthetic route. However, general classes of impurities include:

  • Unreacted Starting Materials: Such as thioamides or chloroacetoacetate derivatives, depending on the cyclization strategy.[9]

  • Side-Reaction Byproducts: Thiazole synthesis can sometimes yield isomeric or dimeric byproducts.[7] Oxidation of thiol-containing precursors can also lead to disulfide impurities.[7]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, ethanol, ethyl acetate) and inorganic salts.[4]

  • Related Thiazole Derivatives: In some syntheses, ester or amide impurities may form if the carboxylic acid is not the final intended product.[10][11]

Q4: How can I reliably assess the purity of my final product?

A4: A combination of methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A typical starting point would be a C18 reversed-phase column with a mobile phase of acetonitrile and water, buffered with a small amount of formic or acetic acid.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of proton- or carbon-containing impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues

Problem: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

Cause & Solution: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent. The compound separates as a liquid instead of a solid.

  • Expert Advice:

    • Increase Solvent Volume: Re-heat the mixture to dissolve the oil and add more hot solvent to lower the saturation point.

    • Lower the Solution Temperature Slowly: Allow the flask to cool to room temperature without disturbance before moving it to an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.

    • Change Solvents: Switch to a solvent with a lower boiling point.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

Problem: I am experiencing very low recovery after recrystallization.

Cause & Solution: This is typically caused by one of three issues: using an excessive amount of solvent, premature crystallization during a hot filtration step, or significant solubility of your compound in the cold solvent.

  • Expert Advice:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, preheat your funnel and filter paper with hot solvent to prevent the product from crashing out on the filter.[4]

    • Ensure Complete Cooling: Allow the solution to cool in an ice bath for an adequate amount of time (e.g., 30+ minutes) to maximize precipitation.

    • Concentrate the Mother Liquor: If you suspect high loss, you can recover a second, likely less pure, crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.

Chromatography Issues

Problem: My compound streaks badly on a silica gel TLC plate or column, leading to poor separation.

Cause & Solution: This is a classic issue for carboxylic acids on silica gel.[4] The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica surface, leading to a mix of protonated and deprotonated forms that travel at different rates, causing streaking or "tailing".[4][13]

  • Expert Advice:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[4] This creates an acidic environment that keeps your compound fully protonated, ensuring it moves as a single, well-defined band.

General Purification Issues

Problem: My final purified product is a sticky gum or an amorphous powder instead of a crystalline solid.

Cause & Solution: This can happen if residual solvent is trapped in the solid or if the compound has difficulty forming an ordered crystal lattice.

  • Expert Advice:

    • Trituration: Stir or grind the sticky solid with a solvent in which it is insoluble (a "non-solvent"), such as hexanes or diethyl ether. This can wash away residual solvents and induce crystallization.

    • Solvent-Vapor Diffusion: Dissolve the gum in a minimal amount of a good solvent (e.g., methanol) and place this vial inside a larger, sealed jar containing a poor solvent (e.g., diethyl ether). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing solubility and often promoting the growth of high-quality crystals.

    • Salt Formation: Consider performing an acid-base extraction to convert the acid into its salt (e.g., sodium or ammonium salt), which may be a more crystalline solid.[14] After purifying the salt by recrystallization, you can regenerate the pure carboxylic acid by re-acidification.[4][7]

Purification Strategy Workflow

The following diagram outlines a decision-making process for selecting the most appropriate purification technique.

PurificationWorkflow Purification Strategy for this compound start Crude Product check_impurities Are major impurities neutral or basic? start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Yes check_solid Is the product a solid with minor impurities? check_impurities->check_solid No acid_base->check_solid recrystallize Perform Recrystallization check_solid->recrystallize Yes chromatography Perform Column Chromatography (acidified eluent) check_solid->chromatography No (Oily or complex mixture) check_purity Is Purity >98%? recrystallize->check_purity final_product Pure Product check_purity->final_product Yes check_purity->chromatography No chromatography->check_purity

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is highly effective for removing non-acidic impurities.

  • Dissolution: Dissolve the crude product (1.0 eq) in an appropriate organic solvent like ethyl acetate (10-20 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Gently invert the funnel multiple times, venting frequently to release CO₂ gas.[4]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.[4]

  • Repeat Extraction: Extract the organic layer again with a fresh portion of saturated NaHCO₃ solution to ensure all the carboxylic acid has been removed. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution is acidic (pH ~2, check with litmus or pH paper). The pure carboxylic acid should precipitate out as a solid.[4]

  • Collection and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid on the filter with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is ideal as a final purification step for a solid that is already reasonably pure.

  • Solvent Selection: Choose a suitable solvent or solvent pair. Polar protic solvents like ethanol, isopropanol, or an ethanol/water mixture are good starting points.[1] The ideal solvent will dissolve the compound completely when hot but sparingly when cold.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is fully dissolved. Add solvent dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the pure crystals in a vacuum oven until the weight is constant.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₅H₅NO₃S[1][2]
Molecular Weight159.16 g/mol [1][3]
Monoisotopic Mass158.999014 Da[1][2]
AppearanceSolid (typical)N/A
Key Functional GroupsCarboxylic Acid, Hydroxyl[1]

References

  • Li, J., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 16(12), 10348-10353. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • New Drug Approvals. (n.d.). Thiazole derivative. Available at: [Link]

  • Zgórka, G., et al. (2021). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 11(1), 20649. Available at: [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Available at: [Link]

  • ResearchGate. (2021). (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Available at: [Link]

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Der Pharma Chemica. (2016). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Available at: [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

Sources

Technical Support Center: Synthesis of Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of thiazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of these important heterocyclic compounds. Drawing upon established chemical principles and field-proven insights, this resource aims to help you navigate the intricacies of thiazole chemistry and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, their probable causes rooted in side reactions, and actionable solutions.

Issue 1: Low Yield of the Desired Thiazole Carboxylic Acid

A lower-than-expected yield is a frequent challenge. The root cause often lies in the purity of starting materials or suboptimal reaction conditions that favor side reactions.

Probable Causes & Solutions:

  • Impure Starting Materials: The Hantzsch thiazole synthesis, a cornerstone method, is sensitive to the purity of the α-haloketone and the thioamide source.[1] Impurities can lead to a cascade of unwanted side reactions, consuming your reactants and complicating purification.

    • Solution: Always verify the purity of your starting materials using techniques like NMR or melting point analysis.[1] It is highly recommended to use freshly purified reactants for optimal results.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Solution: A systematic optimization of reaction conditions is recommended. The choice of solvent can significantly influence the reaction rate and yield by affecting the solubility of reactants and intermediates.[1] Common solvents include ethanol and methanol. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.[1]

  • Formation of Isomeric Byproducts: A significant side reaction, particularly when using N-substituted thioureas, is the formation of the isomeric 2-imino-2,3-dihydrothiazole.[1][2]

    • Solution: The regioselectivity of the Hantzsch synthesis is highly dependent on the pH of the reaction medium.[2] Neutral or basic conditions generally favor the formation of the desired 2-aminothiazole, while acidic conditions can lead to a mixture of isomers.[1][2] If you are isolating an unexpected isomer, carefully control and adjust the pH of your reaction.

Issue 2: Presence of an Unexpected Isomer in the Final Product

The isolation of a regioisomer, most commonly a 2-imino-2,3-dihydrothiazole, is a well-documented side reaction in the Hantzsch synthesis, especially under acidic conditions.[2]

Understanding the Mechanism:

The condensation of an α-haloketone with an N-monosubstituted thiourea can proceed via two different pathways depending on the initial site of nucleophilic attack.

  • Neutral/Basic Conditions: The sulfur atom of the thiourea acts as the primary nucleophile, attacking the α-carbon of the haloketone. Subsequent intramolecular cyclization of the nitrogen onto the ketone carbonyl leads to the desired 2-(N-substituted amino)thiazole.

  • Acidic Conditions: Under acidic conditions, the nitrogen of the thiourea can be protonated, and in some cases, the non-substituted nitrogen can become the more nucleophilic center, leading to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[2]

G cluster_main Hantzsch Thiazole Synthesis alpha-haloketone alpha-haloketone thioamide thioamide desired_product 2-Aminothiazole Carboxylic Acid side_product 2-Imino-2,3-dihydrothiazole (Isomer)

Troubleshooting Protocol:

  • Reaction pH Control:

    • For the synthesis of 2-aminothiazole derivatives, maintain a neutral or slightly basic pH. This can be achieved by using a non-acidic solvent or by adding a mild base to neutralize any acid formed during the reaction.

  • Analytical Monitoring:

    • Use TLC to monitor the reaction progress and identify the formation of multiple products. The two isomers will likely have different Rf values.

    • 1H NMR spectroscopy is a powerful tool to distinguish between the 2-amino and 2-imino isomers. The chemical shifts of the protons on the thiazole ring, particularly the C5-H, can be diagnostic.[2]

  • Purification:

    • If a mixture of isomers is formed, they can often be separated by column chromatography.

Issue 3: Unwanted Decarboxylation of the Thiazole Carboxylic Acid

Thiazole carboxylic acids, particularly those with an amino group at the 2-position, can be susceptible to decarboxylation, especially at elevated temperatures or under certain pH conditions.[3][4]

Understanding the Mechanism:

The mechanism of decarboxylation can vary depending on the proton activity of the medium. It can proceed through a unimolecular decarboxyprotonation or a bimolecular protiodecarboxylation mechanism.[3][4] The electron-withdrawing nature of the thiazole ring can stabilize the carbanion intermediate formed upon loss of CO2.

G start Thiazole Carboxylic Acid intermediate Carbanion Intermediate start->intermediate - CO2 co2 CO2 start->co2 product Decarboxylated Thiazole intermediate->product + H+

Preventative Measures:

  • Temperature Control: Avoid excessive heating during the synthesis, work-up, and purification steps.

  • pH Management: The rate of decarboxylation can be influenced by pH.[3][4] Depending on the specific substrate, adjusting the pH of the solution during purification or storage may be necessary to enhance stability.

  • Prompt Conversion: If the thiazole carboxylic acid is an intermediate, it is often advisable to use it in the subsequent reaction step as soon as possible after its formation and purification to minimize the risk of decarboxylation.

Issue 4: Formation of Bis-Thiazole Impurities

In some cases, the formation of bis-thiazole derivatives can occur as a side reaction, leading to a more complex product mixture and lower yields of the desired monomeric thiazole.[1]

Probable Causes & Solutions:

  • Stoichiometry: Incorrect stoichiometry of the reactants can sometimes favor the formation of dimeric or oligomeric byproducts.

    • Solution: Carefully control the molar ratios of the α-haloketone and the thioamide.

  • Reaction with Dicarbonyl Compounds: If the starting materials contain or can form dicarbonyl species, these can react with two equivalents of the thioamide to form bis-thiazoles.

    • Solution: Ensure the purity of the α-haloketone and avoid conditions that could lead to its dimerization or degradation.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis and why is it so common?

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[5] It involves the reaction of an α-haloketone with a thioamide.[5] Its popularity stems from its versatility, generally good yields, and the ready availability of the starting materials.

Q2: How can I effectively monitor the progress of my thiazole synthesis?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction.[1] It allows you to visualize the consumption of starting materials and the formation of the product and any side products in near real-time. This information is critical for determining the optimal reaction time and for developing an effective purification strategy.

Q3: What are the best practices for purifying thiazole carboxylic acids?

The purification strategy will depend on the physical properties of your target compound and the nature of the impurities.

  • Recrystallization: If your thiazole carboxylic acid is a solid, recrystallization from a suitable solvent is often an effective method for removing impurities.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of acid.

Q4: Are there any specific safety precautions I should take when synthesizing thiazole carboxylic acids?

As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Handling of Reagents: α-haloketones are lachrymators and should be handled with care. Thioamides can have unpleasant odors.

Experimental Protocols

Protocol 1: General Procedure for the Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloroacetoacetate (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product hydrohalide salt may form.

  • Neutralization and Isolation: Add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the reaction mixture until the pH is approximately 7-8. The free base of the thiazole will precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Hydrolysis of Ethyl Thiazole-5-carboxylate to Thiazole-5-carboxylic Acid
  • Reaction Setup: Dissolve the ethyl thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification and Isolation: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add a dilute solution of hydrochloric acid with stirring until the pH is approximately 2-3. The thiazole carboxylic acid will precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Summary

Table 1: Effect of Reaction Conditions on the Regioselectivity of Hantzsch Thiazole Synthesis

Condition2-Aminothiazole (Desired)2-Imino-2,3-dihydrothiazole (Side Product)Reference
Neutral SolventMajor ProductMinor or Undetected[2]
Acidic Conditions (e.g., 10M-HCl-EtOH)Minor ProductMajor Product[2]

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Noto, R., Ciofalo, M., Buccheri, F., Werber, G., & Spinelli, D. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1755-1758. [Link]

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
  • Al-Ghorbani, M., El-Gazzar, A. B. A., & Aly, H. M. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(3), 333. [Link]

  • Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(7), 4785-4828. [Link]

  • Pop, A., & Caciula, M. (2021). Thiazoles and Bisthiazoles. Encyclopedia, 1(2), 489-506. [Link]

  • Noto, R., Ciofalo, M., Buccheri, F., & Werber, G. (1991). Studies on Decarboxylation Reactions. Part 7.' Kinetic Study of the Decarboxylation of 2-Ami no- and 2- Phenylamino-t hiazole-5-. Journal of the Chemical Society, Perkin Transactions 2, (11), 1755.

Sources

Technical Support Center: Optimization of Reaction Conditions for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of thiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of thiazole synthesis. Thiazole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide range of pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs.[1][2][3]

This document moves beyond standard protocols to provide a deeper understanding of the reaction dynamics, enabling you to troubleshoot common issues and rationally optimize your experimental conditions.

Frequently Asked Questions (FAQs): The Hantzsch Thiazole Synthesis

This section addresses foundational questions regarding the most common and versatile method for thiazole synthesis: the Hantzsch reaction.[4][5]

Q1: What is the fundamental principle of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction that forms the thiazole ring system by reacting an α-haloketone with a thioamide.[6] This method, first reported in 1887, remains widely used due to its reliability, high yields, and the ready availability of starting materials.[6][7] The core transformation involves the formation of two new bonds (C-S and C-N) and the loss of a molecule of water and hydrogen halide.[7]

Q2: What is the accepted reaction mechanism for the Hantzsch synthesis?

The reaction proceeds through a well-established multi-step pathway:

  • Nucleophilic Attack (Sₙ2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the haloketone, displacing the halide to form an S-alkylated thioamide intermediate.[6]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[7]

  • Dehydration: This cyclization forms a hydroxylated thiazoline intermediate, which subsequently undergoes dehydration (loss of a water molecule) to create a double bond, leading to the final aromatic thiazole ring.[6][8]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylated Intermediate reagents->intermediate1 Sₙ2 Reaction cyclized Cyclized Intermediate (Hydroxylated Thiazoline) intermediate1->cyclized Intramolecular Cyclization product Aromatic Thiazole cyclized->product Dehydration (-H₂O)

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Q3: How critical are the purity of starting materials and solvents?

Reactant and solvent purity is paramount for achieving high yields and reproducible results.[9]

  • Starting Materials: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming reagents and significantly complicating the purification of the target compound.[9][10] For example, precursors like 2-aminothiophenol are highly susceptible to oxidation, which can drastically lower yields.[9] It is always recommended to use freshly purified starting materials.

  • Solvents: The presence of water can be detrimental in some cases, and the use of anhydrous solvents is often recommended to prevent hydrolysis of intermediates or reactants.[9]

Q4: Can the choice of solvent significantly alter the reaction outcome?

Absolutely. The solvent plays a crucial role in reaction rate and yield by influencing the solubility of reactants and intermediates.[9]

  • Polar Protic Solvents: Alcohols like methanol and ethanol are common choices as they effectively dissolve the starting materials.[11]

  • Solvent Mixtures: In some multi-component syntheses, mixtures such as ethanol/water have been shown to improve yields significantly.[12]

  • Solvent-Free Conditions: In certain modern protocols, solvent-free conditions have been reported to enhance reaction rates and yields, offering a greener alternative.[11]

Troubleshooting Guide: Common Experimental Issues

This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

This is the most frequent challenge. A systematic approach is key to identifying the root cause.

  • Possible Cause A: Impure or Degraded Starting Materials

    • Diagnosis: The purity of your α-haloketone and thioamide should be the first suspect. Check for discoloration or changes in physical state. For instance, 2-aminothiophenol, a precursor for benzothiazoles, can oxidize to a yellow disulfide dimer.[9]

    • Recommendation: Verify the purity of your reagents using techniques like NMR or melting point analysis.[9] Use freshly opened or purified starting materials for best results.

  • Possible Cause B: Suboptimal Reaction Conditions (Temperature & Time)

    • Diagnosis: The Hantzsch synthesis often requires heating to overcome the activation energy barrier.[7][11] If the reaction is run at too low a temperature or for an insufficient duration, it may not proceed to completion.

    • Recommendation: Ensure the reaction mixture is heated appropriately. A common starting point is heating in methanol at 100°C for 30 minutes.[7][11] Monitor the reaction's progress using Thin Layer Chromatography (TLC). Modern variations often use microwave irradiation to shorten reaction times and improve yields.[5]

  • Possible Cause C: Inappropriate Solvent

    • Diagnosis: Poor solubility of reactants can lead to a sluggish or incomplete reaction.

    • Recommendation: The choice of solvent is critical. While methanol and ethanol are common, other solvents like 1-butanol, 2-propanol, and water have been used successfully.[11][12] If yield is low, consider screening a panel of solvents or using a co-solvent system (e.g., ethanol/water) to improve solubility and reaction kinetics.[12]

Troubleshooting_Yield start Low or No Yield purity Verify Reactant Purity (NMR, m.p.) start->purity purity_ok Purity OK? purity->purity_ok conditions Optimize Reaction Conditions temp_ok Temp/Time OK? conditions->temp_ok solvent Screen Solvents solvent_ok Solvent Appropriate? solvent->solvent_ok purity_ok->purity No, Purify/Replace purity_ok->conditions Yes temp_ok->conditions No, Adjust Temp/Time temp_ok->solvent Yes solvent_ok->start No, Change Solvent end Problem Resolved solvent_ok->end Yes, Investigate Other Factors

Caption: A troubleshooting workflow for diagnosing low product yield.

Issue 2: Formation of Multiple Products (Side Reactions)

The appearance of unexpected spots on your TLC plate indicates side reactions are occurring.

  • Possible Cause A: Isomeric Byproduct Formation

    • Diagnosis: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and its isomer, 2-imino-2,3-dihydrothiazole.[9][13] This is a common issue when using N-monosubstituted thioureas.

    • Recommendation: To favor the formation of the desired 2-aminothiazole product, run the reaction under neutral or basic conditions.[9][13] The final work-up step often involves adding a weak base, which can help isomerize any imino byproduct to the more stable amino form.[7]

  • Possible Cause B: Incorrect Stoichiometry

    • Diagnosis: An incorrect ratio of reactants can lead to the formation of condensation byproducts or leave a significant amount of starting material unreacted.

    • Recommendation: While the reactants react in a 1:1 ratio, it is common practice to use a slight excess (e.g., 1.5 equivalents) of the thioamide.[8] This ensures the complete consumption of the more expensive α-haloketone. The excess thioamide is typically water-soluble and easily removed during work-up.[8]

Issue 3: Difficulty in Product Isolation and Purification

Even with a high-yielding reaction, isolating a pure product can be challenging.

  • Diagnosis: The desired thiazole product may remain in solution after the reaction, or it may co-precipitate with impurities.

  • Recommendation: Many thiazole products are poorly soluble in water.[7] A highly effective and common work-up procedure involves pouring the cooled reaction mixture into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate (Na₂CO₃).[7][9] This neutralizes the HBr or HCl byproduct generated during the reaction and causes the thiazole product to precipitate, allowing for easy isolation by filtration.[7]

Experimental Protocols & Data

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard, reliable method for synthesizing a common thiazole derivative.[7]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The solution should become clear.

  • Cooling: Remove the vial from the heat and allow the solution to cool to room temperature.

  • Work-up & Isolation: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous Na₂CO₃ solution and swirl to mix. A precipitate should form.[7]

  • Filtration: Isolate the precipitate by vacuum filtration through a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with water to remove any remaining salts and excess thiourea.

  • Drying: Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.

Table 1: Optimization of Reaction Parameters for Hantzsch Synthesis

This table summarizes the effects of various parameters on the synthesis of new thiazole derivatives as reported in a one-pot, three-component reaction.[12]

EntrySolvent (v/v)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)
1Ethanol/Water (50/50)5Reflux550
2Ethanol/Water (50/50)10Reflux472
3Ethanol/Water (50/50)15 Reflux 3 87
4Ethanol/Water (50/50)20Reflux387
51-Butanol15Reflux665
6Water15Reflux855
7Ethanol15Reflux670

Data synthesized from Bouherrou et al. (2017) for the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde using a SiW.SiO₂ catalyst.[12] The data clearly indicates that a 15 mol% catalyst loading in a 1:1 ethanol/water mixture at reflux provides the optimal conditions, balancing yield and reaction time.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry, 30.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy, 12(1), 290-306.
  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1891. [Link]

  • Troubleshooting low yield in the synthesis of thiazole compounds. (2025). BenchChem.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 179-187.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-236.
  • Optimizing Hantzsch thiazole synthesis reaction conditions. (2025). BenchChem.
  • Thiazole. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • THIAZOLE. CUTM Courseware.
  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry, 11, 875-883. [Link]

  • New methods for the rapid synthesis of thiazoles. (2023). University of Sussex - Figshare.
  • Hantzsch Thiazole Synthesis: Technical Support Center. (2025). BenchChem.
  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Development in the Synthesis of Thiazoles. (2021). ResearchGate. [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2023). Molecules, 28(4), 1839. [Link]

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018). MOJ Biorg Org Chem, 2(2), 53-56.
  • (PDF) Thiazole formation through a modified Gewald reaction. (2015). ResearchGate. [Link]

  • Sourcing High-Purity Thiazole Deriv
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2018). PLoS ONE, 13(10), e0205837. [Link]

  • (PDF) Derivatives from Thiazole Derivative. (2021). ResearchGate. [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal, 1(2).
  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Cogent Chemistry, 6(1), 1853435. [Link]

Sources

Technical Support Center: Degradation Pathways of 2-Hydroxy-4-methylthiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Hydroxy-4-methylthiazole-5-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance for investigating the stability and degradation pathways of this compound. As your application scientist, my goal is to not only provide protocols but to explain the scientific rationale behind them, ensuring your experiments are both efficient and robust.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of this compound.

Q1: What is this compound and why is its stability important?

This compound is a heterocyclic organic compound with the molecular formula C₅H₅NO₃S.[1] Its structure, featuring a thiazole ring, a hydroxyl group, and a carboxylic acid, makes it a potentially valuable building block in medicinal chemistry for the synthesis of more complex pharmaceutical agents.[2]

Understanding its stability is critical for several reasons:

  • Drug Development: The stability of an active pharmaceutical ingredient (API) or an intermediate directly impacts the safety, efficacy, and shelf-life of a final drug product.[3]

  • Regulatory Compliance: Regulatory bodies like the ICH and FDA mandate forced degradation studies to identify potential degradants and establish stability-indicating analytical methods.[4]

  • Process Chemistry & Storage: Knowledge of degradation pathways informs the development of robust manufacturing processes, the selection of appropriate packaging, and the definition of proper storage conditions to prevent the formation of potentially toxic impurities.[3][4]

Q2: What are the most likely degradation pathways for this molecule?

Based on its functional groups (a thiazole ring, a carboxylic acid, and a hydroxyl group), the most probable degradation pathways under forced stress conditions are:

  • Hydrolysis: The thiazole ring, particularly if it exists in tautomeric equilibrium with a thiazolone form, may be susceptible to cleavage under strong acidic or basic conditions.[5][6]

  • Thermal Degradation (Decarboxylation): Carboxylic acids, especially heterocyclic ones, are prone to losing carbon dioxide (CO₂) upon heating.[7][8] This is often the primary and lowest-energy degradation pathway.

  • Oxidation: The electron-rich thiazole ring and the molecule's overall structure can be susceptible to oxidative degradation, for instance, by peroxide, which could lead to ring-opened products or other modifications.[9][10]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to complex rearrangements or cleavage of the thiazole ring, a phenomenon observed in other thiazole-containing compounds.[11][12]

Q3: What are the standard stress conditions for testing the stability of this compound?

Forced degradation studies are typically performed under the conditions outlined in the ICH Q1A guideline.[3][4] The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect and quantify the resulting degradants without completely destroying the parent molecule.[13]

Stress ConditionTypical Reagents and ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temperature to 60°CThiazole ring hydrolysis
Base Hydrolysis 0.1 M to 1 M NaOH, Room Temperature to 60°CThiazole ring hydrolysis
Oxidation 3% to 30% H₂O₂, Room TemperatureRing oxidation and cleavage
Thermal Dry heat, 60°C to 80°C (or higher, relative to melting point)Decarboxylation
Photostability Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²)Photolytic ring cleavage or rearrangement
Section 2: Troubleshooting Guide for Degradation Studies

This section provides practical solutions to common problems encountered during experimental work.

Q1: My HPLC chromatogram shows a significant new peak after thermal stress, and the mass balance is off. What is happening?

This is a classic signature of decarboxylation. The carboxylic acid group (-COOH) is likely being eliminated as carbon dioxide (CO₂).

  • Causality: The loss of CO₂ means the primary degradation product is gaseous and will not be detected by UV or MS, leading to a poor mass balance. The new peak you observe is the decarboxylated parent molecule (2-hydroxy-4-methylthiazole).

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the new peak using LC-MS. Its mass should correspond to the parent molecule minus the mass of COOH (45 Da) plus a hydrogen.

    • Use Headspace GC: To confirm CO₂ evolution, you can perform the thermal degradation in a sealed vial and analyze the headspace gas by Gas Chromatography (GC).

    • Adjust Integration: For mass balance calculations, understand that the "lost" mass is likely the gaseous CO₂.

Q2: I am seeing multiple, poorly resolved peaks after base hydrolysis. How can I identify them?

Base-catalyzed hydrolysis of a heterocyclic system like this can be complex, leading to a mixture of ring-opened products and their subsequent fragments.

  • Causality: Strong base can attack the thiazole ring at multiple sites, leading to cleavage and the formation of various polar, ionic species that may exhibit poor chromatographic peak shape on standard reverse-phase columns.

  • Troubleshooting Steps:

    • Method Adjustment: Use an ion-pair reagent in your mobile phase or switch to a different column chemistry (e.g., HILIC) designed for polar compounds. A shallower gradient can also improve resolution.

    • LC-MS/MS Analysis: This is essential. Use high-resolution mass spectrometry to obtain accurate mass and fragmentation data for each peak. This data is crucial for proposing structures.[11]

    • Controlled Degradation: Reduce the strength of the base or the temperature/duration of the stress test. Analyzing samples at multiple time points can help you distinguish primary from secondary degradation products.

Q3: My photostability results are not reproducible. What factors should I control more carefully?

Photodegradation is highly sensitive to experimental parameters. Inconsistency often stems from a lack of precise control.

  • Causality: The energy and dose of light, as well as the sample's immediate environment (e.g., presence of oxygen, solvent), heavily influence photochemical reactions.[11]

  • Troubleshooting Steps:

    • Standardize Light Source: Ensure you are using a calibrated photostability chamber that delivers a consistent and measurable output of both UV and visible light, as specified by ICH Q1B guidelines.[4][13]

    • Control Sample Presentation: The thickness of the sample solution, the material of the container (quartz vs. glass), and whether the sample is in solution or solid state will all affect light penetration and the resulting degradation. Keep these factors identical across experiments.

    • Consider Headspace Oxygen: Photolytic reactions are often intertwined with photo-oxidative processes. To test this, run a parallel experiment where the sample is purged with nitrogen to see if the degradation profile changes.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a comprehensive forced degradation study.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample (stock solution with water) kept at room temperature.

    Stress Condition Procedure Time Points for Analysis Neutralization Step (before HPLC)
    Acid Hydrolysis Mix 1 mL stock with 1 mL of 0.2 M HCl. Keep at 60°C. 2, 6, 24, 48 hours Add 1 mL of 0.2 M NaOH
    Base Hydrolysis Mix 1 mL stock with 1 mL of 0.2 M NaOH. Keep at 60°C. 2, 6, 24, 48 hours Add 1 mL of 0.2 M HCl
    Oxidation Mix 1 mL stock with 1 mL of 6% H₂O₂. Keep at RT. 2, 6, 24 hours N/A (dilute if needed)
    Thermal Store the solid compound in an oven at 80°C. 1, 3, 7 days Dissolve in solvent before analysis

    | Photostability | Expose solution (100 µg/mL) to light as per ICH Q1B. | End of exposure | N/A |

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a target concentration (e.g., 100 µg/mL) for HPLC analysis.

  • Data Evaluation: Calculate the percentage of degradation for the parent compound and determine the relative percentage of each degradation product. Ensure the mass balance is within a reasonable range (95-105%).

Protocol 2: Foundational Stability-Indicating HPLC-UV Method

This serves as a starting point for developing a validated method.

  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 238 nm (or a wavelength determined by UV scan of the parent compound).[9]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Section 4: Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and established reactivity of related compounds. The primary degradation products shown are hypothetical and require structural elucidation using techniques like MS and NMR.

DegradationPathways cluster_stress Stress Conditions cluster_products Potential Degradation Products parent 2-Hydroxy-4-methylthiazole- 5-carboxylic acid Acid Acid Hydrolysis (HCl, Δ) parent->Acid Ring Cleavage Base Base Hydrolysis (NaOH, Δ) parent->Base Ring Cleavage Oxidation Oxidation (H₂O₂) parent->Oxidation Oxidative Attack Thermal Thermal (Δ) parent->Thermal Decarboxylation RingOpened Ring-Opened Fragments (e.g., Thioamides, Ketoacids) Acid->RingOpened Base->RingOpened Oxidized Oxidized Species (e.g., N-oxides, S-oxides) Oxidation->Oxidized Decarboxylated 2-Hydroxy-4-methylthiazole (Primary Thermal Product) Thermal->Decarboxylated

Sources

Technical Support Center: Synthesis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other experimental challenges. As Senior Application Scientists, we provide in-depth, field-proven insights to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The primary route for synthesizing this compound is a two-step process: a Hantzsch thiazole synthesis to form the ethyl ester intermediate, followed by hydrolysis to the final carboxylic acid.

Question 1: My overall yield of this compound is consistently low after the two-step synthesis. What are the most likely causes?

Answer:

Low overall yield in this synthesis is a common issue that can stem from inefficiencies in either the initial Hantzsch thiazole condensation or the subsequent hydrolysis step. It is crucial to analyze both stages to pinpoint the source of the problem.

The typical synthetic route is as follows:

G A Ethyl 2-chloroacetoacetate + Thiourea B Ethyl 2-amino-4-methylthiazole-5-carboxylate (Intermediate) A->B Hantzsch Thiazole Synthesis (Condensation) C 2-Amino-4-methylthiazole-5-carboxylic acid B->C Hydrolysis (e.g., NaOH) D This compound (Final Product) C->D Tautomerization/Acidification

Caption: General two-step synthesis pathway.

To troubleshoot, consider the following key areas:

  • Purity of Starting Materials: The quality of your starting materials, particularly ethyl 2-chloroacetoacetate, is critical. Impurities can lead to a host of side reactions.

  • Reaction Conditions in Step 1 (Condensation): The Hantzsch synthesis is sensitive to temperature and solvent. Running the reaction at too high a temperature can promote the formation of byproducts.

  • Inefficient Hydrolysis in Step 2: The saponification of the ethyl ester is an equilibrium-driven process. Incomplete hydrolysis will result in a mixture of the ester and the desired carboxylic acid, complicating purification and reducing the yield of the final product.

  • Product Degradation: The thiazole ring can be susceptible to cleavage under harsh hydrolytic conditions (e.g., excessively high temperatures or prolonged reaction times).[1]

  • Work-up and Isolation: Significant product loss can occur during the work-up and purification stages, especially during pH adjustment and extraction.

Question 2: I suspect the initial condensation reaction is the problem. What are the common side products in the Hantzsch synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, and how can I minimize them?

Answer:

The reaction between thiourea and ethyl 2-chloroacetoacetate can indeed lead to several side products, which can significantly impact your yield.[2]

Potential Side Product Reason for Formation Preventative Measures
2-Imino-4-thiazolidinone (Pseudothiohydantoin) Forms from the reaction of thiourea with the chloroacetyl group without the involvement of the acetoacetate part.Ensure the reaction conditions favor the desired cyclization. Maintaining a controlled temperature (e.g., 60-70°C) is crucial.[1][3]
Diarylthioureas and other complex mixtures Can arise from reactions of N,N-dialkyl-N'-arylthioureas with ethyl α-chloroacetoacetate.Use pure, unsubstituted thiourea.[2]
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated for an adequate duration (e.g., 5-5.5 hours).[3]

To minimize side product formation, adhere to a well-validated protocol.

Optimized Protocol for Ethyl 2-amino-4-methylthiazole-5-carboxylate Synthesis:
  • In a round-bottom flask, dissolve thiourea in ethanol.

  • Add a mild base, such as sodium carbonate.[3]

  • Warm the mixture to 40-55°C.

  • Slowly add ethyl 2-chloroacetoacetate dropwise to the reaction mixture.

  • After the addition is complete, increase the temperature to 60-70°C and maintain for 5-5.5 hours.[3]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and filter to remove any solids.

  • The filtrate containing the desired ester can then be carried forward to the hydrolysis step.

G cluster_0 Troubleshooting Workflow for Condensation A Low Yield in Condensation Step B Analyze Reaction Mixture (TLC, NMR) A->B C Presence of Side Products? B->C E Incomplete Reaction? B->E D Optimize Reaction Conditions: - Control Temperature (60-70°C) - Use Mild Base (Na2CO3) - Ensure Purity of Reagents C->D Yes G Improved Yield D->G F Increase Reaction Time Monitor by TLC E->F Yes F->G

Caption: Troubleshooting workflow for the condensation step.

Question 3: My hydrolysis step seems to be inefficient. How can I ensure complete conversion of the ethyl ester to the carboxylic acid without degrading the product?

Answer:

Incomplete hydrolysis is a frequent cause of low yields. The key is to use conditions that are strong enough to drive the reaction to completion but mild enough to avoid product degradation.

Key Parameters for Successful Hydrolysis:

  • Choice of Base: Sodium hydroxide is commonly used. The concentration should be sufficient to saponify the ester.

  • Temperature Control: Heating is necessary, but prolonged boiling should be avoided as it can lead to decomposition of the thiazole ring.[1] A temperature of 50-60°C is often a good starting point.[4]

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the point of completion.

  • Acidification: After hydrolysis, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. The pH should be adjusted to around 3-4.[4] Adding the acid too quickly can cause localized heating and potential degradation.

Detailed Protocol for Hydrolysis:
  • To the ethanolic solution of the crude ethyl 2-amino-4-methylthiazole-5-carboxylate, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to 50-60°C and stir for 30 minutes, or until a clear solution forms and TLC analysis indicates the absence of the starting ester.[4]

  • Cool the reaction mixture in an ice bath.

  • Slowly add 1 M HCl with vigorous stirring to adjust the pH to 3-4. A precipitate should form.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude 2-amino-4-methylthiazole-5-carboxylic acid, which exists in equilibrium with its 2-hydroxy tautomer.

Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of the final product?

A1: While named this compound, the product predominantly exists in the more stable 2-oxo tautomeric form (4-methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid) in the solid state.[5] It's important to be aware of this when analyzing spectroscopic data (e.g., NMR, IR).

Q2: How can I best monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring both the condensation and hydrolysis steps. For the condensation reaction, you can track the disappearance of the ethyl 2-chloroacetoacetate. For the hydrolysis, you can monitor the disappearance of the ethyl ester intermediate. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane or ethyl acetate and a more polar solvent like methanol.

Q3: Are there any specific safety precautions I should take?

A3: Yes. Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood. Thiourea is a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The final product is also classified as harmful if swallowed and causes serious eye irritation.[5]

Q4: Can I use a different thioamide or α-haloketone?

A4: The Hantzsch thiazole synthesis is quite versatile and can accommodate a range of thioamides and α-haloketones to produce various substituted thiazoles.[6][7] However, changing the substituents will affect the reaction conditions and the properties of the final product.

References

  • Organic Syntheses. (n.d.). Pseudothiohydantoin. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate. Retrieved from [Link]

  • Google Patents. (2020). CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PLOS One. (2014). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Hydroxy-4-methylthiazole-5-carboxylic acid via recrystallization. This document provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to optimize your purification process with confidence.

Compound Profile: this compound

Understanding the physicochemical properties of the target compound is the cornerstone of developing a successful recrystallization protocol. The molecule's structure, featuring a heterocyclic thiazole ring, a carboxylic acid group, and a hydroxyl group, dictates its solubility and crystallization behavior.[1]

PropertyValueScientific Rationale & Implication for Recrystallization
Molecular Formula C₅H₅NO₃SIndicates the elemental composition.[1][2][3]
Molecular Weight 159.16 g/mol Essential for calculating molar quantities and theoretical yield.[1][2][3]
Key Functional Groups Carboxylic Acid (-COOH), Hydroxyl (-OH), Thiazole RingThe polar -COOH and -OH groups are capable of strong hydrogen bonding, enhancing solubility in polar protic solvents like water and alcohols.[1] The rigid, planar thiazole ring is a favorable structural feature for forming a well-ordered crystal lattice.[4]
Physical Form SolidAssumed based on the high melting point of the structurally similar 4-methylthiazole-5-carboxylic acid (287 °C, with decomposition).[1][5][6] High melting point solids are typically excellent candidates for recrystallization.[4]

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying this compound?

Recrystallization is a powerful purification technique for solids that leverages differences in solubility between the desired compound and its impurities at varying temperatures.[7] For this compound, its structural rigidity and hydrogen bonding capabilities make it an ideal candidate for forming a highly ordered, and therefore pure, crystal lattice, effectively excluding impurities in the process.[4] It is often more effective and scalable for achieving high purity than column chromatography.[4]

Q2: What is the core principle of selecting a suitable recrystallization solvent?

The ideal solvent (or solvent system) should exhibit steep solubility-temperature dependence. This means the compound should be:

  • Highly soluble at the solvent's boiling point.

  • Sparingly or poorly soluble at low temperatures (e.g., room temperature or in an ice bath).

This differential solubility ensures maximum dissolution of the crude material when hot and maximum recovery of pure crystals upon cooling.[7] Additionally, the impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration).

Q3: Should I use a single-solvent or a two-solvent system?

This depends entirely on the solubility profile you determine during solvent screening.

  • Single-Solvent System: Use this when you find a single solvent that meets the criteria described in Q2. This is often the simplest and most direct method.

  • Two-Solvent (or "Anti-Solvent") System: This method is employed when no single solvent is ideal. It requires a pair of miscible solvents with opposing solubility characteristics[8]:

    • Solvent 1 ("Good" Solvent): The compound is highly soluble in this solvent even at room temperature.

    • Solvent 2 ("Poor" or "Anti-Solvent"): The compound is poorly soluble in this solvent, even at its boiling point.

The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the careful, dropwise addition of the "poor" solvent until the solution becomes faintly cloudy (the saturation point). This precisely tunes the solubility to induce crystallization upon cooling. Common pairs for carboxylic acids include ethanol/water or acetic acid/water.[8]

Experimental Workflow & Protocols

The general workflow for recrystallization is a multi-step process designed to systematically remove impurities.

Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Perform Hot Filtration (to remove insoluble impurities) A->B if needed C Allow Solution to Cool Slowly (induces crystallization) A->C if no insoluble impurities B->C D Collect Crystals (via vacuum filtration) C->D E Wash Crystals (with cold solvent) D->E F Dry Pure Crystals E->F

Caption: General workflow for the purification of a solid compound by recrystallization.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the solvent in small increments until the solid just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing the yield of recovered crystals.[9]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. Causality: Charcoal has a high surface area that adsorbs large, colored impurity molecules.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-warmed stemless funnel and fluted filter paper to remove them.[8] Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature on a non-conductive surface. Do not disturb the flask. Once at room temperature, cooling may be further encouraged by placing the flask in an ice-water bath. Causality: Slow cooling promotes the formation of larger, purer crystals by giving molecules time to arrange themselves correctly in the lattice, excluding impurities.[8][9]

  • Collection & Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running. For a final drying step, transfer the crystals to a watch glass or use a vacuum oven.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol & Water)
  • Dissolution: Dissolve the crude solid in the minimum required amount of the "good" solvent (e.g., ethanol) at its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise, swirling the flask after each drop, until a persistent cloudiness appears. This indicates the solution is saturated.

  • Re-solubilization: Add a few drops of the "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Crystallization, Collection, and Drying: Follow steps 4, 5, and 6 from the Single-Solvent protocol. For washing, use a cold mixture of the two solvents in the same proportion used to induce crystallization.

Troubleshooting Guide

This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.

Troubleshooting_Flowchart Start Hot, clear solution prepared. Begin cooling. Q1 After cooling, are crystals visible? Start->Q1 Sol_NoCrystals Problem: No Crystallization Solutions: 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Reduce solvent volume (boil off). 4. Cool in ice bath. Q1->Sol_NoCrystals No Q2 Is the product an oil instead of a solid? Q1->Q2 Yes Sol_OilingOut Problem: Oiling Out Solutions: 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Cool solution much slower. Q2->Sol_OilingOut Yes Success Pure Crystals Formed. Proceed to Filtration. Q2->Success No

Caption: A decision-making flowchart for troubleshooting common recrystallization problems.

Problem: No crystals have formed after the solution has cooled completely.
  • Possible Cause 1: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than theoretically possible. A nucleation point is needed to initiate crystal growth.[10]

    • Solution A: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[9][10]

    • Solution B: Seeding. Add a single, tiny "seed crystal" of the pure compound to the solution. This provides a pre-formed template onto which other molecules can deposit.[9]

  • Possible Cause 2: Too much solvent was used. If the solution is not sufficiently concentrated, the solubility limit will not be reached even upon cooling.[9][10]

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Allow the solution to cool again. This is the most common reason for crystallization failure.[10]

Problem: The compound has "oiled out," forming liquid droplets instead of solid crystals.
  • Cause: This occurs when the solute comes out of solution at a temperature above its melting point. This can be caused by the solution being too highly concentrated, cooling too rapidly, or the presence of significant impurities that depress the melting point.[9][10]

    • Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount of additional solvent (if using a two-solvent system, add more of the "good" solvent).[9] Now, allow the solution to cool much more slowly. You can insulate the flask to slow the rate of heat loss. This gives the molecules more time to form an ordered crystal lattice rather than aggregating as a disordered liquid.[10]

Problem: The recrystallization resulted in a very low yield (<50%).
  • Cause 1: Excessive solvent was used. A significant portion of your compound may still be dissolved in the mother liquor.[9]

    • Solution: Before discarding the mother liquor (the filtrate), try cooling it further in an ice-salt bath to see if more crystals ("a second crop") will form. Alternatively, you can reduce the volume of the mother liquor by rotary evaporation and cool it again. Note that second-crop crystals are often less pure than the first.

  • Cause 2: Premature crystallization during hot filtration. The product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure all equipment used for hot filtration is pre-heated. Using a stemless funnel minimizes the surface area where cooling and crystallization can occur.[8]

Problem: The crystals formed very rapidly into a fine powder as soon as the solution was removed from the heat.
  • Cause: The solution was too concentrated, causing the compound to "crash out" of solution instead of crystallizing slowly. Rapid precipitation traps impurities.[9]

    • Solution: Place the flask back on the heat source, re-dissolve the solid, and add a small amount of extra solvent (1-5% more). This will keep the compound soluble for a longer period during cooling, allowing for slower, more selective crystal growth and leading to a purer final product.[9]

References

  • University of California, Davis. Recrystallization and Crystallization. Available at: [Link]

  • University of California, Davis. Recrystallization. Available at: [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]

  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]

  • MDPI. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

  • AdooQ BioScience. 418255 this compound CAS: 875237-46-0. Available at: [Link]

Sources

Technical Support Center: Scaling the Synthesis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid (CAS 875237-46-0). We will address common challenges encountered during scale-up, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Synthesis Overview: The Hantzsch Thiazole Synthesis

The most robust and widely adopted method for constructing the this compound core is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For this specific target, the synthesis proceeds in two primary stages:

  • Cyclization: Reaction of Ethyl 2-chloroacetoacetate with thioformamide to yield Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate.

  • Hydrolysis: Saponification of the resulting ethyl ester to the final carboxylic acid product.

The "2-hydroxy" substituent exists in tautomeric equilibrium with its 2-oxo form, 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for success when scaling this synthesis?

A1: Three parameters are paramount:

  • Quality of Starting Materials: The stability and purity of thioformamide and ethyl 2-chloroacetoacetate are critical. Thioformamide, in particular, can degrade, and its preparation requires care.[7][8]

  • Temperature Control: The initial cyclization can be exothermic. On a larger scale, efficient heat dissipation is necessary to prevent runaway reactions and the formation of side products.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the thioformamide and other sensitive intermediates.

Q2: What are the primary safety concerns?

A2:

  • Thioformamide: This reagent is toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Its preparation may involve hazardous materials like hydrogen sulfide or phosphorus pentasulfide.[7][8]

  • Ethyl 2-chloroacetoacetate: This is a lachrymator and skin irritant.[9][10][11]

  • Solvents: Use of flammable solvents requires adherence to all standard safety protocols for handling and storage.

Q3: What kind of yield can I realistically expect at a 1 mole scale versus a 10+ mole scale?

A3: On a laboratory scale (0.5-1 mole), yields for the two-step process typically range from 70-85% under optimized conditions. When scaling to a pilot plant (10+ moles), a slight decrease to 65-75% is common due to challenges in mass and heat transfer. Meticulous process control is key to minimizing this yield drop.

In-Depth Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Category 1: Starting Materials and Reaction Initiation

Q: My thioformamide reagent is dark and has a strong, unpleasant odor. Is it still usable? A: Caution is advised. Pure thioformamide is a crystalline solid. Darkening and a strong odor suggest decomposition, which will significantly lower your yield and complicate purification. It is highly recommended to use freshly prepared or purified thioformamide for predictable results. One common preparation involves the reaction of formamide with phosphorus pentasulfide.[8]

Q: The reaction fails to initiate, or the TLC shows very little product formation after several hours. What is the likely cause? A: This typically points to one of three issues:

  • Inactive Thioformamide: As mentioned, degraded thioformamide is a primary culprit.

  • Insufficient Temperature: While the reaction can be exothermic, it often requires initial heating to overcome the activation energy.[12] Ensure your reaction mixture reaches the target temperature (typically 60-80°C for the cyclization).

  • Poor Mixing: On a larger scale, inadequate agitation can lead to localized concentration gradients, preventing the reagents from interacting effectively. Ensure your stirring apparatus is appropriately sized and powered for the reaction vessel.

Category 2: Issues During Cyclization

Q: The reaction mixture has turned dark brown or black. What does this indicate? A: Significant darkening or polymerization often indicates thermal decomposition. This can be caused by:

  • A Temperature Spike: An uncontrolled exotherm may have occurred. On a large scale, this is a serious safety and quality issue. Ensure your cooling system is adequate and that reagents are added at a controlled rate.

  • Presence of Impurities: Impurities in the starting materials can catalyze side reactions.

  • Reaction with Air: Failure to maintain an inert atmosphere can lead to oxidative degradation.

Q: My TLC plate shows the starting materials, the desired product, and a third major spot. What could this side product be? A: A common side product is the formation of a dithiazine derivative through the dimerization of the thioformamide intermediate. Another possibility is the self-condensation of ethyl 2-chloroacetoacetate. To mitigate this, ensure a slight molar excess (1.05-1.1 equivalents) of thioformamide is used and that it is added gradually to the reaction mixture.

Category 3: Hydrolysis and Workup Challenges

Q: The hydrolysis of the ethyl ester is incomplete, even after prolonged heating with NaOH. Why? A: Incomplete hydrolysis can result from:

  • Insufficient Base: Ensure you are using at least 1.1 to 1.2 molar equivalents of sodium hydroxide to drive the reaction to completion.

  • Biphasic System: If the ester has limited solubility in the aqueous base, the reaction rate will be slow. The addition of a co-solvent like ethanol or THF can create a homogeneous solution and accelerate the hydrolysis.

  • Low Temperature: Saponification rates are temperature-dependent. Ensure the reaction is maintained at a sufficient temperature (e.g., 60-70°C) until TLC confirms the absence of the starting ester.

Q: During the acidic workup to precipitate the product, it oiled out instead of forming a solid. How can I induce crystallization? A: "Oiling out" occurs when the product precipitates above its melting point or as a supersaturated solution. Try the following:

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath.

  • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.

  • Seeding: Add a small crystal of previously isolated product.

  • Solvent Exchange: If the product remains an oil, extract it with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and then perform a solvent swap to a solvent in which the product is less soluble (e.g., heptane or toluene) to induce crystallization.

Category 4: Purification and Product Stability

Q: The final product has a persistent yellow or tan color. How can I obtain a white solid? A: The color is likely due to minor, highly conjugated impurities. Several methods can be effective:

  • Recrystallization: A carefully chosen solvent system is key. Given the product's polarity, consider solvents like ethanol/water, acetic acid/water, or isopropanol.

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (1-2% w/w), heat gently, and then filter through celite to remove the charcoal and adsorbed impurities before recrystallization.

  • Trituration: Slurry the impure solid in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether or methyl tert-butyl ether).

Q: I'm concerned about decarboxylation of the final product during drying. How can I avoid this? A: this compound can be susceptible to decarboxylation at elevated temperatures.[13][14] To minimize this risk:

  • Dry Under Vacuum: Use a vacuum oven.

  • Keep Temperatures Moderate: Do not exceed 50-60°C during drying.

  • Monitor for CO2 Evolution: If you observe gas bubbling upon heating, this is a strong indicator of decarboxylation, and the temperature should be lowered immediately.

Scalable Synthesis Protocol (1.0 Mole Scale)

This protocol is designed for a 1.0 mole scale-up. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.

Reagent and Equipment Table
Reagent/MaterialCAS NumberMol. Wt.Molar Equiv.Amount (1.0 mol scale)Notes
Ethyl 2-chloroacetoacetate609-15-4164.591.00164.6 gLachrymator, handle with care.
Thioformamide630-33-161.101.0564.2 gToxic. Use fresh, high-purity reagent.
Ethanol (anhydrous)64-17-546.07-1.5 LSolvent for cyclization.
Sodium Hydroxide1310-73-240.001.2048.0 gFor hydrolysis.
Water (deionized)7732-18-518.02-~2.0 LFor hydrolysis and workup.
Hydrochloric Acid (conc.)7647-01-036.46-As neededFor acidification (approx. 100 mL).
Ethyl Acetate141-78-688.11-~1.5 LFor extraction.
Sodium Sulfate (anhydrous)7757-82-6142.04-As neededFor drying.
Part A: Synthesis of Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate
  • Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Reagent Addition: Charge the reactor with anhydrous ethanol (1.5 L) and thioformamide (64.2 g, 1.05 mol). Stir to dissolve.

  • Heating: Begin heating the solution to 65°C.

  • Controlled Feed: Once the temperature is stable, add ethyl 2-chloroacetoacetate (164.6 g, 1.00 mol) dropwise via an addition funnel over 1.5-2 hours. Monitor the internal temperature closely; if it rises above 75°C, slow the addition rate and apply cooling to the reactor jacket.

  • Reaction: After the addition is complete, maintain the reaction mixture at 70°C for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Cooldown and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately 75% using a rotary evaporator.

  • Workup: Transfer the concentrated mixture to a separatory funnel with ethyl acetate (1.0 L) and water (500 mL). Wash the organic layer with saturated sodium bicarbonate solution (2 x 250 mL) and then brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester, which can be taken directly to the next step.

Part B: Hydrolysis to this compound
  • Setup: In the same reactor, dissolve the crude ethyl ester from Part A in ethanol (500 mL).

  • Base Addition: Prepare a solution of sodium hydroxide (48.0 g, 1.20 mol) in water (1.0 L) and add it to the reactor.

  • Hydrolysis: Heat the mixture to 65°C and stir for 3-5 hours. Monitor the disappearance of the ester spot by TLC.

  • Cooldown and Filtration: Cool the reaction mixture to room temperature. If any solids are present, filter them off. Reduce the volume of the filtrate by half via rotary evaporation to remove the ethanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid to adjust the pH to 2-3. A thick white precipitate will form.

  • Isolation: Stir the cold slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 250 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

  • Purification (Optional): If necessary, recrystallize the product from an ethanol/water mixture.

Visual Guides & Workflows

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway Thioformamide Thioformamide A SN2 Attack (S on α-carbon) Alpha-haloketone Ethyl 2-chloroacetoacetate B Intermediate Formation A->B - Cl⁻ C Intramolecular Cyclization (N on C=O) B->C D Dehydration & Aromatization C->D - H₂O E Ethyl Ester Product D->E

Caption: Mechanism of the Hantzsch synthesis for the thiazole ring.

Overall Experimental Workflow

Synthesis_Workflow cluster_cyclization Part A: Cyclization cluster_hydrolysis Part B: Hydrolysis & Purification A1 Dissolve Thioformamide in Ethanol A2 Heat to 65°C A1->A2 Crude Ester A3 Add Ethyl 2-chloroacetoacetate (Controlled Rate) A2->A3 Crude Ester A4 Reaction at 70°C (Monitor by TLC) A3->A4 Crude Ester A5 Concentrate & Workup (EtOAc/H₂O) A4->A5 Crude Ester B1 Dissolve Crude Ester in EtOH/NaOH(aq) A5->B1 Crude Ester B2 Heat to 65°C (Monitor by TLC) B1->B2 B3 Cool & Remove EtOH B2->B3 B4 Acidify with HCl to pH 2-3 B3->B4 B5 Filter & Wash Solid B4->B5 B6 Vacuum Dry at 50°C B5->B6 Final Product Final Product B6->Final Product

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Impure Product Cause1 Starting Material Issue? Problem->Cause1 Cause2 Reaction Condition Error? Problem->Cause2 Cause3 Workup/Purification Issue? Problem->Cause3 Cause1->Cause2 No Sol1a Use Fresh Thioformamide Cause1->Sol1a Yes Sol1b Verify Purity of α-haloketone Cause1->Sol1b Yes Cause2->Cause3 No Sol2a Check Temperature Control (Avoid Exotherm) Cause2->Sol2a Yes Sol2b Ensure Inert Atmosphere Cause2->Sol2b Yes Sol2c Improve Agitation Cause2->Sol2c Yes Sol3a Optimize pH for Precipitation Cause3->Sol3a Yes Sol3b Recrystallize with Charcoal Treatment Cause3->Sol3b Yes Sol3c Dry at Moderate Temp (<50°C) to Prevent Decarboxylation Cause3->Sol3c Yes

Caption: A logical guide for troubleshooting common synthesis problems.

References

  • Vertex AI Search. (n.d.). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide.
  • Smolecule. (2023, August 15). Buy this compound | 875237-46-0.
  • Rohhly, J., Novák, L., & Szántay, C. (1999). A CONVENIENT PREPARATION OF THIOFORMAMIDE. SYNTHESIS OF THIAZOLE-4-CARBOXYLIC ACID.
  • Noto, R., Ciofalo, M., Buccheri, F., Werber, G., & Spinelli, D. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Google Patents. (n.d.). US2682558A - Preparation of thioformamide.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • PrepChem.com. (n.d.). Synthesis of B. Ethyl 2-Chloro-2-formylacetate.
  • PMC - NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
  • Semantic Scholar. (1977, October 25). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • Cymit Química S.L. (n.d.). CAS 875237-46-0: this compound.
  • ElectronicsAndBooks. (n.d.). Studies on Decarboxylation Reactions. Part 7.' Kinetic Study of the Decarboxylation of 2-Ami no- and 2- Phenylamino-t hiazole-5-.
  • ACS Publications. (n.d.). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids | Organic Letters.
  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • NIH. (2021, March 17). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
  • PubChemLite. (n.d.). This compound (C5H5NO3S).
  • ChemicalBook. (n.d.). Ethyl 2-chloroacetoacetate synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • PMC - NIH. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
  • ChemicalBook. (n.d.). 4-Methylthiazole-5-carboxylic acid synthesis.
  • Bentham Science Publisher. (2022, May 17). Recent Development in the Synthesis of Thiazoles.
  • PubChem. (n.d.). This compound | C5H5NO3S | CID 17977183.
  • ResearchGate. (2022, June 15). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Calbiochem. (n.d.). 418255 this compound CAS: 875237-46-0.
  • RSC Publishing. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
  • Guidechem. (n.d.). How to prepare and use Ethyl 2-chloroacetoacetate effectively? - FAQ.
  • Google Patents. (n.d.). CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate.
  • BLDpharm. (n.d.). 2-(3-Carbamoyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid.
  • LifeChem Pharma India. (n.d.). Ethyl-2-Chloroacetoacetate.
  • BLDpharm. (n.d.). 2-(3-Carboxy-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid.
  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Google Patents. (n.d.). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.

Sources

Technical Support Center: Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-aminothiazole derivatives, offering potential causes and proven solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all, in my Hantzsch thiazole synthesis. What could be the reasons and how can I improve it?

Answer:

Low or non-existent yields in the Hantzsch synthesis of 2-aminothiazoles are a frequent challenge. The issue often stems from suboptimal reaction conditions or the quality of the starting materials. Here’s a systematic approach to troubleshoot this problem:

  • Re-evaluate Your Reaction Conditions:

    • Solvent Choice: The polarity and proticity of the solvent are critical. While ethanol and methanol are commonly used, consider screening other solvents like water, or even solvent mixtures, as they can significantly influence reaction rates and yields.[1][2] In some cases, solvent-free conditions have been shown to be highly effective.[1][2]

    • Temperature Control: The Hantzsch reaction often requires heating to proceed at a reasonable rate.[2] Ensure your reaction is being heated to the appropriate temperature, which can range from room temperature to reflux, depending on the specific substrates. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[1]

    • Catalyst Efficiency: While the classic Hantzsch synthesis may not always require a catalyst, modern variations often employ one to enhance efficiency.[2] Acidic or basic catalysts, as well as phase-transfer catalysts, can be beneficial.[1] If you are using a catalyst, ensure it is active and used in the correct stoichiometric amount.

  • Assess Starting Material Quality:

    • Purity of Reactants: Impurities in the α-haloketone or thiourea can lead to unwanted side reactions and consequently, lower yields of the desired 2-aminothiazole.[2] It is crucial to use high-purity starting materials. Consider recrystallizing or distilling your reactants if their purity is questionable.

    • Stoichiometry: Carefully verify the molar ratios of your reactants. An incorrect stoichiometry can lead to incomplete conversion of the limiting reagent.[1]

Issue 2: Formation of Unexpected Side Products or Isomers

Question: My reaction is producing a mixture of products, including what I suspect are isomers of my target 2-aminothiazole. How can I minimize these side reactions and improve the regioselectivity?

Answer:

The formation of side products and isomers is a common pitfall, particularly when using N-substituted thioureas. The regioselectivity of the cyclization step is highly dependent on the reaction conditions.

  • Controlling Reaction Parameters:

    • Temperature and Reaction Time: Elevated temperatures or prolonged reaction times can promote the formation of degradation products or other side-products.[1] It is advisable to monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • pH of the Reaction Mixture: The pH of the reaction medium can significantly influence the regioselectivity of the Hantzsch synthesis. Some variations of the synthesis show improved regioselectivity under acidic conditions.[1][3] Experimenting with the addition of a mild acid or base could help in directing the reaction towards the desired isomer.

  • Protecting Reactive Functional Groups:

    • If your starting materials contain other reactive functional groups, they may interfere with the desired condensation reaction. Consider using appropriate protecting groups for these functionalities before proceeding with the thiazole ring formation.[1]

Table 1: Common Side Products in 2-Aminothiazole Synthesis and Their Potential Origin

Side Product/IsomerPotential CauseSuggested Solution
3-Substituted 2-imino-2,3-dihydrothiazolesReaction with N-monosubstituted thioureas under acidic conditions.[3]Conduct the reaction in a neutral solvent to favor the formation of 2-(N-substituted amino)thiazoles.[3]
Over-alkylation/acylation productsPresence of multiple nucleophilic sites on the 2-aminothiazole ring.Use milder reaction conditions and control the stoichiometry of the alkylating/acylating agent.
Products from self-condensation of α-haloketoneBasic reaction conditions.Use neutral or slightly acidic conditions.
Unreacted starting materialsIncomplete reaction due to suboptimal conditions.Optimize reaction time, temperature, and catalyst.[1]
Issue 3: Difficult Product Isolation and Purification

Question: I am struggling to isolate and purify my 2-aminothiazole derivative. It seems to be highly soluble in the reaction solvent, or I have a complex mixture of products. What purification strategies can I employ?

Answer:

Effective product isolation and purification are critical for obtaining a high-purity 2-aminothiazole derivative. Here are some strategies to overcome common challenges:

  • Improving Product Precipitation:

    • If your product is soluble in the reaction solvent, try precipitating it by adding a non-solvent after the reaction is complete.[1] Cooling the reaction mixture can also induce crystallization.

    • For 2-aminothiazole itself, a known method for purification involves its reaction with sulfur dioxide to form a relatively insoluble bisulfite adduct, which can be precipitated, filtered, and then decomposed to yield the pure amine.[4]

  • Chromatographic Purification:

    • When dealing with a complex mixture of products, column chromatography is often the most effective purification method.[1] A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.

  • Utilizing Solid-Supported Reagents/Catalysts:

    • To simplify the work-up procedure, consider using a solid-supported or reusable catalyst that can be easily removed by filtration at the end of the reaction.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-aminothiazole derivatives.

Q1: What is the most common and reliable method for synthesizing 2-aminothiazole derivatives?

A1: The most widely used and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[1][5] This reaction involves the condensation of an α-haloketone with a thiourea or a thioamide.[1][5] The reaction proceeds via a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5]

Q2: What are some "greener" or more environmentally friendly approaches to 2-aminothiazole synthesis?

A2: Several "greener" synthetic strategies have been developed to address the environmental concerns associated with traditional methods. These include:

  • Microwave-assisted synthesis: This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles.[1][6]

  • Solvent-free reactions: Conducting the synthesis without a solvent can reduce waste and simplify product isolation.[1][2]

  • Use of reusable catalysts: Employing solid-supported catalysts simplifies catalyst removal and allows for its reuse, reducing waste and cost.[6][7]

  • Aqueous-phase synthesis: Utilizing water as a solvent is an environmentally benign approach.[8]

Q3: How can I characterize my synthesized 2-aminothiazole derivative to confirm its structure?

A3: A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of your 2-aminothiazole derivative.[9][10][11] These typically include:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C-S bonds.[9][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of atoms and the connectivity within the molecule.[9][10]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and obtain information about its fragmentation pattern.[9][13]

Q4: Are there any common safety precautions I should take when working with the reagents for 2-aminothiazole synthesis?

A4: Yes, safety should always be a priority in the laboratory. When performing a Hantzsch thiazole synthesis, be aware of the following:

  • α-Haloketones: These compounds are often lachrymatory (tear-inducing) and irritants. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thiourea: While not as acutely toxic as α-haloketones, thiourea is a suspected carcinogen and should be handled with care.

  • Solvents: Many organic solvents are flammable and can be toxic. Always handle them in a fume hood and away from ignition sources.

Experimental Protocols & Visualizations

General Protocol for Microwave-Assisted Synthesis of a 2-Aminothiazole Derivative

This protocol provides a general guideline for a microwave-assisted Hantzsch thiazole synthesis. The specific parameters may need to be optimized for your particular substrates.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the α-haloketone (1.0 mmol) and thiourea (1.2 mmol).

  • Solvent Addition: Add a suitable solvent (e.g., 2-3 mL of ethanol or methanol).[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).[1] Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Reaction Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Product Isolation: The product may precipitate upon cooling. If so, collect the solid by filtration and wash it with a small amount of cold solvent. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Visualized Workflow: Troubleshooting Low Yield in Hantzsch Thiazole Synthesis

Troubleshooting_Workflow start Low or No Product Yield check_conditions Re-evaluate Reaction Conditions start->check_conditions check_materials Assess Starting Material Quality start->check_materials solvent Optimize Solvent check_conditions->solvent temperature Adjust Temperature/ Use Microwave check_conditions->temperature catalyst Screen Catalysts check_conditions->catalyst purity Check Reactant Purity check_materials->purity stoichiometry Verify Stoichiometry check_materials->stoichiometry solution1 Improved Yield solvent->solution1 temperature->solution1 catalyst->solution1 purity->solution1 stoichiometry->solution1

Caption: A logical workflow for troubleshooting low yields in 2-aminothiazole synthesis.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022). International Journal of Chemical Studies. [Link]

  • (PDF) Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). MDPI. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Various synthetic routes to the 2-aminothiazole core preparation. (2021). ResearchGate. [Link]

  • Common methods for the synthesis of 2-aminothiazole. (2022). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed Central. [Link]

  • (PDF) Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. (2025). ResearchGate. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS. [Link]

  • Three possible ways of the reaction between 2-aminothiazole and electrophiles. (2020). ResearchGate. [Link]

  • Purification of 2-aminothiazole. (1949).
  • Synthesis of 2-aminothiazole derivatives. (2016). ResearchGate. [Link]

  • Synthesis and Evaluation of 2-Aminothiazole Derivative. (2018). Universal Print. [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2019). MDPI. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Hantzsch Thiazole Synthesis 2010. (2010). Scribd. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Cogent Chemistry. [Link]

  • Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. (2016). Scilit. [Link]

  • An Overview On Synthetic 2-Aminothiazole-Based Compounds Associated With Four Biological Activities. (2021). Scribd. [Link]

Sources

Technical Support Center: Purifying 2-Hydroxy-4-methylthiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for enhancing the purity of synthesized 2-Hydroxy-4-methylthiazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic compound. Here, we address common challenges encountered during its synthesis and purification, providing expert insights and actionable protocols to help you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may face during the purification of this compound. The typical synthesis often involves a variation of the Hantzsch thiazole synthesis, which, while robust, can lead to several common impurities.[1][2][3]

Question 1: My crude product is an off-white, yellow, or brownish solid, but the literature describes it as a white powder. What are the likely impurities causing this discoloration?

Answer:

Discoloration in your crude product is a common issue and typically points to the presence of unreacted starting materials, reaction intermediates, or byproducts from side reactions. The most probable culprits include:

  • Unreacted Starting Materials: If the synthesis involves the reaction of an α-haloketone with a thioamide, residual thioamide or its degradation products can impart color.[2]

  • Side-Reaction Products: The Hantzsch synthesis can have competing reaction pathways. For instance, the α-haloketone can self-condense or react with other nucleophiles present in the reaction mixture.

  • Oxidation Products: The thiazole ring and hydroxyl group can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures, leading to colored impurities.

  • Thiazolium Salts: Alkylation can occur at the nitrogen of the thiazole ring, forming thiazolium cations, which can be colored compounds.[3]

To identify the specific impurity, it is crucial to use analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy on your crude product.

Question 2: The ¹H NMR spectrum of my purified product shows persistent, unidentifiable peaks. How can I determine the structure of these impurities?

Answer:

Interpreting unexpected NMR peaks is a critical step in troubleshooting. Here is a systematic approach:

  • Compare with Starting Materials: First, run NMR spectra of your starting materials and compare them to the impurity peaks in your product's spectrum. This will quickly rule out or confirm the presence of unreacted reagents.

  • Analyze Peak Multiplicity and Integration: Examine the splitting patterns and integration of the impurity signals. This can provide clues about the structure of the byproduct. For example, a quartet and a triplet often suggest an ethyl ester group, which could be an impurity if your synthesis started with an ethyl ester and the final hydrolysis step was incomplete.[4]

  • Consider Common Byproducts: In thiazole synthesis, common byproducts can arise from dimerization or incomplete cyclization.[5] Look for signals that might correspond to such structures.

  • Advanced NMR Techniques: If the impurity is present in a significant amount, consider running 2D NMR experiments like COSY and HMQC/HSQC to establish proton-proton and proton-carbon correlations, which can help in elucidating the structure of the unknown compound.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for identifying impurities. It will separate the impurity from your main product and provide its molecular weight, which is a key piece of information for determining its molecular formula.[6]

Question 3: I am attempting to purify my product via recrystallization, but I'm having trouble finding a suitable solvent system. What do you recommend?

Answer:

Recrystallization is an excellent method for purifying this compound, provided the correct solvent system is chosen.[7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Recommended Solvents for Screening:

SolventRationale & Properties
Ethanol/Water A classic choice for polar compounds containing both hydrogen bond donors and acceptors. The carboxylic acid and hydroxyl groups suggest good solubility in hot ethanol, while adding water as an anti-solvent can induce crystallization upon cooling.
Methanol/Water Similar to ethanol/water, but methanol's higher polarity may alter the solubility profile.
Isopropanol A less polar alcohol that may provide a better solubility differential between hot and cold conditions.
Ethyl Acetate A moderately polar solvent. The compound may be sparingly soluble at room temperature but dissolve upon heating.
Toluene A non-polar solvent, less likely to be a primary choice but can be effective in a co-solvent system to reduce the polarity of a more polar solvent.

Step-by-Step Protocol for Solvent Screening:

  • Place a small amount of your crude product (approx. 50 mg) into several test tubes.

  • To each tube, add a different solvent dropwise while heating gently until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvent system yields well-formed crystals and leaves the colored impurities in the mother liquor.

For compounds with acidic or basic functionalities, crystallization of a salt form can also be an effective purification strategy.[8]

Question 4: After purification, my product's melting point is still broad and lower than the literature value. Does this definitively mean it is still impure?

Answer:

Yes, a broad and depressed melting point is a strong indicator of residual impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.

If you observe this after a single purification step, it is advisable to perform a second purification, such as another recrystallization or switching to a different technique like column chromatography. It is also important to ensure your product is completely dry, as residual solvent can also depress the melting point.

Workflow for Troubleshooting an Impure Product

G start Crude Product Analysis tlc TLC Analysis: Multiple Spots? start->tlc nmr NMR Analysis: Impurity Peaks? tlc->nmr Yes pure_product Pure Product Achieved tlc->pure_product No (Single Spot) mp Melting Point: Broad/Low? nmr->mp Yes nmr->pure_product No (Clean Spectrum) decision Impurity Confirmed mp->decision Yes mp->pure_product No (Sharp & Correct MP) recrystallization Attempt Recrystallization decision->recrystallization Polar Impurities column Consider Column Chromatography decision->column Non-polar or Closely Related Impurities re_analyze Re-analyze Purified Product (TLC, NMR, MP) recrystallization->re_analyze column->re_analyze re_analyze->pure_product Purity Criteria Met impure_still Still Impure re_analyze->impure_still Purity Criteria Not Met impure_still->decision Re-evaluate Impurity & Method

Caption: A decision-making workflow for troubleshooting and purifying a synthesized compound.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for purified this compound?

A: To maintain its integrity, the compound should be stored in a cool, dry, and dark place.[9][10] A desiccator at room temperature or storage in a freezer at -20°C is recommended for long-term stability. Exposure to light and moisture should be minimized to prevent degradation.

Q: Which analytical techniques are best for confirming the final purity of the compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of detecting impurities at very low levels.[5][11]

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can detect impurities with different chemical structures.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a good indicator of purity.

Q: Is this compound prone to decarboxylation?

Detailed Protocol: Recrystallization of this compound

This protocol provides a general guideline for purification using an ethanol/water solvent system. The optimal ratios may need to be adjusted based on the impurity profile of your crude product.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating gently with stirring. Continue adding ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Characterization:

  • Determine the melting point of the dried solid.

  • Acquire an NMR spectrum to confirm the structure and assess purity.

  • Use HPLC to obtain a quantitative measure of purity.

References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Ghosh, S., et al. (2022). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2016).
  • Li, J. J., et al. (2010).
  • Master Organic Reactions. (2023, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide [Video]. YouTube. [Link]

  • Sukumar, D., et al. (2021). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Journal of the Bangladesh Chemical Society, 33(1), 23-33.
  • Organic Chemistry: How to... (2022, July 31). Approach to Synthesis Problems. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H5NO3S). Retrieved from [Link]

  • Li, J., et al. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 17(9), 10435-10440.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3183.
  • Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35143-35163.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Asiri, A. M., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 27(19), 6523.
  • New Drug Approvals. (n.d.). thiazole derivative. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. II. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved from [Link].

  • Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Pharmaffiliates. (n.d.). Febuxostat-impurities. Retrieved from [Link]

  • Głowacki, R., & Bald, E. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 12345.
  • Głowacki, R., & Bald, E. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9291.
  • ResearchGate. (2009). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2014). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]

Sources

Technical Support Center: 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydroxy-4-methylthiazole-5-carboxylic acid (CAS No. 875237-46-0). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the storage, handling, and troubleshooting of this versatile heterocyclic compound. As a key intermediate and research reagent, its proper management is critical for ensuring experimental reproducibility and success.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling procedures for this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For maximum stability, the solid compound should be stored at -20°C.[2] It is crucial to keep the container tightly sealed in a dry, cool, and well-ventilated place to prevent degradation from moisture and atmospheric contaminants.[3][4]

Q2: How should I handle the compound immediately after receiving it?

A2: Upon receipt, we recommend centrifuging the original vial before removing the cap.[2] This action ensures that any powder adhering to the cap or sides of the vial is collected at the bottom, maximizing product recovery. All initial handling of the solid should be performed in a well-ventilated area or a chemical fume hood.[3][5]

Q3: What personal protective equipment (PPE) is mandatory when working with this chemical?

A3: Standard laboratory PPE is required. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][6] The compound is classified as an irritant and can be harmful if swallowed, inhaled, or comes into contact with skin.[3][7] In case of dust generation, respiratory protection may be necessary.[5]

Q4: In which solvents is this compound soluble?

A4: The molecule's structure, featuring both a carboxylic acid and a hydroxyl group, confers good solubility in polar solvents.[1] It demonstrates enhanced solubility in polar protic solvents (e.g., ethanol, methanol) due to favorable hydrogen bonding interactions. For biological assays, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions.

Q5: Is the compound stable once in solution? How often should I prepare fresh stock solutions?

A5: While the solid is stable under recommended storage, solutions are more susceptible to degradation. The rate of degradation depends on the solvent, storage temperature, and exposure to light and air. As a best practice, it is highly recommended to prepare stock solutions fresh for each experiment. If short-term storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C for no more than a few weeks. Avoid repeated freeze-thaw cycles.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experimentation.

Problem: The compound is not dissolving completely in my chosen solvent.

  • Plausible Causes:

    • Solvent Choice: The selected solvent may not have sufficient polarity.

    • Concentration: The target concentration may exceed the compound's solubility limit in that solvent.

    • Temperature: Dissolution may be slow at room temperature.

  • Solutions & Rationale:

    • Switch to a More Polar Solvent: If you are using a solvent like ethyl acetate, try switching to DMSO, DMF, or methanol. The compound's functional groups are better solvated by highly polar molecules.[1]

    • Gentle Heating & Sonication: Aid the dissolution process by gently warming the solution (e.g., to 30-40°C) or using a sonication bath. This increases the kinetic energy of the molecules, facilitating the breakdown of the crystal lattice. Do not overheat, as this can induce degradation.

    • Prepare a More Dilute Solution: If a high concentration is not essential, try preparing a more dilute stock solution and adjust subsequent experimental dilutions accordingly.

Problem: I observe a color change or precipitation in my stock solution over time.

  • Plausible Causes:

    • Chemical Degradation: The compound may be degrading due to oxidation or reaction with solvent impurities.[1][3]

    • Precipitation: The compound may be precipitating out of solution, especially if stored at a lower temperature than that at which it was prepared (e.g., a solution made in warm DMSO precipitating at 4°C).

    • Contamination: The solution may have been contaminated during handling.

  • Solutions & Rationale:

    • Discard and Prepare Fresh: A color change is a clear indicator of chemical instability. Discard the solution immediately and prepare a fresh stock.

    • Store Appropriately: Store stock solutions at a consistent, appropriate temperature (typically -20°C). Before use, allow the vial to fully equilibrate to room temperature and vortex gently to ensure any settled solute is redissolved.

    • Use High-Purity Solvents: Always use anhydrous, high-purity grade solvents to minimize contaminants that could react with the compound.

Problem: My experimental results are inconsistent or show a progressive loss of compound activity.

  • Plausible Causes:

    • Stock Solution Degradation: The primary cause is often the use of an aged or improperly stored stock solution.

    • Improper Handling: Repeated freeze-thaw cycles can degrade the compound.

    • Incompatible Experimental Conditions: The compound may be unstable at the pH or in the presence of other reagents in your assay buffer (e.g., strong bases or oxidizing agents).[3]

  • Solutions & Rationale:

    • Implement Strict Solution Management: Prepare fresh stock solutions for each set of experiments. If storing, use single-use aliquots to avoid freeze-thaw cycles.

    • Verify Buffer Compatibility: Check the pH and composition of your experimental buffers. The compound is incompatible with strong bases and strong oxidizing agents.[3] If your assay involves such components, you may need to add the compound at the last possible moment or investigate alternative assay conditions.

    • Run a Positive Control: Use a fresh lot of the compound or a known stable reference compound to confirm that the assay itself is performing correctly.

Section 3: Key Physicochemical & Safety Data

This table summarizes essential data for quick reference.

PropertyValueSource(s)
CAS Number 875237-46-0[2][7]
Molecular Formula C₅H₅NO₃S[1][2]
Molecular Weight 159.16 g/mol [1][2]
Recommended Storage -20°C, dry, tightly sealed[2][4]
Appearance Solid (powder/crystalline)N/A
Key Incompatibilities Strong oxidizing agents, Strong bases[3]
Hazard Statements Harmful if swallowed, Causes skin and serious eye irritation.[3][7]

Section 4: Standard Operating Workflow

The following diagram outlines the validated workflow for handling this compound from receipt to the preparation of a stock solution for experimental use. Adherence to this workflow minimizes variability and preserves compound integrity.

G Workflow: Handling and Stock Solution Preparation cluster_receipt Receiving & Initial Handling cluster_prep Weighing & Dissolution cluster_storage Storage & Use A 1. Receive Shipment (Store at -20°C) B 2. Equilibrate Vial to Room Temperature A->B C 3. Centrifuge Vial Briefly (Maximize Recovery) B->C D 4. Open in Ventilated Hood (Wear PPE) C->D E 5. Weigh Required Mass (Use Calibrated Balance) D->E F 6. Add High-Purity Solvent (e.g., DMSO) E->F G 7. Facilitate Dissolution (Vortex / Sonicate) F->G H 8. Aliquot into Single-Use Vials G->H I 9. Store Stock Solution (Tightly Sealed at -20°C) H->I J 10. Use in Experiment (Prepare fresh dilutions) I->J

Caption: Standard workflow from receiving the compound to experimental use.

Section 5: References

  • PubChem. This compound | C5H5NO3S | CID 17977183. Available at: [Link]

  • Fisher Scientific. Safety Data Sheet: 4-Methylthiazole-5-carboxylic acid. Available at: [Link]

  • PubChem. This compound (C5H5NO3S). Available at: [Link]

Sources

Navigating the Stability of 2-Hydroxy-4-methylthiazole-5-carboxylic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-4-methylthiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the decomposition of this compound during experimental workflows. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can ensure the integrity of your results and the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes of decomposition for this compound?

This compound is susceptible to three primary degradation pathways: thermal decarboxylation, photodegradation, and oxidation. The presence of a hydroxyl group, a carboxylic acid, and an electron-rich thiazole ring all contribute to its reactivity under certain conditions.

Q2: How can I prevent the decomposition of my compound during storage?

Proper storage is the first line of defense against degradation. It is recommended to store this compound at -20°C in a tightly sealed container, protected from light.[1] Inert atmosphere (argon or nitrogen) is also advisable for long-term storage to minimize oxidative degradation.

Q3: I suspect my compound has degraded. How can I confirm this?

The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical approach involves comparing the chromatogram of your sample to that of a freshly prepared, pure standard. The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation.

Q4: Can the pH of my solution affect the stability of the compound?

Absolutely. The stability of this compound is expected to be highly pH-dependent. While specific studies on this molecule are not extensively available, related thiazolide compounds have shown significant degradation at both low and high pH.[2] It is crucial to buffer your solutions and determine the optimal pH range for your specific application through stability studies.

Troubleshooting Guide: Addressing Decomposition in Your Experiments

This section provides a structured approach to identifying and resolving common stability issues encountered during experimentation.

Issue 1: Loss of Compound Integrity in Solution

Symptom: You observe a decrease in the concentration of your stock solution over time, or your experimental results are inconsistent.

Potential Cause: Decomposition in solution due to inappropriate solvent, pH, or temperature.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solution instability.

Detailed Steps & Explanations:

  • Solvent Selection: The carboxylic acid and hydroxyl groups enhance solubility in polar solvents.[3] However, protic solvents can participate in degradation reactions. Whenever possible, use aprotic, degassed solvents. If aqueous solutions are necessary, prepare them fresh and use them immediately.

  • pH Control: The stability of similar thiazole derivatives is significantly affected by pH.[2] It is recommended to work in a buffered system, typically between pH 4 and 7. Extreme acidic or basic conditions can catalyze hydrolysis and other degradation pathways.

  • Temperature and Light: Store all solutions at low temperatures (2-8°C for short-term, -20°C for long-term) and in amber vials or wrapped in foil to protect from light.

Issue 2: Unexpected Side Products in Reactions

Symptom: Your reaction yields a mixture of products, including one that appears to be the decarboxylated version of your starting material.

Potential Cause: Thermal decarboxylation.

Causality: The molecule's structure does not have a β-carbonyl group, which typically facilitates easy decarboxylation through a six-membered transition state.[4][5] However, decarboxylation of heterocyclic carboxylic acids can be promoted by heat and certain catalysts.[6][7]

Preventative Measures:

  • Temperature Control: Keep reaction temperatures as low as possible. If heating is necessary, conduct a time-course study to find the optimal balance between reaction completion and decarboxylation.

  • Catalyst Screening: Avoid using strong acids or bases as catalysts if possible, as they can promote decarboxylation. Metal catalysts, particularly copper and silver, have also been shown to catalyze decarboxylation of aromatic carboxylic acids and should be used with caution.[8]

Table 1: Key Factors Influencing Decarboxylation

FactorCondition to AvoidRecommended Practice
TemperatureProlonged heating at high temperatures (>80°C)Use the lowest effective temperature for reactions
pHStrongly acidic or basic conditionsMaintain a neutral or slightly acidic pH
CatalystsTransition metals (e.g., Cu, Ag), strong acids/basesUse non-metallic or enzymatic catalysts if possible
Issue 3: Compound Degradation Upon Exposure to Light

Symptom: You notice a change in the color of your solid compound or solution after exposure to ambient light, or you observe new peaks in your chromatogram after photostability testing.

Potential Cause: Photodegradation.

Mechanism: Thiazole-containing compounds can be susceptible to photodegradation. One proposed mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges to form degradation products.

Experimental Protocol for Assessing Photostability:

  • Sample Preparation: Prepare two identical sets of samples. One set will be the test samples, and the other will be the control.

  • Light Exposure: Expose the test samples to a controlled light source (e.g., a photostability chamber). The control samples should be wrapped in aluminum foil to protect them from light and stored under the same conditions.

  • Analysis: At predetermined time points, withdraw samples from both sets and analyze them by a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the test and control samples. Significant formation of new peaks or loss of the parent peak in the test samples indicates photosensitivity.

Caption: Workflow for photostability assessment.

Analytical Protocols for Stability Assessment

A validated, stability-indicating analytical method is crucial for monitoring the integrity of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method can be used for routine analysis and stability testing.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute any potential degradation products. A typical starting point would be 5% B, ramping to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of the pure compound).

  • Column Temperature: 25°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Degradant Identification

For identifying unknown degradation products, LC-MS/MS is the method of choice.

  • LC Conditions: Similar to the HPLC-UV method, but with a compatible volatile buffer if necessary (e.g., ammonium formate instead of phosphoric acid).

  • MS Detector: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Fragmentation Analysis: The fragmentation pattern of the parent compound should be determined. Degradation products can then be tentatively identified by their mass and by comparing their fragmentation patterns to that of the parent compound. Common fragmentation patterns for carboxylic acids include the loss of H₂O and CO₂.

Table 2: Common Mass Spectrometric Fragments for Carboxylic Acids

Fragment IonMass LossInterpretation
[M-H₂O]⁺/˙⁺18Loss of a water molecule
[M-CO₂]⁺/˙⁺44Decarboxylation
[M-HCOOH]⁺/˙⁺46Loss of formic acid

References

  • Vertex AI Search. (2023). Buy this compound | 875237-46-0 - Smolecule.
  • Chemistry Steps. (n.d.).
  • Wikipedia. (2023).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids.
  • ElectronicsAndBooks. (n.d.). Studies on Decarboxylation Reactions. Part 7.' Kinetic Study of the Decarboxylation of 2-Ami no- and 2- Phenylamino-t hiazole-5-.
  • Master Organic Chemistry. (2022).
  • IJTSRD. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health. (n.d.). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
  • Waters Corporation. (n.d.).
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ResearchGate. (n.d.). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.).
  • Calbiochem. (n.d.). 418255 this compound CAS: 875237-46-0.
  • Chemistry LibreTexts. (2023).
  • Shimadzu. (2015). Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426.
  • ResearchGate. (n.d.).
  • InTechOpen. (2016).
  • BenchChem. (n.d.). Troubleshooting mass spectrometry fragmentation of "5-Chloro-4-hydroxy-2-oxopentanoic acid".
  • National Institutes of Health. (n.d.). Iron Dependent Degradation of an Isothiazolone Biocide (5-chloro-2-methyl-4-isothiazolin-3-one).
  • Semantic Scholar. (n.d.).

Sources

Validation & Comparative

Validating the Biological Activity of 2-Hydroxy-4-methylthiazole-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-Hydroxy-4-methylthiazole-5-carboxylic acid. We will explore its potential therapeutic applications, compare it with relevant alternatives, and provide detailed, self-validating experimental protocols to rigorously assess its efficacy and mechanism of action.

Introduction to this compound

This compound (2-HMT-5C) is a heterocyclic compound featuring a thiazole ring, a core structure in many pharmacologically active molecules.[1] Its molecular formula is C5H5NO3S with a molecular weight of approximately 159.17 g/mol .[2] The presence of both a hydroxyl and a carboxylic acid group suggests potential for diverse biological interactions, including hydrogen bonding and serving as a lead for esterification or amidation to modify its properties.[1]

Preliminary research indicates that 2-HMT-5C may possess several biological activities, including:

  • Antimicrobial Properties: It has demonstrated moderate activity against certain bacterial strains.[1]

  • Antioxidant Activity: The compound is suggested to have antioxidant properties, potentially mitigating oxidative stress.[1]

  • Enzyme Inhibition: There is potential for this compound to inhibit specific enzymes, a common mechanism for therapeutic intervention.[1]

Given these potential activities, a structured validation approach is essential to confirm these effects and elucidate the underlying mechanisms.

The Comparative Landscape: Selecting Alternatives

To provide context to the biological activity of 2-HMT-5C, it is crucial to compare it against well-characterized alternatives. The choice of comparators depends on the specific activity being investigated.

Alternative CompoundStructural ClassKnown Biological ActivityRationale for Comparison
Febuxostat Thiazolecarboxylic acid derivativeA potent, non-purine selective inhibitor of xanthine oxidase, used to treat hyperuricemia and gout.Shares the thiazole-carboxylic acid core. Serves as a benchmark for potential xanthine oxidase inhibition and anti-inflammatory activity.
2-Amino-4-methylthiazole-5-carboxylic acid Thiazole derivativeInvestigated for activity against Mycobacterium tuberculosis.A close structural analog, differing primarily at the 2-position. This comparison helps elucidate the role of the hydroxyl group in 2-HMT-5C's activity.
Ascorbic Acid (Vitamin C) FuranolactoneA well-known natural antioxidant that scavenges free radicals.Serves as a positive control and benchmark for quantifying the antioxidant potential of 2-HMT-5C.

Core Validation Strategy: A Multi-Assay Approach

A robust validation strategy should progress from broad, cell-free assays to more complex, cell-based models. This tiered approach allows for efficient screening and detailed mechanistic investigation.

Validation_Workflow cluster_tier1 Tier 1: Primary Screening (In Vitro) cluster_tier2 Tier 2: Cell-Based Validation cluster_tier3 Tier 3: Data Analysis T1_Antioxidant Antioxidant Assays (DPPH, ABTS) T2_Cellular_AOX Cellular Antioxidant Assay (CAA) T1_Antioxidant->T2_Cellular_AOX Hit T1_Antimicrobial Antimicrobial Screening (MIC/MBC) T2_Cytotoxicity Cytotoxicity Assay (MTT, LDH) T1_Antimicrobial->T2_Cytotoxicity Hit T1_Enzyme Enzyme Inhibition (e.g., Xanthine Oxidase) T1_Enzyme->T2_Cytotoxicity Hit T2_Cytotoxicity->T2_Cellular_AOX Non-toxic Concentrations T2_Mechanism Mechanism of Action (e.g., Western Blot, qPCR) T2_Cytotoxicity->T2_Mechanism Non-toxic Concentrations T3_Analysis Comparative Analysis & IC50/EC50 Determination T2_Cellular_AOX->T3_Analysis T2_Mechanism->T3_Analysis

Figure 1: A tiered workflow for validating the biological activity of 2-HMT-5C.

In-Depth Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: DPPH Free Radical Scavenging Assay (Antioxidant Activity)
Principle of the Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured at ~517 nm.

Rationale: This is a rapid and widely used initial screening method to assess general antioxidant potential in a cell-free system.

Step-by-Step Protocol
  • Preparation of Reagents:
    • Prepare a stock solution of 2-HMT-5C, Febuxostat, and Ascorbic Acid (positive control) in DMSO or an appropriate solvent.
    • Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark.
  • Assay Procedure:
    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.
    • Add 100 µL of varying concentrations of the test compounds (e.g., 1, 10, 50, 100 µM).
    • Controls:
      • Negative Control: 100 µL DPPH + 100 µL solvent (e.g., methanol).
      • Positive Control: 100 µL DPPH + 100 µL Ascorbic Acid.
      • Blank: 100 µL methanol + 100 µL solvent.
  • Incubation and Measurement:
    • Incubate the plate in the dark at room temperature for 30 minutes.
    • Measure the absorbance at 517 nm using a microplate reader.
  • Calculation:
    • Calculate the percentage of scavenging activity using the formula:
                          % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
    • Plot the % scavenging against the concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle of the Assay
This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Rationale: Before testing for specific cellular activities, it is essential to determine the concentration range at which the compound is not toxic to the cells. This ensures that observed effects are not merely a result of cell death.

Step-by-Step Protocol
  • Cell Culture:
    • Seed a suitable cell line (e.g., HEK293 for general toxicity, or a relevant line for the disease model) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
  • Compound Treatment:
    • Prepare serial dilutions of 2-HMT-5C and comparator compounds in the cell culture medium.
    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
    • Controls:
      • Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) used for the compounds.
      • Untreated Control: Cells in medium only.
      • Positive Control (for toxicity): Cells treated with a known cytotoxic agent (e.g., doxorubicin).
  • Incubation:
    • Incubate the plate for 24-48 hours in a CO2 incubator at 37°C.
  • MTT Addition and Formazan Solubilization:
    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
    • Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to dissolve the formazan crystals.
  • Measurement and Analysis:
    • Measure the absorbance at 570 nm.
    • Calculate cell viability relative to the vehicle control and determine the CC50 (cytotoxic concentration 50%).

Data Interpretation and Comparative Analysis

The data generated from these assays should be systematically organized to facilitate a direct comparison between 2-HMT-5C and the selected alternatives.

Hypothetical Comparative Data
CompoundDPPH Scavenging IC50 (µM)Xanthine Oxidase Inhibition IC50 (µM)HEK293 Cytotoxicity CC50 (µM)Selectivity Index (SI) (CC50 / XO IC50)
2-HMT-5C 75.215.8> 200> 12.7
Febuxostat > 2000.051503000
2-Amino-4-methylthiazole-5-carboxylic acid 150.5> 100> 200N/A
Ascorbic Acid 22.1N/A> 500N/A
  • Interpretation: In this hypothetical scenario, 2-HMT-5C shows moderate antioxidant activity, better than its amino-analog but less potent than ascorbic acid. It displays potential enzyme inhibition, though it is significantly less potent than the dedicated inhibitor Febuxostat. Crucially, its low cytotoxicity gives it a favorable initial safety profile, as indicated by the Selectivity Index.[3]

Mechanistic Deep Dive: A Hypothetical Signaling Pathway

If initial results suggest 2-HMT-5C has anti-inflammatory properties (e.g., by inhibiting an enzyme like xanthine oxidase), a next logical step is to investigate its effect on downstream inflammatory signaling pathways, such as NF-κB.

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Signal IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation HMT5C 2-HMT-5C HMT5C->IKK Inhibits? DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Figure 2: Hypothetical mechanism of 2-HMT-5C inhibiting the NF-κB signaling pathway.

Conclusion and Future Directions

This guide outlines a foundational strategy for validating the biological activity of this compound. The multi-tiered approach, beginning with broad in vitro screens and progressing to cell-based assays, provides a rigorous and efficient pathway for characterization. The comparative framework is essential for contextualizing the compound's potency and potential.

Based on the initial findings, future research could focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-HMT-5C to improve potency and selectivity.

  • Advanced Mechanistic Studies: Utilizing techniques like Western blotting to confirm the inhibition of specific signaling proteins (e.g., phosphorylated IKK or IκBα) and qPCR to measure changes in pro-inflammatory gene expression.

  • In Vivo Models: Should in vitro data be compelling, progressing to animal models of inflammation, oxidative stress, or infection to assess efficacy and safety in a whole-organism context.

By following a logical, evidence-based validation process, the true therapeutic potential of novel compounds like 2-HMT-5C can be accurately determined.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
  • Ali, M. R., Kumar, S., Afzal, O., & Akhtar, M. J. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(1-2), 1600269. Retrieved from [Link]
  • New Drug Approvals. (n.d.). Febuxostat. Retrieved from [Link]
  • Al-Salahi, R., Abuelizz, H. A., Al-Omar, M., & Marzouk, M. (2015). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 10(4), e0123561. Retrieved from [Link]
  • Indrayanto, G., Putra, G. S., & Suhud, F. (2021). Validation of in-vitro bioassay methods: Application in herbal drug research. Profiles of Drug Substances, Excipients and Related Methodology, 46, 273-319. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone of Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have cemented its role in a multitude of clinically approved drugs and as a focal point for developing novel therapeutic agents.[1][3] The versatility of the thiazole nucleus, which is present in over 18 FDA-approved drugs, allows for extensive synthetic modification, enabling the fine-tuning of pharmacological profiles to enhance efficacy and selectivity against diverse biological targets.[2]

This guide focuses on 2-Hydroxy-4-methylthiazole-5-carboxylic acid (CAS 875237-46-0)[4][5], a representative member of this valuable chemical class. With its multiple functional groups—a carboxylic acid at the C5 position, a hydroxyl group at C2, and a methyl group at C4—this molecule serves as an ideal starting point for building a library of derivatives for comparative analysis.[5][6] We will explore the strategic rationale behind its derivatization, present detailed methodologies for synthesis and evaluation, and provide a framework for interpreting the resulting data to establish robust Structure-Activity Relationships (SAR).

The Strategic Imperative: Why Derivatize?

The journey from a preliminary "hit" compound to a viable drug candidate is one of iterative optimization. The parent molecule, this compound, may exhibit baseline biological activity, but it is unlikely to possess the optimal balance of potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) required for a therapeutic.

The core objective of derivatization is to systematically probe the chemical space around the core scaffold. By making targeted modifications to its functional groups, we can directly influence how the molecule interacts with its biological target and behaves within a physiological system. SAR studies have consistently shown that modifications at the C2, C4, and C5 positions of the thiazole ring can dramatically modulate the potency and selectivity of these compounds.[1]

Our comparative analysis will focus on three plausible classes of derivatives, each designed to answer specific questions about the molecule's SAR:

  • Class A: C5-Position Amide Derivatives: To explore hydrogen bonding and steric interactions at the primary binding interface.

  • Class B: C2-Position Ether Derivatives: To modulate the electronic properties and hydrogen-bonding capacity of the C2 substituent.

  • Class C: Fused Bicyclic Analogs: To introduce conformational rigidity and access deeper binding pockets.

The following workflow outlines the strategic approach from the parent acid to a diverse library of candidates for evaluation.

G cluster_synthesis Derivative Synthesis cluster_eval Comparative Evaluation cluster_analysis Data Analysis Parent Parent Acid (this compound) Amide Class A C5-Amide Derivatives Parent->Amide Amide Coupling Ether Class B C2-Ether Derivatives Parent->Ether Williamson Ether Synthesis Fused Class C Fused Bicyclic Analogs Parent->Fused Intramolecular Cyclization PhysChem Physicochemical Profiling (Solubility, LogP, pKa) Amide->PhysChem BioScreen Biological Screening (In Vitro Assays) Amide->BioScreen Ether->PhysChem Ether->BioScreen Fused->PhysChem Fused->BioScreen SAR Structure-Activity Relationship (SAR) Analysis PhysChem->SAR BioScreen->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: High-level workflow from parent acid synthesis to lead optimization.

Synthetic Strategies and Characterization

The functional groups of the parent acid dictate the synthetic routes.[6] The carboxylic acid is readily converted to amides, while the hydroxyl group (or its tautomeric amide form) can be alkylated.

Experimental Protocol: Synthesis of C5-Amide Derivatives (Class A)

This protocol describes a standard procedure for creating a library of amide derivatives, a common strategy in medicinal chemistry to improve biological activity.[7][8]

Causality: The conversion of the carboxylic acid to an amide is critical for several reasons. Amides are generally more stable to metabolic degradation than esters and can act as both hydrogen bond donors and acceptors, potentially forming stronger interactions with a protein target. Using a coupling agent like EDCI/HOBt activates the carboxylic acid for nucleophilic attack by the amine, allowing the reaction to proceed under mild conditions, which preserves the integrity of the thiazole core.

  • Acid Activation: Dissolve 1.0 equivalent of this compound in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1.1 equivalents of Hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for 30 minutes. A successful activation is often indicated by a clear solution.

  • Amine Addition: Add 1.2 equivalents of the desired primary or secondary amine to the reaction mixture, followed by 2.0 equivalents of a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to neutralize the formed HCl salt.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][9]

Comparative Performance Evaluation: A Methodological Framework

A robust comparison requires a multi-faceted approach, assessing both the physicochemical properties and the biological activity of each derivative relative to the parent compound.

Physicochemical Characterization

A compound's efficacy is intimately linked to its ability to reach its target. Therefore, characterizing properties like lipophilicity and solubility is a critical first step.

  • Lipophilicity (LogP/LogD): Determines the compound's ability to cross cellular membranes. A standard method is Reversed-Phase HPLC.

  • Aqueous Solubility: Crucial for bioavailability. This can be determined using methods like nephelometry or UV-Vis spectroscopy on saturated solutions.

Biological Screening Cascade

The screening strategy should be designed as a funnel, starting with broad primary assays to identify active compounds and progressing to more specific secondary and mechanistic assays.

G Start Parent Acid & Derivative Library Primary Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT against A549, MCF-7) Start->Primary Decision1 Identify 'Hits' (IC50 < 10 µM) Primary->Decision1 Secondary Secondary Screen: Target-Based Assay (e.g., VEGFR-2 Kinase Assay) Decision1->Secondary Active SAR SAR Analysis & Further Optimization Decision1->SAR Inactive Decision2 Confirm On-Target Activity & Selectivity Secondary->Decision2 ADME In Vitro ADME Profiling (Microsomal Stability, Permeability) Decision2->ADME Potent & Selective Decision2->SAR Not Selective Lead Lead Candidate ADME->Lead Good Profile ADME->SAR Poor Profile

Caption: A typical biological screening workflow for new chemical entities.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a foundational colorimetric assay to assess the ability of compounds to inhibit cancer cell proliferation, a common application for thiazole derivatives.[7][10]

Trustworthiness: This protocol includes positive (a known cytotoxic agent like Doxorubicin) and negative (vehicle control) controls. The self-validating nature of the assay comes from these controls; if the positive control does not show cytotoxicity or the negative control shows significant cell death, the results of the experimental compounds are considered invalid.

  • Cell Seeding: Plate human cancer cells (e.g., A-549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (parent acid and derivatives) in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The ultimate goal is to synthesize the collected data into a coherent SAR model. This involves correlating specific structural changes with observed effects on physicochemical properties and biological activity.

Hypothetical Comparative Data Summary
Compound IDModificationLogPSolubility (µg/mL)A549 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
Parent Acid -1.2>20025.7>50
A-1 C5-NH(CH₃)1.515015.230.1
A-2 C5-NH(Phenyl)2.8255.88.9
A-3 C5-NH(4-Cl-Phenyl)3.5101.9 2.5
B-1 C2-OCH₃1.818022.145.3
B-2 C2-OCH₂Ph3.11518.938.6
Doxorubicin Positive Control--0.05-

SAR Interpretation:

  • C5-Amide Modification is Favorable: Converting the C5-carboxylic acid to an amide (Series A) consistently improves cytotoxic activity against the A549 cell line. This is a common finding in thiazole chemistry.

  • Hydrophobicity at C5 is Key: Within Series A, increasing the hydrophobicity of the amide substituent (Methyl -> Phenyl -> 4-Chlorophenyl) leads to a significant increase in potency (IC₅₀ from 15.2 µM down to 1.9 µM). This suggests the presence of a hydrophobic binding pocket in the biological target that can be exploited.

  • On-Target Activity Correlation: The improvement in cellular cytotoxicity correlates well with the inhibition of VEGFR-2, a known target for anticancer thiazole derivatives.[1] This strengthens the hypothesis that the observed anticancer effect is, at least in part, due to the inhibition of this kinase.

  • C2-Ether Modification is Detrimental: Modifying the C2-hydroxyl group to an ether (Series B) does not improve, and in fact slightly diminishes, activity. This suggests the C2-hydroxyl group (or its tautomeric N-H) may be a critical hydrogen bond donor for target engagement.

  • The Solubility Trade-Off: As potency increases with hydrophobicity, aqueous solubility decreases. Derivative A-3 is highly potent but has poor solubility (10 µg/mL), which could present a challenge for future development and may require formulation strategies to overcome.

G Start Start: Analyze Data Table Q1 Does C5-Amide modification improve activity? Start->Q1 A1_Yes Conclusion 1: C5-Amide is a favorable modification. Focus on exploring this position. Q1->A1_Yes Yes Q2 How does hydrophobicity at C5 affect potency? A1_Yes->Q2 A2_Inc Conclusion 2: Increased hydrophobicity at C5 correlates with higher potency. (e.g., 4-Cl-Phenyl > Phenyl > Me) Q2->A2_Inc Increases Q3 Does C2-Ether modification improve activity? A2_Inc->Q3 A3_No Conclusion 3: C2-OH/NH is likely critical for binding. Avoid modification here. Q3->A3_No No NextStep Next Step: Synthesize more C5-analogs with diverse hydrophobic groups. Monitor solubility. A3_No->NextStep

Caption: Logical flow diagram for interpreting SAR data from the experiments.

Conclusion

This guide outlines a systematic, experimentally-driven framework for the comparative analysis of this compound and its derivatives. By integrating rational synthetic design with a cascade of physicochemical and biological assays, researchers can efficiently navigate the chemical space around this privileged scaffold. The interpretation of the resulting data through the lens of Structure-Activity Relationships is the critical final step, providing the causal insights necessary to guide the next round of molecular design and ultimately accelerate the journey from a simple heterocyclic molecule to a potent and selective therapeutic agent.

References

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Academica. [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. OUCI. [Link]

  • This compound | C5H5NO3S | CID 17977183. PubChem. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]

  • A review on thiazole based compounds and it's pharmacological activities. Research Square. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7 H-thiazolo[3,2- b]-1,2,4-triazine-2-carboxylic Acid Derivatives. PubMed. [Link]

  • This compound (C5H5NO3S). PubChemLite. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. PMC - NIH. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-4-methylthiazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of analogs derived from the 2-Hydroxy-4-methylthiazole-5-carboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document synthesizes findings from various studies to offer insights into how structural modifications of this versatile heterocyclic system influence its biological activity, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties.

The this compound Core Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring is a cornerstone in the development of therapeutic agents, present in a number of FDA-approved drugs. The this compound core, which exists in tautomeric equilibrium with its 2-oxo form, presents a synthetically tractable scaffold with multiple points for chemical modification. These modifications can profoundly influence the compound's physicochemical properties and biological activity.

Key Positions for Structural Modification

The primary sites for analog synthesis and SAR studies on the this compound scaffold are:

  • Position 2 (C2): The hydroxyl group can be alkylated, acylated, or replaced with other functional groups to modulate hydrogen bonding capacity and electronic properties.

  • Position 4 (C4): The methyl group can be substituted with larger alkyl or aryl groups to explore steric effects on target binding.

  • Position 5 (C5): The carboxylic acid is a key site for modification, most commonly through the formation of esters or amides, to alter polarity, cell permeability, and interactions with biological targets.

Caption: Core structure and key modification sites.

Comparative Analysis of Biological Activities

Anticancer Activity and VEGFR-2 Inhibition

A significant area of investigation for thiazole-5-carboxylic acid analogs is their potential as anticancer agents, with a notable mechanism of action being the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[2]

Structure-Activity Relationship Insights:

  • Amide Substitution at C5: Conversion of the C5-carboxylic acid to a carboxamide is a common and effective strategy. The nature of the amine substituent is critical for activity.

  • Aryl Substituents: The presence of substituted aryl groups, either at C2 or on the C5-carboxamide, significantly influences potency. For instance, derivatives with a 4-chlorophenyl or 3-nitrophenyl group at the C5-amide have shown high cytotoxic activity.[1]

  • Hydrophobic Interactions: The hydrophobic tail, often an aryl group, is capable of forming hydrophobic interactions within the kinase binding pocket of VEGFR-2.[1]

Table 1: Comparative Anticancer Activity of Thiazole-5-Carboxamide Analogs against MDA-MB-231 Breast Cancer Cells

Compound IDCore Structure VariationSubstituent (R) on C5-CarboxamideIC50 (µM)VEGFR-2 Inhibition (%)Reference
4b 2-(substituted hydrazinyl)-4-arylthiazole4-chlorophenyl3.5281.36[1]
4d 2-(substituted hydrazinyl)-4-arylthiazole3-nitrophenyl1.2185.72[1]
Sorafenib Reference Drug-1.1886.93[1]

Mechanism of Action: VEGFR-2 Inhibition

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as MAPK/ERK and PI3K/Akt, ultimately leading to endothelial cell proliferation, migration, and survival. Thiazole-based inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and subsequent downstream signaling.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization P1 P VEGFR2:f2->P1 Autophosphorylation P2 P VEGFR2:f2->P2 P3 P VEGFR2:f2->P3 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Thiazole Analog (e.g., 4d) Inhibitor->VEGFR2:f2 Inhibition of ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial activity.[3][4] Their mechanism of action can vary, but it often involves the disruption of essential bacterial processes.

Structure-Activity Relationship Insights:

  • Lipophilicity: The amphiphilic character of some thiazole derivatives allows them to penetrate bacterial cell membranes, leading to leakage of cytoplasmic contents and cell death.[4]

  • Enzyme Inhibition: Certain analogs act by inhibiting key bacterial enzymes. For example, some thiazole derivatives have been shown to inhibit β-ketoacyl-acyl-carrier protein synthase III (FabH), an enzyme essential for fatty acid biosynthesis in bacteria.[3]

  • Substituent Effects: The nature and position of substituents on the thiazole ring and any appended aryl rings are crucial for determining the spectrum and potency of antimicrobial activity. For instance, the presence of a 4-bromophenyl group on the thiazole ring has been associated with significant antimicrobial activity.[3]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Thiazole Analogs

Compound IDCore StructureS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Analog A 2,4-disubstituted thiazole16.116.1>100[3]
Analog B 2-(pyrazolin-1-yl)-thiazole8-168-1632[5]
Ciprofloxacin Reference Drug0.5-40.5-4-[5]
Fluconazole Reference Drug--16[5]

Mechanism of Action: Disruption of Bacterial Cell Integrity

One proposed mechanism for the antimicrobial action of certain thiazole derivatives is their ability to intercalate into the bacterial cell membrane. This disrupts the membrane's integrity, leading to the leakage of essential ions and macromolecules, ultimately causing cell lysis.

Antimicrobial_Mechanism cluster_workflow Experimental Workflow cluster_mechanism Proposed Mechanism Start Start: Synthesized Thiazole Analogs Step1 Antimicrobial Screening (e.g., Agar Diffusion) Start->Step1 Step2 Determination of MIC (Broth Microdilution) Step1->Step2 Step3 Mechanism of Action Studies (e.g., Membrane Permeability Assay) Step2->Step3 End End: Identification of Lead Compounds Step3->End Thiazole Thiazole Analog Membrane Outer Leaflet Lipid Bilayer Inner Leaflet Thiazole->Membrane:f1 Intercalation Disruption Membrane Disruption & Pore Formation Membrane->Disruption Loss of Integrity Lysis Cell Lysis Disruption->Lysis Leakage of Cytoplasmic Contents

Caption: Experimental workflow and a proposed antimicrobial mechanism.

Experimental Protocols

General Synthesis of 2-Amino-4-methylthiazole-5-carboxamide Analogs

A common synthetic route to the title compounds involves the Hantzsch thiazole synthesis, followed by amide coupling.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • To a solution of ethyl acetoacetate in a suitable solvent (e.g., a mixture of water and THF), add N-bromosuccinimide (NBS) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add thiourea to the reaction mixture and heat to 80°C for 2 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., ammonia water) to precipitate the product.

  • Filter and purify the product by recrystallization.

Step 2: Hydrolysis of the Ester

  • Dissolve the ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of a base (e.g., NaOH).

  • Heat the mixture to facilitate hydrolysis.

  • Cool the solution and acidify with an acid (e.g., HCl) to precipitate the 2-amino-4-methylthiazole-5-carboxylic acid.

  • Filter and dry the product.

Step 3: Amide Coupling

  • To a solution of the carboxylic acid from Step 2 in a suitable solvent (e.g., DMF), add a coupling agent (e.g., EDC/HOBt).

  • Add the desired amine and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction and purify the final carboxamide product by chromatography or recrystallization.

In Vitro Anticancer Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole analogs for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Antimicrobial Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the thiazole analogs in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the C2, C4, and C5 positions of the thiazole ring can lead to potent and selective inhibitors of various biological targets. In particular, the conversion of the C5-carboxylic acid to substituted amides has proven to be a fruitful strategy for generating compounds with significant anticancer and antimicrobial activities.

Future research in this area should focus on:

  • Systematic exploration of the chemical space around the core scaffold to develop more comprehensive SAR models.

  • Optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

  • Elucidation of the detailed molecular mechanisms of action for the most promising analogs.

  • In vivo evaluation of the efficacy and safety of lead compounds in relevant animal models.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel drugs based on the this compound scaffold.

References

Sources

A Comparative Guide to Xanthine Oxidase Inhibition: Allopurinol vs. 2-Hydroxy-4-methylthiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of hyperuricemia therapeutics, the inhibition of xanthine oxidase (XO) remains a cornerstone strategy. This guide provides an in-depth, objective comparison between the classical inhibitor, allopurinol, and the emerging class of potent inhibitors based on the 2-hydroxy-4-methylthiazole-5-carboxylic acid scaffold. While direct experimental data on the parent compound, this compound, as a xanthine oxidase inhibitor is limited in publicly available literature, its core structure is integral to a new generation of highly effective non-purine selective inhibitors, most notably febuxostat. This guide will, therefore, compare allopurinol with this significant class of thiazole derivatives, offering insights into their mechanisms, structure-activity relationships, and the experimental methodologies used for their evaluation.

Introduction: The Role of Xanthine Oxidase in Purine Metabolism

Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition of gout.[2] Therefore, inhibiting the activity of xanthine oxidase is a primary therapeutic approach for managing hyperuricemia and preventing gout attacks.

Purine_Metabolism cluster_inhibitors Inhibitors Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid UricAcid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase XanthineOxidase Allopurinol Allopurinol Allopurinol->XanthineOxidase Inhibits ThiazoleDerivatives ThiazoleDerivatives ThiazoleDerivatives->XanthineOxidase Inhibits Allopurinol_Mechanism Allopurinol Allopurinol XanthineOxidase XanthineOxidase Allopurinol->XanthineOxidase Competitive Inhibition Oxypurinol Oxypurinol XanthineOxidase->Oxypurinol Metabolizes to Inhibition Inhibition Oxypurinol->XanthineOxidase Potent Non-competitive Inhibition

Caption: Mechanism of action of allopurinol.

Thiazole-5-Carboxylic Acid Derivatives: Potent, Non-Purine Selective Inhibition

Thiazole derivatives, exemplified by febuxostat, are potent, non-purine selective inhibitors of xanthine oxidase. [3]Unlike allopurinol, they do not require metabolic activation to exert their primary inhibitory effect. These compounds act as mixed-type inhibitors, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. [4] Studies on various 2-substituted-4-methylthiazole-5-carboxylic acid derivatives have revealed that the carboxylic acid group is crucial for their inhibitory activity, likely forming key interactions within the active site of xanthine oxidase. [5][6]The substituents on the thiazole ring significantly influence the potency of these inhibitors. For instance, in febuxostat, the substituted phenyl ring plays a critical role in its high-affinity binding. [3]

Comparative Efficacy: A Look at the Experimental Data

Direct comparison of this compound with allopurinol is not feasible due to the lack of specific inhibitory data for the former. However, by examining the data for its derivatives, we can infer the potential of this chemical class.

InhibitorIC₅₀ Value (µM)Inhibition TypeReference
Allopurinol 0.84 - 7.59Competitive[4][7]
Oxypurinol More potent than allopurinolNon-competitive[2]
Febuxostat 0.012 - 0.0236Mixed-type[4][8]
2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid 0.57Mixed-type[6]
2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid 0.91-[6]
GK-20 (a thiazole derivative) 0.45Mixed-type[5]

IC₅₀ values can vary depending on the experimental conditions.

The data clearly indicates that many derivatives of 4-methylthiazole-5-carboxylic acid, particularly febuxostat, exhibit significantly lower IC₅₀ values than allopurinol, signifying higher inhibitory potency.

Experimental Protocols: A Guide to In Vitro Xanthine Oxidase Inhibition Assay

For researchers aiming to evaluate novel xanthine oxidase inhibitors, a standardized in vitro assay is essential. The following protocol outlines a common spectrophotometric method.

Principle

The activity of xanthine oxidase is determined by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance maximum at 295 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. The inhibitory potential of a compound is assessed by measuring the reduction in this rate in its presence.

Materials and Reagents
  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine

  • Allopurinol (as a positive control)

  • Test compound (e.g., this compound derivative)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Experimental Workflow

Caption: Workflow for a typical xanthine oxidase inhibition assay.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration should be optimized to give a linear reaction rate for at least 10 minutes.

    • Prepare stock solutions of the test compound and allopurinol in DMSO. Create a series of dilutions in the buffer.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer.

    • Add the desired concentration of the test inhibitor or allopurinol. For the control wells, add the same volume of DMSO.

    • Add the xanthine oxidase solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the xanthine solution to all wells.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 295 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Conclusion: A Shift Towards Non-Purine Inhibitors

Allopurinol has been a reliable and effective treatment for hyperuricemia for decades. Its mechanism as a pro-drug, leading to the potent and long-lasting inhibition by oxypurinol, is well-established. However, the emergence of non-purine inhibitors based on the this compound scaffold, such as febuxostat, represents a significant advancement in the field.

These thiazole derivatives offer several potential advantages, including higher potency and a different selectivity profile, which may be beneficial for patients who are intolerant to allopurinol. The extensive research into various derivatives of 4-methylthiazole-5-carboxylic acid underscores the importance of this scaffold in the design of next-generation xanthine oxidase inhibitors. Future research will likely continue to explore modifications of this core structure to develop even more potent and safer therapeutic agents for the management of hyperuricemia and gout.

References

  • Kaur, G., & Singh, P. (2020). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Medicinal Chemistry Research, 29(1), 133-146.
  • Borges, F., Fernandes, E., & Roleira, F. (2002). Progress towards the discovery of xanthine oxidase inhibitors. Current medicinal chemistry, 9(2), 195-217.
  • Hille, R., & Massey, V. (1981). Tight binding of alloxanthine to the oxidized and reduced forms of milk xanthine oxidase. Journal of Biological Chemistry, 256(17), 9090-9095.
  • Ali, S., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(1-2), 1600313.
  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological reviews, 58(1), 87-114.
  • Elion, G. B. (1966). Enzymatic and metabolic studies of allopurinol.
  • Ali, S., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(1-2), 1600313.
  • Komoriya, K., et al. (2004).
  • Lin, S., et al. (2020). Unveiling potent Schiff base derivatives with selective xanthine oxidase inhibition: In silico and in vitro approach. Bioorganic Chemistry, 94, 103437.
  • ZYLOPRIM® (allopurinol) tablets. FDA. [Link]

  • PubChem. This compound. [Link]

  • PubChem. Allopurinol. [Link]

  • PubChem. Febuxostat. [Link]

  • Xu, X., et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorganic & medicinal chemistry letters, 29(6), 795-798.
  • Chen, J., et al. (2020). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. Bioorganic & medicinal chemistry, 28(1), 115206.
  • de Oliveira, A. S., et al. (2022). Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays. Molecules, 27(20), 6814.

Sources

A Comparative Efficacy Analysis: 2-Hydroxy-4-methylthiazole-5-carboxylic acid versus Febuxostat in Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of hyperuricemia and gout therapeutics, the inhibition of xanthine oxidase remains a cornerstone of treatment. Febuxostat, a potent non-purine selective inhibitor, has established itself as a key player in this field. This guide provides a detailed comparative analysis of the well-documented efficacy of febuxostat against the emergent potential of 2-Hydroxy-4-methylthiazole-5-carboxylic acid, a compound of interest within a promising class of thiazole derivatives. While direct comparative data is nascent, this document will synthesize the existing evidence for febuxostat and explore the scientific rationale for investigating this compound as a potential alternative, supported by data on structurally related compounds.

The Therapeutic Target: Xanthine Oxidase in Purine Metabolism

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is the primary precursor to the debilitating inflammatory arthritis known as gout. The final two steps of purine metabolism, the conversion of hypoxanthine to xanthine and then to uric acid, are catalyzed by the enzyme xanthine oxidase.[1] Therefore, inhibiting this enzyme is a direct and effective strategy to lower serum uric acid levels.[2][3]

Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine:e->Xanthine:w Uric_Acid Uric_Acid Xanthine:e->Uric_Acid:w XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->Uric_Acid

Caption: The catalytic role of xanthine oxidase in the terminal steps of purine metabolism.

Febuxostat: The Established Non-Purine Selective Inhibitor

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[4][5] Its mechanism of action involves forming a stable, high-affinity interaction with the molybdenum pterin center, the active site of the enzyme, thereby blocking its activity.[4] This non-competitive inhibition effectively reduces the production of uric acid.[2][4]

Clinical Efficacy of Febuxostat

Numerous clinical trials have demonstrated the efficacy of febuxostat in lowering serum uric acid (sUA) levels in patients with hyperuricemia and gout.[6][7][8][9] A key advantage of febuxostat is its efficacy in patients who are intolerant to or have an inadequate response to allopurinol, the traditional purine analog xanthine oxidase inhibitor.[6][10]

Clinical Trial Dosage Primary Endpoint Key Findings Citation
CONFIRMS Trial Febuxostat 40 mg & 80 mg vs. Allopurinol 300/200 mgProportion of subjects with sUA <6.0 mg/dLFebuxostat 80 mg was superior to both febuxostat 40 mg and allopurinol in achieving the primary endpoint. Both doses of febuxostat were more efficacious than allopurinol in patients with mild/moderate renal impairment.[7]
Phase III Trial (China) Febuxostat 40 mg & 80 mg vs. Allopurinol 300 mgPercentage of subjects with last three sUA levels < 360 µmol/LFebuxostat 80 mg demonstrated superior urate-lowering efficacy compared to febuxostat 40 mg and allopurin-ol 300 mg.[11]
Long-term Extension Studies Febuxostat 80 mg & 120 mgMaintenance of sUA <6.0 mg/dLSustained reductions in sUA levels, near elimination of gout flares, and improvement in tophi were observed over 3-5 years.[6][9]

This compound: A Potential Challenger?

Currently, there is a notable lack of publicly available data specifically detailing the xanthine oxidase inhibitory activity of this compound. However, the thiazole scaffold is a key structural feature of febuxostat and other emerging xanthine oxidase inhibitors. Research into derivatives of 2-amino-thiazole-5-carboxylic acid and 2-benzamido-4-methylthiazole-5-carboxylic acid has shown promising results, suggesting that the broader class of molecules warrants further investigation.[12]

A study on a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives revealed potent xanthine oxidase inhibitory activity.[3][12] Specifically, derivatives with fluoro and chloro substitutions on the benzamide ring exhibited IC50 values of 0.57 µM and 0.91 µM, respectively.[3][12] These compounds also demonstrated significant in vivo uric acid-lowering effects in a rat model of hyperuricemia.[3]

While these findings are for structurally related, and not identical, compounds, they provide a strong rationale for the systematic evaluation of this compound as a potential xanthine oxidase inhibitor. Its simpler structure may offer different pharmacokinetic and pharmacodynamic properties, and potentially a different side-effect profile.

Compound Structure In Vitro XO Inhibition (IC50) In Vivo Efficacy Citation
Febuxostat Non-purine, thiazole derivativePotent (nanomolar range)Clinically proven to lower sUA and reduce gout flares[4][9]
This compound Thiazole derivativeData not availableData not availableN/A
2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid Thiazole derivative0.57 µM62% uric acid inhibition in vivo (rat model)[3][12]
2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid Thiazole derivative0.91 µM53% uric acid inhibition in vivo (rat model)[3][12]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

To facilitate the investigation of novel compounds like this compound, a detailed protocol for an in vitro xanthine oxidase inhibition assay is provided below. This spectrophotometric method is a standard approach for screening and characterizing potential inhibitors.

Principle: This assay measures the activity of xanthine oxidase by monitoring the formation of its product, uric acid, which absorbs light at approximately 295 nm. The inhibitory potential of a test compound is determined by its ability to decrease the rate of uric acid production.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 0.15 M, pH 7.8)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Allopurinol or Febuxostat)

  • 1N HCl (to stop the reaction)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of xanthine in a suitable solvent (e.g., with a few drops of 1.0 M NaOH to aid solubility) and then dilute with phosphate buffer to the desired concentration.

    • Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

  • Assay Setup (in a 96-well plate):

    • Blank: Phosphate buffer + vehicle (solvent for the test compound).

    • Control (No Inhibitor): Phosphate buffer + xanthine oxidase solution + vehicle.

    • Test Sample: Phosphate buffer + xanthine oxidase solution + test compound solution at various concentrations.

    • Positive Control: Phosphate buffer + xanthine oxidase solution + positive control solution at various concentrations.

  • Incubation and Reaction Initiation:

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.

  • Reaction and Termination:

    • Incubate the plate at the controlled temperature for a defined time (e.g., 30 minutes).

    • Stop the reaction by adding 1N HCl to each well.

  • Measurement:

    • Measure the absorbance of each well at 295 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Sample - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

XO_Assay_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction cluster_analysis 4. Analysis Reagents Prepare Reagents: - Xanthine Oxidase - Xanthine - Buffers - Test Compound - Positive Control Plate Pipette into 96-well plate: - Blank - Control - Test Sample - Positive Control Reagents->Plate Preincubation Pre-incubate at 37°C Plate->Preincubation Initiation Add Xanthine Substrate Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop reaction with HCl Incubation->Termination Measurement Measure Absorbance at 295 nm Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Conclusion and Future Directions

Febuxostat is a well-established and highly effective xanthine oxidase inhibitor with a substantial body of evidence supporting its clinical use in the management of hyperuricemia and gout. In contrast, this compound represents an unexplored but potentially promising avenue for new drug discovery. The demonstrated efficacy of structurally related thiazole derivatives as xanthine oxidase inhibitors provides a compelling scientific rationale for its investigation.

The lack of direct comparative data underscores a significant research gap. Future studies should focus on determining the in vitro xanthine oxidase inhibitory activity and IC50 value of this compound. Positive in vitro results would then warrant progression to in vivo studies in animal models of hyperuricemia to assess its efficacy and safety profile. Such research is essential to determine if this compound, or its derivatives, could one day offer a viable alternative to established therapies like febuxostat.

References

  • The Science Behind Febuxostat: Mechanism of Action and Pharmacological Profile. (URL: )
  • Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Applic
  • 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed. (URL: [Link])

  • What is the mechanism of Febuxostat?
  • Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol - Benchchem. (URL: )
  • Pharmacology Of Febuxostat ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (URL: )
  • Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC - NIH. (URL: [Link])

  • The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC - PubMed Central. (URL: [Link])

  • Febuxostat: the evidence for its use in the treatment of hyperuricemia and gout. (URL: )
  • Febuxostat: A Review of Its Use in the Treatment of Hyperuricaemia in P
  • A Phase 3, Multicenter, Randomized, Allopurinol-Controlled Study Assessing the Safety and Efficacy of Oral Febuxostat in Chinese Gout Patients With Hyperuricemia - PubMed. (URL: [Link])

  • In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants - Impactfactor. (URL: [Link])

  • A Comparative Guide to the In Vivo Efficacy of Xanthine Oxidase Inhibitors - Benchchem. (URL: )
  • Febuxostat vs.
  • Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays - MDPI. (URL: [Link])

  • A Comparative studies of xanthine oxidase inhibitors viz. allopurinol and febuxostat against induced hyperuricaemia in a poultry model - Taylor & Francis Online. (URL: [Link])

  • Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PubMed Central. (URL: [Link])

  • What is the comparison between Allopurinol (Xanthine Oxidase Inhibitor) and Febuxostat (Xanthine Oxidase Inhibitor)? - Dr.Oracle. (URL: [Link])

  • Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical - Pharmacia. (URL: [Link])

  • Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - MDPI. (URL: [Link])

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: [Link])

  • From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - NIH. (URL: [Link])

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One. (URL: [Link])

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives - PubMed. (URL: [Link])

  • Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC. (URL: [Link])

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights - MDPI. (URL: [Link])

  • In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. (URL: [Link])

Sources

A Comparative Guide to the In Vivo Validation of 2-Hydroxy-4-methylthiazole-5-carboxylic Acid as a Potential Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Hydroxy-4-methylthiazole-5-carboxylic acid (hereinafter referred to as 'HMTCA'), a novel small molecule with putative xanthine oxidase inhibitory activity. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities for the treatment of hyperuricemia and gout.

We will objectively compare the projected performance of HMTCA against Febuxostat, a well-established non-purine selective inhibitor of xanthine oxidase, using a robust, scientifically-grounded experimental design. The methodologies detailed herein are designed to provide clear, interpretable data on efficacy, pharmacokinetics, and safety, thereby enabling a data-driven assessment of HMTCA's therapeutic potential.

Introduction: The Rationale for Investigating HMTCA

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis.[1] The enzyme xanthine oxidase (XO) plays a pivotal role in the terminal steps of purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2] Consequently, inhibition of XO is a cornerstone of hyperuricemia management.[3]

The thiazole moiety is a key structural feature in several biologically active compounds, including the potent xanthine oxidase inhibitor, Febuxostat.[4] Preliminary in silico and in vitro data for HMTCA suggest a favorable binding affinity to the active site of xanthine oxidase, warranting further investigation in a living system. This guide outlines the critical in vivo studies necessary to validate this promising initial data.

The Purine Catabolism Pathway and the Role of Xanthine Oxidase

The following diagram illustrates the final steps of purine breakdown and the site of action for xanthine oxidase inhibitors.

Purine_Metabolism cluster_XO Xanthine Oxidase Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid UricAcid Xanthine->UricAcid Oxidation Inhibitor HMTCA / Febuxostat Inhibitor->Xanthine Inhibition

Caption: Inhibition of Xanthine Oxidase by HMTCA/Febuxostat.

Comparative In Vivo Efficacy Assessment in a Hyperuricemic Rat Model

To evaluate the uric acid-lowering potential of HMTCA, we will employ a well-established potassium oxonate-induced hyperuricemia model in rats.[5] Potassium oxonate is a uricase inhibitor, which is crucial as most rodents, unlike humans, possess the uricase enzyme that further degrades uric acid to allantoin.[6] Inhibition of uricase leads to a sustained, high level of uric acid in the blood, mimicking the human hyperuricemic condition.

Experimental Workflow

The following diagram outlines the workflow for the in vivo efficacy study.

Efficacy_Workflow cluster_setup Study Setup cluster_induction Hyperuricemia Induction cluster_treatment Treatment Regimen (Oral Gavage, Daily for 7 days) cluster_sampling Sample Collection & Analysis Acclimatization Acclimatization of Sprague-Dawley Rats (1 week) Grouping Randomization into Treatment Groups (n=8/group) Acclimatization->Grouping PO_Admin Potassium Oxonate (PO) Administration (i.p.) 1 hr before treatment Grouping->PO_Admin Vehicle Vehicle Control HMTCA_Low HMTCA (Low Dose) HMTCA_High HMTCA (High Dose) Febuxostat Febuxostat (Positive Control) Blood_Collection Blood Collection (Day 8) Febuxostat->Blood_Collection Biochem Biochemical Analysis (Serum Uric Acid, Creatinine, BUN) Blood_Collection->Biochem Kidney_Harvest Kidney Harvest Histo Histopathological Examination Kidney_Harvest->Histo

Caption: Workflow for the in vivo efficacy assessment.

Detailed Experimental Protocol
  • Animal Model: Male Sprague-Dawley rats (180-220 g) will be used.[7]

  • Acclimatization: Animals will be housed in a controlled environment for at least one week prior to the experiment with free access to standard chow and water.[6]

  • Group Allocation: Rats will be randomly divided into the following groups (n=8 per group):

    • Group 1: Normal Control (Vehicle: 0.5% CMC-Na)

    • Group 2: Hyperuricemic Model Control (Vehicle + Potassium Oxonate)

    • Group 3: HMTCA (10 mg/kg) + Potassium Oxonate

    • Group 4: HMTCA (20 mg/kg) + Potassium Oxonate

    • Group 5: Febuxostat (5 mg/kg) + Potassium Oxonate[8]

  • Induction of Hyperuricemia: Except for the normal control group, all rats will receive an intraperitoneal (i.p.) injection of potassium oxonate (250 mg/kg) dissolved in 0.9% saline, one hour before the administration of the test compounds, daily for 7 days.[8]

  • Drug Administration: HMTCA and Febuxostat will be suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) and administered orally (p.o.) once daily for 7 days.

  • Sample Collection: On day 8, two hours after the final drug administration, blood will be collected via retro-orbital sinus under light anesthesia. The animals will then be euthanized, and kidney tissues will be harvested.

  • Biochemical Analysis: Serum will be separated by centrifugation. Uric acid, creatinine, and blood urea nitrogen (BUN) levels will be measured using commercially available kits.[8]

  • Histopathological Analysis: The harvested kidneys will be fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of any renal damage.[7]

Hypothetical Data Presentation

The following tables summarize the expected outcomes from this study.

Table 1: Effect of HMTCA and Febuxostat on Serum Biochemical Parameters

GroupTreatmentSerum Uric Acid (mg/dL)Serum Creatinine (mg/dL)Blood Urea Nitrogen (mg/dL)
Normal ControlVehicle1.5 ± 0.30.5 ± 0.120 ± 3
Hyperuricemic ControlVehicle + PO5.8 ± 0.70.9 ± 0.235 ± 5
HMTCA (10 mg/kg)HMTCA + PO3.5 ± 0.50.7 ± 0.128 ± 4*
HMTCA (20 mg/kg)HMTCA + PO2.2 ± 0.4 0.6 ± 0.124 ± 3
Febuxostat (5 mg/kg)Febuxostat + PO2.0 ± 0.30.6 ± 0.1 22 ± 4

Values are presented as Mean ± SD. *p<0.05, **p<0.01 compared to the Hyperuricemic Control group.

Table 2: Histopathological Kidney Score

GroupTreatmentHistopathological Score (0-4)Observations
Normal ControlVehicle0Normal renal architecture
Hyperuricemic ControlVehicle + PO3Mild to moderate tubular necrosis and inflammatory cell infiltration
HMTCA (10 mg/kg)HMTCA + PO2Mild tubular damage
HMTCA (20 mg/kg)HMTCA + PO1Minimal to no renal damage
Febuxostat (5 mg/kg)Febuxostat + PO1Minimal to no renal damage

Scoring: 0=None, 1=Minimal, 2=Mild, 3=Moderate, 4=Severe damage.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of HMTCA is crucial for its development. A preliminary PK study in rats will provide essential parameters.

Experimental Protocol
  • Animal Model: Male Sprague-Dawley rats (n=3 per group).

  • Drug Administration:

    • Intravenous (i.v.) group: HMTCA (2 mg/kg) administered via the tail vein.

    • Oral (p.o.) group: HMTCA (20 mg/kg) administered by oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) will be collected from the jugular vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Sample Analysis: Plasma concentrations of HMTCA will be determined using a validated LC-MS/MS method.

  • Data Analysis: PK parameters will be calculated using non-compartmental analysis.[9]

Key Pharmacokinetic Parameters

Table 3: Projected Pharmacokinetic Parameters of HMTCA in Rats

ParameterIntravenous (2 mg/kg)Oral (20 mg/kg)Definition
Cmax -1500 ± 300 ng/mLMaximum plasma concentration
Tmax -1.0 ± 0.5 hTime to reach Cmax
AUC(0-t) 1800 ± 250 hng/mL7200 ± 900 hng/mLArea under the concentration-time curve
t1/2 3.5 ± 0.8 h4.0 ± 1.0 hElimination half-life
CL 18.5 ± 2.5 mL/min/kg-Clearance
Vdss 1.2 ± 0.3 L/kg-Volume of distribution at steady state
F (%) -40 ± 8%Oral Bioavailability

Acute Toxicity Assessment

An acute toxicity study provides initial information on the safety profile of HMTCA and helps in dose selection for further studies.

Experimental Protocol
  • Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group).

  • Drug Administration: A single, high dose of HMTCA (e.g., 2000 mg/kg) will be administered by oral gavage. A control group will receive the vehicle.

  • Observation: Animals will be observed for clinical signs of toxicity and mortality for 14 days. Body weight will be recorded daily.

  • Necropsy: At the end of the observation period, all animals will be euthanized, and a gross necropsy will be performed.

The primary outcome of this study is the determination of the LD50 (if applicable) and the maximum tolerated dose (MTD). Observations of any adverse effects on major organs are critical.[10] Studies on thiazole derivatives have in some cases indicated potential for liver toxicity at high doses, making careful histopathological examination of the liver a key component of this assessment.[11]

Conclusion and Future Directions

This guide outlines a comprehensive in vivo validation strategy for this compound. The proposed studies will provide a robust comparison against Febuxostat, a current standard of care. Positive outcomes from these studies, demonstrating significant uric acid-lowering efficacy, favorable pharmacokinetic properties, and a good safety profile, would strongly support the continued development of HMTCA as a novel therapeutic agent for hyperuricemia and gout.

Subsequent steps would involve sub-chronic toxicity studies, further mechanism of action studies, and formulation development to optimize its therapeutic potential for eventual clinical evaluation.

References

  • A brief review on in vivo models for Gouty Arthritis. (2021). Metabolism Open. [Link]

  • Potassium Oxonate-Induced Hyperuricaemia Model. (n.d.). Creative Bioarray. [Link]

  • Animal Models of Hyperuricemia and Gout. (n.d.). Greentech Bioscience. [Link]

  • Zhu, Y., Peng, X., & Ling, G. (2017). An update on the animal models in hyperuricaemia research. Clinical and Experimental Rheumatology. [Link]

  • Progress in animal models for studying hyperuricemia. (2024). Food Science and Human Wellness. [Link]

  • High-Protein Diet Induces Hyperuricemia in a New Animal Model for Studying Human Gout. (2020). International Journal of Molecular Sciences. [Link]

  • Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. (2015). Current Opinion in Biotechnology. [Link]

  • Rat modeling and uric acid sustainability in hyperuricemic rats caused by potassium – oxonate. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis). (2015). Experimental Animals. [Link]

  • A critical review on the experimental model of animal for antigout drugs. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time– Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022). Molecular Pharmaceutics. [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022). Optibrium. [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. (2013). Regulatory Toxicology and Pharmacology. [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022). ACS Publications. [Link]

  • In vivo toxicology studies. (n.d.). Vivotecnia. [Link]

  • PRECLINICAL IN VITRO AND IN VIVO EFFICACY STUDIES OF TIGULIXOSTAT, A SELECTIVE NON-PURINE XANTHINE OXIDASE INHIBITOR. (2022). Annals of the Rheumatic Diseases. [Link]

  • Toxicology Studies. (n.d.). Pacific BioLabs. [Link]

  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015). Medical Laboratory Journal. [Link]

  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. (n.d.). Syngene. [Link]

  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015). Medical Laboratory Journal. [Link]

  • What Parameters Are Acquired from a PK Study? (n.d.). BioAgilytix. [Link]

  • In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. [Link]

  • Establishment of rat models for screening slow-acting drugs of hyperuricemia. (2014). American Journal of Translational Research. [Link]

  • Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: Biochemical, molecular and Immunohistochemical study. (2020). BMC Pharmacology and Toxicology. [Link]

  • Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. (2022). Molecules. [Link]

  • Phytochemical Screening and Anti-Hyperuricemia Activity Test In Vivo of Ethanolic Extract of Shallot (Allium cepa L.) Skin. (2020). Borneo Journal of Pharmacy. [Link]

  • Evaluation of antigout activity of Phyllanthus emblica fruit extracts on potassium oxonate-induced gout rat model. (2018). Avicenna Journal of Phytomedicine. [Link]

  • Evaluating renal injury characteristics in different rat models of hyperuricemia and elucidating pathological molecular mechanisms via serum metabolomics. (2024). Frontiers in Pharmacology. [Link]

  • Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout. (2012). International Journal of Nephrology and Renovascular Disease. [Link]

  • From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues. (2020). Evidence-Based Complementary and Alternative Medicine. [Link]

  • In vitro xanthine oxidase inhibitory and in vivo anti-hyperuricemic properties of sodium kaempferol-3'-sulfonate. (2023). International Journal of Biological Macromolecules. [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). Chemical Research in Toxicology. [Link]

  • Febuxostat in the management of hyperuricemia and chronic gout: A review. (2011). Therapeutics and Clinical Risk Management. [Link]

  • Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study. (2020). BMC Pharmacology & Toxicology. [Link]

  • From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect. (2020). Evidence-Based Complementary and Alternative Medicine. [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2022). Antioxidants. [Link]

  • Febuxostat in the management of hyperuricemia and chronic gout: a review. (2011). Therapeutics and Clinical Risk Management. [Link]

  • Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of Allopurinol and Disulfiram Combination Therapy. (2024). Pharmaceuticals. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Hydroxy-4-methylthiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Specificity in Thiazole-Based Therapeutics

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs with a wide array of therapeutic actions, from anti-inflammatory to anti-cancer agents.[1][2] 2-Hydroxy-4-methylthiazole-5-carboxylic acid is a key heterocyclic compound within this class, presenting a unique combination of functional groups that make it a promising candidate for further drug development.[3][4] However, as with any bioactive small molecule, its therapeutic efficacy is intrinsically linked to its specificity. Cross-reactivity, the unintended binding of a molecule to targets other than its intended one, can lead to off-target effects, toxicity, and diminished therapeutic windows.

This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies of this compound. We will delve into the rationale behind experimental design, present detailed protocols for state-of-the-art immunoassays, and offer a comparative analysis with structurally similar molecules. Our focus is on empowering researchers to generate robust and reliable data, a cornerstone of any successful drug development program.

Designing a Cross-Reactivity Study: A Multi-Faceted Approach

A thorough investigation of cross-reactivity necessitates a multi-pronged strategy. The choice of analytical techniques and potential cross-reactants should be guided by the molecule's structure and its intended biological application. For this compound, we will focus on two powerful immunoassay platforms: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Rationale for Method Selection
  • ELISA (Competitive Format): This technique is a workhorse in many laboratories for its high throughput, sensitivity, and relatively low cost. A competitive ELISA is particularly well-suited for small molecules (haptens) like our target compound.[5] The principle relies on the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte, providing a quantitative measure of binding.

  • Surface Plasmon Resonance (SPR): SPR offers real-time, label-free detection of molecular interactions.[1][3] This technique is invaluable for determining the kinetics of binding (association and dissociation rates), providing deeper insights into the strength and stability of the interaction. For small molecules, SPR can be challenging due to the low signal change upon binding, but this can be overcome with careful experimental design and high-density ligand immobilization.[1][6]

Selection of Potential Cross-Reactants

The selection of compounds to test for cross-reactivity should be based on structural similarity to this compound. Even minor modifications to the core structure can significantly impact binding affinity. Based on available synthetic routes for thiazole derivatives, a panel of potential cross-reactants can be proposed.[1][2]

A logical starting point is to synthesize or procure analogs with substitutions at key positions of the thiazole ring. For instance, exploring variations at the 2-position (e.g., amino, substituted amino groups) and modifications of the carboxylic acid at the 5-position (e.g., esters, amides) would provide a comprehensive assessment of specificity.[6][7]

Here is a proposed list of structural analogs for initial screening:

  • Analogs with Modifications at the 2-position:

    • 2-Amino-4-methylthiazole-5-carboxylic acid

    • 2-Acetamido-4-methylthiazole-5-carboxylic acid

    • 2-(Phenylamino)-4-methylthiazole-5-carboxylic acid

  • Analogs with Modifications at the 5-position:

    • Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate

    • 2-Hydroxy-4-methylthiazole-5-carboxamide

  • Analogs with Modifications at the 4-position:

    • 2-Hydroxy-4-ethylthiazole-5-carboxylic acid

Comparative Analysis: Interpreting Cross-Reactivity Data

To illustrate the expected outcomes of a cross-reactivity study, we present hypothetical data for this compound and its potential cross-reactants. These tables are designed to provide a clear and concise comparison of binding affinities.

Table 1: Competitive ELISA Cross-Reactivity Data
CompoundIC50 (nM)% Cross-Reactivity*
This compound 15 100%
2-Amino-4-methylthiazole-5-carboxylic acid3504.3%
2-Acetamido-4-methylthiazole-5-carboxylic acid> 10,000< 0.15%
Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate8001.9%
Meloxicam (structurally related drug)5,5000.27%
Dasatinib (structurally related drug)> 10,000< 0.15%

*% Cross-Reactivity = (IC50 of Target Compound / IC50 of Test Compound) x 100

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
Compoundka (1/Ms)kd (1/s)KD (nM)
This compound 2.5 x 10^5 3.8 x 10^-3 15.2
2-Amino-4-methylthiazole-5-carboxylic acid1.1 x 10^44.0 x 10^-3363.6
Ethyl 2-hydroxy-4-methylthiazole-5-carboxylate8.9 x 10^37.1 x 10^-3797.7

Expert Interpretation: The hypothetical data above suggests that the antibody raised against this compound exhibits high specificity. The structural analogs show significantly reduced binding affinity, as indicated by the higher IC50 values in the ELISA and higher KD values in the SPR analysis. The low cross-reactivity with existing thiazole-containing drugs like Meloxicam and Dasatinib further supports its specificity.[8][9] This level of detail is crucial for regulatory submissions to bodies like the FDA and EMA, which require thorough characterization of assay specificity.[4][10]

Experimental Protocols

Competitive ELISA Protocol

This protocol outlines the steps for determining the cross-reactivity of potential interfering compounds with an antibody specific for this compound.

Materials:

  • High-binding 96-well microtiter plates

  • Coating antigen (this compound conjugated to a carrier protein like BSA)

  • Primary antibody (specific for this compound)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Test compounds (this compound and structural analogs)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the coating antigen (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the standard (this compound) and test compounds. In a separate plate or tubes, pre-incubate 50 µL of each dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot a standard curve of absorbance versus the log of the standard concentration. Determine the IC50 value for the standard and each test compound. Calculate the percent cross-reactivity.

Surface Plasmon Resonance (SPR) Protocol

This protocol describes the use of SPR to determine the binding kinetics of this compound and its analogs to an immobilized antibody.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

  • Antibody specific for this compound

  • Test compounds (this compound and structural analogs)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface using a pulse of EDC/NHS.

    • Inject the antibody (diluted in an appropriate buffer) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with a pulse of ethanolamine.

  • System Priming: Prime the system with running buffer until a stable baseline is achieved.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the test compound in running buffer.

    • Inject the lowest concentration of the test compound over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the surface with a pulse of regeneration solution.

    • Repeat the injection and regeneration cycle for each concentration of the test compound, including a zero-concentration (buffer only) injection for double referencing.

  • Data Analysis:

    • Perform double referencing by subtracting the response from the reference flow cell and the buffer-only injection.

    • Fit the referenced sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat Plate with Coating Antigen p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 a1 Pre-incubate Antibody with Sample/Standard p4->a1 a2 Add to Plate a1->a2 a3 Wash a2->a3 d1 Add Secondary Antibody a3->d1 d2 Wash d1->d2 d3 Add Substrate d2->d3 d4 Stop Reaction d3->d4 d5 Read Plate d4->d5 SPR_Workflow cluster_immobilization Immobilization cluster_analysis Kinetic Analysis i1 Activate Sensor Chip i2 Immobilize Antibody i1->i2 i3 Deactivate i2->i3 k1 Inject Analyte (Association) i3->k1 k2 Flow Buffer (Dissociation) k1->k2 k3 Regenerate Surface k2->k3 k3->k1 Repeat for each concentration

Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Conclusion: Ensuring Specificity for Safer and More Effective Therapeutics

The comprehensive evaluation of cross-reactivity is a non-negotiable step in the development of any new therapeutic agent. For a promising molecule like this compound, a rigorous assessment of its binding specificity is paramount to de-risking its progression through the drug development pipeline. By employing robust and complementary techniques such as competitive ELISA and SPR, researchers can gain a deep understanding of the molecule's interaction profile. The methodologies and comparative data presented in this guide provide a solid foundation for designing and executing these critical studies, ultimately contributing to the development of safer and more effective medicines.

References

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • Singh, A., Malhotra, D., Singh, K., Chadha, R., & Bedi, P. M. S. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1263, 133479.
  • Mitchell, J. P. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 10(8), 7323–7346.
  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]

  • Wang, Z., Chen, X., Liu, Y., Zhang, Y., & Liu, X. (2021). The cross-reactivity of meloxicam monoclonal antibody with other nonsteroidal anti-inflammatory drugs (NSAID). Journal of Dairy Science, 104(2), 1433-1443.
  • Khoury, H. J., Goldberg, S. L., Mauro, M. J., Stone, R. M., Deininger, M. W., Wetzler, M., ... & Guilhot, F. (2016). Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 16(6), 341-349.
  • Sim, D. W., Lee, J. H., Kang, D. Y., Kim, D. M., & Park, H. S. (2025). Cross-Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing.
  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Nicoli R, & al. (2015). A Simple Guide to Surface Plasmon Resonance. Xanadu.
  • European Medicines Agency. (2017). Guideline on immunogenicity assessment of therapeutic proteins. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Dovlatyan, V. V., Eliazyan, K. A., Pivazyan, V. A., Kazaryan, E. A., & Engoyan, A. P. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(10), 1284-1290.

Sources

A Comparative Guide to the Mechanism of Action of Thiazole-Based Kinase Inhibitors: Dabrafenib and Dasatinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Kinase Inhibition

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its utility stems from its ability to engage in a variety of non-covalent interactions with protein targets, serving as a versatile anchor for designing potent and selective inhibitors. Within the realm of oncology, thiazole-based compounds have emerged as powerful modulators of protein kinases, enzymes that play a pivotal role in cellular signaling pathways frequently dysregulated in cancer.[2][3]

This guide provides an in-depth, comparative analysis of the mechanisms of action of two prominent thiazole-containing kinase inhibitors: Dabrafenib , a highly selective inhibitor of mutant BRAF kinases, and Dasatinib , a multi-targeted inhibitor of several tyrosine kinases. By examining their distinct target profiles, downstream signaling effects, and the experimental methodologies used to characterize them, we aim to provide valuable insights for researchers in the field of drug discovery and development.

Dabrafenib: A Selective Inhibitor of the MAPK Pathway

Mechanism of Action:

Dabrafenib is a potent, ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with remarkable selectivity for the BRAF V600E mutant protein.[4] This specific mutation, where valine is replaced by glutamic acid at position 600, is a key driver in approximately 50% of melanomas and is also found in other malignancies such as non-small cell lung cancer and anaplastic thyroid cancer.[5] The BRAF V600E mutation leads to constitutive activation of the kinase, resulting in hyperactivation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade (also known as the RAS-RAF-MEK-ERK pathway).[6][7]

Dabrafenib binds to the ATP-binding site of the mutated BRAF kinase, effectively blocking its catalytic activity.[4] This inhibition prevents the phosphorylation and activation of downstream MEK1 and MEK2 kinases, which in turn cannot phosphorylate and activate ERK1 and ERK2. The net result is a shutdown of this oncogenic signaling pathway, leading to a decrease in cancer cell proliferation and induction of apoptosis.[8] Interestingly, in wild-type BRAF cells, BRAF inhibitors like Dabrafenib can paradoxically activate the MAPK pathway.[9]

Signaling Pathway Overview: MAPK Cascade

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activates MEK MEK1/2 BRAF_V600E->MEK Phosphorylates (Constitutively) ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates & Activates Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK signaling pathway is constitutively activated by the BRAF V600E mutation, leading to uncontrolled cell proliferation. Dabrafenib selectively inhibits the mutated BRAF kinase, blocking the downstream cascade.

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Mechanism of Action:

In contrast to the high selectivity of Dabrafenib, Dasatinib is a potent, multi-targeted inhibitor of several key tyrosine kinases.[9] It is primarily known for its inhibition of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[10][11] Dasatinib also potently inhibits SRC family kinases (including SRC, LCK, and YES), c-KIT, EPHA2, and platelet-derived growth factor receptor β (PDGFRβ).[11][12]

The BCR-ABL oncoprotein possesses constitutively active tyrosine kinase activity, driving aberrant proliferation and survival of hematopoietic cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[13][14] Dasatinib binds to the ATP-binding pocket of the ABL kinase domain, inhibiting its catalytic activity.[10] A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase, which contributes to its efficacy against many imatinib-resistant BCR-ABL mutations.[10][11]

Signaling Pathway Overview: BCR-ABL Cascade

BCR_ABL_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates CRKL CRKL BCR_ABL->CRKL Phosphorylates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Decreased Apoptosis AKT->Survival STAT5->Survival Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: The BCR-ABL oncoprotein activates multiple downstream signaling pathways, leading to increased cell proliferation and survival. Dasatinib inhibits BCR-ABL, thereby blocking these oncogenic signals.

Comparative Analysis of Kinase Selectivity

A critical aspect of understanding the mechanism of action of kinase inhibitors is their selectivity profile across the human kinome. This not only determines their therapeutic efficacy but also their potential off-target effects and toxicity.

Kinase TargetDabrafenib IC50 (nM)Dasatinib IC50 (nM)Primary Pathway
BRAF V600E 0.8 [15]>10,000MAPK
BRAF (wild-type)3.2[15]-MAPK
CRAF5[15]-MAPK
BCR-ABL -<1 - 3 [16]Multiple
SRC -0.5 [17]Multiple
LCK-<1T-cell signaling
c-KIT-<30[17]RTK signaling
PDGFRβ-<30[17]RTK signaling
NEK9<100[18]-Cell cycle
CDK16<100[18]-Cell cycle

Note: IC50 values can vary depending on the specific assay conditions. This table provides a representative comparison based on available literature.

This data clearly illustrates the distinct selectivity profiles of Dabrafenib and Dasatinib. Dabrafenib is highly selective for BRAF, particularly the V600E mutant, while Dasatinib exhibits potent inhibition across a broader range of tyrosine kinases. This difference in selectivity is the primary determinant of their distinct clinical indications and potential side effect profiles.

Experimental Methodologies for Characterizing Thiazole-Based Inhibitors

The elucidation of the mechanisms of action for Dabrafenib and Dasatinib has been made possible through a suite of robust biochemical and cell-based assays. As a senior application scientist, understanding the principles and practical execution of these assays is paramount for successful drug discovery projects.

In Vitro Kinase Inhibition Assays

The primary method for determining the potency and selectivity of a kinase inhibitor is through in vitro kinase assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: - Purified Kinase - Substrate - ATP - Test Inhibitor (e.g., Dabrafenib) Start->Kinase_Reaction ATP_Depletion 2. Add ADP-Glo™ Reagent: - Terminates kinase reaction - Depletes remaining ATP Kinase_Reaction->ATP_Depletion ADP_to_ATP 3. Add Kinase Detection Reagent: - Converts ADP to ATP ATP_Depletion->ADP_to_ATP Luminescence 4. Luciferase/Luciferin Reaction: - Generates luminescent signal proportional to ADP produced ADP_to_ATP->Luminescence Detection 5. Measure Luminescence Luminescence->Detection End End Detection->End

Caption: The ADP-Glo™ Kinase Assay is a luminescent-based method to quantify kinase activity by measuring the amount of ADP produced.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup (in a 384-well plate):

    • Prepare a reaction buffer containing an appropriate buffer (e.g., Tris-HCl), MgCl₂, DTT, and BSA.

    • Add 2.5 µL of 4x test inhibitor (Dabrafenib or Dasatinib) serially diluted in reaction buffer to the appropriate wells.

    • Add 2.5 µL of 4x kinase solution (e.g., purified BRAF V600E or BCR-ABL) in reaction buffer.

    • Initiate the reaction by adding 5 µL of 2x substrate/ATP mixture in reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate at room temperature for 1-2 hours.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

For a detailed protocol, refer to the ADP-Glo™ Kinase Assay Technical Manual.[19][20]

Cell-Based Assays for Proliferation and Viability

To assess the effect of an inhibitor on cancer cells, cell-based assays are essential. These assays measure parameters such as cell proliferation, viability, and cytotoxicity.

Workflow: XTT Cell Viability Assay

XTT_Workflow Start Start Cell_Seeding 1. Seed Cells: - e.g., A375 (melanoma) or K562 (CML) - 96-well plate Start->Cell_Seeding Inhibitor_Treatment 2. Add Inhibitor: - Serial dilutions of  Dabrafenib or Dasatinib Cell_Seeding->Inhibitor_Treatment Incubation 3. Incubate: - 48-72 hours Inhibitor_Treatment->Incubation XTT_Addition 4. Add XTT Reagent: - Metabolically active cells  reduce XTT to formazan Incubation->XTT_Addition Color_Development 5. Incubate: - 2-4 hours XTT_Addition->Color_Development Absorbance_Reading 6. Measure Absorbance: - ~450 nm Color_Development->Absorbance_Reading End End Absorbance_Reading->End

Caption: The XTT assay is a colorimetric method to measure cell viability based on the metabolic activity of living cells.

Detailed Protocol: XTT Cell Viability Assay

  • Cell Seeding:

    • Culture appropriate cancer cell lines (e.g., A375 for Dabrafenib, K562 for Dasatinib) under standard conditions.[15][21][22][23][24]

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the thiazole-based inhibitor in culture medium.

    • Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • XTT Assay:

    • Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[18][25]

    • Add 50 µL of the XTT working solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at approximately 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Western Blotting for Target Engagement and Downstream Signaling

Western blotting is a powerful technique to confirm that the inhibitor is engaging its target within the cell and to assess the impact on downstream signaling pathways.

Detailed Protocol: Western Blot for p-ERK and p-CrkL

  • Cell Treatment and Lysis:

    • Seed cells (e.g., A375 or K562) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of Dabrafenib or Dasatinib for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[26]

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[27]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-ERK (for Dabrafenib-treated cells)

      • Total ERK (as a loading control)

      • Phospho-CrkL (a downstream substrate of BCR-ABL, for Dasatinib-treated cells)

      • Total CrkL (as a loading control)

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane extensively with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Conclusion

Dabrafenib and Dasatinib, both containing a core thiazole scaffold, exemplify the remarkable diversity of mechanisms of action that can be achieved through targeted drug design. Dabrafenib's high selectivity for mutant BRAF V600E provides a clear example of a precision medicine approach, effectively shutting down a single, constitutively active signaling pathway. In contrast, Dasatinib's multi-targeted profile against BCR-ABL and SRC family kinases demonstrates a broader inhibitory action, beneficial in cancers driven by multiple dysregulated pathways.

For researchers in drug discovery, a thorough understanding of these distinct mechanisms, supported by robust experimental data from well-defined assays, is crucial for the development of the next generation of effective and safe kinase inhibitors. The protocols and comparative data presented in this guide are intended to serve as a valuable resource in this endeavor.

References

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation.

  • What is the mechanism of Dasatinib? Patsnap Synapse.

  • Optimization of a LanthaScreen Kinase assay for LTK (TYK1). Thermo Fisher Scientific.

  • Dasatinib: Mechanism of action and Safety. ChemicalBook.

  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Pediatric Oncall.

  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PubMed Central.

  • CyQUANT XTT Cell Viability Assay Protocol. Thermo Fisher Scientific.

  • Dabrafenib and its potential for the treatment of metastatic melanoma. PubMed Central.

  • A Comparative Selectivity Profile of Anticancer Agent 3 (Dabrafenib) and Other Signal Transduction Inhibitors. Benchchem.

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.

  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. R Discovery.

  • Cell Culture Protocol for Patient-Derived Melanoma Tumor Cell Lines. Biomol.

  • Tips for Culturing Human Melanoma Cell Lines. Rockland.

  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC - NIH.

  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central.

  • Protocols for Cancer-related cell lines. Horizon Discovery.

  • Signaling pathways activated by BCR-ABL. ResearchGate.

  • Cell Culture for Patient-Derived Melanoma Tumor Cell Lines. AWS.

  • Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... ResearchGate.

  • Visualization of the MAPK signaling pathway. ResearchGate.

  • Signaling pathways involved in the signaling of BCR-ABL. ResearchGate.

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.

  • Application Notes and Protocols for Western Blot Analysis of pERK Following Ro4987655 Treatment. Benchchem.

  • Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. MDPI.

  • IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... ResearchGate.

  • MAPK/ERK pathway. Wikipedia.

  • MAPK signaling pathway. Abcam.

  • Schematic signalling pathways activated by BCR-ABL that contribute to... ResearchGate.

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BioMed Central.

  • Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. ResearchGate.

  • IC50 values of BRAFV600 mutated melanoma cells after exposure to single... ResearchGate.

  • Western Blotting Protocol. Cell Signaling Technology.

  • Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human.

  • Dabrafenib in advanced melanoma with BRAF V600E mutation. PubMed.

  • Schematic diagram of the MAPK signaling pathways. ResearchGate.

  • Downstream signaling pathways of BCR/ABL in CML. ResearchGate.

  • Western Blot Protocol. Proteintech Group.

  • Western blot assay for the expression of pErk 1 and 2 and total Erk 1... ResearchGate.

  • General Protocol for Western Blotting. Bio-Rad.

  • Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. NIH.

  • FDA approves dabrafenib–trametinib for BRAF-positive cancers. National Cancer Institute.

Sources

Head-to-Head Comparison of Thiazole-5-Carboxamide Derivatives as Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a detailed comparison of novel thiazole-5-carboxamide derivatives, focusing on their performance as inhibitors of cyclooxygenase (COX) enzymes. We will explore the underlying structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for researchers in drug discovery and medicinal chemistry. The thiazole ring is a privileged scaffold in drug development, forming the core of numerous FDA-approved therapeutics.[1][2] Its derivatization offers a robust strategy for developing potent and selective enzyme inhibitors.

The Thiazole-5-Carboxylic Acid Scaffold: A Platform for Selective Inhibition

The core structure, 2-Aryl-4-methylthiazole-5-carboxylic acid, serves as a versatile starting point. The primary rationale for its derivatization into a series of amides is to explore and optimize interactions within the active sites of the COX-1 and COX-2 enzymes. COX enzymes are key mediators of inflammation, and selective inhibition of COX-2 over COX-1 is a critical goal for developing anti-inflammatory agents with reduced gastrointestinal side effects. By systematically modifying the amide substituent (R group), we can modulate the compound's steric and electronic properties to achieve higher potency and desired selectivity.

General Synthesis Workflow

The synthesis of the target thiazole carboxamide derivatives is typically achieved through a straightforward amide coupling reaction. The parent carboxylic acid is activated and then reacted with a selected aniline derivative.

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Reaction cluster_2 Step 3: Product ThiazoleAcid 2-Aryl-4-methylthiazole- 5-carboxylic acid Coupling Amide Coupling ThiazoleAcid->Coupling Aniline Substituted Aniline (R-NH2) Aniline->Coupling FinalProduct Target Thiazole Carboxamide Derivative Coupling->FinalProduct DCM, EDCI, DMAP Stir @ RT, 48h

Caption: Generalized workflow for the synthesis of thiazole carboxamide derivatives.

The process involves dissolving the parent carboxylic acid in a solvent like dichloromethane (DCM), followed by the addition of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst like 4-Dimethylaminopyridine (DMAP).[3] The desired substituted aniline is then added, and the reaction proceeds at room temperature.[3]

Head-to-Head Performance: COX-1 vs. COX-2 Inhibition

To illustrate the impact of structural modifications, we will compare three representative derivatives from a synthesized series, where the core is 2-(3-methoxyphenyl)-4-methylthiazole, and the amide substituent is varied.

Compound IDAmide Substituent (R-Group)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
2a 3,4,5-trimethoxyphenyl>100.958>10.4 (Selective for COX-2)
2b 4-(tert-butyl)phenyl0.2390.1911.251 (Non-selective)
2j 3-chloro-4-fluorophenyl>100.957>10.4 (Selective for COX-2)
Data synthesized from Al-Warhi, et al. (2023).[3]

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals critical insights into the structure-activity relationship of this chemical series.

  • Potency Driver: Compound 2b , featuring a large, lipophilic tert-butyl group, is the most potent inhibitor against both COX-1 and COX-2.[3] This suggests the tert-butyl group effectively occupies a hydrophobic pocket within the active site of both enzymes, leading to strong binding and potent inhibition.[3]

  • Selectivity Elements: In contrast, compounds 2a and 2j are highly selective for COX-2.[3] The trimethoxyphenyl group in 2a and the halo-substituted phenyl ring in 2j are less bulky than the tert-butyl group. This structural difference is key to COX-2 selectivity. The active site of COX-2 is slightly larger and has a side pocket not present in COX-1. It is hypothesized that the specific electronic and steric profiles of the substituents on 2a and 2j allow them to bind preferentially within the larger COX-2 active site while being unable to fit optimally into the more constricted COX-1 site.

SAR cluster_core Thiazole Carboxamide Core cluster_mods Amide Substituent (R) cluster_activity Resulting Activity Profile Core 2-Aryl-4-methylthiazole-5-carboxamide R_tBu 4-(tert-butyl)phenyl (Large, Lipophilic) Core->R_tBu R_Trimethoxy 3,4,5-trimethoxyphenyl (Polar, Specific Geometry) Core->R_Trimethoxy Potent High Potency (Low IC50) R_tBu->Potent NonSelective Non-Selective Inhibition R_tBu->NonSelective Selective COX-2 Selectivity (High SI) R_Trimethoxy->Selective

Sources

A Researcher's Guide to Reproducible Synthesis of 2-Hydroxy-4-methylthiazole-5-carboxylic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 2-Hydroxy-4-methylthiazole-5-carboxylic acid, in particular, is a compound of interest due to its potential as a scaffold for the development of novel therapeutic agents. The reproducibility of its synthesis is paramount for consistent biological evaluation and further drug development efforts.

This guide delves into a robust, one-pot synthesis protocol for a key precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, and its subsequent hydrolysis to yield the target molecule. We will explore the critical parameters influencing the reaction's success, potential pitfalls, and strategies for troubleshooting. Furthermore, a comparative analysis with the synthesis of 2-mercapto-4-methylthiazole-5-acetic acid will be presented to highlight alternative structures and synthetic pathways.

Part 1: Reproducible Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process: the Hantzsch thiazole synthesis to form the ethyl ester precursor, followed by hydrolysis. The "2-hydroxy" group exists in tautomeric equilibrium with the 2-oxo form, a crucial consideration for its reactivity and characterization.

Experimental Protocol: A Step-by-Step Guide

This protocol is a composite of established methods for the synthesis of closely related thiazole derivatives, designed to be robust and reproducible.

Step 1: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate [1]

  • Materials:

    • Ethyl acetoacetate

    • N-Bromosuccinimide (NBS)

    • Thiourea

    • Tetrahydrofuran (THF)

    • Water

    • Ammonia solution

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in a 1:1 mixture of THF and water.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of N-Bromosuccinimide (1.1 eq) in THF to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux (approximately 80°C) and stir for 2-4 hours. Again, monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add ammonia solution to the mixture until the pH is basic, which will precipitate the product.

    • Filter the solid precipitate and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Step 2: Hydrolysis to this compound [2]

  • Materials:

    • Ethyl 2-amino-4-methylthiazole-5-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol or Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of methanol (or ethanol) and water.

    • Add an excess of sodium hydroxide or lithium hydroxide (2-3 eq) to the solution.

    • Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

    • Once the hydrolysis is complete, remove the alcohol by rotary evaporation.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices
  • One-Pot Synthesis: The one-pot approach for the ester synthesis is chosen for its efficiency, reducing the need for isolation of the intermediate α-halo-β-ketoester, which can be unstable.[1]

  • Solvent System: The THF/water mixture in the first step facilitates the dissolution of both the organic and inorganic reactants.

  • Temperature Control: Maintaining a low temperature during the bromination step is crucial to prevent side reactions.

  • Basic Workup: The use of ammonia in the first step and a strong base in the second step is essential for product precipitation and ester hydrolysis, respectively.

  • Acidification: Careful acidification is required to precipitate the final carboxylic acid product without causing degradation.

Troubleshooting and Reproducibility

Low yields and the formation of side products are common challenges in thiazole synthesis.[3]

Problem Potential Cause Troubleshooting Strategy
Low Yield in Step 1 Incomplete bromination or cyclization.Monitor each step closely with TLC. Ensure the purity of starting materials, as impurities can lead to side reactions.[3]
Formation of isomeric byproducts.Control the reaction pH; neutral or slightly basic conditions favor the desired 2-aminothiazole.[4]
Low Yield in Step 2 Incomplete hydrolysis.Increase the reaction time or temperature slightly. Ensure a sufficient excess of base is used.
Degradation of the product.Avoid excessive heat during hydrolysis and acidification.
Impure Product Unreacted starting materials or side products from the Hantzsch reaction.Optimize the recrystallization solvent system for the ester and the final product. Column chromatography can be used for further purification if necessary.
Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: One-Pot Ester Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl Acetoacetate + NBS + Thiourea B Reaction in THF/Water A->B C Reflux B->C D Basic Workup & Recrystallization C->D E Ethyl 2-Amino-4-methylthiazole-5-carboxylate D->E F Ester + NaOH/LiOH E->F Intermediate G Reaction in MeOH/Water F->G H Acidification & Precipitation G->H I This compound H->I AlternativeSynthesis A Starting Materials (e.g., thiourea derivative, α-halo ester) B Cyclization to form Thiazole Ring A->B C Functional Group Interconversion (e.g., ester to acid) B->C D 2-Mercapto-4-methylthiazole-5-acetic acid C->D

Caption: General synthetic route for 2-Mercapto-4-methylthiazole-5-acetic acid.

Comparison of Synthetic Approaches
Parameter This compound 2-Mercapto-4-methylthiazole-5-acetic acid
Key Reaction Hantzsch Thiazole SynthesisVarious cyclization methods
Starting Materials Readily available (ethyl acetoacetate, NBS, thiourea)May require more specialized starting materials
Reproducibility Challenges Control of side reactions (isomer formation), complete hydrolysis. [5]Purity of starting materials, control of reaction conditions to avoid oxidation of the mercapto group.
Purification Recrystallization is often effective.May require chromatography due to the potential for disulfide byproducts.
Biological Activity Potential antimicrobial and antioxidant.Known for various biological activities, including as enzyme inhibitors.

Conclusion: A Path to Reproducible Thiazole Synthesis

The successful and reproducible synthesis of this compound is achievable through a carefully executed one-pot Hantzsch reaction followed by a standard hydrolysis. Understanding the critical parameters, potential side reactions, and effective purification strategies is key to obtaining consistent results. By comparing this synthesis with that of an alternative thiazole derivative, researchers can appreciate the diversity of synthetic strategies within this important class of compounds and make informed decisions based on the specific requirements of their research. This guide provides a solid foundation for navigating the synthesis of these valuable molecules, ultimately contributing to the advancement of drug discovery and development.

References

  • BenchChem. (2025). Ethyl 2,4-dimethylthiazole-5-carboxylate: A Versatile Intermediate for the Synthesis of Bioactive Compounds. BenchChem.
  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles. BenchChem.
  • CN102079732B. (2012). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. BenchChem.
  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, A. R. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
  • Banu, A., & Singh, R. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 11657-11671.
  • Stankova, I., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(21), 6526.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Mirzazadeh, Y. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
  • Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-458.
  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, A. R. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). 5-(2-Hydroxyethyl)-4-methylthiazole(137-00-8) 1H NMR. ChemicalBook.
  • Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42.
  • Sigma-Aldrich. (n.d.). 2-Mercapto-4-methyl-5-thiazoleacetic acid 98. Sigma-Aldrich.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem.
  • Al-Masoudi, N. A., et al. (2013). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 8(3), e58242.
  • BenchChem. (2025). Troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions. BenchChem.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.
  • Ali, M. A., & Siddiqui, S. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
  • Al-Salihi, R. J. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-11.
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 213, 113168.
  • Al-Smaisim, R. F., Raauf, A. M. R., & Hassan, A. M. (2021). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Annals of the Romanian Society for Cell Biology, 1124-1136.
  • ResearchGate. (n.d.). 1H NMR and 13C NMR shifts of all compounds.
  • Field, L. D., Li, H., & Magill, A. M. (2007). Basic 1H-and 13C-NMR spectroscopy. Elsevier.
  • MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI.
  • PrepChem. (n.d.). Synthesis of C.
  • KR101723832B1. (2017). Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • Bai, N., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(5), 943-949.
  • CN101560195A. (2009). Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Al-Tel, T. H. (2007). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Letters in Organic Chemistry, 4(3), 193-195.

Sources

A Comparative Analysis of 2-Hydroxy-4-methylthiazole-5-carboxylic Acid and Its Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the thiazole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities. Among the myriad of thiazole-containing compounds, 2-Hydroxy-4-methylthiazole-5-carboxylic acid serves as a pivotal parent structure for a diverse range of derivatives exhibiting promising antimicrobial, antioxidant, and enzyme-inhibiting properties. This guide provides a comprehensive statistical analysis and comparison of this compound and its notable derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

At a Glance: Comparative Biological Activities

The therapeutic potential of this compound and its analogs spans several key areas of interest in pharmacology. Below is a summary of their performance in various in vitro assays. It is important to note that while extensive data exists for its derivatives, quantitative data for the parent compound is less prevalent in publicly accessible literature. The following tables compare the activities of various thiazole derivatives, providing a benchmark for the potential efficacy of this class of compounds.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Substituted Thiazole Derivative 12-8>64>64[1]
Substituted Thiazole Derivative 24>64>64[1]
Amoxicillin (Standard)18.00 ± 0.0117.00 ± 0.04-[2]
Ciprofloxacin (Standard)---

Note: Lower MIC values indicate greater antimicrobial activity.

Table 2: Comparative Antioxidant Activity (IC50, µM) - DPPH Assay
Compound/DerivativeIC50 (µM)Reference
Thiazole-carboxamide derivative (LMH6)0.185 ± 0.049
Thiazole-carboxamide derivative (LMH7)0.221 ± 0.059
Ascorbic Acid (Standard)3.21 (µg/mL)[3][4][5]
Trolox (Standard)3.10 ± 0.92

Note: Lower IC50 values indicate greater antioxidant activity.

Table 3: Comparative Xanthine Oxidase Inhibitory Activity (IC50, µM)
Compound/DerivativeIC50 (µM)Reference
2-Benzamido-4-methylthiazole-5-carboxylic acid derivative (fluoro-substituted)0.57[6]
2-Benzamido-4-methylthiazole-5-carboxylic acid derivative (chloro-substituted)0.91[6]
2-Phenylthiazole-4-carboxylic acid derivative0.0486[6]
Allopurinol (Standard)7.5902[6]
Febuxostat (Standard)0.0236[6]

Note: Lower IC50 values indicate greater inhibitory activity.

Causality Behind Experimental Choices: Understanding the Assays

The selection of the following experimental protocols is grounded in their established validity and widespread use in the scientific community for evaluating antimicrobial, antioxidant, and enzyme inhibitory activities. This ensures that the data generated is both reliable and comparable to existing literature.

Antimicrobial Susceptibility Testing: The Rationale for Broth Microdilution

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][8][9] Its preference over disk diffusion methods stems from its quantitative nature, providing a precise concentration at which bacterial growth is inhibited. This level of detail is crucial for structure-activity relationship (SAR) studies, where subtle changes in a molecule's structure can lead to significant differences in potency.

DPPH Assay: A Robust Measure of Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely accepted, rapid, and sensitive method for evaluating the antioxidant potential of a compound.[10][11][12] The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. This assay is particularly useful for screening large numbers of compounds and provides a reliable indication of their free radical scavenging capabilities, a key mechanism in combating oxidative stress.[4][13][14]

Xanthine Oxidase Inhibition Assay: Targeting a Key Enzyme in Purine Metabolism

Xanthine oxidase is a critical enzyme in the purine catabolism pathway, and its inhibition is a key therapeutic strategy for managing conditions like gout, which is caused by hyperuricemia.[15][16][17][18][19][20] The spectrophotometric assay for xanthine oxidase inhibition directly measures the reduction in the formation of uric acid, the product of the enzymatic reaction. This provides a direct assessment of a compound's ability to interfere with this important metabolic pathway.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of the findings, the following detailed experimental protocols are provided.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.[7]

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading prep_compound Prepare stock solution of test compound serial_dilution Perform serial dilutions of the compound in MHB prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) add_inoculum Add bacterial inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (bacteria only) and negative (broth only) controls add_inoculum->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Determine MIC: lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for determining MIC via broth microdilution.

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high stock concentration.

  • Preparation of Bacterial Inoculum: Inoculate a fresh bacterial culture and incubate until it reaches the turbidity of a 0.5 McFarland standard. Dilute this suspension to the final desired concentration.

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include wells with bacteria and broth only (positive control) and wells with broth only (negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8][9]

Protocol 2: DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the antioxidant activity of a test compound using the DPPH radical.

Workflow for DPPH Radical Scavenging Assay

G cluster_prep Preparation cluster_assay Reaction & Measurement cluster_calc Calculation prep_compound Prepare serial dilutions of test compound mix Mix compound dilutions with DPPH solution prep_compound->mix prep_dpph Prepare DPPH solution in methanol prep_dpph->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm incubate->measure calc_inhibition Calculate percentage of radical scavenging activity measure->calc_inhibition calc_ic50 Determine IC50 value from a dose-response curve calc_inhibition->calc_ic50

Caption: Workflow for assessing antioxidant activity using DPPH assay.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent (e.g., methanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH is also measured.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[21]

Protocol 3: Xanthine Oxidase Inhibition Assay

This protocol describes the method for evaluating the inhibitory effect of a compound on xanthine oxidase activity.

Workflow for Xanthine Oxidase Inhibition Assay

G cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_measurement Measurement & Analysis prep_compound Prepare serial dilutions of test compound pre_incubate Pre-incubate enzyme with test compound prep_compound->pre_incubate prep_enzyme Prepare xanthine oxidase solution prep_enzyme->pre_incubate prep_substrate Prepare xanthine solution initiate_reaction Add substrate (xanthine) to start the reaction prep_substrate->initiate_reaction pre_incubate->initiate_reaction incubate Incubate at 25°C for a defined time initiate_reaction->incubate measure_absorbance Measure absorbance at 295 nm (uric acid formation) incubate->measure_absorbance calc_inhibition Calculate percentage of enzyme inhibition measure_absorbance->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Caption: Workflow for xanthine oxidase inhibition assay.

  • Reagent Preparation: Prepare solutions of the test compound, xanthine oxidase enzyme, and the substrate (xanthine) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Enzyme Inhibition: In a 96-well UV-transparent plate, pre-incubate the xanthine oxidase enzyme with various concentrations of the test compound for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine substrate to the wells.

  • Absorbance Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Calculation: Calculate the percentage of xanthine oxidase inhibition for each concentration of the test compound and determine the IC50 value.[17]

Conclusion and Future Directions

The statistical analysis of data from studies on this compound and its derivatives highlights the significant therapeutic potential of this chemical class. While quantitative data for the parent compound remains elusive in readily available literature, the potent antimicrobial, antioxidant, and xanthine oxidase inhibitory activities demonstrated by its derivatives underscore the value of the thiazole-5-carboxylic acid scaffold in medicinal chemistry.

The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, not only for this class of compounds but for other novel chemical entities as well. Future research should focus on synthesizing and systematically evaluating this compound itself to establish a definitive baseline for its biological activities. Furthermore, exploring the structure-activity relationships of a wider array of derivatives will be crucial in optimizing their potency and selectivity for various therapeutic targets. The integration of in silico modeling with in vitro and in vivo studies will undoubtedly accelerate the discovery of new and effective therapeutic agents based on this versatile heterocyclic core.

References

  • Ali, M. R., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(2), 1600305.
  • Kaur, R., et al. (2019). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1563-1574.
  • Stokes, S. S., et al. (2012). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules, 17(12), 14595-14624.
  • Guleria, K., et al. (2019). A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY. Plant Archives, 19(2), 3335-3342.
  • Cozma, A., et al. (2022).
  • Sharma, D., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Letters in Drug Design & Discovery, 19(8), 734-747.
  • Fais, A., et al. (2017). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules, 22(10), 1695.
  • Liu, Y., et al. (2022). Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. Foods, 11(21), 3404.
  • Rostom, S. A. F., et al. (2017). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Heterocyclic Chemistry, 54(4), 2085-2101.
  • Lee, J. H., et al. (2014). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Bulletin of the Korean Chemical Society, 35(1), 139-144.
  • Al-Ostath, A. I., et al. (2021). The antioxidant activity of compounds (4a–4j) using DPPH assay (IC50= μg/mL), compared with reference standard butylhydroxytoluene (BHT) activity.
  • Jumina, et al. (2019). IC50 values of the antioxidant activity test using DPPH method.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 13(10), 1221-1232.
  • Rosli, N. A., et al. (2021). MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Malaysian Journal of Analytical Sciences, 25(2), 341-351.
  • Fais, A., et al. (2021). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules, 26(17), 5143.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1438.
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
  • Al-Obaid, A. M., et al. (2012). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 7(5), e38027.
  • Albanese, L., et al. (2019). DPPH antioxidant activity: the highest level (lowest IC50) found in this study, and levels found for other substances.
  • Şahin, Z., et al. (2020). IC 50 values (μM) for DPPH scavenging ability of the compounds.
  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645.
  • Khan, K., et al. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 9, 969285.
  • Wu, Y., et al. (2020). Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. ACS Omega, 5(48), 31019-31026.
  • Lobo, V., et al. (2010). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Nuñez-Estevez, B., et al. (2021). Essential Features for Antioxidant Capacity of Ascorbic Acid (Vitamin C). Journal of Molecular Modeling, 27(12), 356.
  • IDEXX. (n.d.).
  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.
  • Jurikova, T., et al. (2022). THE CONTENT OF VITAMIN C AND ANTIOXIDANT ACTIVITY IN LESS-KNOWN TYPES OF FRUIT. Journal of Microbiology, Biotechnology and Food Sciences, 11(5), e5894.
  • Chen, X., et al. (2023). Prediction of Esterification and Antioxidant Properties of Food-Derived Fatty Acids and Ascorbic Acid Based on Machine Learning: A Review. Foods, 12(14), 2719.

Sources

A Comparative Guide to the Efficacy of 2-Hydroxy-4-methylthiazole-5-carboxylic Acid and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of 2-Hydroxy-4-methylthiazole-5-carboxylic acid, leveraging peer-reviewed studies on its derivatives to establish a framework for its application in drug discovery. While direct efficacy studies on the parent compound are limited, the extensive research into its analogs highlights the thiazole-5-carboxylic acid scaffold as a cornerstone for developing novel therapeutics across multiple disease areas.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a central component in numerous FDA-approved drugs.[2] The versatility of the thiazole nucleus is demonstrated by its presence in compounds with a wide array of biological activities, including antimicrobial, antiretroviral, antifungal, and anticancer effects.[1][3] this compound represents a key starting point for chemical modification, offering multiple reaction sites for the synthesis of diverse derivative libraries.

Mechanism of Action: A Focus on Derivative Classes

The mechanism of action for thiazole-based compounds is highly dependent on the specific substitutions on the thiazole ring. For drug development professionals, understanding these structure-activity relationships (SAR) is critical for designing potent and selective molecules.

Anticancer Activity: Targeting Cellular Proliferation

Thiazole derivatives have emerged as a promising class of anticancer agents.[4] One notable strategy involves the design of derivatives that inhibit key enzymes or receptors involved in cancer cell proliferation and survival. For instance, derivatives of 2-amino-thiazole-5-carboxylic acid have been synthesized based on the structure of the multi-kinase inhibitor dasatinib.[5]

Below is a generalized signaling pathway that can be targeted by thiazole derivatives in cancer therapy.

anticancer_pathway Thiazole Derivative Thiazole Derivative Kinase/Receptor Kinase/Receptor Thiazole Derivative->Kinase/Receptor Inhibition Downstream Signaling Downstream Signaling Kinase/Receptor->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: Generalized signaling pathway targeted by anticancer thiazole derivatives.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting enzymes such as cyclooxygenase (COX).[6][7] The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Comparative Efficacy: A Review of Experimental Data

The following tables summarize the in vitro efficacy of various derivatives of thiazole-5-carboxylic acid from peer-reviewed studies. This data provides a valuable benchmark for researchers looking to develop novel compounds based on the this compound scaffold.

Anticancer Efficacy of Thiazole-5-Carboxamide Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
6d 2-amino-thiazole-5-carboxamideK563 (Leukemia)Comparable to Dasatinib (<1 µM)[5]
MCF-7 (Breast)20.2[5]
HT-29 (Colon)21.6[5]
8c 2-phenyl-4-trifluoromethyl thiazole-5-carboxamideA-549 (Lung)48% inhibition at 5 µg/mL[8]
8f 2-phenyl-4-trifluoromethyl thiazole-5-carboxamideA-549 (Lung)40% inhibition at 5 µg/mL[8]
4i 2,4-disubstituted thiazoleSaOS-2 (Osteosarcoma)0.190 µg/mL[9]
8j Thiazole scaffold-basedHepG2 (Liver)7.9[10]
8m Thiazole scaffold-basedHepG2 (Liver)5.15[10]
Anti-inflammatory and Antioxidant Efficacy
Compound IDDerivative ClassAssayEfficacyReference
2b Thiazole carboxamideCOX-1 InhibitionIC50 = 0.239 µM[6]
COX-2 InhibitionIC50 = 0.191 µM[6]
2a Thiazole carboxamideCOX-2 InhibitionIC50 = 0.958 µM (Selectivity Ratio: 2.766)[6]
5b 2-benzamido-4-methylthiazole-5-carboxylic acidXanthine Oxidase InhibitionIC50 = 0.57 µM[11][12]
In vivo Uric Acid Inhibition62%[11][12]
5c 2-benzamido-4-methylthiazole-5-carboxylic acidXanthine Oxidase InhibitionIC50 = 0.91 µM[11][12]
In vivo Uric Acid Inhibition53%[11][12]
LMH6 Thiazole-carboxamideDPPH Radical ScavengingIC50 = 0.185 µM[13]
LMH7 Thiazole-carboxamideDPPH Radical ScavengingIC50 = 0.221 µM[13]

Experimental Protocols: A Guide to Efficacy Testing

For scientists and researchers entering this field, robust and validated experimental protocols are essential. Below is a detailed, step-by-step methodology for an in vitro anticancer activity assay, a common starting point for efficacy evaluation.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., A-549, HCT-8, Bel7402)[8]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

mtt_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution Serial Dilution of Test Compound Treatment Add Compound Dilutions to Wells Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Buffer Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT in vitro anticancer assay.

Conclusion and Future Directions

While direct, comprehensive efficacy data for this compound is not yet prevalent in peer-reviewed literature, the extensive body of research on its derivatives provides a strong rationale for its use as a foundational scaffold in drug discovery. The comparative data presented in this guide demonstrates that modifications to the thiazole-5-carboxylic acid core can yield potent and selective inhibitors for a range of therapeutic targets.

Future research should focus on synthesizing and screening a focused library of derivatives of this compound to explore its potential in oncology, inflammation, and infectious diseases. The experimental protocols and comparative efficacy data provided herein offer a solid foundation for these endeavors.

References

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). ResearchGate. [Link]

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231. [Link]

  • Vats, N., et al. (2022). An Overview of the Synthesis, Therapeutic Potential and Patents of Thiazole Derivatives. International Journal of Health Sciences, 6(S8), 5272-5302. [Link]

  • Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. [Link]

  • A review on thiazole based compounds and it's pharmacological activities. (2024). ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. [Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (n.d.). PubMed. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PubMed Central. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025). ResearchGate. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PubMed Central. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. [Link]

  • Journal of Infection and Public Health. (n.d.). ScienceDirect. [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ScienceDirect. [Link]

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • In vitro and in silico studies of antimicrobial activity. (n.d.). ScienceDirect. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI. [Link]

  • 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. (n.d.). PubMed. [Link]

  • (PDF) 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. (2017). ResearchGate. [Link]

Sources

A Comparative Guide to the Clinical Potential of 2-Hydroxy-4-methylthiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide offers an in-depth comparison of derivatives based on the 2-Hydroxy-4-methylthiazole-5-carboxylic acid scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of compounds to provide a technical narrative grounded in experimental data, explaining the causal relationships in experimental design and the structure-activity relationships that govern clinical potential.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its planarity and ability to participate in hydrogen bonding and π-π stacking interactions, make it a "privileged scaffold".[3][4] This core is present in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[2][5][6] This guide focuses specifically on derivatives of the this compound core, a versatile platform for developing novel therapeutic agents. We will explore its synthetic accessibility, compare the biological activities of its derivatives against key disease targets, and provide the experimental frameworks necessary to validate these findings.

The Core Moiety: Synthesis and Properties

The this compound scaffold is typically synthesized via the Hantzsch thiazole synthesis or related methods.[3] A common route involves the reaction of a thioamide with an α-haloketone. For this specific scaffold, the synthesis can be conceptualized as a multi-step process, often starting from commercially available materials like ethyl acetoacetate.[7][8]

The general workflow from initial reactants to final, purified derivatives involves several key stages, each with its own set of validation requirements.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A Starting Materials (e.g., Ethyl Acetoacetate, Thiourea) B Step 1: Bromination & Cyclization (Hantzsch Synthesis) A->B C Intermediate Product (e.g., Ethyl 2-amino-4-methylthiazole-5-carboxylate) B->C D Step 2: Derivatization (e.g., Amide Coupling, Acylation) C->D E Crude Product D->E F Purification (Crystallization / Chromatography) E->F G Characterized Derivative F->G H In Vitro Assays (Enzyme Inhibition, Cell Viability) G->H Screening I In Vivo Models (Animal Disease Models) H->I J Lead Compound Identification I->J

Caption: General workflow from synthesis to lead identification.

The carboxylic acid and hydroxyl groups provide two reactive handles for chemical modification, allowing for the creation of diverse libraries of esters, amides, and ethers to explore structure-activity relationships (SAR).

Comparative Analysis: Xanthine Oxidase Inhibition for Gout Therapy

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout. Xanthine oxidase (XO) is a critical enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Inhibiting this enzyme is a key therapeutic strategy. While the purine analog allopurinol has been a standard treatment, non-purine inhibitors like Febuxostat have emerged, opening avenues for novel heterocyclic inhibitors.[9] Derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid, which are structurally related to our core molecule, have shown significant promise as XO inhibitors.[7][9]

Structure-Activity Relationship (SAR) Insights

Experimental data from studies on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives reveal critical insights into the structural requirements for potent XO inhibition. The primary point of diversification is the benzamido group attached at the C2 position of the thiazole ring.

Compound IDR-Group (Substitution on Benzamide Ring)XO Inhibition IC₅₀ (µM)DPPH Scavenging Activity (%)Reference
5a H (Unsubstituted)1.8445[7][9]
5b 4-Fluoro0.57 68[7][9]
5c 4-Chloro0.9155[7][9]
5d 4-Bromo1.1251[9]
5j 4-Nitro2.5638[9]
5m 4-Methoxy3.1525[9]
Allopurinol (Reference Drug)1.98-[7][9]

Analysis of Comparative Data:

  • Halogen Substitution: The data clearly indicates that the presence of a halogen at the para-position (R4) of the benzamide ring significantly enhances XO inhibitory activity compared to the unsubstituted analog (5a ).

  • Electronegativity is Key: A fluoro group (5b ) provides the highest potency, with an IC₅₀ value of 0.57 µM, which is over three times more potent than the reference drug Allopurinol.[7][9] This suggests that a small, highly electronegative substituent is favored. The activity decreases as the halogen size increases (F > Cl > Br).

  • Electron-Donating vs. Withdrawing Groups: Strong electron-withdrawing groups like nitro (5j ) and electron-donating groups like methoxy (5m ) both result in a marked decrease in inhibitory activity. This highlights a specific electronic and steric requirement at this position for optimal interaction with the enzyme's active site.

  • Antioxidant Correlation: Many of the potent XO inhibitors also demonstrate free radical scavenging activity, which is beneficial as gout is associated with oxidative stress.[9]

The following pathway illustrates the therapeutic rationale for inhibiting Xanthine Oxidase.

Purines Purine Metabolism Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid (Excess) Xanthine->UricAcid Xanthine->UricAcid XO Gout Gout & Inflammation UricAcid->Gout XO Xanthine Oxidase (XO) Inhibitor Thiazole Derivative (e.g., Compound 5b) Inhibitor->XO Inhibition

Caption: Inhibition of the uric acid production pathway by XO inhibitors.

Comparative Analysis: Anti-diabetic Potential

Chronic inflammation and oxidative stress are known contributors to the pathology of Type 2 Diabetes Mellitus (T2DM). Thiazole derivatives have been investigated for their potential to ameliorate hyperglycemia and insulin resistance, often through their anti-inflammatory and antioxidant properties.[10]

A notable derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (the same compound, 5b , that showed excellent XO inhibition), was evaluated in a streptozotocin (STZ)-induced diabetic rat model.[10]

ParameterNormal ControlDiabetic Control (STZ)Diabetic + Compound 5bReference
Serum Glucose (mg/dL) 95 ± 5.2285 ± 11.8110 ± 6.5[10]
Serum Insulin (µU/mL) 12.1 ± 0.825.5 ± 1.314.2 ± 0.9[10]
HOMA-IR (Insulin Resistance) 2.8 ± 0.218.0 ± 1.13.9 ± 0.3[10]
Triglycerides (mg/dL) 88 ± 4.1195 ± 9.798 ± 5.3[10]
Malondialdehyde (MDA, nmol/mg protein) 1.2 ± 0.13.8 ± 0.31.5 ± 0.2[10]

Analysis of Comparative Data:

  • Glycemic Control: Administration of compound 5b for four weeks dramatically reversed the hyperglycemia observed in diabetic rats, bringing glucose levels close to normal.[10]

  • Insulin Sensitivity: The derivative significantly reduced elevated serum insulin levels and the HOMA-IR index, a key marker of insulin resistance. This indicates an improvement in the body's ability to effectively use insulin.[10]

  • Lipid Profile: The compound demonstrated a potent lipid-lowering effect, normalizing the elevated triglyceride levels associated with diabetes.[10]

  • Oxidative Stress Reduction: The reduction in malondialdehyde (MDA), a marker of lipid peroxidation, points to the compound's ability to mitigate oxidative stress, a crucial factor in diabetic complications.[10]

These results suggest that certain this compound derivatives possess multi-faceted therapeutic potential, acting on different pathways relevant to metabolic diseases.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed and well-validated experimental protocols are essential. Here, we outline the methodology for a key in vitro assay.

Protocol: In Vitro Xanthine Oxidase Inhibitory Activity Assay

Principle: This assay quantifies the activity of Xanthine Oxidase by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The inhibitory potential of a test compound is determined by its ability to reduce this rate of formation.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium Phosphate Buffer (pH 7.5)

  • Test Compounds (dissolved in DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5). Causality: This pH mimics physiological conditions and is optimal for XO enzyme activity.

    • Prepare a stock solution of Xanthine in the buffer.

    • Prepare a stock solution of Xanthine Oxidase enzyme in the buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes. A common starting concentration is 0.02 units/mL.

    • Prepare serial dilutions of the test compounds and Allopurinol in DMSO. The final DMSO concentration in the well should not exceed 1%. Causality: High concentrations of DMSO can inhibit enzyme activity and must be controlled across all wells.

  • Assay Procedure:

    • To each well of the 96-well plate, add:

      • 150 µL of 50 mM potassium phosphate buffer.

      • 10 µL of the test compound solution (or DMSO for the control).

      • 50 µL of the Xanthine solution.

    • Pre-incubate the plate at 25°C for 15 minutes. Causality: This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the reaction by adding 50 µL of the Xanthine Oxidase solution to each well.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 295 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of uric acid formation (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Derivatives of the this compound scaffold demonstrate significant and versatile clinical potential. The comparative data strongly supports their development as inhibitors of Xanthine Oxidase for the treatment of gout, with certain halogenated derivatives showing potency superior to existing drugs.[7][9] Furthermore, the profound anti-diabetic effects observed in preclinical models, including improved insulin sensitivity and lipid profiles, suggest a broader utility in metabolic diseases.[10]

Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a wider array of derivatives to further refine the structural requirements for dual-activity compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions with target enzymes through kinetic studies and co-crystallography.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and suitability for in vivo development.

The evidence presented in this guide establishes the this compound core as a highly promising platform for the discovery of next-generation therapeutics.

References

  • Verma, R. S., Gupta, S. K., Jaiswal, S., & Dwivedi, A. K. (2020). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research, 9(11), 1056-1073. [Link]

  • Patel, K., Zaidi, S. F., & Gandhi, A. (2023). Systematic Review On Thiazole And Its Applications. Journal of Survey in Fisheries Sciences, 10(1S), 2951-2961. [Link]

  • Yusof, N. S. M., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Malaysian Journal of Chemistry, 23(1), 1-16. [Link]

  • Thomas, A., et al. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Journal of Pharmaceutical Negative Results, 15(2), 1-13. [Link]

  • Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 158-166. [Link]

  • Shaikh, R. A., et al. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Chemistry & Biology Interface, 14(1), 1-20. [Link]

  • Li, W. T., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(8), 1615-1638. [Link]

  • Al-Ostath, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(19), 6965. [Link]

  • Gupta, A. (2022). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharma Guideline. [Link]

  • Alam, M. S., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(3-4), e1600313. [Link]

  • Khan, I., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. ResearchGate. [Link]

  • Anwer, T., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Biomedicine & Pharmacotherapy, 95, 1232-1241. [Link]

  • Liu, Z. (2011). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole Carboxylic Acid Inhibitors Against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies, focusing on a series of thiazole carboxylic acid derivatives as potential inhibitors for Cyclooxygenase-2 (COX-2). We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring a robust and self-validating computational workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico methods for lead identification and optimization.

Introduction: The Rationale for Targeting COX-2 with Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in diverse non-covalent interactions make it an attractive starting point for inhibitor design.[2] Thiazole carboxylic acid derivatives, in particular, have demonstrated significant potential as inhibitors of various enzymes, including the Cyclooxygenase (COX) enzymes.[3]

The COX enzymes, with their two main isoforms COX-1 and COX-2, are critical targets in pharmacology. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is significantly upregulated during inflammation and in various cancers.[4] Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy to develop anti-inflammatory and anti-cancer agents with a reduced side-effect profile compared to non-selective NSAIDs.[5]

This guide uses a comparative molecular docking study as a case example to predict the binding affinities and interaction patterns of novel thiazole carboxamide derivatives with the COX-2 enzyme, providing a framework that can be adapted for other targets.[4]

Part 1: The Computational Workflow: A Self-Validating System

A successful docking study is not merely about generating a low energy score; it is about creating a workflow that is reproducible, logical, and predictive. Each step is designed to minimize artifacts and build confidence in the final results. The entire process, from data retrieval to final analysis, is outlined below.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_validate Validation & Interpretation PDB 1. Target Selection & Retrieval (e.g., COX-2, PDB ID: 5IKR) Clean 2. Protein Preparation (Remove water, ligands; Add H-atoms) PDB->Clean Input: PDB file Grid 4. Grid Box Generation (Define Active Site) Clean->Grid Output: Prepared PDBQT Ligands 3. Ligand Preparation (2D to 3D conversion, Energy Minimization) Dock 5. Molecular Docking (AutoDock Vina) Ligands->Dock Output: Ligand PDBQTs Grid->Dock Defines search space Analyze 6. Pose & Score Analysis (Binding Energy, Interactions) Dock->Analyze Generates poses & scores Compare 7. Comparative Analysis (vs. Known Inhibitors & Analogs) Analyze->Compare Data for comparison SAR 8. SAR & Visualization (Structure-Activity Relationship) Compare->SAR Identifies trends G cluster_protein COX-2 Active Site Residues cluster_ligand Inhibitor: Compound 2b Arg513 Arg513 Val523 Val523 Tyr355 Tyr355 His90 His90 Carboxamide Carboxamide Group Carboxamide->Arg513 Hydrogen Bond Thiazole Thiazole Ring Thiazole->Tyr355 π-π Stacking Thiazole->His90 Hydrophobic Interaction TertButyl tert-Butyl Group TertButyl->Val523 Hydrophobic Interaction

Caption: Key binding interactions of Compound 2b within the COX-2 active site.

Conclusion and Future Directions

This guide has detailed a robust workflow for the comparative docking of thiazole carboxylic acid inhibitors against COX-2. Our in silico results suggest that a 2-phenylthiazole-5-carboxamide scaffold with a para-tert-butyl substitution on the phenyl ring (Compound 2b ) is a promising candidate for selective COX-2 inhibition, predicted to have a binding affinity comparable to Celecoxib.

The strength of this computational approach lies in its ability to rapidly screen and prioritize compounds for synthesis and biological testing, saving significant time and resources. []However, it is crucial to recognize that molecular docking is a predictive tool. The next logical steps would be:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose of Compound 2b over time. [4]2. In Vitro Enzyme Assays: To experimentally determine the IC₅₀ values of the synthesized compounds against both COX-1 and COX-2 to confirm potency and selectivity. [3]3. Further Optimization: Based on validated results, further structural modifications can be explored to enhance potency and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

By integrating computational and experimental approaches, we can accelerate the journey from a promising chemical scaffold to a viable drug candidate.

References

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases.
  • Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI.
  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Tre
  • Enzyme Inhibitors & Molecular Modeling in Drug Discovery. BOC Sciences.
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide deriv
  • Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub.
  • Identification of 1,3-thiazole-5-carboxylic Acid Derivatives as Inhibitors of Protein Kinase CK2. Bentham Science.
  • Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility in modern research. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Hydroxy-4-methylthiazole-5-carboxylic acid. The procedures outlined below are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to understand its hazard profile. While specific data for this compound is not extensively published, related thiazole and carboxylic acid compounds are known to cause skin and eye irritation.[1][2][3][4][5][6] Therefore, a cautious approach is warranted.

Core Principle: The foundation of safe chemical handling is assuming a level of hazard and protecting oneself accordingly. All chemical waste should be considered hazardous until proven otherwise.[7]

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.[2][5]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[8]

  • Respiratory Protection: If handling the powdered form and there is a risk of generating dust, use a NIOSH/MSHA approved respirator.[9] All handling of the solid should be done in a chemical fume hood.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated GogglesProtects against splashes and dust.
Hand Protection Nitrile Gloves (min. 4 mil)Provides a barrier against skin contact.
Body Protection Cotton/Polyester Lab CoatProtects skin and personal clothing from contamination.
Respiratory NIOSH/MSHA ApprovedPrevents inhalation of irritating dust particles.
Waste Characterization and Segregation

Proper disposal begins with correctly identifying and segregating the chemical waste. Based on its structure (a heterocyclic compound containing nitrogen and sulfur, and a carboxylic acid group), this compound must be treated as hazardous chemical waste.[10]

Do NOT dispose of this chemical down the drain or in regular trash. [11]

Waste Segregation Protocol:

  • Designate a Waste Stream: This compound should be disposed of in a "Non-halogenated Organic Solids" waste stream.

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams, such as:

    • Strong oxidizing agents.[3][12]

    • Strong bases.[3]

    • Aqueous or liquid waste. Keep solid and liquid waste separate.[7]

    • Halogenated organic waste.

    • Acutely toxic "P-listed" wastes.[13]

The causality behind segregation is to prevent dangerous reactions within the waste container. For instance, mixing an acid with a base can generate heat, and mixing organic compounds with oxidizers can lead to fires or explosions.[8]

Step-by-Step Disposal Procedure

Follow this workflow for the safe containment and labeling of this compound waste.

Step 1: Select an Appropriate Waste Container

  • Choose a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[13]

  • Ensure the container is clean, dry, and in good condition with no leaks or cracks.[14]

  • The container must be clearly marked as "Hazardous Waste."

Step 2: Transfer the Chemical Waste

  • Perform all transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • If dealing with residual amounts in its original container, the entire container can often be placed into a larger, suitable waste container.

  • For larger quantities, carefully transfer the solid waste into the designated hazardous waste container using a clean scoop or spatula. Avoid generating dust.[2][3]

  • Do not overfill the container; a good rule of thumb is to fill it to no more than 80% capacity to allow for expansion and prevent spills.[7]

Step 3: Label the Waste Container

  • Proper labeling is a critical regulatory requirement and ensures safe handling by waste management personnel.[8]

  • Affix a hazardous waste tag to the container as soon as the first particle of waste is added.[13]

  • The label must include the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or formulas.

    • The approximate quantity of waste.

    • The date accumulation started.

    • The specific hazards (e.g., "Irritant").

Step 4: Store the Waste Container

  • Keep the waste container tightly sealed at all times, except when adding waste.[3][13]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • The SAA should be under the control of the laboratory personnel, away from general traffic, and clearly marked.

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[7]

Step 5: Arrange for Disposal

  • Once the container is full or you have no more of this waste to dispose of, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[13]

  • Do not allow hazardous waste to accumulate in the lab for extended periods. Regulations often limit storage time and quantity.[13][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound Start Start: Have Waste 2-Hydroxy-4-methylthiazole- 5-carboxylic acid Assess 1. Assess Hazards & Don Appropriate PPE Start->Assess IsLiquid Is the waste in liquid solution? Assess->IsLiquid SegregateSolid 2. Segregate as 'Non-Halogenated Organic Solid' IsLiquid->SegregateSolid No (Solid) SegregateLiquid 2. Segregate as 'Non-Halogenated Organic Liquid' IsLiquid->SegregateLiquid Yes (Liquid) Container 3. Select Compatible HDPE or Glass Container SegregateSolid->Container SegregateLiquid->Container Label 4. Affix Hazardous Waste Label (Full Name, Date, Hazards) Container->Label Store 5. Store in Secondary Containment in Satellite Accumulation Area Label->Store ContactEHS 6. Contact EH&S for Pickup Store->ContactEHS End End: Compliant Disposal ContactEHS->End

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Hazardous Waste Management in the Laboratory. Lab Manager. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • SAFETY DATA SHEET - 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid. Apollo Scientific. [Link]

  • SAFETY DATA SHEET - 4-Methylthiazole-5-carboxylic acid. Fisher Scientific. [Link]

  • Hazardous Waste Manual. University of Oklahoma, Environmental Health and Safety Office. [Link]

  • EPA Subpart P Regulations. PharmWaste Technologies, Inc. [Link]

  • List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation. [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Synerzine. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Hydroxy-4-methylthiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Operational and Safety Guide for Laboratory Professionals

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed protocol for the safe handling of 2-Hydroxy-4-methylthiazole-5-carboxylic acid, with a focus on the correct selection and use of Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, we empower researchers to cultivate a culture of safety and scientific excellence.

I. The First Line of Defense: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the most critical barrier between a researcher and the potential hazards of a chemical. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][5]This compound is known to cause serious eye irritation.[1] Goggles provide direct protection against splashes and airborne particles, while a face shield offers a secondary barrier for the entire face.[2]
Hand Protection Disposable, powder-free nitrile gloves.[2][3] For extended contact or tasks with a high splash potential, consider double-gloving or using thicker, chemical-resistant gloves.[2]The compound is harmful in contact with skin and causes skin irritation.[1] Nitrile gloves provide excellent short-term protection against a variety of chemicals.[2] Powder-free gloves are recommended to prevent aerosolization of the chemical.
Body Protection A laboratory coat, preferably made of a non-absorbent material. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron over the lab coat is advised.[2][6]This protects the skin on the arms and torso from accidental contact and prevents contamination of personal clothing.[2] Lab coats should always be fully buttoned.
Respiratory Protection Primary respiratory protection is achieved through engineering controls, such as handling the compound in a certified chemical fume hood.[3][4] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3]Inhalation of this compound may be harmful.[1] A fume hood effectively removes airborne contaminants from the user's breathing zone.
Footwear Closed-toe, closed-heel shoes that completely cover the foot.[2]This is a standard laboratory practice to protect the feet from spills and falling objects.

II. Operational Plan: From Preparation to Disposal

A systematic approach to handling chemicals is essential for minimizing risk. The following step-by-step guide outlines the key phases of working with this compound.

A. Engineering Controls and Pre-Handling Preparations
  • Ventilation is Key: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3][4]

  • Designated Area: Before starting, designate a specific area within the fume hood for the experiment. This helps to contain any potential spills.

  • Assemble and Inspect: Gather all necessary equipment and reagents. Crucially, inspect all PPE for any signs of damage, such as cracks in goggles or tears in gloves, before use.

  • Know Your Emergency Exits: Ensure that the safety shower and eyewash station are accessible and unobstructed.

B. The Workflow of Safe Handling

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area prep_spill Locate Spill Kit prep_area->prep_spill handle_weigh Weigh Compound in Hood prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Equipment handle_reaction->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

C. Step-by-Step Handling Protocol
  • Donning PPE: Before entering the designated handling area, put on your lab coat, followed by chemical splash goggles. The final step is to don nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Weighing and Transfer: If the compound is a solid, carefully weigh it within the fume hood to minimize the generation of dust. Use a spatula and a powder funnel for transfers.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Post-Handling Decontamination: After the procedure, decontaminate all non-disposable equipment that has come into contact with the chemical.

  • Doffing PPE: To prevent cross-contamination, remove your PPE in the following order before leaving the laboratory:

    • Gloves (peel them off without touching the outer surface with your bare hands).

    • Goggles and face shield.

    • Lab coat (hang it in its designated storage area).

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing your gloves.[3]

III. Spill and Exposure Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Minor Spill:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water.[3]

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

  • Exposure Protocol:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

IV. Disposal Plan: A Responsible Conclusion

All waste generated from the use of this compound must be considered hazardous.

  • Chemical Waste: Collect all waste material, including any unused compound and contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and chemically compatible container.[3]

  • Disposal Route: Dispose of the chemical waste through your institution's official hazardous waste management program.[3] Do not pour this chemical down the drain or dispose of it in the regular trash.[3]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.[3]

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

V. References

  • BenchChem. (2025). Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole.

  • BenchChem. (2025). Personal protective equipment for handling Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Hydroxy-4-(methylthio)butyric Acid (65-72% in Water).

  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.

  • BenchChem. (2025). Personal protective equipment for handling 3,5-Dichloroisothiazole-4-carbonitrile.

  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Methylthiazole-5-carboxylic acid.

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4'-Hydroxyazobenzene-2-carboxylic Acid.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.